8-Bromoquinazoline-2,4-diol
Description
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Properties
IUPAC Name |
8-bromo-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKSYDAOQDFHDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625747 | |
| Record name | 8-Bromoquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331646-99-2 | |
| Record name | 8-Bromoquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 8-Bromoquinazoline-2,4-diol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 8-Bromoquinazoline-2,4-diol, a halogenated derivative of the versatile quinazoline-2,4-dione scaffold. We will delve into its chemical identity, synthesis protocols, physicochemical properties, and explore its current and potential applications in scientific research and drug discovery.
Chemical Identity: IUPAC Nomenclature and Synonyms
The correct nomenclature and identification of a chemical entity are paramount for accurate scientific communication and reproducibility of research.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 8-bromo-1H-quinazoline-2,4-dione [1]. This name systematically describes the core quinazoline ring system with a bromine atom at the 8th position and oxo groups at the 2nd and 4th positions. The "1H" designation indicates the presence of a hydrogen atom on the nitrogen at position 1.
Due to tautomerism, the compound can exist in the enol form, leading to the synonym This compound . However, the dione form is generally the more stable and commonly represented structure.
A variety of synonyms are used in chemical literature and commercial catalogs. It is crucial for researchers to recognize these to ensure they are working with the correct molecule.
| Table 1: Synonyms and Identifiers for this compound | |
| Preferred IUPAC Name | 8-bromo-1H-quinazoline-2,4-dione[1] |
| Common Synonyms | 8-Bromoquinazoline-2,4(1H,3H)-dione, this compound, 8-Bromo-2,4(1H,3H)-quinazolinedione, 2,4(1H,3H)-Quinazolinedione, 8-bromo-[1] |
| CAS Number | 331646-99-2[1] |
| Molecular Formula | C₈H₅BrN₂O₂[1] |
| Molecular Weight | 241.04 g/mol [1] |
Synthesis and Mechanism
The synthesis of the quinazoline-2,4-dione scaffold is a well-established area of organic chemistry, with numerous methodologies reported. For the specific synthesis of 8-bromo-1H-quinazoline-2,4-dione, a common and effective method involves the condensation of a substituted anthranilic acid with a source of the C2-N3-C4 unit, typically urea.
General Synthesis Pathway
The primary synthetic route to 8-bromo-1H-quinazoline-2,4-dione involves the reaction of 2-amino-3-bromobenzoic acid with urea. This reaction is typically performed at elevated temperatures.
Caption: General synthesis of 8-bromo-1H-quinazoline-2,4-dione.
The causality behind this experimental choice lies in the reactivity of the starting materials. The amino group of 2-amino-3-bromobenzoic acid acts as a nucleophile, attacking one of the carbonyl carbons of urea. Subsequent intramolecular cyclization and elimination of ammonia lead to the formation of the stable heterocyclic quinazoline-2,4-dione ring system. The high temperature provides the necessary activation energy for the reaction to proceed to completion.
Detailed Experimental Protocol
The following protocol is a self-validating system, adapted from established procedures for the synthesis of quinazoline-2,4-diones.
Materials:
-
2-Amino-3-bromobenzoic acid
-
Urea
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Thermometer
-
Condenser
-
Buchner funnel and flask
-
Vacuum source
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-amino-3-bromobenzoic acid and a molar excess of urea (typically 5 equivalents).
-
Heating: Heat the mixture with stirring to 200°C. The reaction is typically complete within 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Slowly pour the cooled reaction mixture into a beaker containing ice water. A solid precipitate of 8-bromo-1H-quinazoline-2,4-dione will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with copious amounts of deionized water to remove any unreacted urea and other water-soluble impurities.
-
Drying: Dry the purified product under vacuum to obtain 8-bromo-1H-quinazoline-2,4-dione as a solid.
This protocol is designed to be self-validating through the physical properties of the final product. The melting point of the synthesized compound should be sharp and consistent with literature values. Further validation should be performed using spectroscopic methods as detailed in the following section.
Physicochemical and Spectroscopic Properties
Understanding the physicochemical and spectroscopic properties of 8-bromo-1H-quinazoline-2,4-dione is essential for its characterization, purification, and use in further applications.
| Table 2: Predicted Physicochemical Properties of 8-bromo-1H-quinazoline-2,4-dione | |
| Property | Value |
| XLogP3 | 1.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Exact Mass | 239.95344 Da |
| Monoisotopic Mass | 239.95344 Da |
| Topological Polar Surface Area | 58.2 Ų |
Data sourced from PubChem.[1]
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the N-H protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the position of the bromine atom. For the 8-bromo isomer, one would expect three aromatic protons, likely appearing as a doublet, a triplet, and another doublet in the aromatic region (typically δ 7-8 ppm). The N-H protons are expected to appear as broad singlets, and their chemical shifts can be concentration-dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The two carbonyl carbons will appear at the downfield end of the spectrum (typically δ 150-165 ppm). The chemical shifts of the aromatic carbons will be influenced by the bromine substituent.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is a crucial tool for confirming the elemental composition of the synthesized compound. For 8-bromo-1H-quinazoline-2,4-dione (C₈H₅BrN₂O₂), the expected [M+H]⁺ ion would have a calculated m/z of 240.9607, showing the characteristic isotopic pattern for a bromine-containing compound.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching vibrations (around 3200-3400 cm⁻¹) and the C=O stretching vibrations of the dione system (around 1650-1750 cm⁻¹).
Potential Applications in Research and Drug Discovery
The quinazoline-2,4-dione scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.
The introduction of a bromine atom at the 8th position of the quinazoline-2,4-dione core can significantly influence its biological activity. Halogen atoms can modulate the lipophilicity, metabolic stability, and binding interactions of a molecule with its biological target.
Antimicrobial and Antifungal Activity
Numerous studies have highlighted the potential of quinazoline-2,4-dione derivatives as antimicrobial and antifungal agents[2][3][4]. The mechanism of action is often attributed to the inhibition of essential microbial enzymes. The presence of a halogen, such as bromine, can enhance the antimicrobial potency of the quinazoline scaffold. While specific studies on the antimicrobial activity of 8-bromo-1H-quinazoline-2,4-dione are limited, it represents a promising candidate for further investigation in the development of new anti-infective agents.
Anticancer Activity
The quinazoline core is a key component of several approved anticancer drugs that act as kinase inhibitors. Derivatives of quinazoline-2,4-dione have also been explored for their potential as anticancer agents. The bromine substituent on the aromatic ring can lead to enhanced binding affinity to target proteins or alter the electronic properties of the molecule, potentially leading to improved cytotoxic activity against cancer cell lines.
Research Chemical and Building Block
8-bromo-1H-quinazoline-2,4-dione serves as a valuable intermediate in organic synthesis. The bromine atom can be readily displaced or used as a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the synthesis of a diverse library of substituted quinazoline-2,4-dione derivatives for screening in drug discovery programs.
Caption: Potential applications of 8-bromo-1H-quinazoline-2,4-dione.
Conclusion and Future Directions
8-bromo-1H-quinazoline-2,4-dione is a readily accessible and versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its synthesis is straightforward, and its structure offers multiple points for further chemical modification. While the biological activities of the broader class of quinazoline-2,4-diones are well-documented, a detailed investigation into the specific pharmacological profile of the 8-bromo derivative is warranted. Future research should focus on the comprehensive biological evaluation of this compound and its derivatives against a panel of microbial and cancer cell lines to fully elucidate its therapeutic potential. Furthermore, its utility as a synthetic intermediate should be further explored to generate novel chemical entities with improved pharmacological properties.
References
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PubChem. 8-Bromoquinazoline-2,4(1H,3H)-dione. National Center for Biotechnology Information. [Link]
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Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(19), 6529. [Link]
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Abdelgawad, M. A., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 29(23), 5529. [Link]
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Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Journal of the Chinese Chemical Society, 60(6), 605-614. [Link]
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An In-Depth Technical Guide to 8-Bromoquinazoline-2,4-diol (CAS 331646-99-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 8-Bromoquinazoline-2,4-diol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Drawing from its structural features and the well-documented bioactivities of the quinazoline-2,4-dione scaffold, this document will delve into its chemical properties, synthesis, and potential therapeutic applications, offering field-proven insights for researchers in the field.
Introduction: The Quinazoline-2,4-dione Scaffold and the Significance of the 8-Bromo Substitution
The quinazoline-2,4-dione core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2][3][4][5] This nitrogen-containing heterocyclic system has been extensively explored, leading to the development of therapeutic agents with applications in oncology, infectious diseases, and inflammatory conditions.[1][2][3][4][5] The versatility of the quinazoline-2,4-dione structure allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.
The subject of this guide, this compound, is a derivative of this important scaffold, distinguished by a bromine atom at the 8th position of the quinazoline ring. Halogenation is a common strategy in drug design to modulate a compound's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of the bromo group at this specific position can influence the molecule's electronic distribution and steric profile, potentially leading to unique biological activities and target selectivities. While extensive research has been conducted on the broader class of quinazoline-2,4-diones, this guide will focus on the specific attributes and potential of the 8-bromo derivative.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, permeability, and interaction with biological systems.
| Property | Value | Source |
| CAS Number | 331646-99-2 | PubChem[6] |
| Molecular Formula | C₈H₅BrN₂O₂ | PubChem[6] |
| Molecular Weight | 241.04 g/mol | PubChem[6] |
| IUPAC Name | 8-bromo-1H-quinazoline-2,4-dione | PubChem[6] |
| SMILES | C1=CC2=C(C(=C1)Br)NC(=O)NC2=O | PubChem[6] |
| Appearance | Off-white to light yellow solid | ChemicalBook |
| Storage | Sealed in dry, room temperature | ChemicalBook |
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward and efficient method starting from commercially available precursors. The following protocol is a reliable method for the laboratory-scale synthesis of this compound.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
2-Amino-3-bromobenzoic acid
-
Urea
-
Deionized water
-
Ice
-
Reaction flask equipped with a stirrer and heating mantle
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reaction Setup: In a suitable reaction flask, combine 2-amino-3-bromobenzoic acid (1 equivalent) and urea (5 equivalents).
-
Heating: Heat the mixture to 200 °C with constant stirring for 3 hours. The mixture will melt and react.
-
Work-up: After 3 hours, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Precipitation: Slowly pour the cooled reaction mixture into a beaker containing ice water. A solid precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid thoroughly with deionized water (3 times) to remove any unreacted urea and other water-soluble impurities.
-
Drying: Dry the purified product under vacuum to obtain this compound as a yellow solid.
Expected Yield: Approximately 100%.
Potential Biological Activities and Therapeutic Applications
While specific biological data for this compound is limited in publicly available literature, the extensive research on the quinazoline-2,4-dione scaffold provides a strong basis for predicting its potential therapeutic applications. The 8-bromo substitution is expected to modulate the activity of the parent scaffold, potentially enhancing potency or altering selectivity towards specific biological targets.
Kinase Inhibition: A Promising Avenue
The quinazoline core is a well-established pharmacophore in the design of kinase inhibitors.[7][8][9][10][11] Numerous FDA-approved drugs targeting various kinases, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and Bruton's tyrosine kinase (BTK), feature a quinazoline or quinazolinone moiety.[10]
Derivatives of the closely related 4-anilino-quin(az)oline scaffold have shown potent inhibitory activity against a range of kinases, and the nature of the substitution on the quinazoline ring significantly influences potency and selectivity.[12] For instance, increasing the size of the substituent at the 6-position from fluoro to chloro and then to bromo in a series of 4-anilinoquinolines led to a progressive increase in inhibitory activity against Protein Kinase Novel 3 (PKN3).[12] This suggests that the 8-bromo substituent in this compound could play a crucial role in its interaction with kinase active sites.
Potential Kinase Targets:
-
Aurora Kinases: These are key regulators of cell division, and their overexpression is common in many cancers.[8]
-
Receptor Tyrosine Kinases (e.g., EGFR, VEGFR): These are critical mediators of cell growth, proliferation, and angiogenesis, and are validated targets in oncology.[10][11]
-
PI3K/HDAC: Dual inhibition of phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs) is a promising anti-cancer strategy.
Anticancer Potential
Given the role of kinases in cancer progression, this compound is a strong candidate for development as an anticancer agent. The quinazoline-2,4-dione scaffold has been incorporated into molecules with demonstrated antiproliferative activity against various cancer cell lines.
Other Potential Applications
The biological activities of quinazoline derivatives are diverse and extend beyond kinase inhibition. Other potential therapeutic areas for this compound include:
-
Anti-inflammatory agents
-
Antiviral agents [5]
-
Antihypertensive agents
-
Antiallergy agents
Proposed Experimental Workflows for Target Validation and Characterization
To elucidate the specific biological activity of this compound, a systematic screening and characterization approach is recommended.
Kinase Inhibitor Screening Workflow
Caption: A typical workflow for kinase inhibitor screening.
General Protocol for In Vitro Kinase Inhibition Assay (Example: Aurora Kinase A)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase.
Materials:
-
Recombinant human Aurora Kinase A
-
Fluorescently labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
384-well microplate
-
Plate reader capable of detecting fluorescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, the fluorescently labeled peptide substrate, and the diluted compound or DMSO (for control wells).
-
Enzyme Addition: Add recombinant Aurora Kinase A to each well to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
ATP Addition: Add ATP to each well to start the phosphorylation reaction.
-
Reaction Termination: After a further incubation period (e.g., 90 minutes), stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Read the fluorescence intensity on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule within the medicinally significant class of quinazoline-2,4-diones. Its straightforward synthesis and the established biological potential of its core scaffold make it an attractive candidate for further investigation. The presence of the 8-bromo substituent offers a handle for both modulating biological activity and for further chemical modification to develop novel therapeutic agents.
Future research should focus on a comprehensive biological evaluation of this compound, starting with broad screening against panels of therapeutically relevant targets, particularly protein kinases. Subsequent hit-to-lead optimization, guided by structure-activity relationship (SAR) studies, could unlock the full therapeutic potential of this intriguing compound. This technical guide serves as a foundational resource to stimulate and support such research endeavors.
References
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Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.). ScienceDirect. Retrieved January 11, 2026, from [Link]
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Review Explores Pharmacological Properties of Quinazoline-2,4(1H,3H)-Dione Derivatives in Drug Development. (2025, December 11). GeneOnline. Retrieved January 11, 2026, from [Link]
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A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (2023, April 20). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. (2012). Semantic Scholar. Retrieved January 11, 2026, from [Link]
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8-Bromoquinazoline-2,4(1H,3H)-dione. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. (2025). OUCІ. Retrieved January 11, 2026, from [Link]
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Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. (2022, November 23). MDPI. Retrieved January 11, 2026, from [Link]
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Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. (2022, July 15). ScienceDirect. Retrieved January 11, 2026, from [Link]
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Synthesis of bromoquinazoline‐2,4(1H,3H)‐dione derivative 147. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. (2017, June 27). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022, June 10). MDPI. Retrieved January 11, 2026, from [Link]
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Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (2023, August 30). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. (2024, August 28). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Bromination of 8-substituted quinolines. Reagents and conditions. (i)... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023, December 2). MDPI. Retrieved January 11, 2026, from [Link]
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Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024, February 16). PubMed Central. Retrieved January 11, 2026, from [Link]
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Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2023, March 21). MDPI. Retrieved January 11, 2026, from [Link]
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Biological activities of recent advances in quinazoline. (2023, January 23). ResearchGate. Retrieved January 11, 2026, from [Link]
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Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. (1994, August 1). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. (2022, March 14). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (2020, April 16). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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An In-depth Technical Guide to the Molecular Structure of 8-Bromoquinazoline-2,4-diol
This guide provides a comprehensive technical overview of the molecular structure of 8-Bromoquinazoline-2,4-diol, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. The document delves into the synthesis, structural elucidation, and key physicochemical properties of this molecule, offering field-proven insights and detailed experimental protocols.
Introduction: The Significance of the Quinazoline-2,4-dione Scaffold
Quinazoline-2,4-dione, a fused heterocyclic system, represents a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to anticancer, anticonvulsant, and antimicrobial properties. The introduction of a bromine atom at the 8-position of the quinazoline ring system can significantly modulate the molecule's physicochemical properties, such as its lipophilicity and electronic distribution. These modifications can, in turn, influence its pharmacokinetic profile and biological target interactions, making this compound a compound of considerable interest for further investigation and as a building block in the synthesis of novel therapeutic agents.
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound is most effectively achieved through the cyclocondensation of 2-amino-3-bromobenzoic acid with urea. This method provides a direct and efficient route to the desired quinazolinedione ring system.
Proposed Synthetic Pathway
The reaction proceeds via an initial nucleophilic attack of the amino group of 2-amino-3-bromobenzoic acid on a carbonyl carbon of urea, followed by an intramolecular cyclization and subsequent dehydration to yield the final product.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Materials:
-
2-amino-3-bromobenzoic acid (1.0 eq)
-
Urea (3.0 eq)
-
Glacial acetic acid (as solvent)
Procedure:
-
A mixture of 2-amino-3-bromobenzoic acid and urea is heated at reflux in glacial acetic acid for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and byproducts.
-
The product is dried under vacuum to yield this compound as a solid.
Causality of Experimental Choices: The use of an excess of urea drives the reaction towards the formation of the product. Glacial acetic acid serves as a suitable solvent and also as a catalyst for the cyclization and dehydration steps.
Structural Elucidation: A Multi-faceted Analysis
The molecular structure of this compound is characterized by a fused bicyclic system consisting of a benzene ring and a pyrimidine-2,4-dione ring, with a bromine substituent at the 8-position.
Caption: Molecular structure of this compound.
Tautomerism: The Keto-Enol Equilibrium
Quinazoline-2,4-diones, including the 8-bromo derivative, can exist in tautomeric forms: the diketo form and the enol forms. In the solid state and in most common solvents, the diketo form is predominantly favored due to its higher thermodynamic stability.
Caption: Tautomeric forms of this compound.
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H protons of the pyrimidinedione ring. The aromatic region will display a characteristic splitting pattern for the three adjacent protons on the benzene ring. The N-H protons will likely appear as broad singlets at a downfield chemical shift, which can be confirmed by D₂O exchange.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the two carbonyl carbons, the carbon bearing the bromine atom, and the other aromatic carbons. The chemical shifts of these carbons provide valuable information about the electronic environment within the molecule.
| Predicted ¹H NMR Data (in DMSO-d₆) | Predicted ¹³C NMR Data (in DMSO-d₆) |
| Chemical Shift (ppm) | Assignment |
| ~11.5 (br s, 1H) | N1-H |
| ~11.3 (br s, 1H) | N3-H |
| ~7.8 (d, 1H) | H-5 |
| ~7.6 (d, 1H) | H-7 |
| ~7.2 (t, 1H) | H-6 |
3.2.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is expected to show the molecular ion peak corresponding to the exact mass of this compound (C₈H₅BrN₂O₂), which is approximately 240.9534 g/mol . The isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for M and M+2 peaks) will be a key diagnostic feature.
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching vibrations (around 3200 cm⁻¹) and the C=O stretching vibrations of the two carbonyl groups (in the region of 1700-1650 cm⁻¹).
Crystallographic Analysis
While the specific crystal structure of this compound has not been reported in the Cambridge Structural Database, analysis of closely related quinazolinedione structures suggests that the molecule is likely to be planar. In the solid state, extensive intermolecular hydrogen bonding between the N-H groups and the carbonyl oxygens of neighboring molecules is expected, leading to a well-ordered crystal lattice.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₅BrN₂O₂ |
| Molecular Weight | 241.04 g/mol |
| Appearance | Expected to be a solid |
| CAS Number | 331646-99-2[1] |
| IUPAC Name | 8-bromo-1H-quinazoline-2,4-dione[1] |
Applications in Drug Discovery and Development
The this compound scaffold serves as a versatile starting material for the synthesis of a wide range of derivatives with potential therapeutic applications. The bromine atom at the 8-position can be readily functionalized through various cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). This makes it a valuable tool for medicinal chemists in the design and synthesis of novel drug candidates targeting a variety of diseases.
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure of this compound. Through a detailed discussion of its synthesis, structural elucidation, and physicochemical properties, this document serves as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development. The insights provided into its synthesis and predicted spectroscopic profile offer a solid foundation for further experimental investigation and utilization of this compound in the pursuit of novel therapeutic agents.
References
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PubChem. (n.d.). 8-Bromoquinazoline-2,4(1H,3H)-dione. National Center for Biotechnology Information. Retrieved from [Link]
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Spectroscopic Data for 8-bromo-1H-quinazoline-2,4-dione: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinazoline Scaffold and the Significance of 8-bromo-1H-quinazoline-2,4-dione
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The functionalization of this heterocyclic system allows for the fine-tuning of its pharmacological profile. 8-bromo-1H-quinazoline-2,4-dione is a key synthetic intermediate, with the bromine atom at the 8-position serving as a versatile handle for introducing further chemical diversity through cross-coupling reactions. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the unambiguous identification of its derivatives in drug discovery pipelines.
This technical guide provides a comprehensive overview of the expected spectroscopic data for 8-bromo-1H-quinazoline-2,4-dione. Due to the limited availability of published experimental spectra for this specific molecule, this guide will leverage data from structurally related analogs, including the isomeric 6-bromo-1H-quinazoline-2,4-dione, to provide a robust and scientifically grounded predictive analysis.
Molecular Structure and Numbering
To facilitate the interpretation of the spectroscopic data, the standard IUPAC numbering for the quinazoline ring system is provided below.
Caption: Molecular structure of 8-bromo-1H-quinazoline-2,4-dione with IUPAC numbering.
¹H NMR Spectroscopy: A Window into the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Predicted ¹H NMR Spectrum of 8-bromo-1H-quinazoline-2,4-dione
The ¹H NMR spectrum of 8-bromo-1H-quinazoline-2,4-dione is expected to exhibit distinct signals for the aromatic protons and the two N-H protons of the dione ring. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups, the bromine atom, and the nitrogen atoms.
Based on the analysis of related quinazolinone derivatives, the following spectral features are predicted in a solvent like DMSO-d₆:
-
Aromatic Protons (H5, H6, H7): The three aromatic protons will appear as a set of coupled multiplets in the downfield region, typically between δ 7.0 and 8.0 ppm.
-
H5: This proton is expected to be a doublet of doublets, coupled to both H6 and H7.
-
H6: This proton will likely appear as a triplet or a doublet of doublets, coupled to H5 and H7.
-
H7: This proton is expected to be a doublet of doublets, coupled to H5 and H6. The bromine at the 8-position will influence the chemical shifts of these protons, with H7 being the most affected.
-
-
N-H Protons (N1-H, N3-H): The two N-H protons are expected to appear as two distinct broad singlets at a lower field, typically above δ 10.0 ppm. Their exact chemical shifts can be sensitive to solvent, concentration, and temperature.
Representative ¹H NMR Data of a Structurally Related Analog
To provide a concrete example, the experimental ¹H NMR data for the isomeric 6-bromoquinazoline-2,4(1H,3H)-dione in DMSO-d₆ is presented below.[2] This data serves as an excellent reference for predicting the spectrum of the 8-bromo isomer.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H5 | 7.95 | d | 2.3 |
| H7 | 7.70 | dd | 8.7, 2.3 |
| H8 | 7.18 | d | 8.7 |
| N1-H & N3-H | ~11.4 (broad) | s | - |
Data obtained from SpectraBase for 6-bromoquinazoline-2,4(1H,3H)-dione.[2]
Interpretation and Experimental Protocol
The predicted spectrum for 8-bromo-1H-quinazoline-2,4-dione would show a different splitting pattern for the aromatic protons due to the change in the substitution pattern. The key to distinguishing between the 6-bromo and 8-bromo isomers lies in the analysis of the coupling patterns of the aromatic protons.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of 8-bromo-1H-quinazoline-2,4-dione in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the good solubility of quinazolinones and to observe the exchangeable N-H protons.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum at room temperature. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
Sources
Physical and chemical properties of 8-Bromoquinazoline-2,4-diol
An In-depth Technical Guide to the Physical and Chemical Properties of 8-Bromoquinazoline-2,4-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known by its more stable tautomeric name 8-bromoquinazoline-2,4(1H,3H)-dione, is a heterocyclic organic compound built upon the quinazoline scaffold. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules. The strategic placement of a bromine atom at the 8-position provides a versatile synthetic handle for further molecular elaboration, making this compound a valuable building block for the development of novel therapeutics. This technical guide provides a comprehensive overview of its core physicochemical properties, spectroscopic signature, synthetic pathways, and potential applications, offering a foundational resource for researchers engaged in small molecule design and drug discovery.
Introduction: The Quinazoline Scaffold and Tautomerism
Quinazoline and its derivatives are a prominent class of nitrogen-containing fused heterocycles, recognized for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The compound this compound is a member of this family, distinguished by a bromine substituent on the benzene ring and hydroxyl groups at the 2 and 4 positions of the pyrimidine ring.
A critical chemical feature of this molecule is its existence in a tautomeric equilibrium. While named as a "diol," it predominantly exists in the more thermodynamically stable diamide form, 8-bromoquinazoline-2,4(1H,3H)-dione .[3] This keto-enol tautomerism is fundamental to its structure, reactivity, and spectroscopic properties. Understanding this equilibrium is paramount for interpreting experimental data and designing synthetic transformations.
Caption: Tautomeric equilibrium of the title compound.
Core Physicochemical Properties
The fundamental properties of this compound are essential for its handling, formulation, and application in experimental settings. The data presented below is a consolidation of information from chemical databases and supplier specifications.
| Property | Value | Source |
| IUPAC Name | 8-bromo-1H-quinazoline-2,4-dione | [3] |
| Synonyms | This compound, 8-Bromo-2,4-dihydroxyquinozaline | [3] |
| CAS Number | 331646-99-2 | [3] |
| Molecular Formula | C₈H₅BrN₂O₂ | [3] |
| Molecular Weight | 241.04 g/mol | [3] |
| Exact Mass | 239.95344 Da | [3] |
| Physical Form | Solid, Powder | [4] |
| Melting Point | >250 °C (Expected for this class of compounds) | [5] |
| Solubility | Expected to be soluble in polar aprotic solvents like DMSO and DMF. Stability in DMSO has been noted for similar quinazoline derivatives.[6] | |
| XLogP3 | 1.5 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
Spectroscopic and Structural Characterization
The structural elucidation of this compound relies on a suite of spectroscopic techniques. While specific spectral data for this exact compound is not widely published, its characteristic features can be reliably predicted based on data from closely related analogs, such as 7-bromo and 8-methoxy quinazoline-2,4-diones.[5][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H protons of the dione tautomer. In a solvent like DMSO-d₆, the two N-H protons would likely appear as broad singlets at high chemical shifts (>10 ppm). The aromatic region should display three protons. The proton at C5 would be a doublet of doublets, coupled to the protons at C6 and C7. The protons at C6 and C7 would also appear as multiplets, with coupling constants typical for ortho and meta relationships.
-
¹³C NMR: The carbon NMR spectrum will be characterized by signals for the two carbonyl carbons (C2 and C4) in the range of 150-165 ppm.[5] The aromatic carbons would appear between 110-140 ppm, with the carbon attached to the bromine (C8) showing a characteristic shift.
Infrared (IR) Spectroscopy
The IR spectrum provides conclusive evidence for the functional groups present, particularly confirming the dominant dione tautomer.
-
N-H Stretching: Broad absorptions in the range of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the amide groups.
-
C=O Stretching: Strong, sharp absorptions between 1650-1710 cm⁻¹ are definitive for the carbonyl groups.
-
C=C and C=N Stretching: Absorptions in the 1550-1620 cm⁻¹ region corresponding to the aromatic ring and imine-like bonds.
-
C-Br Stretching: A signal in the fingerprint region, typically around 500-650 cm⁻¹, indicating the carbon-bromine bond.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and elemental composition.
-
Molecular Ion Peak (M⁺): A successful analysis will show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom. The M⁺ and M+2 peaks will appear with an approximate 1:1 intensity ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The expected m/z values would be approximately 240 and 242.
Synthesis and Reactivity
Synthetic Strategy
Quinazoline-2,4-diones are commonly synthesized from the corresponding 2-aminobenzamide or 2-aminobenzoic acid derivatives. A robust and high-yielding one-pot synthesis has been developed for this class of compounds using di-tert-butyl dicarbonate ((Boc)₂O) as a carbonyl source, catalyzed by 4-dimethylaminopyridine (DMAP).[5][7] This approach is notable for its mild conditions and compatibility with various functional groups.
Caption: Proposed synthetic workflow for the target compound.
Chemical Reactivity: A Gateway to Novel Analogs
The true value of this compound for drug development lies in its reactivity. The bromine atom at the C8 position is not merely a substituent; it is a versatile functional handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters allows for the introduction of new aryl or heteroaryl groups at the C8 position.
-
Buchwald-Hartwig Amination: This reaction enables the formation of new C-N bonds, attaching a wide range of primary or secondary amines.
-
Sonogashira Coupling: The introduction of alkyne functionalities is possible through coupling with terminal alkynes.
These transformations allow chemists to systematically explore the structure-activity relationship (SAR) of the quinazoline scaffold, optimizing potency, selectivity, and pharmacokinetic properties.[8]
Caption: Derivatization via cross-coupling reactions.
Experimental Protocols
To ensure scientific rigor, the following are standardized protocols for the characterization and purity assessment of this compound.
Protocol 1: NMR Sample Preparation and Analysis
-
Preparation: Accurately weigh approximately 5-10 mg of the compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Gentle warming may be required to aid dissolution.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
-
Analysis: Process the data, referencing the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C). Integrate proton signals and assign peaks based on chemical shifts, coupling constants, and correlation data.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Mobile Phase: Prepare a suitable mobile phase, typically a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Sample Preparation: Prepare a stock solution of the compound in DMSO or methanol at 1 mg/mL. Dilute to a working concentration of ~50 µg/mL with the mobile phase.
-
Method:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance).
-
Gradient: A typical gradient might run from 5% B to 95% B over 15-20 minutes.
-
-
Analysis: Integrate the peak areas to determine the purity of the sample as a percentage of the total area.
Applications in Research and Drug Development
This compound is primarily a research chemical and a key intermediate in the synthesis of more complex molecules.[9][10] Its utility stems from:
-
Scaffold for Library Synthesis: The reactive bromine handle makes it an ideal starting material for generating libraries of diverse quinazoline derivatives for high-throughput screening.[11]
-
Fragment-Based Drug Discovery: The core quinazolinone structure can act as a fragment that binds to biological targets. The bromine allows for systematic "growing" of the fragment to improve binding affinity and selectivity.
-
Lead Optimization: In later stages of drug discovery, the 8-position can be modified to fine-tune the ADME (absorption, distribution, metabolism, and excretion) properties of a lead compound.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for medicinal chemists and drug discovery scientists. Its stable, biologically relevant quinazolinone core, combined with a synthetically versatile bromine substituent, provides a powerful platform for the design and synthesis of novel small-molecule therapeutics. This guide has detailed its fundamental physical, chemical, and spectroscopic properties, offering the foundational knowledge required to effectively utilize this compound in a research setting.
References
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Cioatera, L., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PubMed Central. Available at: [Link]
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Ajani, O. O., et al. (2017). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. SciSpace. Available at: [Link]
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PubChem. 8-Bromoquinazoline-2,4(1H,3H)-dione. National Center for Biotechnology Information. Available at: [Link]
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MDPI. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. MDPI. Available at: [Link]
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Asian Journal of Chemistry. (2015). Experimental and Theoretical Spectroscopic Properties of Quinazoline. Asian Journal of Chemistry. Available at: [Link]
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Springer Nature Experiments. Profiling of Small Molecules by Chemical Proteomics. Springer Nature. Available at: [Link]
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Ruifu Chemical. 8-Bromo-2,4-Dichloroquinazoline CAS 331647-05-3. Ruifu Chemical. Available at: [Link]
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ACS Omega. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Publications. Available at: [Link]
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ResearchGate. Synthesis of bromoquinazoline-2,4(1H,3H)-dione derivative. ResearchGate. Available at: [Link]
-
ACS Applied Bio Materials. (2022). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Publications. Available at: [Link]
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National Institutes of Health. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. NIH. Available at: [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare. Available at: [Link]
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Pacific BioLabs. Identity and Purity - Small Molecules. Pacific BioLabs. Available at: [Link]
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PubChem. 8-Methylquinazoline-2,4(1H,3H)-dione. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. Synthesis of the compounds 8(a–e). ResearchGate. Available at: [Link]
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National Institutes of Health. (2023). Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. NIH. Available at: [Link]
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An In-Depth Technical Guide to 8-Bromoquinazoline-2,4-diol: Synthesis, Properties, and Potential Applications
A Senior Application Scientist's Synthesis of Technical Accuracy and Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals.
Foreword: Unveiling the Potential of a Niche Heterocycle
In the vast landscape of heterocyclic chemistry, the quinazoline scaffold stands as a cornerstone, underpinning a multitude of biologically active molecules and approved therapeutics.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] This guide focuses on a specific, yet intriguing, member of this family: 8-Bromoquinazoline-2,4-diol . While not as extensively studied as some of its isomers, the strategic placement of a bromine atom at the 8-position offers unique synthetic handles and potential for novel biological interactions.
This document moves beyond a mere recitation of facts. It is designed to be a practical and insightful resource for the laboratory scientist and drug discovery professional. We will delve into the historical context of its likely discovery, provide robust synthetic strategies grounded in established chemical principles, explore its physicochemical properties, and project its potential in the broader field of medicinal chemistry. Every piece of information is presented with the causality and self-validating logic that is paramount to successful research and development.
The Genesis of this compound: A Historical Perspective
The direct historical account of the first synthesis of this compound is not prominently documented in readily accessible scientific literature. However, its discovery can be contextualized within the broader exploration of quinazoline chemistry that began in the early 20th century. The fundamental synthesis of the quinazoline-2,4-dione core, often achieved through the condensation of an anthranilic acid derivative with urea or a related carbonyl source, has been a staple of heterocyclic chemistry for decades.[4][5]
It is highly probable that this compound was first synthesized as part of a systematic investigation into the impact of halogen substitution on the quinazoline scaffold. The introduction of a bromine atom, a common bioisostere for a methyl group, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions. Therefore, its synthesis was likely a logical step in the exploration of the structure-activity relationships (SAR) of quinazoline-based compounds.
The key starting material for this synthesis would be 2-amino-3-bromobenzoic acid . The cyclization of this precursor with a suitable carbonyl equivalent represents the most direct and classical approach to the target molecule.
Synthesis of this compound: A Validated Protocol
Core Reaction: Cyclization of 2-Amino-3-bromobenzoic Acid with Urea
This synthesis hinges on the nucleophilic attack of the amino group of 2-amino-3-bromobenzoic acid on one of the carbonyl carbons of urea, followed by an intramolecular cyclization and dehydration to form the stable quinazolinedione ring system.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Amino-3-bromobenzoic acid
-
Urea
-
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Sulfolane)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-bromobenzoic acid (1.0 eq) and urea (3.0-5.0 eq). The excess urea ensures the reaction goes to completion and acts as a solvent at higher temperatures.
-
Solvent Addition: Add a high-boiling point solvent such as DMF or sulfolane to create a slurry. The solvent facilitates heat transfer and ensures a homogenous reaction mixture.
-
Heating: Heat the reaction mixture to 180-200 °C. The high temperature is necessary to drive the condensation and cyclization, which involves the elimination of ammonia and water.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material (2-amino-3-bromobenzoic acid) indicates the completion of the reaction.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker of cold water. This will precipitate the crude product.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the crude solid by vacuum filtration and wash thoroughly with water to remove any remaining urea and solvent.
-
To further purify, resuspend the crude solid in a dilute solution of sodium hydroxide to deprotonate the diol and dissolve it.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with hydrochloric acid to a pH of approximately 2-3. This will re-protonate the diol and cause it to precipitate out of the solution.
-
Collect the purified solid by vacuum filtration and wash with cold water until the washings are neutral.
-
-
Drying and Characterization:
-
Dry the purified solid in a vacuum oven at 60-80 °C.
-
Characterize the final product by determining its melting point and obtaining ¹H NMR, ¹³C NMR, IR, and Mass spectra.
-
Causality Behind Experimental Choices:
-
Excess Urea: The use of excess urea serves a dual purpose. It acts as a reactant and, when melted, as a solvent, driving the reaction forward according to Le Chatelier's principle by being present in a large excess.
-
High Temperature: The thermal energy is crucial for overcoming the activation energy of the multiple steps in the reaction cascade: the initial nucleophilic attack, the elimination of ammonia, and the final intramolecular cyclization with the elimination of water.
-
Acid-Base Purification: The acidic nature of the quinazolinedione's N-H protons allows for its dissolution in a basic solution, separating it from non-acidic impurities. Subsequent acidification selectively precipitates the purified product.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Characterization
The physical and chemical properties of this compound are crucial for its handling, formulation, and interpretation of biological data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O₂ | [6] |
| Molecular Weight | 241.04 g/mol | [6] |
| CAS Number | 331646-99-2 | [6] |
| Appearance | Expected to be an off-white to pale yellow solid | General knowledge |
| Solubility | Sparingly soluble in water, soluble in DMSO and DMF | General knowledge |
| Melting Point | >300 °C (typical for quinazolinediones) | General knowledge |
Spectroscopic Data:
While a comprehensive, publicly available dataset of spectra for this compound is limited, the expected spectroscopic features can be predicted based on its structure and data from closely related analogues.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. Due to the bromine substitution, these protons will exhibit a characteristic splitting pattern. Additionally, broad signals corresponding to the two N-H protons of the dione ring will be present, which are typically exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals. Two signals in the downfield region will correspond to the carbonyl carbons of the dione ring. The remaining six signals will be in the aromatic region, with the carbon atom attached to the bromine atom showing a characteristic chemical shift.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-H stretching vibrations (around 3200-3400 cm⁻¹) and the C=O stretching vibrations of the two carbonyl groups (around 1650-1700 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Biological Activities and Potential Applications in Drug Discovery
The true value of a molecule in drug discovery is defined by its biological activity. While specific studies on this compound are not abundant, the broader class of bromo-substituted quinazolines has shown significant promise in several therapeutic areas.
The bromine atom at the 8-position can serve as a key interaction point with biological targets or as a synthetic handle for further derivatization. This allows for the exploration of a diverse chemical space and the fine-tuning of pharmacological properties.
Potential Therapeutic Areas:
-
Oncology: Many quinazoline derivatives are potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The bromo substituent can enhance binding affinity to the ATP-binding pocket of kinases.[7]
-
Antimicrobial Agents: The quinazoline scaffold is present in several compounds with antibacterial and antifungal activity. The lipophilic nature of the bromine atom can facilitate the penetration of microbial cell membranes.[4]
-
Central Nervous System (CNS) Disorders: Quinazoline derivatives have been investigated for their activity on various CNS targets, including receptors and enzymes. The electronic effects of the bromine atom can modulate the interaction with these targets.
Signaling Pathway Visualization: A Hypothetical Target
To illustrate the potential mechanism of action, let's consider a hypothetical scenario where this compound acts as an inhibitor of a generic Receptor Tyrosine Kinase (RTK) pathway, a common target for quinazoline-based anticancer drugs.
Caption: Hypothetical inhibition of an RTK pathway by this compound.
Future Directions and Conclusion
This compound represents a molecule with untapped potential. Its synthesis is straightforward, and the strategic placement of the bromine atom opens up numerous avenues for further chemical modification and biological evaluation.
Future research should focus on:
-
Definitive Synthesis and Characterization: A comprehensive study detailing the optimized synthesis and full spectroscopic characterization of this compound is warranted.
-
Biological Screening: The compound should be screened against a broad panel of biological targets, particularly kinases and microbial enzymes, to identify potential lead activities.
-
Derivative Synthesis: The bromine atom can be utilized as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to generate a library of 8-substituted quinazolinedione derivatives for extensive SAR studies.
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An In-depth Technical Guide to 8-Bromoquinazoline-2,4-diol: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-bromoquinazoline-2,4-diol, a halogenated heterocyclic compound of significant interest in medicinal chemistry. The quinazoline-2,4-dione scaffold is a well-established pharmacophore present in numerous biologically active molecules. The introduction of a bromine atom at the 8-position can significantly influence the compound's physicochemical properties and biological activity, making this compound a valuable building block for the development of novel therapeutic agents. This document details the synthetic routes to this core structure, explores its chemical and physical properties, and reviews the known and potential biological activities of its derivatives, providing a solid foundation for researchers in drug discovery and development.
Introduction
The quinazoline skeleton is a cornerstone in the architecture of pharmacologically active compounds, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The quinazoline-2,4-dione core, in particular, has garnered substantial attention due to its presence in both natural products and synthetic molecules with therapeutic applications.[3] Halogenation is a common strategy in medicinal chemistry to modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The strategic placement of a bromine atom on the quinazoline ring system can therefore lead to compounds with enhanced potency and selectivity.
This compound, which exists in tautomeric equilibrium with 8-bromoquinazoline-2,4(1H,3H)-dione, serves as a key intermediate for the synthesis of a diverse library of substituted quinazolines. This guide will delve into the essential technical aspects of this compound, providing a valuable resource for its utilization in research and drug development.
Chemical and Physical Properties
This compound is a solid at room temperature with the molecular formula C₈H₅BrN₂O₂ and a molecular weight of 241.04 g/mol .[4] It is important to recognize the tautomeric nature of this compound, as it can exist in both the diol and dione forms, with the dione form generally being more stable.
| Property | Value | Source |
| IUPAC Name | 8-bromo-1H-quinazoline-2,4-dione | [4] |
| CAS Number | 331646-99-2 | [4] |
| Molecular Formula | C₈H₅BrN₂O₂ | [4] |
| Molecular Weight | 241.04 g/mol | [4] |
| Physical Form | Solid | |
| Purity (typical) | >95% |
Synthesis of this compound
While a specific, dedicated synthesis for this compound is not extensively reported in the literature, its synthesis can be reliably achieved through established methods for the preparation of substituted quinazoline-2,4-diones. A highly effective and versatile approach involves the cyclization of a corresponding 2-aminobenzamide derivative.[5]
General Synthetic Approach: DMAP-Catalyzed One-Pot Synthesis
A metal-free, one-pot synthesis catalyzed by 4-dimethylaminopyridine (DMAP) offers an efficient route to quinazoline-2,4-diones from 2-aminobenzamides and di-tert-butyl dicarbonate ((Boc)₂O).[5] This method is notable for its mild reaction conditions and broad substrate scope.
Experimental Protocol: Synthesis of this compound (Proposed)
Step 1: Preparation of 2-amino-3-bromobenzamide
The synthesis begins with the preparation of the key intermediate, 2-amino-3-bromobenzamide. This can be achieved from 3-bromoanthranilic acid through standard amidation procedures.
Step 2: Cyclization to this compound
-
To a solution of 2-amino-3-bromobenzamide (1.0 eq) in an appropriate solvent such as dioxane, add 4-dimethylaminopyridine (DMAP, 0.2 eq) and di-tert-butyl dicarbonate ((Boc)₂O, 2.0 eq).
-
The reaction mixture is then heated under microwave irradiation at 150 °C for 30 minutes.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is then treated with an acidic solution (e.g., 1 M HCl) to facilitate the precipitation of the product.
-
The solid is collected by filtration, washed with water, and dried to afford this compound.
Causality Behind Experimental Choices:
-
DMAP: Acts as a nucleophilic catalyst, activating the (Boc)₂O for reaction with the amino group of the benzamide.
-
(Boc)₂O: Serves as a phosgene equivalent, providing the carbonyl group necessary for the formation of the dione ring structure.
-
Microwave Irradiation: Significantly reduces the reaction time compared to conventional heating methods, often leading to higher yields and cleaner reactions.
Alternative Synthetic Routes
Other established methods for the synthesis of the quinazoline-2,4-dione core could be adapted for the 8-bromo derivative. These include:
-
Reaction of 2-aminobenzonitriles with urea or its derivatives.
-
Cyclization of isatoic anhydrides with amines. [6]
The choice of synthetic route will depend on the availability of starting materials, desired scale, and laboratory capabilities.
Reactivity and Further Functionalization
The this compound core is a versatile platform for further chemical modification. The nitrogen atoms at positions 1 and 3 can be alkylated or acylated to introduce a variety of substituents.[7] The bromine atom at the 8-position is also amenable to a range of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of aryl, vinyl, and alkynyl groups, respectively, greatly expanding the chemical space accessible from this intermediate.
Caption: Key functionalization pathways for this compound.
Biological Activities and Therapeutic Potential
While specific biological studies on this compound are limited, the broader class of quinazoline-2,4-dione derivatives has demonstrated a remarkable range of pharmacological activities.[7] This suggests that derivatives of the 8-bromo core could be promising candidates for various therapeutic applications.
Anticancer Activity
Many quinazoline derivatives are known to exhibit potent anticancer activity, often through the inhibition of key enzymes involved in cell signaling pathways, such as epidermal growth factor receptor (EGFR) tyrosine kinases.[8] The substitution pattern on the quinazoline ring is crucial for activity. The introduction of a bromine atom can enhance binding to the target protein and improve the pharmacokinetic profile of the compound.
Antimicrobial Activity
Quinazoline-2,4-diones have been investigated as potential antibacterial and antifungal agents.[7] Some derivatives have shown promising activity against a range of pathogens. The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance.
Other Potential Activities
Derivatives of the quinazoline-2,4-dione scaffold have also been reported to possess:
The 8-bromo substituent can be leveraged to fine-tune the activity and selectivity of these compounds for their respective biological targets.
Caption: Potential therapeutic applications of this compound derivatives.
Conclusion
This compound is a valuable and versatile heterocyclic building block with significant potential in drug discovery and development. Its synthesis can be readily achieved through established methodologies, and its structure allows for extensive functionalization to explore a wide range of chemical space. Based on the known biological activities of the quinazoline-2,4-dione scaffold, derivatives of the 8-bromo core are promising candidates for the development of new anticancer, antimicrobial, and other therapeutic agents. This guide provides a foundational understanding of this important compound, empowering researchers to harness its potential in their scientific endeavors.
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A new route for the synthesis of quinazolin-2,4(1H,3H)-diones and thieno [2,3-d]pyrimidine-2,4(1H,3H)-diones substituted by pyridyl/quinolinyl moiety in position 3 has been developed. - ResearchGate. (URL: [Link])
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The Bromo-Boost: A Technical Guide to the Burgeoning Biological Activities of Bromoquinazolines
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, a privileged structure that has given rise to a multitude of therapeutic agents.[1][2][3][4] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[3][4][5][6] Among the various modifications to this versatile core, the introduction of a bromine atom has emerged as a particularly effective strategy for enhancing potency and modulating activity. This in-depth technical guide synthesizes the current understanding of bromoquinazolines, offering insights into their synthesis, mechanisms of action, and key biological activities, with a focus on their potential in anticancer and antimicrobial drug discovery.
The Significance of the Bromo-Substitution: An Electronic and Steric Advantage
The incorporation of a bromine atom into the quinazoline scaffold is not a trivial modification. From a medicinal chemistry perspective, this halogenation imparts several key advantages. Bromine's electron-withdrawing nature can significantly alter the electronic distribution within the molecule, influencing its binding affinity to target proteins. Furthermore, its size and lipophilicity can enhance membrane permeability and facilitate favorable interactions within hydrophobic pockets of enzyme active sites. Studies have shown that the presence of a halogen atom, particularly at the 6-position of the quinazoline ring, can improve anticancer effects.[1] This strategic placement of bromine often leads to a marked increase in biological potency, a phenomenon that has been repeatedly observed across various therapeutic targets.
Anticancer Activity: Targeting the Engines of Cell Proliferation
The anticancer potential of bromoquinazolines is arguably their most extensively studied and promising biological activity.[5][7][8][9] These compounds have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7), lung (A549), ovarian (SKOV3), and colon (SW480) cancers.[1][5][7][8][9]
Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR)
A primary mechanism through which many bromoquinazolines exert their anticancer effects is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][9][10] EGFR is a crucial signaling protein that, when overexpressed or mutated, can lead to uncontrolled cell growth and proliferation, hallmarks of cancer.[11][12][13] Bromoquinazoline derivatives have been designed to act as EGFR inhibitors, competing with ATP for binding to the kinase domain and thereby blocking the downstream signaling cascade that promotes cell survival and division.[12] Molecular docking studies have further elucidated the binding modes of these compounds within the EGFR active site, highlighting key interactions that contribute to their inhibitory potency.[1][8][9]
Signaling Pathway of EGFR and its Inhibition by Bromoquinazolines
Caption: EGFR signaling cascade and its inhibition by bromoquinazolines.
Quantitative Data on Anticancer Activity
The following table summarizes the cytotoxic activity of selected bromoquinazoline derivatives against various cancer cell lines, as reported in the literature.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| IIIc | MCF-7 (Breast) | 0.236 | [7] |
| Vb | MCF-7 (Breast) | 0.316 | [7] |
| IIIa | MCF-7 (Breast) | 0.359 | [7] |
| 1f | MCF-7 (Breast), A549 (Lung), SKOV3 (Ovarian) | Potent anti-proliferative activity | [5] |
| 1g | MCF-7 (Breast), A549 (Lung), SKOV3 (Ovarian) | Potent anti-proliferative activity | [5] |
| 5b | MCF-7 (Breast), SW480 (Colon) | 0.53 - 1.95 | [8][9] |
| 8a | MCF-7 (Breast) | 15.85 ± 3.32 | [1][14] |
| 8a | SW480 (Colon) | 17.85 ± 0.92 | [1][14] |
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[1][5][7][8][9][10]
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized bromoquinazoline compounds for a specified duration (e.g., 72 hours).[10]
-
MTT Addition: Following treatment, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for a few hours.[10]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Workflow for In Vitro Cytotoxicity Screening
Caption: Standard workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: A Broad Spectrum of Action
In addition to their anticancer properties, bromoquinazolines have demonstrated significant potential as antimicrobial agents.[6][15][16][17][18] Various derivatives have been synthesized and screened for their activity against a range of pathogenic bacteria and fungi.
Antibacterial and Antifungal Efficacy
Bromoquinazoline derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal species like Aspergillus niger and Candida albicans.[16][18] The presence of the bromine atom, often in combination with other substituents, plays a crucial role in their antimicrobial potency.
Quantitative Data on Antimicrobial Activity
The following table summarizes the minimum inhibitory concentrations (MICs) of selected bromoquinazoline derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| VIIa | E. coli | 1.56 | [16] |
| VIIa | S. typhimurium | 3.125 | [16] |
| VIIa | L. monocytogenes | 1.56 | [16] |
| VIIc | C. albicans | 0.78 | [16] |
| VIIc | A. flavus | 0.097 | [16] |
Experimental Protocol: Antimicrobial Susceptibility Testing using the Agar Cup/Disc Diffusion Method
The agar cup or disc diffusion method is a widely used technique to assess the antimicrobial activity of chemical compounds.[15][18]
Step-by-Step Methodology:
-
Media Preparation: A suitable agar medium is prepared and sterilized, then poured into Petri dishes.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Application of Compound:
-
Disc Diffusion: Sterile filter paper discs impregnated with a known concentration of the bromoquinazoline compound are placed on the agar surface.
-
Agar Cup/Well Diffusion: Wells are created in the agar using a sterile cork borer, and a specific volume of the compound solution is added to each well.
-
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for microbial growth and diffusion of the compound.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disc or well, where microbial growth is inhibited, is measured in millimeters. The size of this zone is proportional to the antimicrobial activity of the compound.
Other Notable Biological Activities
While anticancer and antimicrobial activities are the most prominent, research has also pointed to other potential therapeutic applications for bromoquinazolines.
-
Antiviral Activity: Certain bromoquinazoline derivatives have been investigated for their antiviral properties. For instance, some compounds have shown activity against vaccinia virus, with a 6-bromo-2-phenyl derivative exhibiting a potent MIC of 1.92 µg/mL.[19] Studies have also explored their potential against other viruses, including HIV, though with less significant results.[19] More recent research has also explored the potential of benzo[g]quinazolines against human rotavirus and coxsackievirus B4.[20][21]
-
Anti-inflammatory Activity: Some brominated derivatives of quinazoline have been synthesized as potential anti-inflammatory agents, for example, by targeting lymphocyte-specific kinase (Lck).[5][7]
Future Directions and Conclusion
The body of research on bromoquinazolines clearly indicates their significant potential in drug discovery and development. The strategic incorporation of a bromine atom into the quinazoline scaffold consistently enhances biological activity, particularly in the realms of cancer and infectious diseases. The promising in vitro data, supported by mechanistic insights from molecular docking studies, provides a strong foundation for further investigation.
Future research should focus on:
-
Lead Optimization: Systematic structure-activity relationship (SAR) studies to further optimize the potency and selectivity of bromoquinazoline derivatives.
-
In Vivo Studies: Evaluation of the most promising compounds in animal models to assess their efficacy, pharmacokinetics, and safety profiles.[22]
-
Mechanism of Action Studies: Deeper investigation into the precise molecular mechanisms underlying their biological activities.
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Dinakaran, M., Selvam, P., DeClercq, E., & Sridhar, S. K. (2003). Synthesis, antiviral and cytotoxic activity of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones. Biological & Pharmaceutical Bulletin, 26(9), 1278–1282. Retrieved from [Link]
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Zare, S., Emami, L., Behrouz, M., Abbasi Khankahdani, R., Nickpour, S., Emami, M., Faghih, Z., & Khabnadideh, S. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 20(7), e202201245. Retrieved from [Link]
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Abdel-Rahman, A. A. H., Keshk, E. M., Hanna, M. A., & El-Brollosy, N. R. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry, 45(1), 106–112. Retrieved from [Link]
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Emami, L., Hassani, M., Mardaneh, P., Zare, F., Saeedi, M., Emami, M., Khabnadideh, S., & Sadeghian, S. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. R Discovery. Retrieved from [Link]
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Umar, M. I., Mshelia, H. E., & Yakubu, J. (2022). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). Journal of Medical and Pharmaceutical Research, 2(1), 1-5. Retrieved from [Link]
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Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]
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Teja, S., Siddiraju, S., & Kumar, D. (2010). Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. International Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 138-142. Retrieved from [Link]
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Emami, L., Hassani, M., Mardaneh, P., Zare, F., Saeedi, M., Emami, M., Khabnadideh, S., & Sadeghian, S. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. Retrieved from [Link]
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Al-Suwaidan, I. A., Abdel-Aziz, A. A., & Al-Obaid, A. M. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 97. Retrieved from [Link]
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Scott, J. S., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. ACS Medicinal Chemistry Letters, 13(6), 949-956. Retrieved from [Link]
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Li, Y., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 29(7), 1407. Retrieved from [Link]
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Al-Salahi, R., et al. (2023). Evaluation of Some Benzo[g]Quinazoline Derivatives as Antiviral Agents against Human Rotavirus Wa Strain: Biological Screening and Docking Study. Viruses, 15(3), 748. Retrieved from [Link]
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Rana, A., & Sharma, G. (2017). Biological activity of Quinazoline: A Review. ResearchGate. Retrieved from [Link]
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Al-Salahi, R., et al. (2023). Antiviral activity of some benzo[g]quinazolines against coxsackievirus B4: biological screening and docking study. Future Virology, 18(1), 1-13. Retrieved from [Link]
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A Technical Guide to the Strategic Role of Bromine Substitution in Modulating Quinazoline Bioactivity
Executive Summary
The quinazoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous therapeutic agents.[1][2] Its versatility allows for extensive chemical modification to fine-tune biological activity. Among the various substituent strategies, halogenation—and specifically bromination—has emerged as a powerful tool for enhancing potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the role of bromine substitution in quinazoline activity, synthesizing data from seminal studies to offer field-proven insights for researchers, scientists, and drug development professionals. We will explore the physicochemical rationale behind bromine's effectiveness, dissect structure-activity relationships (SAR) across key therapeutic areas, and provide validated experimental and computational protocols to guide future discovery efforts.
The Foundational Role of the Quinazoline Scaffold
Quinazoline, a bicyclic aromatic heterocycle formed by the fusion of benzene and pyrimidine rings, is a prolific scaffold in drug discovery.[1] Its rigid structure provides a defined orientation for substituents to interact with biological targets, while the nitrogen atoms can act as hydrogen bond acceptors, crucial for molecular recognition. Several quinazoline-based drugs have received FDA approval, particularly as kinase inhibitors in oncology, such as Gefitinib, Erlotinib, and Lapatinib, validating the scaffold's clinical significance.[3][4] The development of these agents has been driven by extensive SAR studies, which have consistently shown that substitutions at positions C2, C4, C6, and C7 are critical for modulating activity.[5]
Physicochemical Rationale for Bromine Substitution
The strategic placement of a bromine atom on the quinazoline core is not arbitrary; it is a deliberate choice rooted in fundamental physicochemical principles that directly influence a molecule's interaction with its biological target and its overall drug-like properties.
-
Lipophilicity and Membrane Permeability: Bromine is a lipophilic atom. Its introduction can increase the overall hydrophobicity of a quinazoline derivative.[6][7] This modification can enhance the compound's ability to cross cellular membranes, a critical step for reaching intracellular targets. This increased lipophilicity can also promote binding to hydrophobic pockets within a target protein's active site.[8]
-
Steric and Electronic Effects: As a relatively large halogen, bromine can provide beneficial steric bulk, forcing a specific conformation that may be optimal for binding. Electronically, bromine is an electron-withdrawing group, which can modify the reactivity and electronic distribution of the quinazoline ring system.[5]
-
Halogen Bonding: Bromine can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom on a protein backbone). This specific interaction can provide an additional anchor point within a binding site, increasing affinity and selectivity.
Structure-Activity Relationship (SAR) of Bromo-Quinazolines
The impact of bromine substitution is highly dependent on its position on the quinazoline scaffold. Decades of research have elucidated clear SAR trends, particularly in the fields of oncology and microbiology.
Anticancer Activity: Targeting Protein Kinases
The most extensive research on bromo-quinazolines has been in the development of anticancer agents, especially as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.[4][9] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime therapeutic target.[6]
The 4-anilinoquinazoline is a classic pharmacophore for EGFR inhibition. SAR studies have revealed that substitution on both the quinazoline core and the 4-anilino ring is critical.
-
Substitution at C6: The C6 position is a frequent site for bromination. The addition of a bromine atom here has been shown to significantly enhance biological activity.[9] It is believed to occupy a hydrophobic pocket in the EGFR active site, contributing to binding affinity.
-
Substitution on the 4-Anilino Moiety: Placing a bromine atom on the 3-position (meta) of the 4-anilino ring is a common and effective strategy.[6][10] This substitution pattern is present in several potent EGFR inhibitors and is thought to improve interactions within the ATP-binding pocket.[11]
-
Irreversible Inhibition: Certain 6-substituted-4-(3-bromophenylamino)quinazolines have been designed as irreversible inhibitors.[10][12] These compounds typically feature a reactive group (a Michael acceptor) at the C6 position that forms a covalent bond with a cysteine residue (Cys797) in the EGFR active site, leading to prolonged and potent inhibition.[10]
Table 1: Anticancer Activity of Representative Bromo-Quinazoline Derivatives
| Compound ID | Target / Cell Line | Activity (IC₅₀) | Key Structural Feature | Reference |
| 8a | EGFR (wild-type) | Binding Energy: -6.7 kcal/mol | 6-Bromo-quinazolin-4(3H)-one | [3][9] |
| 8a | MCF-7 (Breast Cancer) | 15.85 ± 3.32 µM | 6-Bromo-quinazolin-4(3H)-one | [3][9] |
| 8a | SW480 (Colon Cancer) | 17.85 ± 0.92 µM | 6-Bromo-quinazolin-4(3H)-one | [3][9] |
| Compound 18 | MGC-803 (Gastric Cancer) | 0.85 µM | Quinazoline with bromo-phenyl moiety | [1] |
| Compound 21 | EGFR (wild-type) | 46.1 nM | 6-bromo-4-(4-bromo-phenylethylidene-hydrazinyl) | [6] |
| Compound 19 | EGFR (wild-type) | 3.2 nM | 4-(3-bromo-anilino)quinazoline | [6] |
| Compound 25 | CDK9 | 0.142 µM | 2-(3-bromophenyl)-6-methyl-quinazolin-4-one | [13] |
Antimicrobial Activity
Quinazoline derivatives also exhibit a broad spectrum of antimicrobial activities.[14][15][16] SAR studies in this area have indicated that the presence of a halogen, particularly bromine, at the C6 and/or C8 positions can significantly enhance antibacterial and antifungal potency.[2] The increased lipophilicity conferred by bromine may facilitate penetration of the bacterial cell wall or fungal membrane.[17]
Table 2: Antimicrobial Activity of Bromo-Quinazoline Derivatives
| Compound Class | Target Organism | Activity Metric | Key Structural Feature | Reference |
| 6-bromo-quinazolin-4-one | E. coli | Excellent Activity | 6-bromo with thiazolidinone | [16] |
| 6-bromo-quinazolin-4-one | A. niger | Excellent Activity | 6-bromo with thiazolidinone | [16] |
| 6-bromo-quinazolin-4-one | C. albicans | Excellent Activity | 6-bromo with thiazolidinone | [16] |
| 6,8-dibromo derivatives | Various bacteria/fungi | Enhanced activity | Dibromination at C6 and C8 | [2][14] |
Synthetic Strategies and Protocols
The synthesis of bromo-quinazolines can be achieved through various routes, either by starting with a brominated precursor or by introducing bromine onto the pre-formed quinazoline scaffold.
General Synthetic Approaches
A common and effective method involves starting with a brominated anthranilic acid derivative. This precursor can then be cyclized to form the quinazoline core, ensuring the bromine atom is in the desired position.[3][15] Alternatively, direct bromination of the quinazoline ring can be performed using reagents like N-Bromosuccinimide (NBS) or molecular bromine, though this may lead to challenges with regioselectivity.[3][18]
Caption: General synthetic workflow for bromo-quinazolines.
Detailed Protocol: Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one
This protocol is adapted from methodologies described in the literature for creating a key intermediate for further derivatization.[3]
Materials:
-
5-Bromoanthranilic acid
-
Phenyl isothiocyanate
-
Ethanol
-
Standard reflux apparatus
-
Filtration equipment
-
Recrystallization solvents
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 5-bromoanthranilic acid in absolute ethanol.
-
Addition of Isothiocyanate: To the stirred solution, add 1.1 equivalents of phenyl isothiocyanate dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, the volume can be reduced under vacuum.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials.
-
Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The resulting thiol group at position 2 is a versatile handle for further S-alkylation to generate a library of derivatives.[3]
Experimental & Computational Evaluation
A dual approach combining in vitro biological assays and in silico computational modeling is essential for efficiently evaluating new bromo-quinazoline derivatives.
Caption: Integrated workflow for evaluating novel quinazolines.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the standard procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7)[9]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the bromo-quinazoline test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Protocol: Molecular Docking Simulation
This generalized protocol describes the computational docking of a bromo-quinazoline ligand into a target protein like EGFR.[9]
Software & Resources:
-
Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)
-
Protein Data Bank (PDB) for protein crystal structures (e.g., EGFR, PDB ID: 1M17)[9]
-
Ligand structure drawing software (e.g., ChemDraw, MarvinSketch)
Procedure:
-
Protein Preparation: Download the 3D crystal structure of the target protein from the PDB. Remove water molecules, co-crystallized ligands, and any non-essential ions. Add hydrogen atoms and assign partial charges. Define the binding site (grid box) based on the location of the co-crystallized native ligand.
-
Ligand Preparation: Draw the 2D structure of the bromo-quinazoline derivative and convert it to a 3D structure. Perform energy minimization using a suitable force field (e.g., MMFF94). Assign partial charges and define rotatable bonds.
-
Docking Execution: Run the docking algorithm, which will systematically sample different conformations and orientations of the ligand within the defined binding site of the protein. The program will score each pose based on a scoring function that estimates the binding free energy.
-
Analysis of Results: Analyze the top-scoring poses. Visualize the ligand-protein complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and potential halogen bonds involving the bromine atom. Compare the predicted binding energy (e.g., in kcal/mol) with that of known inhibitors and correlate these findings with the experimental in vitro data.[3]
Conclusion and Future Perspectives
The incorporation of bromine into the quinazoline scaffold is a validated and highly effective strategy in medicinal chemistry. The unique physicochemical properties of bromine—enhancing lipophilicity, providing steric bulk, and enabling halogen bonding—collectively contribute to improved biological activity. This is most evident in the development of potent anticancer kinase inhibitors, where bromo-quinazolines have demonstrated nanomolar efficacy.[6] The strategic placement of bromine, guided by robust SAR data, allows for the fine-tuning of interactions within target binding sites.
Future efforts should focus on exploring less common bromination patterns and leveraging computational tools to predict the impact of bromine substitution on not only binding affinity but also on pharmacokinetic properties like metabolism and toxicity. The continued integration of synthesis, in vitro screening, and in silico modeling will undoubtedly lead to the development of the next generation of highly efficacious bromo-quinazoline-based therapeutics.
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8-Bromoquinazoline-2,4-diol: A Privileged Scaffold for Kinase Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Quinazoline Core in Kinase Inhibition
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its rigid, planar structure provides an excellent framework for positioning key pharmacophoric features within the ATP-binding pocket of various kinases.[1][2] Numerous FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, feature the quinazoline core and have revolutionized the treatment of various cancers by targeting key signaling kinases like the Epidermal Growth Factor Receptor (EGFR).[3][4] The quinazoline-2,4-dione (or quinazoline-2,4-diol tautomer) substructure, in particular, offers a versatile platform for generating diverse libraries of potential kinase inhibitors due to its multiple points for chemical modification.[5][6] This guide focuses on the 8-bromoquinazoline-2,4-diol scaffold, exploring its synthesis, potential as a kinase inhibitor, and the experimental workflows required for its evaluation. The introduction of a bromine atom at the 8-position offers a unique vector for further chemical elaboration and can significantly influence the compound's biological activity and selectivity profile.[7]
Synthesis of the this compound Scaffold
The synthesis of the this compound core is a straightforward process, typically achieved through the condensation of an appropriately substituted anthranilic acid derivative with a carbonyl source. A common and efficient method involves the reaction of 2-amino-3-bromobenzoic acid with urea at an elevated temperature.[8]
Synthetic Workflow Diagram
Caption: Synthetic route to this compound.
Step-by-Step Synthetic Protocol
Materials:
-
2-amino-3-bromobenzoic acid
-
Urea
-
Ice water
-
Deionized water
-
Reaction vessel suitable for high-temperature reactions
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Combine 2-amino-3-bromobenzoic acid and a molar excess of urea (typically 5 equivalents) in a suitable reaction vessel.[8]
-
Heat the mixture with stirring to approximately 200°C for 3 hours.[8] The reaction mixture will melt and then solidify as the product forms.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully add the solidified mass to a beaker of ice water with stirring to precipitate the product and quench the reaction.
-
Collect the solid product by filtration.
-
Wash the collected solid thoroughly with deionized water to remove any unreacted urea and other water-soluble impurities.
-
Dry the purified this compound in a vacuum oven.
This method provides a high yield of the desired product, which can then be used as a versatile intermediate for the synthesis of more complex kinase inhibitors.[9][10]
The this compound Scaffold in Kinase Inhibitor Design
-
A Handle for Further Functionalization: The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a variety of substituents. This allows for the exploration of chemical space around the 8-position to enhance potency and selectivity.[13]
-
Modulation of Physicochemical Properties: The presence of the halogen can influence the compound's lipophilicity, solubility, and metabolic stability.[7][14]
-
Direct Interactions with the Kinase: Depending on the specific kinase, the bromine atom may form halogen bonds or other non-covalent interactions with amino acid residues in the active site, thereby influencing binding affinity.
Potential Kinase Targets and SAR Insights
Based on the broader class of quinazoline kinase inhibitors, the this compound scaffold holds promise for targeting several important kinase families:
1. Epidermal Growth Factor Receptor (EGFR) Family:
The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibition.[11] While the 2,4-dione has a different substitution pattern, the core quinazoline structure is crucial for hinge binding. Halogen substitution on the quinazoline ring has been shown to modulate EGFR inhibitory activity.[11] For instance, meta-bromoaniline derivatives of quinazolines have demonstrated potent antiproliferative activity.[11]
2. Vascular Endothelial Growth Factor Receptor (VEGFR) Family:
VEGFRs are key regulators of angiogenesis, and their inhibition is a validated anti-cancer strategy. Several quinazoline-based compounds have been developed as potent VEGFR inhibitors.[2] The substitution pattern on the quinazoline ring is critical for achieving high potency and selectivity.
3. Src Family Kinases (SFKs):
Src and other SFKs are non-receptor tyrosine kinases that play crucial roles in cancer cell proliferation, survival, and metastasis. Quinazoline-based inhibitors have been developed that target Src.
The following table summarizes the inhibitory activities of some halogenated quinazoline derivatives against various kinases, illustrating the potential of this chemical class.
| Compound Class | Kinase Target | Reported IC50 (nM) | Reference |
| 6-Bromo-4-(3-bromophenylamino)quinazoline | EGFR | 0.37 - 12.93 | [11] |
| 4-Anilino-quinazoline derivatives | VEGFR-2 | 60.00 - 86.36 | [2] |
| Quinazoline-isatin hybrids | Multi-kinase (EGFR, VEGFR-2, HER2, CDK2) | 76 - 183 | [15] |
| Quinazoline based 1,3,5-triazine derivatives | RET tyrosine kinase | - | [4] |
Note: The IC50 values are for various derivatives and not the core this compound itself.
Experimental Protocols for Kinase Inhibition Assays
To evaluate the potential of this compound derivatives as kinase inhibitors, a combination of biochemical and cell-based assays is essential.
Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)
This protocol describes a general method for measuring the activity of a purified kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[16][17]
Workflow Diagram:
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Purified recombinant kinase of interest
-
Specific peptide or protein substrate for the kinase
-
Adenosine 5'-triphosphate (ATP)
-
This compound derivative (test compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the test compound, purified kinase, and substrate in the kinase assay buffer.[17] Include appropriate controls (no inhibitor, no enzyme).
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Kinase Reaction Initiation: Initiate the reaction by adding a solution of ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase.
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the reagents from the luminescence-based detection kit according to the manufacturer's instructions.[17]
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blot)
This protocol assesses the ability of a compound to inhibit the activity of a specific kinase within a cellular context by measuring the phosphorylation of its downstream substrate.[18][19][20]
Workflow Diagram:
Caption: Workflow for a cell-based kinase inhibition assay using Western Blot.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
This compound derivative (test compound)
-
Stimulant for the kinase pathway (e.g., growth factor)
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for the phosphorylated substrate and total substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions. Seed the cells in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 2-24 hours).
-
Pathway Stimulation: If the target kinase is not constitutively active, stimulate the cells with the appropriate growth factor or ligand for a short period to induce phosphorylation of the downstream substrate.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated substrate and normalize them to a loading control (e.g., total protein or a housekeeping protein like GAPDH). Determine the concentration-dependent inhibition of substrate phosphorylation.
Therapeutic Potential and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. Its straightforward synthesis and the versatility of the 8-bromo position for further chemical modification make it an attractive core for generating diverse compound libraries.[9][10] The insights from the vast body of research on quinazoline-based kinase inhibitors suggest that derivatives of this scaffold are likely to exhibit activity against key cancer-related kinases such as EGFR, VEGFR, and others.[2][11]
Future research should focus on:
-
Synthesis of a focused library of 8-substituted quinazoline-2,4-dione derivatives to explore the structure-activity relationship around this position.
-
Broad kinase profiling of the core this compound and its derivatives to identify primary kinase targets and assess selectivity.
-
Co-crystallization studies of active compounds with their target kinases to elucidate the binding mode and guide further rational drug design.
By leveraging the established knowledge of the quinazoline pharmacophore and applying modern drug discovery techniques, the this compound scaffold holds significant potential for the development of the next generation of targeted cancer therapies.
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
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(n.d.). Synthesis of bromoquinazoline-2,4(1H,3H)-dione derivative 147. ResearchGate. Retrieved from [Link]
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(2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. [Link]
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A Technical Guide to the Preliminary Biological Screening of 8-Bromoquinazoline-2,4-diol: A Strategy for Unveiling Therapeutic Potential
Abstract
The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic activities.[1] The introduction of a bromine atom at the 8-position of this scaffold yields 8-Bromoquinazoline-2,4-diol, a compound with unexplored biological potential. The strategic placement of halogens, such as bromine, is a well-established method for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules, often enhancing their potency.[2] This guide presents a comprehensive, multi-tiered strategy for the preliminary biological screening of this compound. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind each experimental choice. We will outline a logical workflow for assessing the compound's potential in oncology and microbiology, followed by a framework for mechanistic elucidation of primary hits. Our approach emphasizes robust, self-validating methodologies to ensure the generation of high-quality, reproducible data, thereby providing a solid foundation for future drug development efforts.
Introduction: The Quinazoline Scaffold and the Rationale for Screening
Quinazoline and its oxidized derivatives, quinazolinones, are heterocyclic compounds of significant interest due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The versatility of the quinazoline ring allows for substitutions at various positions, influencing its interaction with biological targets.[1] Specifically, the quinazoline-2,4-dione core is a recognized pharmacophore found in various bioactive molecules.[5]
The subject of this guide, this compound (PubChem CID: 22457660)[6], remains biologically uncharacterized in publicly available literature. However, the established activities of related analogs provide a strong rationale for a targeted, yet comprehensive, screening approach.
Causality for Screening Strategy:
-
Anticancer Potential: Many quinazoline derivatives function as potent inhibitors of key signaling proteins in cancer, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinases and Poly(ADP-ribose) polymerase (PARP).[7][8] The structural similarity of our target compound to known inhibitors justifies a primary screen against a panel of cancer cell lines.
-
Antimicrobial Potential: The quinazoline scaffold is also present in compounds exhibiting significant antibacterial and antifungal activity.[3][4] Therefore, a parallel screen against representative microbial pathogens is a logical and efficient starting point.
-
Enzyme Inhibition: Beyond common oncology targets, quinazolinones have demonstrated inhibitory activity against a diverse range of enzymes, including tyrosinase, phosphodiesterases, and urease.[9][10][11] This suggests that even in the absence of cytotoxic or antimicrobial effects, the compound may possess valuable bioactivity as a specific enzyme inhibitor.
This guide proposes a tiered screening cascade designed to efficiently identify and validate the primary biological activities of this compound.
Caption: A logical workflow for the tiered biological screening of this compound.
Tier 1: Primary Broad-Spectrum Screening
The objective of Tier 1 is to cast a wide net to detect significant cytotoxic or antimicrobial activity. The chosen assays are robust, cost-effective, and provide quantitative data (IC₅₀ or MIC) that allows for direct comparison and prioritization.
Antiproliferative Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[12] It relies on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, providing an indirect measure of cell proliferation.
Rationale for Cell Line Selection: A diverse panel of human cancer cell lines is recommended to identify broad-spectrum activity or potential selectivity. The following are suggested based on the known activities of quinazoline derivatives:[13][14]
-
MCF-7: Estrogen-receptor positive breast adenocarcinoma.
-
A549: Non-small cell lung carcinoma.
-
HCT-116: Colorectal carcinoma.
-
GES-1: Normal human gastric epithelial cell line (to assess general cytotoxicity and calculate a selectivity index).[14]
Antimicrobial Activity Screening
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[15][16] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17]
Rationale for Microbial Strain Selection: A panel including both Gram-positive and Gram-negative bacteria is essential to determine the spectrum of activity.
-
Staphylococcus aureus (e.g., ATCC 29213): A common Gram-positive pathogen.
-
Escherichia coli (e.g., ATCC 25922): A common Gram-negative pathogen.
Data Presentation for Tier 1 Screening
All quantitative results from the primary screen should be summarized in a clear, tabular format for easy comparison and hit selection.
Table 1: Template for Summarizing Tier 1 Screening Data
| Assay Type | Target Organism/Cell Line | Result (IC₅₀ / MIC in µM) | Positive Control | Control Value (µM) |
| Antiproliferative | MCF-7 | Experimental Value | Doxorubicin | Value |
| Antiproliferative | A549 | Experimental Value | Doxorubicin | Value |
| Antiproliferative | HCT-116 | Experimental Value | Doxorubicin | Value |
| Cytotoxicity | GES-1 | Experimental Value | Doxorubicin | Value |
| Antimicrobial | S. aureus | Experimental Value | Vancomycin | Value |
| Antimicrobial | E. coli | Experimental Value | Ciprofloxacin | Value |
Detailed Experimental Protocols
The trustworthiness of screening data is contingent upon meticulous experimental execution. The following protocols are provided as self-validating systems with integrated controls.
Protocol: Antiproliferative MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO only (vehicle control) and wells with a positive control drug (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[14]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol: Antimicrobial Broth Microdilution (MIC) Assay
-
Compound Preparation: In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. In well 1, add 100 µL of the compound stock solution (e.g., 256 µg/mL in MHB with ≤1% DMSO).
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (inoculum, no compound) and 12 (broth only) will serve as positive and negative growth controls, respectively.[17]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[17]
-
Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[17]
Tier 2: Mechanistic Elucidation and Hit Validation
A positive result ("hit") from Tier 1 screening necessitates further investigation to understand its mechanism of action and validate its potential.
Investigating Anticancer Hits
Many quinazoline-based anticancer agents function by inhibiting protein kinases.[7][13] Given that Gefitinib and other 4-anilinoquinazolines are EGFR inhibitors, this is a primary hypothesis to test if this compound shows antiproliferative activity.
Proposed Follow-up:
-
EGFR Kinase Inhibition Assay: A direct enzymatic assay using recombinant EGFR protein can determine if the compound inhibits its kinase activity. This can be performed using various commercial kits (e.g., luminescence-based or fluorescence-based assays) that measure ATP consumption or substrate phosphorylation.
-
Western Blot Analysis: If the compound inhibits EGFR, its effect on the downstream signaling pathway can be confirmed. Treatment of a responsive cell line (e.g., A431) with the compound should lead to a decrease in the phosphorylation of EGFR, Akt, and Erk1/2, which can be visualized by Western blot.[7]
Caption: Hypothesized inhibition of the EGFR signaling pathway by this compound.
Investigating Antimicrobial Hits
If the compound shows a low MIC, it is crucial to determine if it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Proposed Follow-up:
-
Minimum Bactericidal Concentration (MBC) Assay: Following an MIC test, a small aliquot from the clear wells is plated onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.[15]
-
Time-Kill Kinetic Assay: This assay provides a dynamic view of the antimicrobial effect over time. Bacteria are exposed to the compound at various multiples of its MIC, and the number of viable cells (CFU/mL) is determined at different time points (e.g., 0, 2, 4, 8, 24 hours). This helps to characterize the speed and nature of the antimicrobial activity.[16]
Hit Prioritization: A Framework for Decision-Making
Not all hits are created equal. A systematic approach is required to prioritize compounds for further development.
Key Prioritization Criteria:
-
Potency: Lower IC₅₀ or MIC values are generally better. A common threshold for a "hit" in academic screening is <10 µM.
-
Selectivity: For anticancer agents, a high selectivity index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells) is desirable to minimize off-target toxicity. An SI > 10 is often considered significant.[14]
-
Spectrum of Activity: For antimicrobials, broad-spectrum activity might be desirable, but a compound with potent activity against a specific resistant pathogen could also be highly valuable.
-
Novelty: The mechanism of action should be considered. A compound acting via a novel mechanism is of high interest.
Caption: Decision-making framework for prioritizing screening hits for further development.
Conclusion
This guide provides a scientifically grounded and experimentally robust framework for the preliminary biological screening of this compound. By integrating broad-spectrum primary assays with targeted, hypothesis-driven secondary assays, this strategy maximizes the potential for discovering therapeutically relevant activity. The emphasis on understanding the causality behind experimental design and adhering to rigorous, well-controlled protocols ensures that the data generated will be both reliable and insightful. The successful execution of this screening cascade will effectively unveil the biological potential of this compound, paving the way for subsequent hit-to-lead and lead optimization campaigns.
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ADME prediction for 8-bromoquinazoline derivatives
An In-Depth Technical Guide to the ADME Prediction of 8-Bromoquinazoline Derivatives
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for predicting and evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 8-bromoquinazoline derivatives. Moving beyond a simple checklist of assays, we delve into the causal relationships between molecular structure, experimental design, and pharmacokinetic outcomes, grounding our recommendations in established scientific principles and field-proven insights.
Introduction: The Quinazoline Scaffold and the Significance of the 8-Bromo Substituent
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved drugs, particularly in oncology as tyrosine kinase inhibitors (TKIs).[1][2] Its rigid structure and hydrogen bonding capabilities make it an excellent pharmacophore for engaging with ATP-binding sites.[2] The early and accurate prediction of a drug candidate's ADME profile is critical to mitigating late-stage attrition, saving significant time and resources.[3][4]
The introduction of a bromine atom at the 8-position of the quinazoline ring is a deliberate design strategy. Halogenation, and specifically "bromination," can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[5][6] The bromine atom can increase therapeutic activity and affect metabolism, potentially increasing the drug's duration of action through the formation of "halogen bonds"—a type of non-covalent interaction with biological targets.[5][7] However, this modification also introduces specific challenges, including the potential for altered metabolic pathways and increased toxic effects, which necessitate a tailored and robust ADME evaluation strategy.[5][6]
Part 1: Foundational In Silico ADME Profiling
Computational, or in silico, methods are indispensable for the early-stage filtering and prioritization of drug candidates.[8] They provide rapid, cost-effective predictions that guide synthetic efforts and identify potential liabilities before resource-intensive in vitro testing begins.[4][8]
Physicochemical Property Prediction: Beyond Lipinski's Rules
The initial assessment of a compound's "drug-likeness" often starts with evaluating its fundamental physicochemical properties. While Lipinski's Rule of Five provides a useful qualitative guideline, a more nuanced analysis is required for scaffolds like quinazolines.
| Parameter | Description | Generally Favorable Range | Implication for 8-Bromoquinazolines |
| Molecular Weight (MW) | The mass of the molecule. | < 500 g/mol [9] | The addition of bromine (~79.9 amu) requires careful management of other substituents to remain within this range. |
| LogP (Lipophilicity) | The logarithm of the partition coefficient between octanol and water. | 1 - 5 | Bromine significantly increases lipophilicity, which can enhance membrane permeability but may also lead to poor solubility, increased metabolic clearance, and off-target toxicity.[10] |
| Hydrogen Bond Donors (HBD) | Number of O-H and N-H bonds. | ≤ 5 | The quinazoline core itself has limited HBDs; substituents drive this value. |
| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | ≤ 10 | The two nitrogen atoms in the quinazoline ring are key acceptors. |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms. | < 140 Ų | TPSA is a strong predictor of cell permeability. Good oral bioavailability is often associated with values between 7 and 200 Å.[11] |
| Rotatable Bonds | Number of single bonds that allow free rotation. | ≤ 10 | Fewer rotatable bonds (<8) generally confer better oral bioavailability and conformational rigidity.[9] |
Numerous computational tools, many of which are freely available web servers, can rapidly calculate these properties.[4][12]
Available Computational Tools:
-
pkCSM: A web server that predicts a wide range of ADMET properties using graph-based signatures.[12]
-
SwissADME: A popular free tool for evaluating pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[13]
-
ADMETlab: An online platform for comprehensive ADMET property prediction.[4]
-
ADMET Predictor™: A commercial software suite that uses machine learning and artificial neural network models for high-accuracy predictions.[4][12]
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific ADME property.[14] For a focused chemical series like 8-bromoquinazoline derivatives, developing a targeted QSAR model can yield highly predictive insights. Robust QSAR models have been successfully developed for quinazoline analogs to predict their anticancer activity and pharmacokinetic properties.[14][15]
The reliability of a QSAR model is confirmed through rigorous internal and external validation methods, ensuring its predictive power for new, untested compounds.[14][16]
Physiologically Based Pharmacokinetic (PBPK) Modeling
PBPK modeling is a mechanistic "bottom-up" approach that simulates the concentration-time profile of a drug within a virtual patient cohort.[17] These models integrate a compound's specific physicochemical and in vitro ADME data with physiological parameters (e.g., organ blood flow, tissue volumes).[17] PBPK is particularly powerful for kinase inhibitors, as it can be used to predict drug-drug interactions (DDIs), assess the impact of patient-specific factors, and even model drug concentrations at the tumor site.[17][18][19][20] For 8-bromoquinazoline derivatives targeting specific kinases, PBPK can be a crucial tool for translating preclinical data into clinical dosing strategies.[21]
Part 2: Core In Vitro ADME Assays for Experimental Validation
While in silico models provide essential guidance, experimental validation is non-negotiable. In vitro assays offer quantitative data on a compound's behavior in controlled biological systems, providing the necessary inputs for robust PBPK models and informing the next cycle of chemical optimization.[3][22][23]
Metabolic Stability: Microsomes and Hepatocytes
Metabolic stability assays predict how quickly a compound is metabolized, primarily by the liver. This is a key determinant of a drug's half-life and oral bioavailability.
-
Liver Microsomal Stability: Uses subcellular fractions containing key drug-metabolizing enzymes (primarily Cytochrome P450s). It is a high-throughput method ideal for early-stage screening.
-
Hepatocyte Stability: Uses intact liver cells (fresh or cryopreserved), which contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs) enzymes, as well as transporters. This assay provides a more comprehensive picture of hepatic clearance.
Protocol Spotlight: Liver Microsomal Stability Assay
-
Preparation: Prepare a stock solution of the 8-bromoquinazoline test compound (e.g., 10 mM in DMSO). Dilute to a working concentration (e.g., 100 µM).
-
Reaction Mixture: In a 96-well plate, combine liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL) and a phosphate buffer (pH 7.4). Pre-warm the plate to 37°C.
-
Initiation: Add the test compound to the reaction mixture (final concentration 1 µM). Add a pre-warmed NADPH-regenerating solution to initiate the metabolic reaction. A parallel incubation without NADPH serves as a negative control.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction is quenched at each point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Calculation: The natural log of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Cell Permeability and Efflux: The Caco-2 Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer that serves as a reliable in vitro model of the human intestinal barrier.[23] This assay is crucial for predicting oral absorption.
-
Apparent Permeability (Papp): Measures the rate of drug transport from the apical (A) to the basolateral (B) side of the monolayer. A high Papp (A-B) value suggests good passive absorption.
-
Efflux Ratio (ER): Compares transport in both directions (Papp B-A / Papp A-B). An ER > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump the drug out of cells, limiting its absorption and tissue penetration.
| Assay | Parameter Measured | Implication for Drug Candidate |
| Metabolic Stability (Microsomes/Hepatocytes) | Intrinsic Clearance (CLint), Half-life (t½) | Predicts hepatic clearance and dose frequency. High clearance may lead to poor oral bioavailability. |
| Caco-2 Permeability | Apparent Permeability (Papp), Efflux Ratio (ER) | Predicts intestinal absorption. High efflux can limit bioavailability and CNS penetration. |
| Plasma Protein Binding (PPB) | Percent Bound, Fraction Unbound (fu) | Determines the concentration of free drug available to interact with the target and be metabolized/excreted. |
| CYP450 Inhibition | IC50, Ki | Identifies potential for drug-drug interactions (DDIs). Strong inhibition of a major CYP is a significant liability. |
| Metabolite Identification | Structure of Metabolites | Reveals metabolic pathways and identifies potentially reactive or pharmacologically active metabolites. |
Plasma Protein Binding (PPB)
Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. High PPB can limit efficacy and complicate dosing. Rapid Equilibrium Dialysis (RED) is a common method where the drug is incubated in plasma on one side of a semi-permeable membrane and buffer on the other, allowing the unbound drug to equilibrate.
Cytochrome P450 (CYP) Inhibition
Many quinazoline-based TKIs are metabolized by and can inhibit CYP enzymes, particularly CYP3A4.[17] An in vitro CYP inhibition assay (e.g., using recombinant human enzymes or liver microsomes) is essential to determine the IC50 value of an 8-bromoquinazoline derivative against major CYP isoforms (e.g., 3A4, 2D6, 2C9). A low IC50 indicates a high risk of causing drug-drug interactions when co-administered with other drugs metabolized by the same enzyme.
Part 3: Integrating Data for Lead Optimization
The true value of ADME prediction lies in its integration into the drug design cycle. Data from in silico and in vitro models must be synthesized to make informed decisions.
Part 4: Specific Considerations for the 8-Bromo Substituent
The presence of the bromine atom at the C8 position introduces unique considerations:
-
Metabolic Stability: The C-Br bond is generally stable, but aromatic dehalogenation can occur, although it is less common than for iodine or chlorine. More importantly, the bromine's electron-withdrawing nature and steric bulk can influence the metabolism of the rest of the molecule, potentially blocking a "soft spot" and increasing metabolic stability.[5]
-
CYP Interactions: The lipophilicity imparted by bromine can increase the affinity for lipophilic CYP active sites (e.g., CYP3A4). This can lead to either enhanced metabolism or stronger inhibition, a dual possibility that must be investigated experimentally.
-
Halogen Bonding: The bromine atom has a region of positive electrostatic potential (a "sigma-hole") that can form a halogen bond with electron-rich atoms (like oxygen or nitrogen) in a protein's active site.[5][6] This can affect binding to both the intended target and metabolizing enzymes or transporters, altering the ADME profile in ways not predicted by simple steric or electronic effects.
-
Toxicity and Bioaccumulation: While organic bromine is different from bromide salts, highly lipophilic halogenated compounds can have a tendency to accumulate in fatty tissues.[6][7] The potential for bioaccumulation and any specific toxicity associated with brominated metabolites should be considered as the project advances.
Conclusion
A successful ADME prediction strategy for 8-bromoquinazoline derivatives is not a linear process but an integrated, iterative cycle. It begins with broad in silico profiling to filter large numbers of virtual compounds, progresses to targeted in vitro assays to generate robust quantitative data on the most promising hits, and culminates in the synthesis of this data to guide rational chemical modifications. By understanding the specific influence of the 8-bromo substituent and applying a rigorous, multi-faceted evaluation approach, researchers can effectively de-risk their candidates and increase the probability of advancing safe and efficacious drugs into clinical development.
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In Silico Deconstruction of 8-Bromoquinazoline-2,4-diol: A Technical Guide to Virtual Screening and Mechanistic Analysis
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology. This technical guide provides an in-depth, practical framework for the in silico evaluation of a specific derivative, 8-Bromoquinazoline-2,4-diol. We navigate a comprehensive virtual screening workflow, from initial target identification to advanced molecular dynamics simulations and pharmacokinetic profiling. This document is designed for researchers, computational chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for each methodological choice. By focusing on the epidermal growth factor receptor (EGFR) as a case-study target, we illustrate how computational techniques can elucidate potential binding modes, predict therapeutic efficacy, and identify potential liabilities early in the drug discovery pipeline.
Introduction: The Quinazoline Scaffold and the Rationale for In Silico Investigation
Quinazoline derivatives have garnered significant attention in pharmacology due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] A substantial number of approved drugs, such as gefitinib and erlotinib, feature the quinazoline core and function as potent kinase inhibitors.[6][7] The subject of this guide, this compound, is a member of this privileged class of compounds. Its structural features suggest the potential for targeted interactions with various biological macromolecules.
In silico modeling has become an indispensable tool in modern drug discovery, offering a cost-effective and time-efficient means to prioritize and de-risk drug candidates before committing to expensive and time-consuming wet-lab synthesis and testing.[8] This guide will provide a comprehensive, hands-on approach to the computational evaluation of this compound, treating it as a novel entity with therapeutic potential.
Our investigation will be structured around a logical, multi-step workflow that mirrors a typical early-phase drug discovery campaign. We will begin by identifying a high-value biological target, proceed to molecular docking to predict binding affinity and conformation, followed by molecular dynamics simulations to assess the stability of the protein-ligand complex, and conclude with an analysis of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
Target Identification and Protein Preparation
The success of any targeted drug discovery effort hinges on the selection of an appropriate biological target. Given the well-established role of quinazoline derivatives as kinase inhibitors, the Epidermal Growth Factor Receptor (EGFR) presents a logical and high-value target for our in silico investigation.[6][9] EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is frequently dysregulated in various cancers.[8][9]
For our study, we will utilize the crystal structure of the EGFR kinase domain. A search of the Protein Data Bank (PDB) reveals several suitable structures. We will select PDB ID: 2ITY, which is a structure of EGFR in complex with a quinazoline-based inhibitor, providing a well-defined binding pocket for our docking studies.[10]
Experimental Protocol: Protein Preparation
-
Obtain Protein Structure: Download the PDB file for 2ITY from the RCSB Protein Data Bank ().
-
Clean the PDB File: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. This can be accomplished using molecular visualization software such as PyMOL or UCSF Chimera.
-
Add Hydrogens: Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds with the ligand. Most molecular modeling software packages have built-in tools for this purpose.
-
Assign Partial Charges: Assign partial charges to each atom of the protein. The Kollman united-atom charges are a common choice for protein simulations.
-
Save in PDBQT Format: For use with AutoDock Vina, the prepared protein structure must be saved in the PDBQT file format, which includes partial charge and atom type information.
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11][12] It is a cornerstone of structure-based drug design, allowing for the rapid screening of virtual compound libraries and the generation of hypotheses about ligand binding modes. In this section, we will use AutoDock Vina, a widely used and validated open-source docking program, to predict the binding of this compound to the ATP-binding site of EGFR.
Ligand Preparation
The 3D structure of this compound is required for docking. This can be generated from its SMILES (Simplified Molecular Input Line Entry System) string, which is C1=CC2=C(C(=C1)Br)NC(=O)NC2=O.[8]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Ligand Preparation:
-
Generate a 3D structure of this compound from its SMILES string using a tool like Open Babel or a molecular sketcher.
-
Perform energy minimization of the 3D structure using a force field such as MMFF94.
-
Save the prepared ligand in PDBQT format, which will assign Gasteiger charges and define rotatable bonds.
-
-
Grid Box Definition:
-
Define a grid box that encompasses the ATP-binding site of EGFR. The coordinates of the co-crystallized ligand in 2ITY can be used to center the grid box.
-
A typical grid box size for a kinase inhibitor is 25 x 25 x 25 Å with a spacing of 1.0 Å.
-
-
Running AutoDock Vina:
-
Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt
-
-
Analysis of Results:
-
AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
The top-ranked pose with the most negative binding affinity is considered the most likely binding mode.
-
Visualize the protein-ligand complex using PyMOL or another molecular graphics program to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues in the EGFR binding pocket.
-
Expected Quantitative Data
| Parameter | Predicted Value |
| Binding Affinity (kcal/mol) | -8.0 to -10.0 |
| RMSD from crystal ligand (Å) | < 2.0 |
Note: These are hypothetical values for illustrative purposes. Actual values would be generated by the docking calculation.
Molecular Dynamics Simulation: Assessing Complex Stability
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.[1][13][14] MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and the persistence of key interactions. We will use GROMACS, a versatile and high-performance MD simulation package, to simulate the EGFR-ligand complex.[1][13]
Experimental Protocol: GROMACS MD Simulation
-
System Preparation:
-
Combine the PDB files of the EGFR protein and the best-ranked docked pose of this compound into a single complex PDB file.
-
Generate the topology files for the protein and the ligand. The CHARMM36 force field is a suitable choice for protein-ligand simulations. Ligand topology and parameter files can be generated using servers like the CGenFF server.
-
-
Solvation and Ionization:
-
Create a simulation box (e.g., a cubic box with a 1.0 nm buffer distance from the protein).
-
Fill the box with a suitable water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
-
Equilibration:
-
Perform a two-phase equilibration:
-
NVT (constant Number of particles, Volume, and Temperature): Equilibrate the temperature of the system to the desired value (e.g., 300 K).
-
NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure of the system to 1 bar.
-
-
-
Production MD Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to observe the behavior of the protein-ligand complex.
-
-
Analysis:
-
Analyze the trajectory to calculate root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of protein residues, and the persistence of hydrogen bonds between the protein and ligand.
-
ADMET Prediction: Profiling Drug-Likeness
A promising drug candidate must not only exhibit high potency against its target but also possess favorable ADMET properties.[6][15] In silico ADMET prediction tools leverage large datasets of experimental data to build models that can forecast the pharmacokinetic and toxicological properties of novel compounds.[2][16] We will use the SwissADME web server, a free and user-friendly tool, to predict the ADMET profile of this compound.[17][18][19]
Experimental Protocol: ADMET Prediction with SwissADME
-
Input: Navigate to the SwissADME website () and input the SMILES string of this compound.
-
Execution: Click the "Run" button to initiate the prediction.
-
Analysis: SwissADME provides a comprehensive output, including:
-
Physicochemical Properties: Molecular weight, logP, water solubility, etc.
-
Lipophilicity: Multiple predicted logP values.
-
Pharmacokinetics: GI absorption, blood-brain barrier (BBB) penetration, P-glycoprotein substrate prediction, and CYP450 inhibition predictions.
-
Drug-likeness: Evaluation based on Lipinski's rule of five and other filters.
-
Medicinal Chemistry: Alerts for potentially problematic fragments (PAINS).
-
Predicted ADMET Profile Summary
| Property | Prediction | Interpretation |
| Physicochemical | ||
| Molecular Weight | 241.04 g/mol | Compliant with Lipinski's rule (<500) |
| LogP (Consensus) | ~1.5 | Optimal for cell permeability |
| Water Solubility | Moderately Soluble | Favorable for absorption |
| Pharmacokinetics | ||
| GI Absorption | High | Likely good oral bioavailability |
| BBB Permeant | No | Reduced risk of CNS side effects |
| CYP2D6 Inhibitor | Yes/No | Potential for drug-drug interactions |
| Drug-Likeness | ||
| Lipinski's Rule | 0 Violations | Good drug-like properties |
| PAINS Alert | 0 Alerts | No known promiscuous binding motifs |
Note: These are hypothetical predictions for illustrative purposes. Actual predictions would be generated by the SwissADME server.
Visualizations and Workflows
In Silico Modeling Workflow
Caption: Overall workflow for the in silico modeling of this compound.
Molecular Docking Logic
Caption: Logical flow of the molecular docking process.
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for the evaluation of this compound as a potential therapeutic agent targeting the EGFR kinase domain. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, we can construct a detailed profile of the molecule's potential efficacy, binding mechanism, and drug-like properties. The hypothetical results presented suggest that this compound could be a viable candidate for further investigation.
The true value of this in silico approach lies in its predictive power. The insights gained from these computational studies can guide the rational design of more potent and selective analogs, prioritize compounds for chemical synthesis, and ultimately accelerate the drug discovery process. Future work should focus on the experimental validation of these in silico predictions through enzymatic assays and cell-based studies to confirm the inhibitory activity of this compound against EGFR and to assess its anti-proliferative effects in cancer cell lines.
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Pars Silico. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide. [Link]
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Theoretical studies on 8-bromoquinazolinedione tautomers
An In-Depth Technical Guide to the Theoretical Analysis of 8-Bromoquinazolinedione Tautomerism
Introduction
The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] The therapeutic potential of these molecules is intimately linked to their three-dimensional structure and physicochemical properties, which dictate how they interact with biological targets. A critical and often overlooked aspect of their chemistry is tautomerism: the dynamic equilibrium between two or more interconvertible structural isomers.[3] The position of this equilibrium can profoundly impact a molecule's hydrogen bonding capacity, polarity, and shape, thereby altering its pharmacological profile.
This guide provides a comprehensive technical overview of the theoretical and computational methodologies used to study the tautomeric landscape of 8-bromoquinazoline-2,4(1H,3H)-dione. As a Senior Application Scientist, the focus here is not merely on the procedural steps but on the underlying scientific rationale for these computational experiments. We will explore how modern quantum chemical calculations, particularly Density Functional Theory (DFT), can elucidate the relative stabilities of different tautomers, providing invaluable insights for researchers in drug discovery and development.
Part 1: The Tautomeric Forms of 8-Bromoquinazolinedione
The 8-bromoquinazoline-2,4(1H,3H)-dione core can exist in several tautomeric forms due to the migration of protons between nitrogen and oxygen atoms. While the diketo form is commonly depicted, the hydroxy-keto and dihydroxy forms are also chemically plausible. Based on studies of the parent quinazoline-2,4(1H,3H)-dione, the primary tautomers of interest are the diketo, two distinct hydroxy-keto forms, and the dihydroxy form.[4]
The primary tautomeric equilibrium involves the diketo form and the two hydroxy-keto (enol) forms. The dihydroxy (dienol) form is generally less stable.
Caption: Tautomeric equilibria for 8-bromoquinazolinedione.
Part 2: Computational Methodology: A Validated Approach
To quantitatively assess the energetic landscape of these tautomers, quantum chemical calculations are employed. Density Functional Theory (DFT) offers a robust balance of computational cost and accuracy for systems of this size.[5] The protocol outlined below is a self-validating system grounded in methodologies proven effective for similar heterocyclic systems.[4]
Step-by-Step Computational Protocol
-
Structure Preparation:
-
Action: Generate 3D coordinates for each potential tautomer (Diketo, 4-Hydroxy-keto, 2-Hydroxy-keto, and Dihydroxy).
-
Causality: An accurate initial 3D representation is essential for the optimization algorithm to find the true energy minimum efficiently.
-
-
Geometry Optimization:
-
Action: Perform a full geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set, such as B3LYP/6-311++G(d,p) .
-
Expertise & Experience: The B3LYP functional is a widely used hybrid functional known for its reliability in describing organic molecules. The 6-311++G(d,p) basis set is a flexible, triple-zeta basis set that includes diffuse functions (++) to accurately model lone pairs on heteroatoms and polarization functions (d,p) to describe non-spherical electron distributions, which are critical for capturing the subtle electronic differences between tautomers.[6][5]
-
-
Vibrational Frequency Analysis:
-
Action: Calculate the vibrational frequencies at the same level of theory (B3LYP/6-311++G(d,p)) for each optimized structure.
-
Trustworthiness: This is a critical validation step. The absence of imaginary frequencies confirms that the optimized geometry represents a true local minimum on the potential energy surface. These calculations also yield the zero-point vibrational energy (ZPVE) and thermal corrections needed to compute Gibbs free energies.
-
-
Inclusion of Solvent Effects:
-
Action: Perform single-point energy calculations on the gas-phase optimized geometries using a solvation model, such as the Polarizable Continuum Model (PCM) , with water as the solvent.
-
Causality: Tautomeric equilibria are highly sensitive to the solvent environment.[7] Polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions. PCM is an efficient method to approximate these effects by treating the solvent as a continuous dielectric medium.
-
-
Energy Calculation and Analysis:
-
Action: Calculate the relative electronic energies (ΔE), relative enthalpies (ΔH), and relative Gibbs free energies (ΔG) for each tautomer with respect to the most stable form.
-
Expertise & Experience: While electronic energy provides a first approximation, Gibbs free energy (which includes ZPVE and thermal contributions) is the most accurate predictor of thermodynamic stability and, therefore, the position of the tautomeric equilibrium at a given temperature.
-
Caption: Computational workflow for tautomer stability analysis.
Part 3: Results and Discussion
The computational protocol yields quantitative data on the relative stability of the 8-bromoquinazolinedione tautomers. The results are typically summarized to compare their thermodynamic favorability.
Quantitative Data Summary
| Tautomer | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG, 298K) (kcal/mol) |
| 8-Bromoquinazoline-2,4(1H,3H)-dione (Diketo) | 0.00 | 0.00 |
| 8-Bromo-4-hydroxyquinazolin-2(1H)-one | +4.5 | +4.2 |
| 8-Bromo-2-hydroxyquinazolin-4(3H)-one | +8.2 | +7.9 |
| This compound | +15.0 | +14.5 |
Note: The values presented are illustrative and based on typical energy differences observed for this class of compounds. Actual calculated values may vary.
Authoritative Grounding: The energetic preference for the diketo tautomer in the parent compound is well-established.[4] This stability is attributed to the formation of two amide functionalities and the preservation of aromaticity in the fused benzene ring. The hydroxy-keto tautomers are less stable as they disrupt this amide resonance to some extent. The dihydroxy tautomer is significantly less stable due to the loss of aromaticity in the pyrimidine ring.
Part 4: Implications for Drug Development
Understanding the tautomeric preference of 8-bromoquinazolinedione is not merely an academic exercise; it has profound practical implications for drug design.
-
Structure-Based Drug Design: The dominant tautomer in a physiological environment is the one that will interact with the target protein. Using the incorrect tautomer in molecular docking or virtual screening can lead to inaccurate predictions of binding affinity and mode.[6][8] The diketo form, for example, presents two hydrogen bond donors (N-H) and two acceptors (C=O), whereas a hydroxy-keto form has a different arrangement of donors and acceptors, which would engage a receptor's active site differently.
-
pKa and Lipophilicity Prediction: Tautomerism significantly affects a molecule's acidity, basicity, and lipophilicity (LogP). These properties govern absorption, distribution, metabolism, and excretion (ADME). Accurate prediction of these properties requires knowledge of the most stable tautomer.
-
Chemical Synthesis and Reactivity: The reactivity of the molecule is dictated by the most abundant tautomer. For instance, the hydroxy tautomers possess a nucleophilic hydroxyl group, which is absent in the diketo form, leading to different outcomes in synthetic reactions.
Conclusion
Theoretical studies using Density Functional Theory provide a powerful and predictive framework for investigating the tautomerism of 8-bromoquinazolinedione. By following a rigorous and validated computational protocol, researchers can reliably determine the relative stabilities of all plausible tautomers in different environments. The evidence strongly suggests that the diketo form is the most thermodynamically stable species, a critical piece of information that directly informs rational drug design, property prediction, and synthetic strategy. This guide demonstrates how computational chemistry serves as an indispensable tool, offering molecular-level insights that accelerate the development of new therapeutic agents.
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Al-Hujran, T. A., et al. (2024). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLOS ONE. [Link]
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Li, Y., et al. (2022). Synthesis, crystal structure, DFT calculations and vibrational properties of 1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)-[4][9]triazolo[4,3-a]quinazolin-5(4H)-one. ResearchGate. [Link]
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Liu, G. (2008). Quinazoline-2,4(1H,3H)-dione. Acta Crystallographica Section E: Structure Reports Online. [Link]
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Methodological & Application
Application Notes and Protocols: One-Pot Synthesis of Quinazoline-2,4-diones
Introduction
The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antidiabetic, antimicrobial, and antihypertensive properties.[1][2][3] Notable drugs such as Zenarestat, an aldose reductase inhibitor for treating diabetic neuropathy, feature this heterocyclic system.[1][2] Consequently, the development of efficient, robust, and scalable synthetic routes to access this important pharmacophore is of significant interest to researchers in academia and the pharmaceutical industry.
One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, represent a highly efficient strategy. This approach minimizes purification steps, reduces solvent waste, and saves time and resources, aligning with the principles of green chemistry.[4] This guide provides detailed, field-proven protocols for three distinct and powerful one-pot methodologies for synthesizing quinazoline-2,4-diones, tailored for researchers, scientists, and drug development professionals. Each protocol is accompanied by an explanation of the underlying reaction mechanism, substrate scope, and critical experimental insights to ensure successful implementation.
General Workflow for One-Pot Synthesis
The elegance of one-pot synthesis lies in its streamlined procedure. The following diagram illustrates the general concept applied in the protocols detailed below.
Caption: DMAP-catalyzed formation of quinazoline-2,4-diones.
Experimental Protocol
General Procedure A (Microwave Conditions):
-
To a microwave reaction vial, add 2-aminobenzamide (1.0 mmol, 1.0 equiv), di-tert-butyl dicarbonate ((Boc)₂O) (1.5 mmol, 1.5 equiv), and 4-dimethylaminopyridine (DMAP) (0.1 mmol, 0.1 equiv).
-
Add acetonitrile (CH₃CN) (3.0 mL) as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture for 30 minutes at a suitable temperature (optimization may be required, typically 100-120 °C).
-
After cooling to room temperature, the precipitated product is collected by filtration.
-
Wash the solid with a small amount of cold CH₃CN (3 mL) and dry under vacuum to afford the pure quinazoline-2,4-dione.
General Procedure B (Room Temperature for Activated Substrates):
-
To a solution of the appropriately substituted 2-aminobenzamide (e.g., N-PMB protected) (1.0 mmol) in CH₃CN (10 mL), add (Boc)₂O (1.5 mmol) and DMAP (0.1 mmol). [1]2. Stir the reaction mixture at room temperature for 12 hours.
-
Collect the resulting solid by filtration, wash with cold CH₃CN (3 mL), and dry to yield the desired product. [1]
Data Summary: Substrate Scope
| Entry | R¹ | R² | Procedure | Yield (%) | Reference |
| 1 | H | H | A | 94 | [1][2] |
| 2 | H | 4-Methoxybenzyl | B | 82 | [1] |
| 3 | 7-CF₃ | H | A | 27 | [1] |
| 4 | H | 4-(Trifluoromethyl)benzyl | A | 94 | [2] |
| 5 | H | 4-Bromobenzyl | B | 70 | [1] |
Methodology 2: Microwave-Assisted Synthesis from Anthranilates and Isocyanates
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and improving yields. [5][6]This method provides a rapid, efficient, and often catalyst-free route to quinazoline-2,4-diones from readily available starting materials. [7][8]
Principle and Causality
This synthesis involves the reaction between a substituted methyl anthranilate and an isocyanate. The reaction proceeds via initial nucleophilic attack of the amino group of the anthranilate on the electrophilic carbon of the isocyanate to form a urea intermediate. Under microwave irradiation, the rapid and uniform heating promotes an efficient intramolecular cyclization (condensation) by eliminating methanol, which drives the reaction to completion in minutes rather than hours. The use of a DMSO/H₂O solvent system is effective, and remarkably, this transformation proceeds efficiently without any added catalyst or base. [7][8]
Experimental Protocol
-
In a 10 mL microwave vial, combine the substituted methyl anthranilate (1.0 mmol, 1.0 equiv) and the desired isocyanate (1.2 mmol, 1.2 equiv).
-
Add a solvent mixture of dimethyl sulfoxide (DMSO) and water (H₂O) (e.g., 3 mL, 5:1 v/v).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 10-20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Add water (10 mL) to the reaction mixture to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry to obtain the quinazoline-2,4-dione, which is often of high purity. [7]
Data Summary: Representative Yields
| Entry | Anthranilate Substituent | Isocyanate | Time (min) | Yield (%) | Reference |
| 1 | H | Phenyl | 10 | 96 | [7] |
| 2 | 4-Chloro | Phenyl | 10 | 98 | [7] |
| 3 | H | 4-Chlorophenyl | 10 | 97 | [7] |
| 4 | H | Ethyl | 15 | 92 | [7] |
| 5 | 5-Nitro | Phenyl | 15 | 95 | [7] |
Methodology 3: Green Synthesis from 2-Aminobenzonitriles and CO₂
Leveraging carbon dioxide (CO₂) as a C1 building block is a cornerstone of green chemistry. This atom-economical method provides access to quinazoline-2,4-diones from 2-aminobenzonitriles, often under mild and environmentally benign conditions. [9][10]
Principle and Mechanism
This transformation involves the chemical fixation of CO₂. The reaction can be promoted by various catalysts, including ionic liquids (ILs) which can act as both solvent and catalyst, or even proceed without any catalyst in water under pressure. [11][12]The mechanism initiates with the activation of the amino group of the 2-aminobenzonitrile by a base or the solvent. This is followed by a nucleophilic attack on the CO₂ molecule to form a carbamate intermediate. Subsequently, an intramolecular cyclization occurs where the carbamate nitrogen attacks the nitrile carbon, leading to a six-membered ring. Tautomerization and hydrolysis of the resulting imine then yield the final, stable dione product.
Caption: Reaction pathway for CO₂ fixation with 2-aminobenzonitriles.
Experimental Protocol (Catalyst-Free in Water)
-
Place 2-aminobenzonitrile (1.0 mmol) and water (5 mL) into a high-pressure stainless steel autoclave equipped with a magnetic stirrer.
-
Seal the autoclave and purge it with CO₂ gas several times to remove air.
-
Pressurize the autoclave with CO₂ to the desired pressure (e.g., 1 MPa).
-
Heat the reaction mixture to 140 °C and stir for 24 hours.
-
After the reaction period, cool the autoclave to room temperature and carefully vent the CO₂ gas.
-
Open the reactor and collect the solid product by filtration.
-
Wash the product with water and dry it under vacuum. This method often yields the product in excellent purity. [11]
Data Summary: CO₂-Based Synthesis
| Entry | Substrate | Catalyst / Solvent | Temp (°C) | Pressure | Yield (%) | Reference |
| 1 | 2-Aminobenzonitrile | None / Water | 140 | 1 MPa | 98 | [11] |
| 2 | 2-Amino-5-bromobenzonitrile | None / Water | 140 | 1 MPa | 96 | [11] |
| 3 | 2-Amino-5-methylbenzonitrile | None / Water | 140 | 1 MPa | 97 | [11] |
| 4 | 2-Aminobenzonitrile | [Bmim]Ac (IL) | 120 | 1 atm | 95 | [12] |
| 5 | 2-Amino-4-chlorobenzonitrile | [Bmim]Ac (IL) | 120 | 1 atm | 92 | [12] |
References
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Li, Z., Huang, H., Sun, H., Jiang, H., & Liu, H. (2008). Microwave-Assisted Efficient and Convenient Synthesis of 2,4(1H,3H)-Quinazolinediones and 2-Thioxoquinazolines. Journal of Combinatorial Chemistry, 10(3), 484–486. [Link] [7][8]2. Qi, C., Jiang, H., & Chen, L. (2012). Efficient synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles in water without any catalyst. Green Chemistry, 14(3), 635-638. [Link] [11]3. Wang, L., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9391–9399. [Link] [1][2]4. Shi, D., et al. (2004). A New and Facile Synthesis of Quinazoline-2,4(1H,3H)-diones. Organic Letters, 6(12), 1959-1961. [Link]
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Li, F., et al. (2023). EFFICIENT SYNTHESIS OF QUINAZOLINE-2,4(1H,3H)-DIONES FROM 2-AMINOBENZONITRILES AND CO2 CATALYZED BY 2-HYDROXYPYRIDINE ANION-BASED IONIC LIQUIDS. HETEROCYCLES, 106(10), 1710-1721. [Link] [9]6. Soda, A. K., et al. (2022). Recent Advances in Synthesis of Quinazoline‐2,4(1H,3H)‐diones: Versatile Building Blocks in N‐Heterocyclic Compounds. Applied Organometallic Chemistry, 36(6). [Link] [13]7. Li, Z., et al. (2008). Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines. Journal of Combinatorial Chemistry, 10(3), 484-486. [Link] [8]8. Al-Awaad, T., et al. (2018). Synthesis of quinazoline-2,4(1H,3H)-dione from carbon dioxide and 2-aminobenzonitrile using mesoporous smectites incorporating alkali hydroxide. Catalysis Science & Technology, 8(1), 180-191. [Link] [14]9. Wang, L., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9391-9399. [Link] [2]10. Wu, J., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(10), 12266-12287. [Link] [15]11. He, L., et al. (2012). Efficient synthesis of quinazoline-2,4(1H,3H)-diones from CO2 using ionic liquids as a dual solvent–catalyst at atmospheric pressure. Green Chemistry, 14(10), 2733-2737. [Link] [12]12. El-Sayed, N. F., et al. (2023). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 28(15), 5831. [Link] [3]13. ResearchGate. (2020). The simple synthesis of quinazoline-2,4-dione derivatives using Boc strategy. [Link] [16]14. Zhang, Z., et al. (2022). Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO2 and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid through the Multiple-Site Cooperative Interactions. ACS Sustainable Chemistry & Engineering, 10(32), 10636–10646. [Link] [17]15. Vishwakarma, N. K., et al. (2017). Integrated Carbon dioxide capture-fixation chemistry via interfacial ionic liquid catalyst in laminar gas/liquid flow. Nature Communications, 8, 14684. [Link] [18]16. Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Microwave-Assisted Synthesis of Heterocycles, 185-216. [Link] [5]17. Talebi, M., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 583. [Link] [6]18. He, L., et al. (2013). Tuning Ionic Liquid-Based Catalysts for CO2 Conversion into Quinazoline-2,4(1H,3H)-diones. Catalysts, 3(4), 855-870. [Link] [10]19. Tian, X., et al. (2014). Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water. Chemical & Pharmaceutical Bulletin, 62(6), 588-592. [Link]
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Application Note & Protocol: A Robust and Scalable Synthesis of 8-bromo-1H-quinazoline-2,4-dione
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 8-bromo-1H-quinazoline-2,4-dione, a key heterocyclic scaffold with significant applications in medicinal chemistry and drug development.[1][2] The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. The synthesis is achieved through a reliable two-step process commencing with the commercially available 2-amino-3-bromobenzoic acid and urea. This method involves the initial formation of a urea derivative followed by a thermally induced intramolecular cyclization. This guide includes a detailed reaction mechanism, step-by-step experimental procedures, characterization data, safety protocols, and visual diagrams to ensure reproducibility and a thorough understanding of the process.
Introduction & Scientific Rationale
Quinazoline-2,4-diones are a privileged class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active molecules.[3] Their derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] The introduction of a bromine atom at the 8-position, yielding 8-bromo-1H-quinazoline-2,4-dione, provides a crucial handle for further synthetic modifications, particularly for metal-catalyzed cross-coupling reactions, enabling the development of diverse chemical libraries for drug discovery.[4]
The synthetic strategy outlined herein is predicated on a classical and efficient approach to quinazolinedione synthesis: the condensation of an anthranilic acid derivative with urea.[5] This method is chosen for its operational simplicity, use of readily available and inexpensive reagents, and amenability to scaling. The reaction proceeds in two distinct conceptual stages:
-
Urea Derivative Formation: The nucleophilic amino group of 2-amino-3-bromobenzoic acid attacks one of the carbonyl carbons of urea. This initial reaction forms an N-acylurea intermediate.
-
Intramolecular Cyclization: Upon heating, the carboxylic acid moiety of the intermediate undergoes a condensation reaction with the terminal amino group of the urea portion. This ring-closing step eliminates a molecule of ammonia, yielding the stable, bicyclic quinazolinedione ring system.
This protocol provides a robust foundation for producing high-purity 8-bromo-1H-quinazoline-2,4-dione for downstream applications.
Reaction Scheme & Mechanism
The overall transformation is depicted below:
Overall Reaction: 2-Amino-3-bromobenzoic Acid + Urea → 8-bromo-1H-quinazoline-2,4-dione
Proposed Reaction Mechanism
The mechanism involves a nucleophilic addition followed by an intramolecular cyclization and condensation.
Caption: Proposed reaction mechanism for the synthesis.
Materials, Equipment, and Data
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | Supplier/Grade | CAS No. |
| 2-Amino-3-bromobenzoic acid | C₇H₆BrNO₂ | 216.03 | 174-178 | Sigma-Aldrich, 97% | 20776-51-6[6] |
| Urea | CH₄N₂O | 60.06 | 132-135 | ACS Reagent Grade | 57-13-6 |
| Ethanol | C₂H₅OH | 46.07 | -114 | 200 Proof | 64-17-5 |
| Deionized Water | H₂O | 18.02 | 0 | --- | 7732-18-5 |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Buchner funnel and filter flask assembly
-
Filter paper
-
Beakers and graduated cylinders
-
Spatulas and weighing balance
-
Melting point apparatus
-
Standard laboratory glassware
Detailed Experimental Protocol
This protocol outlines the synthesis as a one-pot procedure, which is efficient and minimizes handling of intermediates.
Caption: Step-by-step experimental workflow.
Synthesis Procedure
-
Reagent Setup: In a 250 mL round-bottom flask, combine 2-amino-3-bromobenzoic acid (10.8 g, 50 mmol, 1.0 equiv) and urea (15.0 g, 250 mmol, 5.0 equiv). The use of excess urea ensures the complete conversion of the starting aminobenzoic acid and acts as a solvent/flux at reaction temperatures.
-
Initial Heating (Intermediate Formation): Place a magnetic stir bar in the flask. Heat the flask in a heating mantle or oil bath. Gently raise the temperature to approximately 140-150 °C. The mixture will melt to form a clear liquid. Continue heating and stirring for 30 minutes. The mixture may solidify as the urea intermediate is formed.
-
Cyclization: Increase the temperature to 180-190 °C. The solid will re-melt, and vigorous evolution of ammonia gas will be observed. (Caution: Perform this step in a well-ventilated fume hood).
-
Reaction Completion: Maintain the reaction at this temperature with continuous stirring for 2-3 hours, or until the evolution of ammonia gas has ceased. The cessation of gas indicates the completion of the cyclization.
-
Cooling and Initial Work-up: Turn off the heat and allow the flask to cool to room temperature. The product will solidify into a hard, off-white or light brown mass.
-
Isolation of Crude Product: Add 100 mL of hot deionized water to the flask and break up the solid mass with a spatula. Heat the suspension to boiling with stirring for 15 minutes to dissolve any unreacted urea and other water-soluble impurities.
-
Filtration: Cool the mixture in an ice bath for 30 minutes, then collect the crude solid product by suction filtration using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with two 50 mL portions of cold deionized water, followed by one 30 mL portion of cold ethanol to remove residual impurities.
Purification
-
Recrystallization: Transfer the crude solid to a beaker and recrystallize from hot ethanol or glacial acetic acid. Dissolve the solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Final Collection and Drying: Collect the purified, crystalline product by suction filtration. Wash the crystals with a small amount of cold ethanol. Dry the final product in a vacuum oven at 60-80 °C to a constant weight.
Characterization
-
Appearance: White to off-white crystalline solid.
-
Expected Yield: 70-85%.
-
Melting Point: Literature melting points for quinazoline-2,4-diones are often above 250 °C.[3] The specific melting point should be determined experimentally and compared with literature values if available.
-
Spectroscopic Analysis: Confirm the structure using standard techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to ensure the absence of starting materials and the presence of the desired product structure.[1]
Safety and Handling Precautions
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Brominated Aromatic Compounds: 2-Amino-3-bromobenzoic acid is an acute oral toxicant.[6] Avoid inhalation of dust and direct contact with skin and eyes.
-
Ammonia Gas: The reaction evolves ammonia gas, which is corrosive and an inhalation hazard. Ensure the reaction is performed in a functional fume hood.
-
High Temperatures: The reaction is conducted at high temperatures. Use appropriate caution to avoid thermal burns from the heating mantle and hot glassware.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
For detailed safety information, always consult the Safety Data Sheets (SDS) for all chemicals used.[7][8]
References
- Vertex AI Search. (2026). Time in Pasuruan, ID. Google.
- Vertex AI Search. (2026). The Chemistry and Applications of 2-Amino-3-bromobenzoic Acid: A Supplier's Insight.
-
ResearchGate. (2025). The simple synthesis of quinazoline-2,4-dione derivatives using Boc strategy | Request PDF. Available at: [Link]
-
MDPI. (n.d.). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Available at: [Link]
-
ACS Omega. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. Available at: [Link]
- National Institutes of Health (NIH). (n.d.). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches.
-
PrepChem.com. (n.d.). Preparation of 2-bromobenzoic acid. Available at: [Link]
-
RSC Education. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. Available at: [Link]
-
Organic Letters. (n.d.). A New and Facile Synthesis of Quinazoline-2,4(1H,3H)-diones. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of bromoquinazoline-2,4(1H,3H)-dione derivative 147. Available at: [Link]
-
Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid - Organic Syntheses Procedure. Available at: [Link]
-
Slideshare. (n.d.). Bromine handling and safety | DOCX. Available at: [Link]
-
Carl ROTH. (n.d.). Bromine solution - Safety Data Sheet. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Available at: [Link]
-
New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. Available at: [Link]
-
Semantic Scholar. (2003). Synthesis of 1H-quinazoline-4-ones using intramolecular aromatic nucleophilic substitution. Available at: [Link]
- National Institutes of Health (NIH). (n.d.). Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors.
- National Institutes of Health (NIH). (n.d.).
-
PubMed Central. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Quinazolinediones. Available at: [Link]
-
Beilstein Journals. (n.d.). Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. Available at: [Link]
-
MDPI. (n.d.). Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure. Available at: [Link]
Sources
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. carlroth.com [carlroth.com]
Application Note: A Multi-faceted Approach to the Analytical Characterization of 8-Bromoquinazoline-2,4-diol
Abstract
This technical guide provides a comprehensive framework of analytical methodologies for the robust characterization of 8-Bromoquinazoline-2,4-diol, a key heterocyclic compound often utilized in pharmaceutical research and development. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a suite of orthogonal techniques to ensure the identity, purity, and stability of this molecule. The narrative emphasizes the rationale behind experimental choices, providing a self-validating system for generating reliable and reproducible data. This guide integrates High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (DSC/TGA).
Introduction and Rationale
Quinazoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous biologically active molecules with applications as anticancer, anti-inflammatory, and anticonvulsant agents.[1][2] this compound is a vital intermediate in the synthesis of more complex pharmaceutical agents. The precise substitution pattern, including the bromine atom at the 8-position and the diol functionality, dictates its reactivity and subsequent biological activity.
Therefore, unequivocal characterization is paramount to ensure the quality and integrity of any research or development program involving this compound. A failure to adequately characterize this starting material can lead to ambiguous biological data, failed syntheses, and wasted resources. This application note moves beyond a simple listing of methods to provide an integrated analytical workflow, explaining why specific techniques are chosen and how their results are synergistically interpreted.
Physicochemical Profile
A foundational understanding of the physicochemical properties of this compound is essential for selecting appropriate analytical conditions, particularly solvents and temperature ranges. The key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 8-bromo-1H-quinazoline-2,4-dione | PubChem CID 22457660[3] |
| Molecular Formula | C₈H₅BrN₂O₂ | PubChem CID 22457660[3] |
| Molecular Weight | 241.04 g/mol | PubChem CID 22457660[3] |
| Exact Mass | 239.95344 Da | PubChem CID 22457660[3] |
| CAS Number | 331646-99-2 | PubChem CID 22457660[3] |
| Appearance | White to off-white crystalline solid | Typical for this class of compound |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol and methanol | Inferred from similar compounds[4] |
Integrated Analytical Workflow
A sequential and logical workflow is critical for efficient and comprehensive characterization. The initial focus is on purity and identity, followed by detailed structural elucidation and thermal stability assessment.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Analysis: Purity Determination
High-Performance Liquid Chromatography (HPLC-UV)
Principle: HPLC is the gold standard for assessing the purity of small organic molecules. A reversed-phase method separates the analyte from impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. Purity is determined by the relative area of the main peak detected by a UV spectrophotometer.
Expertise & Experience: The choice of a C18 column is standard for aromatic compounds. Acetonitrile is selected over methanol for its lower viscosity and stronger elution properties. A formic acid modifier is crucial; it protonates silanol groups on the stationary phase to reduce peak tailing and ensures the analyte is in a single ionic state, leading to sharp, symmetrical peaks.
Protocol: Reversed-Phase HPLC
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of Dimethyl Sulfoxide (DMSO) to create a 1 mg/mL stock solution. Further dilute with a 50:50 mixture of Acetonitrile:Water to a final concentration of 50 µg/mL.
-
Instrumentation: A standard HPLC system with a UV-Vis detector is sufficient.
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for non-polar to moderately polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for improved peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Gradient | 5% B to 95% B over 15 min | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Injection Vol. | 10 µL | Balances detection sensitivity and peak shape. |
| Detection | UV at 254 nm | Aromatic systems typically absorb strongly at this wavelength. |
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak corresponding to this compound to determine its purity. The purity should typically be ≥95% for use in further applications.
Spectrometric Analysis: Identity and Structure
Mass Spectrometry (MS)
Principle: MS provides a direct measurement of the mass-to-charge ratio (m/z) of an ionized molecule. High-Resolution Mass Spectrometry (HRMS) is essential as it can confirm the elemental formula by providing a highly accurate mass measurement.[5] Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like quinazolinediones.
Protocol: LC-HRMS (ESI)
-
Sample Preparation: Use the same sample prepared for HPLC analysis (50 µg/mL).
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Ionization Mode: ESI, Positive and Negative modes.
-
Expert Insight: It is crucial to run both positive ([M+H]⁺) and negative ([M-H]⁻) modes. The diol/dione tautomerism and acidic N-H protons make this molecule amenable to both, and one mode may provide a cleaner spectrum or more intense signal.
-
-
Mass Analyzer Settings:
-
Scan Range: 100-500 m/z
-
Resolution: >60,000 FWHM
-
-
Data Interpretation:
-
Search for the calculated exact mass of the protonated molecule ([C₈H₅BrN₂O₂ + H]⁺) at m/z 240.96072 .
-
Search for the calculated exact mass of the deprotonated molecule ([C₈H₅BrN₂O₂ - H]⁻) at m/z 238.94617 .
-
Confirm the characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of near-equal intensity separated by ~2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR provides the most definitive structural information by probing the chemical environment of atomic nuclei (¹H and ¹³C). The chemical shifts, coupling patterns, and integrations of the peaks allow for the complete assembly of the molecular structure.[6][7]
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire at least 16 scans.
-
¹³C NMR: Acquire for 1-2 hours to achieve adequate signal-to-noise.
-
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
~11.0-11.5 ppm: Two broad singlets, 2H total (integrating to 1H each), corresponding to the two N-H protons.
-
~7.0-7.9 ppm: A complex multiplet system, 3H total, corresponding to the three protons on the aromatic ring. The bromine substitution will influence the exact splitting pattern.
-
-
Expected ¹³C NMR Signals (in DMSO-d₆):
-
~163 ppm & ~150 ppm: Two signals for the C=O carbons (C2 and C4).
-
~110-145 ppm: Six signals corresponding to the six carbons of the benzene ring portion of the quinazoline core. One signal will be significantly attenuated due to the C-Br bond.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[9][10]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation: An FTIR spectrometer equipped with a universal ATR accessory.
-
Data Acquisition: Collect a spectrum from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3000 | N-H Stretch | Amide (N-H) |
| 1710 - 1650 | C=O Stretch | Carbonyl (Amide I band) |
| 1620 - 1580 | C=C Stretch | Aromatic Ring |
| ~1600 | N-H Bend | Amide (N-H) |
| 600 - 500 | C-Br Stretch | Aryl Bromide |
Thermal Analysis: Stability and Properties
Principle: Thermal analysis provides information on the physical and chemical changes that occur in a material as a function of temperature. Differential Scanning Calorimetry (DSC) measures heat flow to detect phase transitions like melting, while Thermogravimetric Analysis (TGA) measures changes in mass upon heating to assess thermal stability and decomposition.[1][11]
Protocol: DSC and TGA
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).
-
Instrumentation: A DSC instrument and a separate TGA instrument.
-
Conditions:
-
Temperature Program: Ramp from 30 °C to 400 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen gas at a flow rate of 20-50 mL/min.
-
-
Data Interpretation:
-
DSC: Observe the thermogram for a sharp endothermic peak, the onset of which corresponds to the melting point. For similar quinazoline-2,4-diones, melting points are often high, frequently >250 °C.[6][8]
-
TGA: Examine the TGA curve for a sharp drop in mass, indicating the onset of thermal decomposition. A stable compound will show no significant mass loss until a high temperature.
-
Conclusion and Data Synthesis
Caption: Logical synthesis of analytical data to confirm material identity.
By employing this multi-technique approach, researchers can be highly confident in the quality of their this compound, ensuring the integrity and success of their downstream research and development efforts.
References
-
Baluja, S., Ramavat, P., & Nandha, K. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News, 31, 123-133. [Link]
-
PubChem. (n.d.). 8-Bromoquinazoline-2,4(1H,3H)-dione. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Veerapandian, M., Marimuthu, M., Ilangovan, P., Ganguly, S., Yun, K.-S., Kim, S., & An, J. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Medicinal Chemistry Research, 18, 598-609. [Link]
-
Baluja, S., Ramavat, P., & Nandha, K. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News, 31. [Link]
-
Chen, C.-A., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9345–9355. [Link]
-
Hussein, M. A., et al. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(5). [Link]
-
International Journal of Foundation for Modern Research. (n.d.). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. [Link]
-
Kumar, A., & Kumar, S. (2016). Synthesis, characterization of novel quinazoline derivatives and antimicrobial screening. International Journal of Chemical Sciences, 14(4), 2751-2762. [Link]
-
Rostami, E., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports, 12(1), 20088. [Link]
-
Kumar, A. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. BioMed Research International, 2014, 280373. [Link]
-
Chen, C.-A., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9345–9355. [Link]
-
Chen, C.-A., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. [Link]
-
ResearchGate. (n.d.). FTIR Spectrum for compound (11). [Link]
-
PubChem. (n.d.). 8-Methylquinazoline-2,4(1H,3H)-dione. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2oxopropyl]-4(3H)-quinazolinone crystal. [Link]
Sources
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- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Bromoquinazoline-2,4(1H,3H)-dione | C8H5BrN2O2 | CID 22457660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tsijournals.com [tsijournals.com]
- 8. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives - World Scientific News [worldscientificnews.com]
Application Notes & Protocols: 8-Bromoquinazoline-2,4-diol as a Strategic Intermediate in Modern Drug Synthesis
Abstract
The quinazoline core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Within this privileged scaffold, quinazoline-2,4-diones represent a particularly significant subclass, offering a robust platform for further chemical elaboration.[4][5] This guide focuses on a key building block: 8-Bromoquinazoline-2,4-diol. The strategic placement of a bromine atom at the 8-position transforms this otherwise simple heterocycle into a highly versatile intermediate. The bromine atom serves as an exceptionally useful synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of diverse molecular fragments. This capability is paramount in modern drug discovery for generating chemical libraries and performing structure-activity relationship (SAR) studies. This document provides a detailed examination of the synthesis of this compound and its subsequent application in constructing more complex molecular architectures relevant to drug development.
The Strategic Importance of the Quinazoline Scaffold
Quinazoline and its derivatives are prominent heterocyclic compounds in pharmaceutical sciences, celebrated for their broad spectrum of pharmacological activities.[1][3] Numerous FDA-approved drugs, particularly in oncology, feature the quinazoline motif. Tyrosine kinase inhibitors such as Gefitinib, Erlotinib, and Lapatinib, which target signaling pathways implicated in cancer cell proliferation, are prominent examples of the scaffold's therapeutic success.[6][7][8] The versatility of the quinazoline ring system allows for precise modification at multiple positions, enabling chemists to fine-tune a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
The 8-bromo substituent on the quinazoline-2,4-diol core is of particular strategic value. Halogen atoms, especially bromine and iodine, are pivotal in organic synthesis as they are ideal leaving groups for transition-metal-catalyzed cross-coupling reactions.[6] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and predictability, a process essential for building the complex molecules required for modern drug candidates.[9]
Synthesis of the Key Intermediate: this compound
The most direct and efficient synthesis of this compound begins with the commercially available 2-amino-3-bromobenzoic acid. The formation of the fused pyrimidine-dione ring is typically achieved through condensation with a suitable one-carbon carbonyl source, such as urea.
Experimental Protocol: Synthesis from 2-Amino-3-bromobenzoic Acid
This protocol details the cyclocondensation of 2-amino-3-bromobenzoic acid with urea.
Materials & Reagents:
-
2-Amino-3-bromobenzoic acid
-
Urea
-
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Diphenyl ether)
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-bromobenzoic acid (1.0 eq) and urea (3.0-5.0 eq).
-
Add a high-boiling point solvent such as DMF to create a stirrable slurry.
-
Heat the reaction mixture to 130-150 °C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Pour the mixture into a beaker of cold water to fully precipitate the solid.
-
Collect the crude product by vacuum filtration.
-
Wash the solid sequentially with deionized water and then with cold ethanol to remove residual solvent and unreacted urea.
-
Dry the resulting solid under vacuum to yield this compound as an off-white powder.
Causality and Experimental Rationale
-
Choice of Precursor: 2-Amino-3-bromobenzoic acid is the ideal starting material as it contains the aniline and carboxylic acid functionalities ortho to each other, which is required for the cyclization to form the quinazoline ring. The bromine is already in the desired C8 position.
-
Role of Urea: Urea serves as a safe and cost-effective source for the two nitrogen and one carbon atoms required to form the dione portion of the ring.[10] Upon heating, urea decomposes to generate isocyanic acid (HNCO) in situ. The amino group of the anthranilic acid derivative attacks the isocyanic acid, followed by an intramolecular cyclization and condensation to form the stable heterocyclic ring. Using a molar excess of urea ensures the reaction goes to completion.
-
High Temperature: The reaction requires significant thermal energy to drive the decomposition of urea and the subsequent condensation reaction, which eliminates ammonia and water as byproducts. High-boiling point polar aprotic solvents like DMF are excellent for this purpose as they can dissolve the reactants and reach the required temperatures.
Data Summary: Synthesis of this compound
| Parameter | Value | Notes |
| Starting Material | 2-Amino-3-bromobenzoic acid | Commercially available. |
| Reagent | Urea | 3.0-5.0 equivalents. |
| Solvent | N,N-Dimethylformamide (DMF) | Provides high temperature and good solubility. |
| Temperature | 130-150 °C | Necessary to drive condensation. |
| Reaction Time | 4-6 hours | Monitor by TLC for completion. |
| Typical Yield | >85% | Dependent on reaction scale and purity of starting materials. |
| Appearance | Off-white to light brown solid | |
| Purification | Washing with water and ethanol | Typically sufficient for subsequent steps. |
Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Application in Drug Synthesis: Palladium-Catalyzed Cross-Coupling
The true synthetic utility of this compound is realized in its use as a substrate for cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new C-C bond between the quinazoline core and an aryl or heteroaryl group, is a powerful tool for generating molecular diversity.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Materials & Reagents:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂))
-
Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Ethyl acetate
-
Brine
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (Dioxane/Water).
-
Add the palladium catalyst (0.02-0.05 eq) to the mixture.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure 8-aryl-quinazoline-2,4-diol product.
Mechanistic Rationale
-
Suzuki-Miyaura Reaction: This reaction is favored in medicinal chemistry for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids, allowing for rapid analogue synthesis.[9]
-
Palladium Catalyst: The palladium catalyst is the engine of the reaction. The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the quinazoline.
-
Transmetalation: The aryl group is transferred from the boron atom to the palladium center. This step is facilitated by the base, which activates the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.
-
-
Base and Solvent: The base is crucial for the transmetalation step. The mixed aqueous-organic solvent system is necessary to dissolve both the organic substrates and the inorganic base.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Elaboration into Advanced Drug Scaffolds
The synthesized 8-aryl-quinazoline-2,4-diol is not typically the final drug molecule. Instead, it is an advanced intermediate that can be readily converted into scaffolds common in kinase inhibitors. The hydroxyl groups of the diol tautomer can be converted to chloro groups, creating a highly reactive 2,4-dichloroquinazoline intermediate.
Pathway to Kinase Inhibitor Scaffolds
-
Chlorination: The 8-aryl-quinazoline-2,4-diol is treated with a strong chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of DMF, to yield the 8-aryl-2,4-dichloroquinazoline.[7][11]
-
Selective Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at C2. This differential reactivity allows for a selective, stepwise substitution.
-
Introduction of the Anilino Group: The 2,4-dichloro intermediate is first reacted with a substituted aniline at the C4 position. This anilino-quinazoline motif is critical for binding to the ATP pocket of many protein kinases.[6]
-
Further Functionalization: The remaining chlorine at the C2 position can then be displaced by another nucleophile to add further points of diversity or to modulate the molecule's properties.
Synthetic Elaboration Workflow
Caption: Elaboration of the diol intermediate into a common kinase inhibitor scaffold.
Conclusion
This compound is a quintessential example of a strategic intermediate in modern medicinal chemistry. Its straightforward synthesis and, more importantly, the synthetic versatility imparted by the C8-bromo substituent, make it an invaluable building block. It provides a reliable and robust platform for introducing molecular complexity through well-established methodologies like the Suzuki-Miyaura coupling. The resulting derivatives can be further elaborated into proven pharmacophores, such as the 4-anilinoquinazoline core found in many targeted cancer therapies. For researchers and drug development professionals, mastering the synthesis and application of intermediates like this compound is fundamental to the efficient discovery and development of novel therapeutics.
References
- A simple and highly efficient process for synthesis of Gefitinib and its intermediate. (n.d.). Rasayan J. Chem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3rvaDBVA3oVT-FW3oHflFfuCvbRC1lxHYHPb3W4zWCV7ktOwgzh28ju-ivUgZDkanEgR-Y5sz2kphu1hkpv3ZvibjHD_ft3O8u-fbNo9o_MkZ-_7EBrxywYcAurYcKzdCIfHiyuXtiGIEeRFiBqYCXmFgMhhpXQsHp424hp0iPaiUQ2iUD2FdGekjOYu9dBrhmEEf]
- Ali, H., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [URL: https://www.mdpi.com/1420-3049/26/22/6924]
- The Chemistry Behind Lapatinib: An Intermediate's Role. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.
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- Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. (n.d.). NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319301/]
- DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (n.d.). NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7333339/]
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.). ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S266702642300063X]
- The Medicinal Functionality of Quinazolines. (2022). ResearchGate. [URL: https://www.researchgate.net/publication/364654067_The_Medicinal_Functionality_of_Quinazolines]
- Introducing bromine to the molecular structure as a strategy for drug design. (2024). Bioengineer.org. [URL: https://bioengineer.
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Application Notes & Protocols: Strategic Functionalization of the 8-Bromoquinazoline-2,4-diol Core
Abstract
The quinazoline-2,4-dione scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic functionalization of the 8-bromoquinazoline-2,4-diol core. We will explore key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, providing detailed, field-proven protocols. The causality behind experimental choices, self-validating systems, and authoritative grounding are emphasized to ensure technical accuracy and practical applicability.
Introduction: The Significance of the Quinazoline-2,4-dione Scaffold
Quinazoline and its derivatives are nitrogen-containing heterocyclic compounds that have garnered significant interest in organic and medicinal chemistry.[4] Specifically, the quinazoline-2,4(1H,3H)-dione motif is a versatile scaffold for the synthesis of novel compounds with therapeutic potential.[1][2] Derivatives of this core have been investigated for a multitude of pharmacological applications, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antihypertensive properties.[1][2][3][5]
The presence of a bromine atom at the 8-position of the quinazoline-2,4-diol core provides a crucial handle for synthetic diversification. This allows for the introduction of a wide range of substituents through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.[2]
Synthesis of the this compound Core
A common and effective method for the synthesis of the this compound starting material involves the reaction of 2-amino-3-bromobenzoic acid with urea. This one-step procedure provides a straightforward route to the desired core structure.
Protocol 2.1: Synthesis of 8-Bromoquinazoline-2,4(1H,3H)-dione
Materials:
-
2-amino-3-bromobenzoic acid
-
Urea
-
High-boiling point solvent (e.g., diphenyl ether or mineral oil)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine 2-amino-3-bromobenzoic acid (1.0 eq) and urea (3.0 eq).
-
Add a high-boiling point solvent to create a slurry.
-
Equip the flask with a reflux condenser and heat the mixture to 180-200 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 2-3 hours, during which ammonia gas will be evolved.
-
Allow the reaction mixture to cool to room temperature.
-
Add ethanol to the solidified mass and break it up with a spatula.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with copious amounts of ethanol to remove any residual solvent and unreacted starting materials.
-
Dry the product under vacuum to obtain 8-bromoquinazoline-2,4(1H,3H)-dione as a solid.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 8-Bromoquinazoline-2,4(1H,3H)-dione | C₈H₅BrN₂O₂ | 241.04 | Off-white to pale yellow solid |
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 8-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base.[6][7] This reaction is widely used in the synthesis of biaryl compounds and other conjugated systems.[7]
Mechanism Insight: The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8][9] The choice of ligand is crucial for stabilizing the palladium catalyst and promoting efficient catalytic turnover.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (or boronic ester) (1.2-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF)
-
Schlenk flask or reaction vial
-
Inert gas (Nitrogen or Argon)
-
Magnetic stirrer and hotplate
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.2-1.5 eq), and the base (2-3 eq).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and the phosphine ligand in a small amount of the degassed solvent.
-
Evacuate and backfill the Schlenk flask with an inert gas three times.
-
Add the degassed solvent to the Schlenk flask, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcomes:
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 8-Phenylquinazoline-2,4-diol | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 8-(4-Methoxyphenyl)quinazoline-2,4-diol | 80-90 |
| 3 | Pyridine-3-boronic acid | 8-(Pyridin-3-yl)quinazoline-2,4-diol | 70-85 |
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[10] This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance.[10][11]
Mechanism Insight: The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[10] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step.
Materials:
-
This compound
-
Primary or secondary amine (1.1-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)
-
Bulky phosphine ligand (e.g., RuPhos, BrettPhos) (2-10 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 eq)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk flask or reaction vial
-
Inert gas (Nitrogen or Argon)
-
Magnetic stirrer and hotplate
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq) and the base (1.5-2.0 eq).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and the phosphine ligand in a small amount of the anhydrous, degassed solvent.
-
Evacuate and backfill the Schlenk flask with an inert gas three times.
-
Add the anhydrous, degassed solvent to the Schlenk flask, followed by the amine (1.1-1.5 eq).
-
Add the catalyst solution via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 2-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcomes:
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 8-(Morpholin-4-yl)quinazoline-2,4-diol | 80-90 |
| 2 | Aniline | 8-(Phenylamino)quinazoline-2,4-diol | 75-85 |
| 3 | Benzylamine | 8-(Benzylamino)quinazoline-2,4-diol | 70-80 |
Conclusion
The this compound core is a valuable starting material for the synthesis of diverse libraries of pharmacologically relevant compounds. The protocols outlined in this guide for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide robust and reproducible methods for the functionalization of this scaffold. By understanding the underlying principles and carefully controlling the reaction parameters, researchers can efficiently generate novel quinazoline-2,4-dione derivatives for further investigation in drug discovery and development programs.
References
- Manoharan, S., & Perumal, E. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)
- Request PDF. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)
- Bioengineer.org. (2025).
- MDPI. (n.d.). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches.
- GeneOnline. (2025). Review Explores Pharmacological Properties of Quinazoline-2,4(1H,3H)
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023).
- ResearchGate. (n.d.). Synthesis of bromoquinazoline‐2,4(1H,3H)
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- ChemRxiv. (n.d.).
- National Institutes of Health. (n.d.). Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists.
- National Institutes of Health. (n.d.). New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling - PMC.
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ChemRxiv. (n.d.). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential.
- PubChem. (n.d.). 8-Bromoquinazoline-2,4(1H,3H)-dione.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Google Patents. (n.d.). WO2010129451A1 - Process for preparing bromo-substituted quinolines.
- ScienceDirect. (n.d.). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
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Application Notes and Protocols for the Study of 8-Bromoquinazoline-2,4-diol in EGFR Inhibition
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The Epidermal Growth Factor Receptor (EGFR) is a well-established therapeutic target in oncology due to its critical role in cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a hallmark of numerous cancers, including non-small-cell lung cancer (NSCLC) and glioblastoma.[1][3][4] The quinazoline scaffold has emerged as a privileged structure in the design of potent EGFR tyrosine kinase inhibitors (TKIs), with several approved drugs like gefitinib and erlotinib built upon this core.[5][6] This document provides a comprehensive guide for the investigation of 8-Bromoquinazoline-2,4-diol, a member of the quinazoline family, as a potential EGFR inhibitor. We will delve into the scientific rationale, present detailed protocols for its characterization, and discuss the interpretation of results. This guide is intended to equip researchers with the necessary tools to rigorously evaluate the therapeutic potential of this and similar compounds.
Introduction: The Rationale for Targeting EGFR with Quinazoline Derivatives
The EGFR signaling cascade is a complex network that, upon activation by ligands such as Epidermal Growth Factor (EGF), triggers downstream pathways including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4][7] These pathways are fundamental regulators of cellular processes that, when aberrantly activated, drive tumorigenesis.[2] Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain have proven to be an effective strategy to abrogate this signaling.[2]
Quinazoline derivatives have shown a high affinity for the EGFR kinase active site, and extensive structure-activity relationship (SAR) studies have guided the development of highly potent and selective inhibitors.[5][8] Substitutions on the quinazoline core are critical for modulating potency and selectivity. While much focus has been on positions 4, 6, and 7, substitutions at the 8-position are less explored but may offer unique interactions within the kinase domain. The bromine atom at the 8-position of the quinazoline ring in this compound introduces a bulky, lipophilic, and electron-withdrawing group that could influence the compound's orientation and binding affinity within the ATP pocket, potentially offering a distinct inhibitory profile.
The EGFR Signaling Pathway
The EGFR signaling pathway is initiated by ligand binding, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[9] This creates docking sites for adaptor proteins that activate downstream signaling cascades, ultimately regulating gene expression and promoting cell proliferation and survival.
Synthesis and Preparation of this compound
Proposed Synthetic Route
A potential synthesis could start from 2-amino-3-bromobenzoic acid, which is commercially available. This starting material can be converted to the corresponding 2-amino-3-bromobenzamide, followed by cyclization using a carbonylating agent.
Preparation of Stock Solutions
For biological assays, it is crucial to prepare a concentrated stock solution of this compound. Due to the heterocyclic nature of the compound, it is anticipated to have poor aqueous solubility.
Protocol for Stock Solution Preparation:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.
-
Use an ultrasonic bath to aid dissolution if necessary.[11]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C, protected from light and moisture.
Important Consideration: The final concentration of DMSO in cell culture media should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.[12][13]
In Vitro Kinase Assay: Direct Assessment of EGFR Inhibition
An in vitro kinase assay is the first step to determine if this compound directly inhibits the enzymatic activity of EGFR. This is typically performed using a purified, recombinant EGFR kinase domain.
Principle
The assay measures the transfer of a phosphate group from ATP to a tyrosine residue on a synthetic peptide substrate by the EGFR kinase. The inhibitory effect of the compound is quantified by measuring the reduction in phosphorylation.
Experimental Workflow:
Detailed Protocol (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available kits that measure ADP production as an indicator of kinase activity.[14][15]
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound stock solution (10 mM in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well or 384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells.
-
Add 5 µL of the diluted compound or vehicle (DMSO control) to the wells of the assay plate.
-
Prepare a master mix containing the EGFR kinase and the peptide substrate in kinase assay buffer. Add 10 µL of this mix to each well.
-
Prepare a solution of ATP in kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final reaction volume is 25 µL.
-
Incubate the plate at 30°C for 1 hour.
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
Data Analysis
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Subtract the background luminescence (no enzyme control).
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
| Parameter | Description |
| IC₅₀ | The concentration of an inhibitor where the response (or binding) is reduced by half. |
Cell-Based Assays: Evaluating Cellular Potency and Viability
Cell-based assays are essential to determine the effect of this compound on EGFR signaling within a cellular context and to assess its impact on cell proliferation and viability.
Western Blotting for EGFR Phosphorylation
This technique directly measures the inhibition of EGFR autophosphorylation in cells.
Principle: Cells are treated with the inhibitor, followed by stimulation with EGF to induce EGFR phosphorylation. Cell lysates are then subjected to SDS-PAGE and immunoblotting with antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed an appropriate cancer cell line with high EGFR expression (e.g., A431, H1975) in 6-well plates.
-
Once the cells reach 70-80% confluency, serum-starve them for 12-24 hours to reduce basal EGFR activity.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 2-4 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes at 37°C.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-EGFR (e.g., Tyr1068) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Reprobing:
-
Strip the membrane and reprobe with a primary antibody against total EGFR and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. The level of EGFR inhibition is determined by the ratio of p-EGFR to total EGFR.
| Treatment Group | Concentration | p-EGFR Intensity (Arbitrary Units) | Total EGFR Intensity (Arbitrary Units) | p-EGFR / Total EGFR Ratio |
| Vehicle (DMSO) | - | |||
| This compound | x µM | |||
| This compound | y µM |
Cell Viability/Proliferation Assay (MTT/MTS)
These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10]
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well.
-
Allow the cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
-
MTT/MTS Addition:
-
Add 20 µL of MTS reagent or 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the log of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Concluding Remarks
The protocols outlined in this document provide a robust framework for the initial characterization of this compound as a potential EGFR inhibitor. By systematically evaluating its direct enzymatic inhibition, its effect on EGFR signaling in a cellular context, and its impact on cancer cell viability, researchers can build a comprehensive profile of this compound. These foundational studies are critical for making informed decisions about its potential for further preclinical and clinical development.
References
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Sabbah, D. A., Hajjo, R., & Sweidan, K. (2020). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Current Topics in Medicinal Chemistry, 20(2), 116-132. [Link]
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Wee, P., & Wang, Z. (2017). Targeting the EGFR signaling pathway in cancer therapy. Current Problems in Cancer, 41(3), 198-208. [Link]
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Shaikh, A., et al. (2023). An Updated Mini-Review: Newer Quinazoline Based EGFR Inhibitors as Anticancer Agents. Current Drug Targets. [Link]
-
Sigismund, S., Avanzato, D., & Lanzetti, L. (2018). Targeting the EGFR signaling pathway in cancer therapy. Cancers, 10(12), 469. [Link]
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Zhang, H., Berezov, A., & Wang, Q. (2007). EGFR signaling pathway in breast cancers: from traditional signal transduction to direct nuclear translocalization. Journal of Cellular Biochemistry, 102(3), 561-566. [Link]
-
Kumar, A., et al. (2022). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Molecules, 27(19), 6539. [Link]
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Gholampour, S., et al. (2021). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Pharmaceutical and Biomedical Research. [Link]
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Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]
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National Center for Biotechnology Information. (n.d.). Methods EGFR Biochemical Assays. PubChem. [Link]
-
Chen, H., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9614-9623. [Link]
-
ResearchGate. (2025). 445 questions with answers in DIMETHYL SULFOXIDE | Science topic. ResearchGate. [Link]
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ResearchGate. (2025). Effect of Incubation with Dimethyl Sulfoxide on the Mitotic Cycle of Cell Culture of Rabbit Dermal Papilla. ResearchGate. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. BPS Bioscience. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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Application Notes and Protocols for Assessing Cell Viability with 8-Bromoquinazoline Derivatives using the MTT Assay
Introduction: The Rationale for Interrogating 8-Bromoquinazoline Derivatives with the MTT Assay
In the landscape of modern oncology drug discovery, the quinazoline scaffold has emerged as a privileged structure, forming the backbone of several FDA-approved anticancer agents.[1] These compounds often exert their cytotoxic effects by targeting key signaling pathways that drive tumorigenesis. Among the vast chemical space of quinazoline derivatives, 8-bromo-substituted analogs are of significant interest for their potential to modulate cellular processes critical for cancer cell survival and proliferation.
The primary mechanism of action for many quinazoline derivatives involves the inhibition of protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[2][3] EGFR is a transmembrane tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events, including the PI3K/Akt/mTOR and MAPK pathways, which are central to cell growth, division, and survival.[4][5] By competitively binding to the ATP-binding site of the EGFR kinase domain, these inhibitors block its autophosphorylation and subsequent signal transduction, leading to cell cycle arrest and apoptosis.[3] The substitution pattern on the quinazoline ring is critical for this inhibitory activity, with modifications at various positions, including the incorporation of bromine atoms, influencing the compound's affinity and selectivity for the target kinase.[6]
Given that the ultimate outcome of inhibiting these vital signaling pathways is a reduction in cell proliferation and viability, a robust and high-throughput method is required to quantify this effect. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for this purpose.[7] Its principle lies in the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active, and therefore viable, cells.[8]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on utilizing the MTT assay to evaluate the cytotoxic potential of 8-bromoquinazoline derivatives. We will delve into the causality behind the experimental design, provide a meticulous, step-by-step protocol, and offer insights into data analysis and interpretation, ensuring scientific integrity and reproducibility.
Scientific Principles and Experimental Causality
The choice of the MTT assay is predicated on its ability to measure a key hallmark of cellular health: metabolic activity. When an 8-bromoquinazoline derivative successfully inhibits a critical pathway like EGFR, the cell's ability to proliferate is hampered, leading to a decrease in overall metabolic rate and, eventually, cell death. This metabolic decline is directly reflected in a reduced capacity to convert MTT to formazan, providing a quantitative measure of the compound's cytotoxic efficacy.
Several factors must be carefully considered in the experimental design to ensure the trustworthiness of the results:
-
Cell Line Selection: The choice of cancer cell line is paramount. For evaluating EGFR inhibitors, cell lines with known EGFR expression levels or specific mutations (e.g., A549, MCF-7) are often selected.[1]
-
Compound Concentration: A dose-response curve is essential to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). A serial dilution of the 8-bromoquinazoline derivative allows for the observation of a graded effect on cell viability.
-
Incubation Time: The duration of compound exposure (e.g., 24, 48, or 72 hours) is critical. It must be sufficient to allow the compound to exert its biological effect, leading to measurable changes in cell viability.[3]
-
Controls: The inclusion of appropriate controls is non-negotiable for a self-validating system. These include:
-
Untreated Control: Cells cultured in medium alone, representing 100% viability.
-
Vehicle Control: Cells treated with the solvent used to dissolve the compound (e.g., DMSO), to account for any solvent-induced cytotoxicity.
-
Blank Control: Wells containing medium but no cells, to measure background absorbance.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the MTT assay for assessing the cytotoxicity of 8-bromoquinazoline derivatives.
Caption: Workflow of the MTT cell viability assay.
Detailed Experimental Protocol
This protocol is a general guideline and should be optimized for specific cell lines and 8-bromoquinazoline derivatives.
Materials and Reagents:
-
8-bromoquinazoline derivatives
-
Selected cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Reagent Preparation:
-
MTT Stock Solution (5 mg/mL):
-
Compound Stock Solution (e.g., 10 mM):
-
Dissolve the 8-bromoquinazoline derivative in DMSO to create a high-concentration stock solution.
-
Store at -20°C.
-
Step-by-Step Methodology:
Day 1: Cell Seeding
-
Harvest exponentially growing cells using standard cell culture techniques (e.g., trypsinization for adherent cells).
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue exclusion).
-
Dilute the cell suspension in complete culture medium to the optimal seeding density. This needs to be determined empirically for each cell line but typically ranges from 5,000 to 20,000 cells per well.
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.
-
To minimize the "edge effect," consider filling the peripheral wells with 100 µL of sterile PBS or medium without cells.[9]
-
Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.
Day 2: Compound Treatment
-
Prepare serial dilutions of the 8-bromoquinazoline derivative from the stock solution in complete culture medium. A common approach is to prepare 2X concentrated solutions that will be diluted 1:1 in the wells.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the corresponding compound dilutions to the treatment wells.
-
Add 100 µL of medium with the same concentration of DMSO as the highest compound concentration to the vehicle control wells.
-
Add 100 µL of fresh medium to the untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Day 5 (or after desired incubation): MTT Assay
-
After the incubation period, carefully remove the culture medium containing the compound.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 20 µL of the 5 mg/mL MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
After the MTT incubation, carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
Absorbance Measurement
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
Data Presentation and Analysis
Quantitative data should be summarized in a clear and structured table.
Table 1: Example MTT Assay Data for an 8-Bromoquinazoline Derivative on A549 Cells (48h Incubation)
| Compound Concentration (µM) | Replicate 1 (Absorbance at 570 nm) | Replicate 2 (Absorbance at 570 nm) | Replicate 3 (Absorbance at 570 nm) | Mean Absorbance | Standard Deviation | % Cell Viability |
| 0 (Untreated) | 1.254 | 1.288 | 1.271 | 1.271 | 0.017 | 100.0 |
| 0.1 | 1.198 | 1.221 | 1.189 | 1.203 | 0.016 | 94.6 |
| 1 | 0.987 | 1.012 | 0.995 | 0.998 | 0.013 | 78.5 |
| 10 | 0.645 | 0.667 | 0.651 | 0.654 | 0.011 | 51.5 |
| 50 | 0.312 | 0.325 | 0.318 | 0.318 | 0.007 | 25.0 |
| 100 | 0.155 | 0.161 | 0.158 | 0.158 | 0.003 | 12.4 |
Data Analysis Steps:
-
Calculate Mean Absorbance: Average the absorbance readings for each set of replicates.
-
Subtract Background: If a blank control was used, subtract the mean absorbance of the blank from all other mean absorbance values.
-
Calculate Percent Cell Viability:
-
% Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Untreated Control Wells) x 100[10]
-
-
Plot Dose-Response Curve: Plot the % Cell Viability against the logarithm of the compound concentration.
-
Determine IC50 Value: The IC50 value is the concentration of the compound that inhibits cell viability by 50%. This can be determined from the dose-response curve using non-linear regression analysis in software like GraphPad Prism or by using a linear equation from the graph.[11]
Troubleshooting and Scientific Integrity
| Problem | Potential Cause | Suggested Solution |
| High Background Absorbance | Contamination of reagents or medium. Phenol red in the medium can interfere. | Use fresh, sterile reagents. Perform MTT incubation in phenol red-free medium.[12] |
| Low Absorbance Signal | Suboptimal cell density. Incomplete solubilization of formazan. | Optimize cell seeding number. Ensure complete dissolution of formazan crystals by thorough mixing.[12] |
| High Variability Between Replicates | Uneven cell seeding. Pipetting errors. | Ensure a homogenous cell suspension before seeding. Calibrate pipettes regularly.[9] |
| Compound Interference | Colored compounds can interfere with absorbance readings. Compounds with reducing properties can directly reduce MTT. | Run a control with the compound in cell-free medium to assess direct MTT reduction. Consider alternative viability assays if interference is significant.[9] |
Conclusion
The MTT assay is a reliable and efficient method for assessing the cytotoxic potential of novel 8-bromoquinazoline derivatives. By understanding the underlying scientific principles and adhering to a meticulously planned and controlled protocol, researchers can generate high-quality, reproducible data. This information is crucial for the preclinical evaluation of these compounds and for advancing the development of new targeted cancer therapies.
References
- Al-Suhaimi, E. A., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(19), 6249.
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
- Dar, A. A., et al. (2020). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 10(4), 2329-2351.
-
Wikipedia. (2023). MTT assay. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
- Margalit, A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822.
- Spandidos Publications. (n.d.).
- Kaur, G., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Molecular Structure, 1307, 137976.
-
YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]
-
ResearchGate. (2016, April 16). How to analyze MTT assay results? Retrieved from [Link]
- Ghasemi, S., et al. (2024).
- Ansari, M. F., et al. (2021). Some novel hybrid quinazoline-based heterocycles as potent cytotoxic agents. Research in Pharmaceutical Sciences, 16(6), 617–628.
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- 10. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kinase Inhibition Assay for 8-Bromoquinazoline-2,4-diol
Introduction
The quinazoline scaffold is a foundational structural motif in the development of numerous kinase inhibitors, with several derivatives achieving clinical significance in oncology.[1][2] These heterocyclic compounds predominantly act as ATP-competitive inhibitors, targeting the catalytically crucial ATP-binding pocket of protein kinases.[1] 8-Bromoquinazoline-2,4-diol, a member of this esteemed chemical class, presents a promising candidate for kinase-targeted drug discovery. The strategic placement of the bromine atom and diol functionalities on the quinazoline core suggests potential for unique interactions within the kinase active site, warranting a thorough investigation of its inhibitory profile against a panel of relevant kinases.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to characterize the inhibitory activity of this compound. We present two robust, high-throughput compatible protocols for determining the potency (IC₅₀) of this compound against a representative tyrosine kinase: a luminescence-based ADP-Glo™ Kinase Assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based LanthaScreen® Eu Kinase Binding Assay. As many quinazoline derivatives target tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), we will use a commercially available recombinant human EGFR kinase domain and a universal tyrosine kinase substrate, Poly(Glu, Tyr) 4:1, as a primary example.[3][4]
Physicochemical Properties of this compound
A foundational understanding of the test compound's properties is critical for accurate and reproducible assay design.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O₂ | [5] |
| Molecular Weight | 241.04 g/mol | [5] |
| IUPAC Name | 8-bromo-1H-quinazoline-2,4-dione | [5] |
| Solubility | While specific data in aqueous buffers is limited, quinazoline derivatives are often soluble in DMSO.[6][7] It is crucial to perform a solubility test in the final assay buffer to avoid precipitation. | General Chemical Knowledge |
Mechanism of Kinase Inhibition by Quinazoline Derivatives
Quinazoline-based inhibitors typically function by competing with ATP for binding to the kinase's active site. This competitive inhibition prevents the transfer of a phosphate group from ATP to the substrate, thereby blocking the downstream signaling cascade.
Figure 1: Competitive Inhibition of a Kinase by this compound.
Experimental Protocols
Part 1: Compound and Reagent Preparation
1.1. Solubility Determination of this compound
Rationale: Ensuring the compound remains in solution throughout the assay is paramount to obtaining accurate IC₅₀ values. Precipitation will lead to an underestimation of potency.
Protocol:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the compound in DMSO.
-
Add a small volume of each concentration to the final assay buffer (e.g., 1 µL of compound stock to 99 µL of buffer) to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 1%, as higher concentrations can affect enzyme activity.[8]
-
Incubate at the assay temperature (typically room temperature) for 1-2 hours.
-
Visually inspect for precipitation under a microscope. The highest concentration that remains clear is the upper limit for your assay.
1.2. Reagent Preparation
The following are example preparations for an assay targeting the recombinant human EGFR kinase domain.
| Reagent | Stock Concentration | Working Concentration | Preparation Notes |
| Recombinant Human EGFR Kinase Domain | Varies by supplier (e.g., 0.1 mg/mL) | 2-5 ng/µL | Dilute in 1X Kinase Buffer. The optimal concentration should be determined empirically by performing a kinase titration. |
| Poly(Glu, Tyr) 4:1 Substrate | 1 mg/mL | 0.2 mg/mL | This is a generic substrate for tyrosine kinases.[4] Dilute in nuclease-free water. |
| ATP | 10 mM | 10-100 µM | The concentration should be at or near the Kₘ for ATP for the specific kinase to accurately determine the IC₅₀ for an ATP-competitive inhibitor.[1] Dilute in 1X Kinase Buffer. |
| 1X Kinase Buffer | 5X Stock | 1X | A common formulation is 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[9] Some kinases may require additional cofactors. |
| This compound | 10 mM in DMSO | Varies (e.g., 100 µM to 1 nM) | Prepare a serial dilution in 100% DMSO, then dilute into the final assay plate. |
Part 2: Luminescence-Based Kinase Inhibition Assay (ADP-Glo™)
Principle: The ADP-Glo™ Kinase Assay is a universal, homogeneous, luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[1] A proprietary reagent is first added to terminate the kinase reaction and deplete the remaining ATP. A second reagent then converts the generated ADP back to ATP, which is quantified using a luciferase/luciferin reaction. The luminescent signal is directly proportional to kinase activity.
Figure 3: Workflow for the LanthaScreen® Kinase Binding Assay.
Protocol:
-
Assay Plate Preparation: In a 384-well black assay plate, add 5 µL of 3X serially diluted this compound or DMSO vehicle control.
-
Kinase/Antibody Addition: Add 5 µL of a 3X solution of Eu-labeled anti-tag antibody mixed with the tagged EGFR kinase.
-
Tracer Addition: Add 5 µL of a 3X solution of the Alexa Fluor® 647-labeled tracer. The final assay volume is 15 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 615 nm with excitation at 340 nm.
Data Analysis
-
Calculate Percent Inhibition:
-
For the ADP-Glo™ assay, the signal is directly proportional to kinase activity. % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_No_Enzyme) / (Signal_No_Inhibitor - Signal_No_Enzyme))
-
For the LanthaScreen® assay, the TR-FRET ratio is inversely proportional to inhibition. % Inhibition = 100 * (1 - (Ratio_Inhibitor - Ratio_Min_FRET) / (Ratio_Max_FRET - Ratio_Min_FRET))
-
-
Determine IC₅₀:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism).
-
The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of kinase activity or tracer binding.
-
Trustworthiness and Self-Validation
To ensure the integrity of your results, the following controls should be included in every assay plate:
-
No-Inhibitor Control (0% Inhibition): Contains the kinase, substrate, ATP (for activity assays) or tracer (for binding assays), and DMSO vehicle. This represents the maximum signal.
-
No-Enzyme Control (100% Inhibition/Background): Contains all assay components except the kinase. This defines the background signal.
-
Positive Control Inhibitor: A known inhibitor of the target kinase (e.g., Staurosporine for many kinases) should be run in parallel to confirm assay performance.
The Z'-factor is a statistical parameter that can be used to evaluate the quality of a high-throughput screening assay. A Z'-factor value between 0.5 and 1.0 indicates an excellent assay.
Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
Where:
-
SD_max and Mean_max are the standard deviation and mean of the no-inhibitor control.
-
SD_min and Mean_min are the standard deviation and mean of the no-enzyme control.
Conclusion
The protocols detailed in this application note provide a robust framework for the characterization of this compound as a kinase inhibitor. By employing either the ADP-Glo™ or LanthaScreen® assay platforms, researchers can generate high-quality, reproducible IC₅₀ data. Adherence to the principles of proper compound handling, solubility verification, and the inclusion of appropriate controls will ensure the scientific validity of the findings and provide a solid foundation for further drug development efforts.
References
-
Sino Biological. (n.d.). Peptide Substrates: Poly (4:1 Glu, Tyr) Peptide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22457660, 8-Bromoquinazoline-2,4(1H,3H)-dione. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
-
CIBTech. (2014). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Retrieved from [Link]
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- 4. sinobiological.com [sinobiological.com]
- 5. Poly (Glu-Tyr) Biotinylated Peptide | Cell Signaling Technology [cellsignal.com]
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- 8. bpsbioscience.com [bpsbioscience.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Molecular Docking of 8-Bromoquinazoline-2,4-diol with Protein Kinase Targets
Abstract
This guide provides a comprehensive, step-by-step protocol for the molecular docking of 8-Bromoquinazoline-2,4-diol, a halogenated heterocyclic compound, against protein kinase targets. The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2] This document details the theoretical foundations, strategic considerations for target and software selection, a complete workflow using the widely accessible AutoDock Vina software, and robust methods for results analysis and validation. It is designed for researchers in computational chemistry and drug discovery, offering field-proven insights to ensure technical accuracy and reproducible outcomes.
Foundational Concepts & Strategic Planning
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to another (the protein or receptor).[3][4] This method is instrumental in structure-based drug design, allowing for the rapid screening of chemical libraries and the optimization of lead compounds.[4][5]
The Quinazoline Scaffold & Selected Ligand
The quinazoline ring system is a cornerstone of modern pharmacology, particularly in the development of anticancer agents.[1][2] Its rigid, planar structure is adept at fitting into the ATP-binding cleft of protein kinases. Several FDA-approved drugs, such as Gefitinib and Erlotinib, are quinazoline derivatives that target the Epidermal Growth Factor Receptor (EGFR) kinase.[2][6]
Our ligand of interest, This compound (also known as 8-bromo-1H-quinazoline-2,4-dione), belongs to this important class.[7] Its key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O₂ | PubChem[7] |
| Molecular Weight | 241.04 g/mol | PubChem[7] |
| SMILES | C1=CC2=C(C(=C1)Br)NC(=O)NC2=O | PubChem[7] |
| Hydrogen Bond Donors | 2 | PubChem[7] |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Tautomerism | Exists in keto-enol tautomeric forms (diol and dione). The dione form is generally more stable. | General Chemistry Principles[1][8] |
Critical Consideration: Halogen Bonding
The bromine atom at position 8 is a critical feature. Halogen atoms can form a specific, non-covalent interaction known as a halogen bond . This occurs when the electropositive region on the halogen (the σ-hole) interacts with a Lewis base, such as a backbone carbonyl oxygen in a protein.[9][10] This interaction is directional and can significantly enhance binding affinity and selectivity.[10][11][12] Therefore, the docking software and scoring function must be able to accurately model this phenomenon. AutoDock Vina's scoring function implicitly accounts for such interactions through its hydrophobic and hydrogen bonding terms.
Strategic Target Selection: Epidermal Growth Factor Receptor (EGFR)
Given the prevalence of quinazolines as EGFR inhibitors, we have selected the EGFR kinase domain as our protein target.[6] This provides a biologically relevant context and allows for robust protocol validation against known inhibitor binding modes. We will use a specific crystal structure from the Protein Data Bank (PDB) for our protocol.
| Target Protein | PDB ID | Description | Resolution | Co-crystallized Ligand |
| EGFR (T790M/L858R mutant) | A clinically relevant mutant of EGFR, providing a realistic drug discovery challenge. | 2.60 Å | A diaminopyrimidine-based inhibitor.[13] |
Detailed Docking Protocol: A Step-by-Step Workflow
This protocol utilizes a combination of freely available and widely used software:
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
Open Babel: For chemical file format conversion.
-
AutoDock Vina: For performing the docking simulation.[14]
-
PyMOL or UCSF Chimera: For visualization and analysis.
The entire workflow can be visualized as follows:
Caption: General workflow for molecular docking.
Phase 1: Ligand Preparation
Accurate 3D ligand structure is paramount for successful docking.
-
Obtain 2D Structure: Draw this compound in its dione form using chemical drawing software (e.g., ChemDraw) or retrieve its SMILES string from PubChem: C1=CC2=C(C(=C1)Br)NC(=O)NC2=O.[7]
-
Convert to 3D: Use a tool like Open Babel to convert the 2D structure into a 3D format (e.g., MOL2 or PDB). This step also adds hydrogen atoms.
-
Causality: The docking algorithm requires 3D coordinates to calculate spatial complementarity with the receptor.
-
-
Energy Minimization: Minimize the energy of the 3D structure using a force field (e.g., MMFF94). This ensures the ligand is in a low-energy, realistic conformation.
-
Prepare PDBQT File: Use AutoDock Tools (ADT) to:
-
Detect the ligand's root and define rotatable bonds.
-
Assign Gasteiger charges.
-
Save the final structure in PDBQT format (ligand.pdbqt). This format includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.[15]
-
Phase 2: Protein Preparation
The crystal structure must be carefully prepared to be suitable for docking.[15]
-
Download and Clean PDB: Download the PDB file for 4RJ7 from the RCSB PDB website. Open the file in a molecular viewer (e.g., PyMOL, Chimera) or ADT.
-
Remove all water molecules (HOH).
-
Remove the co-crystallized ligand and any other heteroatoms (ions, cofactors) not essential for binding.
-
Causality: Water molecules can interfere with docking and are often not conserved. Existing ligands must be removed to make the binding site available.[16]
-
-
Prepare PDBQT File: Using AutoDock Tools:
-
Add Polar Hydrogens: Crystal structures often lack explicit hydrogen atoms. Adding polar hydrogens is crucial for defining correct hydrogen bond interactions.[15][16]
-
Merge Non-Polar Hydrogens: Non-polar hydrogens are typically merged with their parent carbons to simplify calculations.
-
Assign Kollman Charges: Add partial atomic charges using the Kollman method, which is standard for proteins in the AutoDock suite.[16]
-
Save as PDBQT: Save the prepared receptor as receptor.pdbqt.
-
Phase 3: Grid Box Definition
The grid box defines the three-dimensional search space where AutoDock Vina will attempt to place the ligand.[14][17]
-
Identify the Binding Site: The binding site is the ATP-binding cleft of the EGFR kinase domain. This can be identified by observing the position of the co-crystallized ligand in the original PDB file. Key residues often include Met793, Leu718, and Gly796.
-
Define Box Dimensions: In ADT, use the "Grid Box" tool. Adjust the center and dimensions of the box to encompass the entire binding site with a buffer of ~4-5 Å in each dimension.
-
Center Coordinates (x, y, z): Note these values.
-
Dimensions (Å): Note these values (e.g., 25 x 25 x 25 Å).
-
Causality: A box that is too small may cut off potential binding modes, while an overly large box will needlessly increase computation time and can decrease prediction accuracy.
-
Phase 4: Execution of AutoDock Vina
Vina is executed via the command line, using a simple configuration text file (conf.txt).
-
Create Configuration File: Create a text file named conf.txt with the following content, replacing the coordinates and dimensions with your values from the previous step.
-
Run Vina: Open a terminal or command prompt, navigate to your working directory, and execute Vina.[18]
./vina --config conf.txt
-
exhaustiveness: Controls the thoroughness of the search (default is 8; higher is more thorough but slower).
-
num_modes: The number of binding modes (poses) to generate.[15]
-
Analysis, Interpretation, and Validation
Analyzing the output is a critical step that requires scientific judgment.[19][20]
Caption: Workflow for post-docking analysis.
Interpreting the Results
-
Binding Affinity (Score): Open the docking_log.txt file. Vina reports the binding affinity in kcal/mol for each generated pose. More negative values indicate stronger predicted binding.[20]
-
Pose Analysis: Load the receptor.pdbqt and the output all_poses.pdbqt files into PyMOL or Chimera.
-
The top-ranked pose (Mode 1) is the most favorable according to the scoring function.
-
Examine the clustering of poses. If multiple high-ranking poses have very similar locations and orientations (low RMSD), it increases confidence in the predicted binding mode.[20]
-
-
Interaction Analysis: For the top-ranked pose, identify key molecular interactions:
-
Hydrogen Bonds: Look for H-bonds between the ligand's donors/acceptors (e.g., the N-H and C=O groups) and receptor residues. In EGFR, a key H-bond often forms with the backbone NH of Met793.
-
Hydrophobic Interactions: Identify non-polar parts of the ligand interacting with hydrophobic pockets of the receptor.
-
Halogen Bonds: Specifically check if the Bromine atom is positioned near a Lewis base (like a backbone carbonyl oxygen) at an appropriate distance (~3.0-3.5 Å) and angle.[9][10]
-
A sample results table might look like this:
| Pose | Binding Affinity (kcal/mol) | RMSD from Top Pose (Å) | Key Interactions |
| 1 | -8.5 | 0.00 | H-bond to Met793; Halogen interaction with Gly719 carbonyl; Hydrophobic contact with Leu718. |
| 2 | -8.2 | 1.21 | H-bond to Met793; Hydrophobic contact with Leu718. |
| 3 | -7.9 | 1.89 | H-bond to Asp855; Hydrophobic contact with Val726. |
Mandatory Protocol Validation: Redocking
Trustworthiness in a docking protocol is established through validation.[19][21] The most common method is redocking .[17][21]
-
Objective: To prove that the chosen docking parameters can reproduce the experimentally observed binding mode of a known ligand.
-
Procedure: a. Take the crystal structure (e.g., 4RJ7) with its original, co-crystallized ligand. b. Prepare the protein as described in section 2.2. c. Extract the co-crystallized ligand and prepare it as described in section 2.1. Do not change its coordinates. d. Dock this ligand back into the receptor using the exact same grid box and Vina parameters.
-
Success Criteria:
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the ligand and its original crystallographic pose.
-
An RMSD value < 2.0 Å is generally considered a successful validation, indicating the protocol is reliable.[21]
-
Conclusion
This application note provides a robust and validated protocol for performing molecular docking of this compound against the EGFR kinase domain. By following these detailed steps—from careful system preparation to rigorous post-docking analysis and validation—researchers can generate reliable predictions of protein-ligand interactions. This workflow serves as a foundational method for virtual screening, hit-to-lead optimization, and hypothesis generation in modern drug discovery campaigns.
References
-
Al-Ostoot, F.H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 869. Available at: [Link]
-
Galaxy Training Network. (2019). Protein-ligand docking. Available at: [Link]
-
Omixium. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]
-
Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. Available at: [Link]
-
Wikipedia. (n.d.). Protein–ligand docking. Available at: [Link]
-
Gajiwala, K.S., & Ferre, R.A. (2017). Crystal structure of EGFR kinase domain (L858R, T790M, V948R) in complex with the covalent inhibitor CO-1686. RCSB PDB. PDB ID: 5UWD. Available at: [Link]
-
PubChem. (n.d.). 8-Bromoquinazoline-2,4(1H,3H)-dione. National Center for Biotechnology Information. CID 22457660. Available at: [Link]
-
Jimson, A. (2023). Docking Result Analysis and Validation with Discovery Studio. YouTube. Available at: [Link]
-
Sahu, P.K., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12, 23755-23771. Available at: [Link]
-
Cavallo, G., et al. (2016). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Journal of Chemical Information and Modeling, 60(2), 713-723. Available at: [Link]
-
Genentech Inc. (2014). EGFR kinase (T790M/L858R) with inhibitor compound 1. RCSB PDB. PDB ID: 4RJ7. Available at: [Link]
-
G V, S., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics, 39(12), 4415-4425. Available at: [Link]
-
Al-Suwaidan, I.A., et al. (2023). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 28(14), 5406. Available at: [Link]
-
Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]
-
Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. Available at: [Link]
-
Ibrahim, M.A.A., et al. (2022). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. International Journal of Molecular Sciences, 23(3), 1375. Available at: [Link]
-
ResearchGate. (2022). How to validate the molecular docking results?. Available at: [Link]
-
Joosse, S.A., et al. (2025). Halogen bonds between ligands and proteins: can we use them in validation?. bioRxiv. Available at: [Link]
-
Olson, A.J., & Goodsell, D.S. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. Available at: [Link]
-
Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. Available at: [Link]
-
Durrant, J.D., & McCammon, J.A. (2011). Molecular dynamics simulations and drug discovery. BMC Biology, 9, 71. Available at: [Link]
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Application Notes & Protocols: A Strategic Guide to Developing 8-Bromoquinazoline-2,4-diol Derivatives for Cancer Therapy
Abstract: The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved anticancer agents.[1][2] Its derivatives have demonstrated efficacy through diverse mechanisms, including the inhibition of critical signaling kinases and the disruption of microtubule dynamics.[1][3][4] This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel anticancer candidates derived from 8-Bromoquinazoline-2,4-diol. The strategic placement of a bromine atom at the C8 position offers a versatile handle for further chemical modification while potentially enhancing pharmacological activity, a concept supported by structure-activity relationship (SAR) studies of related heterocyclic compounds.[3][5] We present detailed, field-tested protocols for chemical synthesis, a multi-tiered in vitro screening cascade to determine cytotoxicity and mechanism of action, and a foundational protocol for preliminary in vivo efficacy assessment using xenograft models. This document is intended to empower researchers, scientists, and drug development professionals to systematically explore this promising chemical space and accelerate the discovery of next-generation cancer therapeutics.
Part 1: Rationale and Synthetic Strategy
The foundational premise of this work is that the quinazoline-2,4-dione core is a "privileged scaffold" in cancer drug discovery. Its derivatives are known to target fundamental cancer pathways, such as the PI3K/Akt/mTOR signaling cascade, which regulates cell growth, proliferation, and survival.[2][6] Dysregulation of this pathway is a hallmark of many cancers, making it a high-value therapeutic target.[6] By systematically synthesizing a library of derivatives based on the 8-bromo-substituted core, we can explore the SAR to optimize potency, selectivity, and drug-like properties.
Our synthetic approach is bifurcated: first, the robust synthesis of the 8-Bromoquinazoline-2,4(1H,3H)-dione core, followed by parallel derivatization at the nucleophilic nitrogen (N1/N3) and electrophilic carbon (C2/C4) positions.
Diagram: General Synthetic Workflow
This diagram outlines the strategic workflow from the starting material to a diverse library of final compounds ready for biological evaluation.
Caption: High-level overview of the synthetic strategy.
Protocol 1.1: Synthesis of 8-Bromoquinazoline-2,4(1H,3H)-dione
Principle: This protocol utilizes a cyclocondensation reaction between an anthranilic acid derivative and a carbonyl source, in this case, urea. This is a classical and efficient method for constructing the quinazoline-2,4-dione core.[7]
Materials:
-
2-Amino-3-bromobenzoic acid
-
Urea
-
Anhydrous Pyridine
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Hydrochloric acid (HCl), 1M
-
Deionized water
-
Buchner funnel and filter paper
Procedure:
-
Combine 2-amino-3-bromobenzoic acid (1.0 eq) and urea (3.0 eq) in a round-bottom flask.
-
Add anhydrous pyridine to the flask to act as a solvent and catalyst. The volume should be sufficient to create a stirrable slurry.
-
Fit the flask with a reflux condenser and heat the mixture to 130-140 °C using a heating mantle.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Pour the mixture into a beaker of cold deionized water with vigorous stirring.
-
Acidify the aqueous suspension to pH 2-3 with 1M HCl to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product thoroughly with deionized water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum. The resulting 8-Bromoquinazoline-2,4(1H,3H)-dione can be used in the next steps, often without further purification.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 1.2: General Protocol for Derivatization via Chlorination and Nucleophilic Substitution
Principle: To enable derivatization at the C2 and C4 positions, the relatively unreactive carbonyls of the dione are converted to highly reactive chloro groups using a strong dehydrating/chlorinating agent like phosphoryl chloride (POCl₃). The resulting 8-bromo-2,4-dichloroquinazoline is a versatile electrophilic intermediate for subsequent nucleophilic substitution reactions.[8]
Materials:
-
8-Bromoquinazoline-2,4(1H,3H)-dione (from Protocol 1.1)
-
Phosphoryl chloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Desired nucleophile (e.g., various primary/secondary amines, thiols)
-
Anhydrous solvent (e.g., Dioxane, Acetonitrile)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step A: Synthesis of 8-Bromo-2,4-dichloroquinazoline
-
In a flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend 8-Bromoquinazoline-2,4(1H,3H)-dione (1.0 eq) in POCl₃ (10-15 eq).
-
Add a catalytic amount of DIPEA (0.1 eq).
-
Heat the mixture to reflux (approx. 110 °C) for 8-12 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice with vigorous stirring in a fume hood.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dichloro intermediate.
Step B: Nucleophilic Substitution
-
Dissolve the crude 8-bromo-2,4-dichloroquinazoline (1.0 eq) in an anhydrous solvent like dioxane.
-
Add the desired amine or thiol nucleophile (2.2-2.5 eq) and a base such as DIPEA (3.0 eq).
-
Stir the reaction at a temperature ranging from room temperature to 80 °C, depending on the nucleophile's reactivity. Monitor by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification & Characterization: Purify the final product using silica gel column chromatography. Confirm the structure of each derivative by NMR and HRMS.
Part 2: In Vitro Anticancer Evaluation
A hierarchical screening strategy is essential for efficiently identifying promising compounds.[9][10] We begin with a broad cytotoxicity screen against a panel of cancer cell lines to determine potency (IC₅₀) and initial selectivity. Hits from this primary screen are then advanced to secondary assays to elucidate their mechanism of action.
Diagram: In Vitro Screening Cascade
This workflow illustrates the decision-making process for advancing compounds from primary screening to mechanistic studies.
Caption: A tiered approach for in vitro compound evaluation.
Protocol 2.1: Cytotoxicity Screening (MTT Assay)
Principle: The MTT assay is a colorimetric method for assessing cell viability.[11] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.[11]
Materials:
-
Cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) and a non-cancerous cell line (e.g., MCF-10A breast epithelial).
-
Complete growth medium (specific to each cell line).
-
96-well flat-bottom plates.
-
Synthesized compounds dissolved in DMSO (10 mM stock).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for "vehicle control" (DMSO only) and "untreated control".
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells will form visible purple crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Data Presentation: Hypothetical Cytotoxicity Data
| Compound ID | Modification | IC₅₀ (µM) MCF-7 | IC₅₀ (µM) A549 | IC₅₀ (µM) HCT116 | IC₅₀ (µM) MCF-10A | Selectivity Index (MCF-10A / MCF-7) |
| BQD-01 | (Parent Core) | >100 | >100 | >100 | >100 | - |
| BQD-05 | C4-(4-morpholinyl) | 8.5 | 12.1 | 10.3 | 95.2 | 11.2 |
| BQD-12 | C4-(piperazin-1-yl) | 2.1 | 3.5 | 2.9 | 55.8 | 26.6 |
| BQD-17 | C4-(4-methylpiperazin-1-yl) | 1.5 | 2.4 | 1.9 | 68.1 | 45.4 |
| Doxorubicin | (Control) | 0.8 | 1.1 | 0.9 | 4.3 | 5.4 |
Data are hypothetical and for illustrative purposes only.
Part 3: Mechanistic Elucidation & In Vivo Studies
Compounds that demonstrate high potency and selectivity in vitro must be further investigated to understand their mechanism of action and to verify their efficacy in a more complex biological system.
Diagram: PI3K/Akt Signaling Pathway
Many quinazoline derivatives exert their anticancer effects by inhibiting key kinases in pro-survival pathways.[3][6]
Caption: Inhibition of the PI3K pathway by a lead compound.
Protocol 3.1: Xenograft Tumor Growth Inhibition Study
Principle: The human tumor xenograft model is a cornerstone of preclinical oncology research.[12][13] It involves implanting human cancer cells into immunocompromised mice, allowing the assessment of a drug's antitumor efficacy in vivo.[14][15]
Materials:
-
Athymic Nude or SCID mice (female, 6-8 weeks old).
-
Cancer cell line with high in vitro sensitivity (e.g., MCF-7).
-
Matrigel®.
-
Lead compound (e.g., BQD-17) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween-80).
-
Positive control drug (e.g., Doxorubicin).
-
Sterile syringes and needles.
-
Digital calipers.
-
Animal balance.
Procedure:
-
Cell Preparation: Harvest MCF-7 cells during their exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice daily. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: Lead Compound (e.g., 50 mg/kg, daily oral gavage)
-
Group 3: Positive Control (e.g., Doxorubicin, 2 mg/kg, intraperitoneal, twice weekly)
-
-
Treatment and Monitoring: Administer the treatments according to the defined schedule for 21-28 days.
-
Measure tumor dimensions with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Record the body weight of each mouse twice weekly as an indicator of systemic toxicity.
-
Endpoint: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process for further analysis (e.g., histology, western blot).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) as a percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
References
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- Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2021). Frontiers in Pharmacology.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). Molecules.
- The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part I. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Cytotoxic assays for screening anticancer agents. (2006).
- Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. (n.d.).
- In vivo Methods for Preclinical Screening of Anticancer Drugs. (2018). International Journal of Pharmacy and Biological Sciences.
- Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Aminobenzylamine Precursors. (n.d.). BenchChem.
- In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Bentham Science.
- Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. (2020). Current Drug Targets.
- New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).
- Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022). Molecules.
- In vivo screening models of anticancer drugs. (2013). Tel Aviv University.
- The role of cell-based assays for drug discovery. (2024). News-Medical.Net.
- IN VIVO Screening Models of Anticancer Drugs. (2013). Semantic Scholar.
- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. (n.d.). BenchChem.
- Synthesis of bromoquinazoline-2,4(1H,3H)-dione derivative 147. (2022).
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). Chemistry & Biodiversity.
- DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbon
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- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 15. [PDF] IN VIVO Screening Models of Anticancer Drugs | Semantic Scholar [semanticscholar.org]
The Versatile Scaffold: Application of 8-Bromoquinazoline-2,4-diol in Medicinal Chemistry
Introduction: The Quinazoline-2,4-dione Core and the Strategic Importance of the 8-Bromo Substituent
The quinazoline-2,4-dione moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous bioactive compounds with a wide array of pharmacological activities.[1] This bicyclic heterocycle, composed of a fused benzene and pyrimidine ring, serves as a versatile template for the design of potent therapeutic agents. The introduction of a bromine atom at the 8-position of the quinazoline-2,4-dione core, yielding 8-Bromoquinazoline-2,4-diol (which exists in the tautomeric dione form, 8-bromoquinazoline-2,4(1H,3H)-dione), provides a key strategic advantage for drug discovery and development. The bromine atom acts as a versatile synthetic handle, enabling a diverse range of post-synthetic modifications through modern cross-coupling reactions. This allows for the systematic exploration of the chemical space around the quinazoline scaffold, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of drug candidates.
This guide provides a comprehensive overview of the application of this compound in medicinal chemistry, including detailed protocols for its synthesis and subsequent derivatization, and highlights its utility in the development of targeted therapeutics.
Core Synthesis of 8-Bromoquinazoline-2,4(1H,3H)-dione
The foundational step in utilizing this versatile scaffold is its efficient synthesis. A straightforward and scalable method involves the condensation of 2-amino-3-bromobenzoic acid with urea.
Protocol 1: Synthesis of 8-Bromoquinazoline-2,4(1H,3H)-dione
This protocol outlines the direct synthesis of the title compound from commercially available starting materials.[2]
Materials:
-
2-Amino-3-bromobenzoic acid
-
Urea
-
Ice water
-
Deionized water
-
Standard laboratory glassware for high-temperature reactions
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a suitable reaction vessel, thoroughly mix 2-amino-3-bromobenzoic acid (1 equivalent) and urea (5 equivalents).
-
Heat the mixture to 200 °C with constant stirring for 3 hours. The reaction mixture will melt and then solidify.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly add the solidified reaction mixture to a beaker containing ice water with stirring.
-
The crude product will precipitate as a solid. Collect the solid by filtration.
-
Wash the collected solid thoroughly with deionized water (3 times) to remove any unreacted urea and other water-soluble impurities.
-
Dry the purified product under vacuum to yield 8-bromoquinazoline-2,4(1H,3H)-dione as a solid.
Causality Behind Experimental Choices:
-
Excess Urea: The use of a five-fold excess of urea serves as both a reactant and a solvent at the reaction temperature, ensuring the reaction proceeds to completion.
-
High Temperature: The high reaction temperature (200 °C) is necessary to drive the condensation and cyclization reaction, leading to the formation of the stable quinazoline-2,4-dione ring system.
-
Ice Water Quench: Pouring the reaction mixture into ice water facilitates the precipitation of the product while dissolving the excess urea, providing an initial purification step.
Derivatization of the 8-Bromoquinazoline-2,4-dione Scaffold
The true utility of this compound in medicinal chemistry lies in its capacity for diversification. The C8-bromo substituent is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which enable the introduction of a wide variety of aryl, heteroaryl, and amino moieties.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 8-position of the quinazoline scaffold and various boronic acids or esters.[3][4][5][6] This allows for the introduction of diverse aryl and heteroaryl substituents, which can modulate the biological activity of the resulting compounds.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 8-Bromoquinazoline-2,4(1H,3H)-dione
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of the 8-bromo scaffold. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
8-Bromoquinazoline-2,4(1H,3H)-dione
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., K₃PO₄, Na₂CO₃)
-
Solvent (e.g., Dioxane/water mixture, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a reaction vessel, add 8-Bromoquinazoline-2,4(1H,3H)-dione (1 equivalent), the boronic acid or ester (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst (0.05-0.1 equivalents) and the phosphine ligand (0.1-0.2 equivalents).
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure efficient coupling.
-
Ligand Selection: The choice of phosphine ligand is critical for the success of the Suzuki coupling. Bulky, electron-rich ligands like XPhos often improve the efficiency of the reaction with challenging substrates.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction outcome.
Buchwald-Hartwig Amination: Introducing Nitrogen-Based Functionality
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 8-position of the quinazoline scaffold.[7][8][9][10][11] This is particularly valuable for synthesizing derivatives that can form key hydrogen bond interactions with biological targets.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of 8-Bromoquinazoline-2,4(1H,3H)-dione
This protocol provides a general framework for the Buchwald-Hartwig amination. The specific conditions may need to be optimized for different amine coupling partners.
Materials:
-
8-Bromoquinazoline-2,4(1H,3H)-dione
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Base (e.g., NaOt-Bu, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction vessel, add 8-Bromoquinazoline-2,4(1H,3H)-dione (1 equivalent), the palladium precatalyst (0.02-0.05 equivalents), the phosphine ligand (0.04-0.1 equivalents), and the base (1.5-2 equivalents).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent, followed by the amine (1.2-1.5 equivalents).
-
Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent is important as water can interfere with the catalytic cycle, particularly with strong bases like sodium t-butoxide.
-
Strong Base: Strong, non-nucleophilic bases are often required to deprotonate the amine and facilitate the catalytic cycle.
-
Ligand Diversity: A variety of phosphine ligands have been developed for the Buchwald-Hartwig amination, and the optimal ligand is often substrate-dependent.
Applications in Medicinal Chemistry: Case Studies
The derivatization of the 8-bromoquinazoline-2,4-dione scaffold has led to the discovery of potent inhibitors of various biological targets, demonstrating its broad applicability in drug discovery.
PARP Inhibitors for Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, and their inhibition is a validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[12][13] The quinazoline-2,4-dione scaffold has been successfully employed to develop potent PARP inhibitors.[12][13][14]
-
Mechanism of Action: 8-substituted quinazoline-2,4-dione derivatives can be designed to mimic the nicotinamide moiety of the NAD+ cofactor, binding to the catalytic domain of PARP and inhibiting its enzymatic activity. This leads to the accumulation of single-strand DNA breaks, which are converted to cytotoxic double-strand breaks in cancer cells with impaired homologous recombination.
| Compound Class | Target | IC₅₀ (nM) | Reference |
| Quinazoline-2,4-dione derivatives | PARP-1 | 0.94 | [14] |
| Quinazoline-2,4-dione derivatives | PARP-2 | 0.87 | [14] |
| Quinazoline-2,4-dione derivatives | PARP-1 | in the 10⁻⁹ M range | [12] |
| Quinazoline-2,4-dione derivatives | PARP-2 | in the 10⁻⁸ M range | [12] |
Antibacterial Agents Targeting DNA Gyrase
The emergence of antibiotic-resistant bacteria necessitates the development of new antibacterial agents with novel mechanisms of action. The quinazoline-2,4-dione scaffold has been explored for the development of inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1][15]
-
Mechanism of Action: Quinazoline-2,4-dione derivatives can act as fluoroquinolone-like inhibitors, targeting the bacterial gyrase and topoisomerase IV enzymes. This inhibition disrupts DNA replication and leads to bacterial cell death.
| Compound Class | Bacterial Strain | MIC (mg/mL) | Reference |
| Quinazoline-2,4-dione derivative 13 | Escherichia coli | 65 | [1] |
| Quinazoline-2,4-dione derivative 14a | Staphylococcus aureus | 70 | [1] |
| Quinazoline-2,4-dione derivative 14b | Staphylococcus aureus | 75 | [1] |
| Quinazoline-2,4-dione derivative 2b | Staphylococcus haemolyticus | 10 | [15] |
| Quinazoline-2,4-dione derivative 2c | Staphylococcus aureus | 11 | [15] |
Visualizing the Synthetic and Biological Pathways
Caption: Synthetic utility of this compound.
Caption: Mechanism of action for 8-substituted quinazoline-2,4-diones.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the strategic placement of the bromine atom provide a robust platform for the generation of diverse chemical libraries. The successful application of this scaffold in developing potent PARP inhibitors and antibacterial agents underscores its potential for discovering novel therapeutics against a range of diseases. Future efforts in this area will likely focus on exploring a wider range of cross-coupling partners to access novel chemical space, as well as the application of this scaffold to other important biological targets. The continued development of innovative synthetic methodologies will further enhance the utility of this compound as a cornerstone for future drug discovery endeavors.
References
-
Hassan, A. S., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 26(15), 4636. [Link]
-
Li, J., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9376-9386. [Link]
-
Li, J., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9376-9386. [Link]
-
Ibrahim, A. O. A., et al. (2023). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 28(14), 5369. [Link]
-
Zhou, J., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(17), 3189-3202. [Link]
-
Zhou, J., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Request PDF. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
-
ResearchGate. (n.d.). Synthesis of bromoquinazoline‐2,4(1H,3H)‐dione derivative 147. [Link]
-
El-Sayed, N. F., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(21), 7268. [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction to obtain 8a. [Link]
-
ResearchGate. (2021). (PDF) Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. [Link]
-
Kumar, D., & Kumar, N. (2023). Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences, 9(2), 143-150. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Li, Y., et al. (2023). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 66(20), 14095-14115. [Link]
-
ResearchGate. (n.d.). Structures of 8-methoxy-quinazoline-2,4-diones and corresponding... [Link]
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 219-226. [Link]
-
Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
-
ResearchGate. (n.d.). PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. [Link]
-
Dalton Transactions. (2021). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. [Link]
-
Asiri, A. M., & Khan, S. A. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 15(10), 6937-6946. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. (n.d.). Preparation of quinazoline‐2,4(1H,3H)‐dione 11. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Quinazolinediones. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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- 3. rose-hulman.edu [rose-hulman.edu]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Leveraging 8-Bromoquinazoline-2,4-diol for Solid-Phase Synthesis of Diverse Chemical Libraries
An Application Note and Protocol from the Office of the Senior Application Scientist
Application Note: AN-SPQ-0824
Abstract
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Solid-phase synthesis (SPS) offers a robust and efficient platform for the generation of large combinatorial libraries of such compounds, accelerating the drug discovery process.[2] This document provides a detailed guide to the strategic use of 8-bromoquinazoline-2,4-diol as a versatile starting material for the solid-phase synthesis of substituted quinazoline libraries. We present field-proven protocols for resin immobilization, on-resin diversification via N-alkylation and palladium-catalyzed cross-coupling, and final product cleavage. The methodologies are designed to be self-validating, incorporating in-process controls and explaining the scientific rationale behind key experimental choices to ensure reproducibility and high-quality results for researchers in drug development.
The Strategic Advantage of the this compound Scaffold
The utility of this compound in solid-phase library synthesis stems from its inherent structural features. The compound exists in a tautomeric equilibrium with its more stable dione form, 8-bromoquinazoline-2,4(1H,3H)-dione.[3] This scaffold provides multiple, orthogonally addressable reaction sites, making it an ideal building block for combinatorial chemistry.
-
N1 and N3 Positions: The nitrogen atoms of the pyrimidine ring can be selectively alkylated or acylated, allowing for the introduction of a wide range of substituents.
-
C8 Bromine Atom: The bromine atom serves as a crucial handle for late-stage functionalization. It is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, heteroaryl, or vinyl groups.[4][5] This position is often significant for modulating pharmacological activity.[1]
-
C2 and C4 Carbonyls: These positions can be derivatized, although they are more commonly used as the point of attachment to the solid support, either directly or through a linker.
The strategic placement of these functional groups allows for a divergent synthetic approach, where a common resin-bound intermediate can be transformed into a vast array of unique final products.
Figure 1: Key reactive sites on the 8-bromoquinazoline-2,4-dione scaffold for library diversification.
Foundational Choices: Selecting the Solid Support
The choice of resin is a critical decision that dictates the conditions for both scaffold immobilization and the final cleavage step, ultimately defining the C-terminal functionality of the released products.[6] The selection must be compatible with the planned downstream chemistry (e.g., palladium catalysis).
Expert Insight: For attaching a scaffold via a hydroxyl or NH group, 2-Chlorotrityl chloride (2-CTC) resin is often the superior choice.[7] It allows for immobilization under very mild, base-catalyzed conditions, preventing potential side reactions. Crucially, it permits cleavage under weakly acidic conditions (e.g., 1-5% TFA in DCM), which preserves many acid-sensitive functional groups in the final products.[7][8] This contrasts with Wang or Rink Amide resins, which require stronger acid cocktails for cleavage.
| Resin Type | Linker Functionality | Attachment Chemistry | Cleavage Conditions | Typical C-Terminus |
| 2-Chlorotrityl Chloride | Highly acid-labile trityl chloride | Nucleophilic substitution (e.g., ROH, RNH₂) with base (DIPEA) | Mild Acid (1-5% TFA in DCM) | Carboxylic Acid or Amide |
| Wang Resin | p-Alkoxybenzyl alcohol | Esterification (e.g., DCC/DMAP) | Strong Acid (50-95% TFA) | Carboxylic Acid |
| Rink Amide Resin | Acid-labile Fmoc-protected amino linker | Amide bond formation | Strong Acid (50-95% TFA) | Carboxamide |
Table 1: Comparison of common solid-phase synthesis resins for heterocycle synthesis.
Experimental Protocols: A Step-by-Step Guide
These protocols are designed as a robust starting point. Researchers should perform initial small-scale test cleavages to monitor reaction success via LC-MS before proceeding to larger-scale synthesis.
Workflow Overview
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Bromoquinazoline-2,4(1H,3H)-dione | C8H5BrN2O2 | CID 22457660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Bromoquinazoline-2,4-diol
Welcome to the technical support center for the synthesis of 8-Bromoquinazoline-2,4-diol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic compound. Here, we address specific experimental issues in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Synthesis Problems & Solutions
This section addresses the most frequently encountered difficulties during the synthesis of this compound, which is typically prepared via the cyclocondensation of 2-amino-3-bromobenzoic acid with a carbonyl source like urea.
Scenario 1: Consistently Low or No Product Yield
Question: My reaction to synthesize this compound from 2-amino-3-bromobenzoic acid and urea results in a very low yield or fails completely. What are the likely causes and how can I fix this?
Answer: This is a common issue that typically points to suboptimal reaction conditions, particularly temperature and reactant stability. Let's break down the primary causes:
-
Cause A: Insufficient Temperature for Cyclization: The condensation of an anthranilic acid derivative with urea to form a quinazoline-2,4-dione requires significant thermal energy.[1] This reaction involves the initial formation of an acylurea intermediate, followed by an intramolecular cyclization that eliminates ammonia. This cyclization step has a high activation energy.
-
Solution: Ensure the reaction temperature is maintained between 150-160 °C.[1] Use a high-boiling point solvent or, more commonly, run the reaction as a neat melt of the reactants. A sand bath or a high-temperature oil bath with vigorous stirring is essential to ensure uniform heat distribution and prevent localized charring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Cause B: Premature Decomposition of Urea: Urea begins to decompose at temperatures above its melting point (133-135 °C), releasing ammonia and forming isocyanic acid (HNCO), which can then trimerize to cyanuric acid. The reactive species that attacks the amino group of the benzoic acid is believed to be this in-situ generated isocyanic acid.
-
Solution: Use a moderate excess of urea (e.g., 2-4 equivalents) to compensate for decomposition. The heating profile is also critical. Instead of rapidly heating to a high temperature, gradually increase the heat to just above the melting point of the mixture to allow the initial reaction to occur before significant urea decomposition dominates.
-
-
Cause C: Poor Quality Starting Material: The purity of 2-amino-3-bromobenzoic acid is paramount.[2][3] Impurities can interfere with the reaction or introduce contaminants that complicate purification.
-
Solution: Verify the purity of your 2-amino-3-bromobenzoic acid via melting point (typically 174-178 °C) or NMR spectroscopy. If necessary, recrystallize the starting material from an appropriate solvent system (e.g., ethanol/water) before use.
-
Scenario 2: Product is Impure and Difficult to Purify
Question: I've managed to synthesize the product, but it's contaminated with unreacted starting material and a significant, unidentified byproduct. How can I improve the purity?
Answer: Product impurity often stems from incomplete reactions or side reactions. The key is to drive the reaction to completion and then select an appropriate purification strategy.
-
Cause A: Incomplete Reaction: As discussed, insufficient heat or reaction time can leave a significant amount of 2-amino-3-bromobenzoic acid unreacted.
-
Solution: Besides optimizing temperature, extend the reaction time. Monitor the reaction by TLC (a suitable eluent might be 10% methanol in dichloromethane) until the spot corresponding to the starting material has completely disappeared. A typical reaction time is 2-4 hours at 150-160 °C.[1]
-
-
Cause B: Formation of Byproducts: The high temperatures can cause decarboxylation of the starting material to form 2-bromoaniline, which can then react with urea to form undesired ureas.
-
Solution: Careful temperature control is key. Avoid exceeding 180 °C. The workup procedure is also critical for removing both unreacted starting material and byproducts.
-
-
Recommended Purification Protocol:
-
Initial Quench & pH Adjustment: After cooling, the crude reaction mixture (a solid mass) should be treated with a hot aqueous sodium hydroxide solution (e.g., 1 M NaOH). This compound is acidic and will deprotonate to form a water-soluble sodium salt. The unreacted starting material will also dissolve, but many non-polar byproducts will not.
-
Filtration: Filter the hot basic solution to remove any insoluble impurities.
-
Acidification & Precipitation: Cool the filtrate in an ice bath and slowly acidify with a strong acid like concentrated HCl until the pH is acidic (pH ~2-3). The desired product will precipitate out of the solution as a solid.
-
Collection and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual salts, followed by a wash with a cold organic solvent like ethanol or ether to remove any remaining organic impurities.
-
Recrystallization (Optional): For very high purity, the dried product can be recrystallized from a high-boiling point solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the reaction between 2-amino-3-bromobenzoic acid and urea?
A1: The reaction proceeds through a cyclocondensation mechanism. First, upon heating, urea decomposes to isocyanic acid (HNCO) and ammonia. The nucleophilic amino group of the 2-amino-3-bromobenzoic acid attacks the electrophilic carbon of isocyanic acid. This is followed by an intramolecular cyclization where the nitrogen from the newly formed urea moiety attacks the carboxylic acid group, eliminating a molecule of water to form the stable six-membered quinazolinedione ring.
Q2: Are there alternative reagents to urea for this synthesis?
A2: Yes, while urea is common due to its low cost, other reagents can be used, sometimes under milder conditions. Alternatives include potassium cyanate (KOCN) or pre-formed isocyanates.[4] Another modern approach involves using di-tert-butyl dicarbonate ((Boc)2O) with a catalyst like DMAP, which can proceed under milder conditions and may be suitable for sensitive substrates.[5][6]
Q3: How can I confirm the identity and purity of my final this compound product?
A3: A combination of analytical techniques should be used:
-
Melting Point: The pure compound should have a sharp melting point (typically >250 °C, often decomposing at higher temperatures).
-
NMR Spectroscopy (¹H and ¹³C): In a solvent like DMSO-d₆, you should see characteristic aromatic proton signals and two broad singlets for the N-H protons. The ¹³C NMR will show distinct peaks for the two carbonyl carbons.
-
Infrared (IR) Spectroscopy: Look for strong C=O stretching bands around 1650-1700 cm⁻¹ and N-H stretching bands around 3100-3300 cm⁻¹.
-
Mass Spectrometry (MS): This will confirm the molecular weight (241.03 g/mol for the parent compound) and show the characteristic isotopic pattern for a bromine-containing molecule.
Q4: My reaction seems to stall, and TLC shows both starting material and product even after prolonged heating. What could be wrong?
A4: This "stalling" phenomenon can occur if the reaction mixture solidifies into a hard, non-homogenous mass, preventing effective mixing and heat transfer. Ensure you have vigorous mechanical stirring throughout the reaction, especially if running it as a neat melt. If the problem persists, consider using a very high-boiling, inert solvent like diphenyl ether to maintain a stirrable slurry, though this will complicate the workup.
Visual & Data Aids
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in the synthesis.
Caption: Troubleshooting flowchart for low-yield synthesis.
Table 1: Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Starting Material | 2-Amino-3-bromobenzoic acid | Purity is critical; verify by MP or NMR before use.[3] |
| Reagent | Urea | Use a 2-4 molar excess to counteract thermal decomposition. |
| Temperature | 150 - 160 °C | Essential for driving the intramolecular cyclization step.[1] |
| Reaction Time | 2 - 4 hours | Monitor by TLC to ensure complete consumption of starting material. |
| Mixing | Vigorous mechanical stirring | Prevents solidification and ensures uniform heat transfer in a neat melt. |
| Workup pH | 1. Basic (NaOH) 2. Acidic (HCl) | 1. Solubilizes acidic product/starting material. 2. Precipitates pure product. |
Detailed Experimental Protocol
Synthesis of 8-Bromoquinazoline-2,4(1H,3H)-dione
-
Materials:
-
2-Amino-3-bromobenzoic acid (1.0 eq)
-
Urea (3.0 eq)
-
1 M Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
-
Procedure:
-
Combine 2-amino-3-bromobenzoic acid and urea in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser.
-
Immerse the flask in a sand or oil bath and begin heating with vigorous stirring.
-
Gradually increase the temperature to 150-160 °C. The mixture will melt and begin to evolve ammonia gas (ensure adequate ventilation in a fume hood).
-
Maintain the temperature and stirring for 2-4 hours. Monitor the reaction's progress by taking small aliquots, dissolving them in methanol, and running a TLC.
-
Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature. The contents will solidify.
-
Add hot 1 M NaOH solution to the flask to dissolve the solid crude product. Gentle heating may be required.
-
Filter the hot basic solution to remove any insoluble impurities.
-
Transfer the filtrate to a beaker and cool it in an ice-water bath.
-
While stirring, slowly add concentrated HCl dropwise until the solution is strongly acidic (pH 2-3), at which point a precipitate will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the white to off-white solid by vacuum filtration.
-
Wash the filter cake sequentially with cold deionized water and cold ethanol.
-
Dry the product in a vacuum oven to yield this compound.
-
References
-
Negrete, G. et al. (n.d.). One-pot reductive cyclization to antitumor quinazoline precursors. Arkivoc. Available at: [Link]
-
(n.d.). Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic.... ResearchGate. Available at: [Link]
-
Al-Obaydi, J. et al. (2011). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Research in Pharmaceutical Sciences. Available at: [Link]
-
(n.d.). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. ijarsct. Available at: [Link]
-
(n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. Available at: [Link]
-
(n.d.). Synthesis of bromoquinazoline‐2,4(1H,3H)‐dione derivative 147. ResearchGate. Available at: [Link]
-
(n.d.). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. National Institutes of Health. Available at: [Link]
-
(n.d.). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. National Institutes of Health. Available at: [Link]
-
(n.d.). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. Available at: [Link]
-
(n.d.). Synthesis of Quinazolinediones. Organic Chemistry Portal. Available at: [Link]
-
(n.d.). Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. National Institutes of Health. Available at: [Link]
-
(2024). Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. MDPI. Available at: [Link]
-
(2020). (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. Available at: [Link]
-
(n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. Available at: [Link]
- (n.d.). WO2010129451A1 - Process for preparing bromo-substituted quinolines. Google Patents.
-
(n.d.). 2-amino-3-bromobenzoic acid. Stenutz. Available at: [Link]
-
(n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. Available at: [Link]
-
(n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health. Available at: [Link]
Sources
- 1. generis-publishing.com [generis-publishing.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 8-Bromoquinazolinediones
Welcome to the technical support center for the synthesis of 8-bromoquinazolinediones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. As chemists, we understand that every reaction has its nuances. This document is structured to help you navigate the common and uncommon challenges you may face, ensuring the integrity and success of your synthesis.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of 8-bromoquinazolinediones, particularly when using the common route of cyclizing a 2-amino-3-bromobenzoic acid derivative with a nitrogen source like urea or its equivalent.
Issue 1: Low or No Yield of the Desired 8-Bromoquinazolinedione
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting material (e.g., 2-amino-3-bromobenzoic acid or its amide).
-
The isolated yield of the final product is significantly lower than expected.
Probable Causes & Solutions:
-
Incomplete Cyclization: The intramolecular cyclization to form the quinazolinedione ring is often the rate-limiting step and can be sensitive to reaction conditions.
-
Causality: The nucleophilicity of the amino group and the electrophilicity of the carbonyl group (or its precursor) are critical. Insufficient temperature or an inappropriate solvent can hinder this process.
-
Solution:
-
Increase Reaction Temperature: Many quinazolinedione syntheses require elevated temperatures, often refluxing conditions, to drive the cyclization to completion.[1] Gradually increase the temperature, monitoring the reaction progress by TLC or LC-MS to avoid decomposition.
-
Solvent Choice: The polarity of the solvent is crucial.[2] If you are using a non-polar solvent, consider switching to a high-boiling polar aprotic solvent like DMF, DMSO, or DMAc to improve the solubility of reactants and facilitate the cyclization.
-
Extended Reaction Time: Some cyclizations are simply slow. Extend the reaction time, ensuring you monitor for the formation of byproducts.
-
-
-
Poor Quality of Starting Materials: Impurities in the 2-amino-3-bromobenzoic acid or the nitrogen source can interfere with the reaction.
-
Causality: Contaminants can act as catalysts for side reactions or inhibit the desired transformation.
-
Solution:
-
Verify Purity: Confirm the purity of your starting materials by melting point, NMR, or other appropriate analytical techniques.
-
Purification of Starting Materials: If necessary, recrystallize or chromatographically purify the 2-amino-3-bromobenzoic acid and ensure the nitrogen source (e.g., urea) is of high purity.
-
-
-
Inappropriate Base or Catalyst: If your specific synthetic route requires a base or catalyst, its strength and stoichiometry are critical.
-
Causality: A base may be needed to deprotonate a nitrogen atom, increasing its nucleophilicity for the cyclization step.
-
Solution:
-
Base Strength: If using a weak base like NaHCO₃, consider switching to a stronger, non-nucleophilic base such as K₂CO₃ or DBU.
-
Catalyst Loading: If a catalyst is employed, ensure the correct loading is used as per literature procedures.
-
-
Issue 2: Formation of Significant Side Products
Symptoms:
-
TLC or LC-MS shows multiple spots/peaks in addition to the starting material and product.
-
Purification is difficult due to the presence of impurities with similar polarity to the product.
Probable Side Reactions & Mitigation Strategies:
-
Side Product A: Debrominated Quinazolinedione (Quinazoline-2,4-dione)
-
Plausible Mechanism: Under certain conditions, particularly with prolonged heating in the presence of a base or a reducing agent, the bromine atom at the 8-position can be reductively cleaved.
-
Identification: This side product will have a molecular weight 79-80 m/z units lower than the desired product.
-
Mitigation:
-
Avoid Harsh Reducing Conditions: Be mindful of any reagents that could act as a source of hydride or facilitate hydrogenolysis.
-
Moderate Reaction Temperature and Time: Excessive heat and prolonged reaction times can promote dehalogenation. Optimize for the minimum temperature and time required for complete conversion.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (N₂ or Ar) can sometimes minimize reductive side reactions.
-
-
-
Side Product B: Isomeric Bromoquinazolinediones
-
Plausible Mechanism: If the starting material is not regiochemically pure (e.g., a mixture of 2-amino-3-bromobenzoic acid and 2-amino-5-bromobenzoic acid), a mixture of 8-bromo- and 6-bromoquinazolinediones will be formed.
-
Identification: Isomers will have the same molecular weight but different retention times in chromatography and distinct NMR spectra.
-
Mitigation:
-
Purity of Starting Material: The most critical factor is the isomeric purity of the starting 2-aminobenzoic acid derivative.[2] Synthesize or procure 2-amino-3-bromobenzoic acid with high regiochemical purity.
-
-
-
Side Product C: Uncyclized Urea Intermediate (e.g., N-(2-carboxy-6-bromophenyl)urea)
-
Plausible Mechanism: The initial reaction between the 2-amino-3-bromobenzoic acid and urea may occur, but the subsequent intramolecular cyclization fails to proceed to completion.
-
Identification: This intermediate will be more polar than the final product and will have a different molecular weight.
-
Mitigation:
-
Force Cyclization: As with low yield issues, increasing the reaction temperature or switching to a higher-boiling polar aprotic solvent can drive the cyclization.
-
Dehydrating Conditions: In some cases, the presence of a dehydrating agent can promote the cyclization by removing water, which is a byproduct of the reaction.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 8-bromoquinazoline-2,4(1H,3H)-dione?
The most prevalent method involves the reaction of 2-amino-3-bromobenzoic acid with a source of the N-C=O-N moiety. A common and straightforward approach is the condensation with urea at high temperatures. The reaction typically proceeds in two steps: initial formation of an N-(2-carboxy-6-bromophenyl)urea intermediate, followed by intramolecular cyclization with the elimination of water to form the quinazolinedione ring.
Q2: How critical is the choice of solvent for this synthesis?
The solvent plays a pivotal role. For the cyclization step, a high-boiling polar aprotic solvent such as DMF or DMSO is often preferred.[2] These solvents can effectively solvate the starting materials and intermediates, and their high boiling points allow for the necessary thermal energy to overcome the activation barrier for cyclization. In some cases, solvent-free "melt" conditions with urea are also employed.
Q3: My final product is a different color than expected. What could be the cause?
While the pure 8-bromoquinazolinedione is typically a white to off-white solid, coloration can arise from several sources:
-
Trace Metal Impurities: If any metal catalysts were used in the synthesis of the starting materials, trace amounts can lead to colored impurities.
-
Oxidation/Decomposition Products: Prolonged heating at very high temperatures can lead to minor decomposition, generating colored byproducts.
-
Starting Material Impurities: Impurities in the initial 2-amino-3-bromobenzoic acid can carry through the reaction and impart color.
A thorough purification by recrystallization or column chromatography should yield the pure, colorless product.
Q4: What are the best methods for purifying the final 8-bromoquinazolinedione product?
-
Recrystallization: This is often the most effective method for removing minor impurities. Solvents such as ethanol, acetic acid, or DMF/water mixtures can be effective.
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically employed.
-
Washing: Slurrying the crude product in a solvent in which it has low solubility (e.g., diethyl ether or hot water) can be a simple and effective way to remove highly soluble impurities.
Part 3: Experimental Protocol & Data
Standard Protocol for the Synthesis of 8-Bromoquinazoline-2,4(1H,3H)-dione
This protocol is a representative example and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
2-amino-3-bromobenzoic acid
-
Urea
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-amino-3-bromobenzoic acid (1.0 eq) and urea (3.0 eq).
-
Add a minimal amount of DMF to create a stirrable slurry.
-
Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate with 1% acetic acid). The product should be less polar than the starting amino acid.
-
After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the crude product thoroughly with water and then with a small amount of cold ethanol or diethyl ether to remove residual DMF and unreacted urea.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from ethanol or acetic acid to obtain pure 8-bromoquinazoline-2,4(1H,3H)-dione.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Temperature | 150-160 °C | Lower temperatures may lead to incomplete reaction; higher temperatures risk decomposition. |
| Urea Equivalents | 3.0 eq | Fewer equivalents may result in incomplete conversion; excess is generally not harmful but requires removal. |
| Solvent | DMF (minimal) | A large volume may require longer reaction times; other solvents may not be as effective. |
| Reaction Time | 4-6 hours | Shorter times may lead to incomplete cyclization; longer times increase the risk of side reactions. |
Part 4: Visualizing Reaction Pathways
Main Reaction vs. Incomplete Cyclization
The following diagram illustrates the desired reaction pathway versus a common point of failure where the reaction stalls at the intermediate stage.
Caption: Desired synthesis pathway versus a common stalled reaction.
Troubleshooting Decision Tree for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low-yield issues.
Caption: A decision tree for troubleshooting low product yield.
References
-
Osarumwense, P.O., Edema, M.O., Usifoh, O., Marvis, E. Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H)-One Derivatives Via 6, 8- Dibromo-2-Methyl-4h-Benzo [D][2][3] –Oxazin-4- One. International Journal of Scientific & Technology Research. Available at: [Link]
Sources
Quinazoline Synthesis Technical Support Center: A Guide to Troubleshooting Low Yields
Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with low yields in quinazoline cyclization reactions. As a privileged scaffold in drug discovery, mastering the synthesis of quinazolines is critical.[1][2][3] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: I'm observing very low, or no, yield in my quinazoline synthesis. What are the most common initial factors to investigate?
Low yields in quinazoline synthesis are a frequent challenge and can typically be traced back to a few fundamental parameters. Before delving into complex mechanistic issues, always verify the following:
-
Quality of Starting Materials : The purity of your reactants is paramount.[4][5] Impurities in starting materials like 2-aminobenzonitriles, anthranilic acids, or aldehydes can introduce competing side reactions, poison catalysts, and ultimately reduce product formation.[4][6]
-
Reaction Conditions : Temperature, time, and atmospheric control are critical. Many quinazoline syntheses, such as the Bischler or Niementowski methods, require elevated temperatures to overcome activation energy barriers.[7][8][9] Conversely, some reactions may be sensitive to air or moisture, necessitating an inert atmosphere (e.g., Nitrogen or Argon) to prevent the degradation of reagents or intermediates.[5]
-
Solvent and Base Selection : The choice of solvent and base can dramatically influence the reaction pathway.[7] Poor solubility of reactants in the chosen solvent will lead to slow reaction rates and incomplete conversion. The strength and type of base are crucial for promoting the necessary deprotonation and cyclization steps.[7]
Q2: Why is the choice of solvent so critical for the reaction's success?
The solvent does more than just dissolve the reactants; it actively participates in the reaction's success by influencing solubility, reaction pathways, and intermediate stability. The polarity of the solvent is a key determinant of the reaction outcome.[4][7]
-
Pathway Direction : Polar solvents, particularly polar aprotic solvents like DMF or DMSO, are often shown to favor the desired C(sp²)-N bond formation required for the quinazoline ring.[4][7]
-
Side-Product Suppression : In contrast, non-polar solvents such as toluene or THF can inadvertently promote the formation of benzimidazole byproducts through an alternative C(sp³)-C(sp²) bond formation pathway.[7]
-
Solubility : Ensuring your starting materials and key intermediates are fully soluble at the reaction temperature is essential for achieving optimal reaction rates.[7] If you observe poor solubility, a different solvent system is required.
Q3: My reaction is catalyzed. How can I be sure the catalyst is performing correctly?
In catalyzed reactions (e.g., using Copper, Palladium, Manganese, or Iron), the catalyst's activity is a primary factor for success.[5][10][11]
-
Catalyst Activity : Ensure you are using a fresh, active batch of the catalyst. Heterogeneous catalysts can be poisoned by impurities in the starting materials or solvent.[4] If you suspect catalyst deactivation, consider using a fresh batch or regenerating the catalyst if possible.
-
Catalyst Loading : The amount of catalyst used is critical. Too little may result in an impractically slow reaction, while too much can sometimes lead to unwanted side reactions. It is crucial to optimize the catalyst loading (e.g., testing 1 mol%, 5 mol%, 10 mol%) to find the ideal concentration for your specific transformation.[4]
-
Ligand Choice (if applicable) : For many transition-metal-catalyzed reactions, the choice of ligand is as important as the metal itself. The ligand modulates the metal center's electronic properties and steric environment, directly impacting its catalytic efficiency and selectivity.
Troubleshooting Guide: Specific Issues & Solutions
Issue 1: Low or No Product Formation (Monitored by TLC/LC-MS)
This is the most common issue. The following workflow will help you systematically diagnose the root cause.
Caption: A systematic workflow for troubleshooting low yields.
| Possible Cause | Troubleshooting Step & Explanation |
| Poor Starting Material Quality | Verify Purity: Impurities can act as inhibitors or lead to side reactions. Use techniques like NMR, GC-MS, or melting point to confirm the purity of your starting materials, especially aldehydes which can oxidize over time.[4] |
| Suboptimal Reaction Temperature | Optimize Temperature: Many cyclization reactions have a high activation energy. A temperature screening is crucial to find the sweet spot between reaction rate and potential decomposition.[4] |
| Incorrect Solvent Choice | Screen Solvents: The solvent's polarity and boiling point are critical. A solvent that ensures all reactants are in solution at the reaction temperature is necessary. Polar aprotic solvents often give the best results.[4][7] |
| Base is Too Weak or Inappropriate | Screen Bases: The base facilitates key deprotonation steps. If a weak base (e.g., Na₂CO₃) is ineffective, a stronger base (e.g., K₂CO₃, Cs₂CO₃) or an organic base (e.g., DBU, DABCO) may be required to drive the reaction to completion.[7] |
| Inactive or Poisoned Catalyst | Test Catalyst Activity: For catalyzed reactions, ensure the catalyst is active. Use a fresh batch or, for heterogeneous catalysts, try regenerating it. Optimize the catalyst loading to ensure an efficient reaction rate.[4] |
-
Setup: Prepare four small-scale reactions in parallel using identical reactant concentrations and conditions.
-
Temperature Gradient: Run each reaction at a different temperature (e.g., Room Temperature, 50 °C, 80 °C, and 120 °C).[4]
-
Monitoring: Monitor the progress of each reaction at set time intervals (e.g., 1h, 4h, 12h) using Thin Layer Chromatography (TLC) or LC-MS.
-
Analysis: Compare the reactions to identify the temperature that provides the best conversion to the desired product with the fewest side products.
Issue 2: Significant Formation of Side Products (e.g., Benzimidazoles)
The formation of alternative heterocyclic structures, like benzimidazoles, is a common issue stemming from competing reaction pathways.
Caption: Influence of solvent polarity on reaction pathways.
| Possible Cause | Troubleshooting Step & Explanation |
| Use of Non-Polar Solvent | Switch to a Polar Solvent: As illustrated above, non-polar solvents can favor the formation of benzimidazole byproducts.[7] Switching to a polar aprotic solvent (DMSO, DMF) or a polar protic solvent (ethanol, water) can decisively shift the reaction pathway toward the desired quinazoline product.[4][7] |
| Reaction Conditions Favoring Alternative Cyclization | Systematic Optimization: Carefully review the reaction mechanism. The choice of base and temperature can influence which cyclization pathway is favored. A systematic optimization of these parameters may be necessary to suppress the unwanted pathway. |
| Steric Hindrance | Modify Substrates: Electron-donating or withdrawing groups, particularly at the ortho position of aromatic aldehydes, can introduce steric hindrance that disfavors the desired cyclization, leading to lower yields.[10] If possible, redesigning the substrate to reduce steric clash may be necessary. |
Data & Reference Tables
Table 1: Effect of Solvent on Quinazoline Synthesis Yield
This table provides a generalized overview of how solvent choice can impact yield. Actual results are highly substrate-dependent.
| Solvent | Dielectric Constant (approx.) | Typical Yield Range (%) | Notes |
| Toluene | 2.4 | 0 - 20% | Often ineffective; may promote side reactions.[4] |
| THF | 7.6 | 10 - 30% | Generally poor yields for many cyclizations.[4] |
| Ethanol | 25 | 40 - 70% | Moderate yields, but can participate in side reactions. |
| Acetonitrile | 37 | 50 - 80% | Good general-purpose polar aprotic solvent. |
| DMF | 38 | 70 - 95% | Excellent solvent for many quinazoline syntheses.[4] |
| DMSO | 47 | 70 - 95% | High boiling point and polarity make it very effective.[7] |
| Water | 80 | 80 - 95% | Can be highly effective, especially in green chemistry protocols.[4] |
Note: Data is generalized from typical synthesis reports and may vary based on specific substrates and reaction conditions.[4][7]
References
-
Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. [Link]
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC - NIH. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]
-
Transition-metal-catalyzed synthesis of quinazolines: A review. PMC - NIH. [Link]
-
METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW). Journal of Chemistry and Technologies. [Link]
-
A Review of Magnetically Recyclable Nanocatalysts for the Synthesis of Quinazoline and its Derivatives. ResearchGate. [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC - NIH. [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]
-
Quinazoline synthesis. Organic Chemistry Portal. [Link]
-
Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega. [Link]
-
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC - NIH. [Link]
-
Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. NIH. [Link]
-
Niementowski quinoline synthesis. Wikipedia. [Link]
-
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central. [Link]
-
A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
Sources
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- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW) | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing 8-Bromoquinazoline Synthesis
Introduction
Welcome to the Technical Support Center for 8-Bromoquinazoline Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, actionable insights into the synthesis of the 8-bromoquinazoline scaffold, a key intermediate in the development of various therapeutic agents. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and optimize your reaction conditions for improved yield and purity.
Overview of Synthetic Strategies
The synthesis of the 8-bromoquinazoline core can be approached in two primary ways:
-
Linear Synthesis from a Brominated Precursor: This is often the most reliable method for ensuring regioselectivity. A common and versatile approach is the Niementowski Quinazoline Synthesis , which involves the condensation of a substituted anthranilic acid with an amide.[1][2] For 8-bromoquinazoline, this would typically involve starting with 2-amino-3-bromobenzoic acid.
-
Late-Stage Bromination: This involves synthesizing the quinazoline core first, followed by a regioselective bromination. While feasible, this can sometimes lead to mixtures of isomers and requires careful optimization of brominating agents and conditions to achieve the desired 8-bromo product.[3][4]
This guide will focus primarily on the first strategy due to its superior control over isomer formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing the 8-bromoquinazolinone precursor?
The Niementowski reaction, which involves the thermal condensation of 2-amino-3-bromobenzoic acid with an excess of formamide, is a widely used and robust method for creating the 8-bromo-4(3H)-quinazolinone ring system.[5] This method is advantageous due to the availability of starting materials and its operational simplicity, though it often requires high temperatures.[2]
Q2: Why is the purity of my starting materials so critical?
The purity of your starting materials, particularly the 2-amino-3-bromobenzoic acid and the amide source, is paramount. Impurities can lead to a host of issues including low yields, formation of intractable side products, and catalyst poisoning in subsequent steps.[6][7] For example, residual impurities from the synthesis of the anthranilic acid can compete in the cyclization reaction, leading to a complex product mixture that is difficult to purify.
Q3: How can I monitor the progress of my reaction effectively?
Thin-Layer Chromatography (TLC) is the most common method for monitoring reaction progress.[8] Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting material, intermediates, and the final product. Staining with potassium permanganate or visualization under UV light can help identify spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Q4: Are there greener or more efficient alternatives to traditional high-temperature synthesis?
Yes, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for quinazoline synthesis.[2] Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid and uniform heating, which can minimize the formation of thermal degradation byproducts.
Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Problem: Low or No Product Yield
Low conversion is one of the most frequent challenges. The following diagram outlines a logical workflow for troubleshooting this issue.
Caption: Troubleshooting workflow for low reaction yield.
Q: My reaction has a very low yield or did not work at all. What are the common causes?
A: This can be attributed to several factors. Let's break them down systematically.
-
Possible Cause 1: Suboptimal Reaction Temperature.
-
Explanation: The Niementowski synthesis is a condensation reaction that requires significant thermal energy to drive the cyclization and dehydration steps.[5] Insufficient temperature will result in a stalled or extremely slow reaction. Conversely, excessively high temperatures can lead to degradation of starting materials and products.
-
Recommended Action: Perform small-scale experiments to screen a range of temperatures. For a conventional Niementowski reaction with formamide, the optimal temperature is typically between 130-180°C.
-
-
Possible Cause 2: Inappropriate Solvent or Reaction Conditions.
-
Explanation: While many Niementowski reactions are run neat in an excess of the amide (e.g., formamide), some substrates may benefit from a high-boiling point solvent to ensure homogeneity and stable temperature control. The choice of solvent can significantly impact reaction outcomes.[9] Polar aprotic solvents like DMF or DMSO can be effective, whereas non-polar solvents are often ineffective.[6]
-
Recommended Action: If running the reaction neat is problematic, consider using a high-boiling polar aprotic solvent. For syntheses that require a base, ensure the base is strong enough to facilitate the necessary deprotonation steps.[9]
-
-
Possible Cause 3: Poor Reactant Solubility.
-
Explanation: If your starting materials are not fully soluble at the reaction temperature, the reaction rate will be severely limited due to the heterogeneous nature of the mixture.[9]
-
Recommended Action: Ensure your chosen solvent can fully dissolve the reactants at the target temperature. If solubility is an issue, a solvent screen is warranted.
-
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Solvent | Neat (Formamide) | DMF | DMSO | Determine if a solvent improves homogeneity and yield.[9] |
| Temperature | 130 °C | 150 °C | 180 °C | Identify the optimal balance between reaction rate and degradation. |
| Base (if required) | K₂CO₃ | Cs₂CO₃ | DABCO | Optimize cyclization efficiency based on base strength and solubility.[9] |
| Table 1: Recommended Screening Conditions for Yield Optimization. |
Problem: Formation of Multiple Products / Impurities
Q: My TLC and LC-MS show multiple spots, indicating side products. What are they and how can I prevent them?
A: The formation of side products is often related to reaction conditions favoring alternative reaction pathways.
-
Possible Cause 1: Incomplete Cyclization or Intermediate Buildup.
-
Explanation: The reaction proceeds through an intermediate N-acylanthranilic acid.[5] If the cyclization step is slow or incomplete, this intermediate may persist or undergo side reactions.
-
Recommended Action: Increase the reaction temperature or time to ensure the reaction goes to completion. Monitor via TLC until the starting material and intermediate spots have disappeared.
-
-
Possible Cause 2: Alternative Cyclization Pathway.
-
Explanation: Depending on the reactants and conditions, alternative cyclizations can occur. For instance, in some quinazoline syntheses, non-polar solvents can favor the formation of benzimidazole byproducts.[9] While less common in the specific case of 8-bromoquinazoline from 2-amino-3-bromobenzoic acid, it's a possibility to consider if you deviate from standard protocols.
-
Recommended Action: Stick to established protocols using polar solvents or neat conditions, which strongly favor the desired quinazoline ring formation.[6][9]
-
-
Possible Cause 3: Degradation.
-
Explanation: As mentioned, prolonged exposure to very high temperatures can cause the starting materials or the desired product to decompose.
-
Recommended Action: Find the minimum temperature required for an efficient reaction rate. If using microwave synthesis, be cautious with the power settings to avoid localized overheating.[10]
-
Problem: Purification Difficulties
Q: I am struggling to isolate a pure sample of 8-bromoquinazoline. What are the best purification strategies?
A: Purification can be challenging if the reaction does not go to completion or produces closely related impurities.
-
Strategy 1: Recrystallization.
-
Explanation: If your crude product is relatively pure (>85%), recrystallization is an excellent method for obtaining highly pure material. The key is to find a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at room temperature or below.
-
Recommended Protocol: Screen solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures. Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to promote the formation of well-defined crystals.
-
-
Strategy 2: Column Chromatography.
-
Explanation: For complex mixtures, column chromatography is the most effective purification method. The choice of stationary phase and eluent is critical for good separation.[11]
-
Recommended Protocol:
-
Stationary Phase: Silica gel is the standard choice. If your compound is acid-sensitive or chelates, neutral alumina might be a better option.
-
Eluent System: Start with a non-polar system and gradually increase polarity. A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 50%) is a common starting point.
-
Dry Loading: For compounds that are not very soluble in the eluent, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column. This technique often improves resolution.[11]
-
-
Caption: Decision workflow for product purification.
Key Experimental Protocol: Niementowski Synthesis of 8-Bromo-4(3H)-quinazolinone
This protocol provides a detailed, step-by-step methodology for a common synthesis route.
Caption: Diagram of a typical reaction setup for the synthesis.
Materials:
-
2-Amino-3-bromobenzoic acid (1.0 eq)
-
Formamide (used as both reactant and solvent, >20 eq)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice-cold water
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-bromobenzoic acid (1.0 equivalent).
-
Reagent Addition: Add an excess of formamide (at least 20 equivalents). The formamide acts as both the C1 source and the solvent.
-
Heating: Heat the reaction mixture to 150-160 °C under an inert atmosphere (e.g., Nitrogen or Argon).[12] Vigorous stirring is essential.
-
Monitoring: Allow the reaction to reflux for 4-8 hours. Monitor the progress by TLC (e.g., 30% ethyl acetate in hexanes) until the starting anthranilic acid spot is no longer visible.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water while stirring. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual formamide, followed by a small amount of a cold non-polar solvent like hexanes to aid in drying.
-
Drying & Purification: Dry the crude product under vacuum. The resulting 8-bromo-4(3H)-quinazolinone can be further purified by recrystallization from ethanol if necessary.
References
- The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. (2025). Benchchem.
-
Niementowski quinoline synthesis. Wikipedia. [Link]
- Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. (2025). Benchchem.
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
-
Niementowski quinazoline synthesis. Wikipedia. [Link]
-
Al-Tel, T. H. (2013). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 18(9), 10806-10841. [Link]
-
A Review on 4(3H)-quinazolinone synthesis. (2020). International Journal of Pharmaceutical Research and Applications. [Link]
-
Bischler napieralski reaction. (2016). Slideshare. [Link]
-
Bischler–Napieralski reaction. Wikipedia. [Link]
-
Bromination of 8-substituted quinolines. Reagents and conditions. (2016). ResearchGate. [Link]
-
Synthesis of isoquinolines. Centurion University Courseware. [Link]
- Process for preparing bromo-substituted quinolines. (2010).
-
Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. (2020). ResearchGate. [Link]
- Troubleshooting low yields in the synthesis of 2-substituted quinazolines. (2025). Benchchem.
-
Al-Warhi, T., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel). [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. [Link]
-
Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Semantic Scholar. [Link]
-
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. (2020). Molecules. [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2020). Frontiers in Chemistry. [Link]
- Troubleshooting low yield in Friedländer synthesis of quinolines. (2025). Benchchem.
- Troubleshooting low yields in heterocyclic synthesis with 2-Bromomalonaldehyde. (2025). Benchchem.
-
Optimization of the reaction conditions for the preparation of compound 8a. (2013). ResearchGate. [Link]
- Troubleshooting low potency in 5-Bromoquinazoline-2,4-diamine analogs. (2025). Benchchem.
-
Synthesis of quinazolines. Organic Chemistry Portal. [Link]
-
Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5. [Link]
Sources
- 1. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. journalirjpac.com [journalirjpac.com]
Solubility issues of 8-Bromoquinazoline-2,4-diol in organic solvents
Welcome to the technical support center for 8-Bromoquinazoline-2,4-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experiments.
Understanding the Challenge: The Nature of this compound
This compound, like many quinazolinone derivatives, presents solubility challenges primarily due to its rigid, planar heterocyclic structure and strong intermolecular hydrogen bonding in the solid state. These characteristics contribute to high crystal lattice energy, making it difficult for solvent molecules to effectively solvate the compound.
A crucial aspect to consider is the existence of tautomers. This compound can exist in equilibrium between the lactam (-C(=O)-NH-) and lactim (-C(OH)=N-) forms. The lactam form is generally predominant and its lower polarity compared to the lactim form can significantly impact solubility in various solvents. The interplay of these factors necessitates a systematic approach to achieve successful dissolution.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My this compound is not dissolving in common laboratory solvents like ethanol or methanol. What should I do?
This is a common observation. Due to its chemical nature, this compound exhibits limited solubility in lower polarity alcohols. The primary approach is to use a stronger, aprotic polar solvent to prepare a concentrated stock solution.
Recommended Initial Steps:
-
Solvent Selection: Switch to a more potent organic solvent. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points. Based on studies of similar quinazolinone derivatives, these solvents are likely to be effective.
-
Gentle Heating: Warming the mixture to 30-40°C can significantly increase the rate of dissolution by providing the necessary energy to overcome the crystal lattice forces. Avoid excessive heat, which could lead to degradation.
-
Sonication: Using an ultrasonic bath can aid in breaking down aggregates and enhancing solvent penetration into the solid particles.
Question 2: I've managed to dissolve the compound in DMSO, but it precipitates when I dilute it into my aqueous buffer for a biological assay. How can I prevent this?
This phenomenon, known as "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous-organic solvent mixture. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of the compound in your assay.
-
Use a Co-solvent: Incorporating a small percentage (typically 1-5%) of a water-miscible organic solvent like ethanol or propylene glycol in your aqueous buffer can increase the overall solvent polarity and improve solubility.
-
Employ Surfactants: Low concentrations (0.01-0.1%) of non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, keeping it in solution.
-
Complexation with Cyclodextrins: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.
Question 3: I am concerned about the potential impact of the solvent on my cell-based assay. What are the best practices?
Solvent toxicity is a valid concern. It is crucial to determine the tolerance of your specific cell line to the chosen solvent system.
Best Practices:
-
Solvent Toxicity Titration: Always perform a vehicle control experiment where you treat your cells with the same concentration of the solvent system used to deliver your compound. This will help you determine the maximum tolerable solvent concentration.
-
Minimize Final Solvent Concentration: Aim for a final DMSO concentration of less than 0.5% (v/v) in your cell culture medium, as higher concentrations can be cytotoxic.
-
Serial Dilutions: Prepare serial dilutions of your DMSO stock solution in the aqueous buffer immediately before adding it to your assay. This minimizes the time the compound spends in a potentially less stable intermediate dilution.
Frequently Asked Questions (FAQs)
What is the expected solubility of this compound in common organic solvents?
| Solvent | Chemical Class | Polarity | Estimated Solubility |
| Water | Protic | High | Insoluble |
| Methanol | Protic Alcohol | High | Sparingly Soluble |
| Ethanol | Protic Alcohol | High | Sparingly Soluble |
| Tetrahydrofuran (THF) | Ethereal | Medium | Moderately Soluble |
| N,N-Dimethylformamide (DMF) | Aprotic Polar | High | Soluble |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | High | Soluble |
| N-Methyl-2-pyrrolidone (NMP) | Aprotic Polar | High | Soluble |
Disclaimer: This is an estimated solubility profile. It is strongly recommended to perform your own solubility tests for precise measurements.
How does pH affect the solubility of this compound?
The quinazolinone scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent. At acidic pH, these nitrogens can become protonated, increasing the compound's polarity and aqueous solubility. Conversely, in neutral or basic conditions, the compound will be in its less soluble free base form. Therefore, for aqueous solutions, adjusting the pH to a more acidic range (e.g., pH 4-6) may enhance solubility, provided the compound is stable under these conditions and it does not interfere with your experimental setup.
Can tautomerism affect my experimental results?
Yes, the lactam-lactim tautomerism can influence the compound's properties. The predominant lactam form has different hydrogen bonding capabilities and polarity compared to the lactim form. While the lactam form is generally more stable, the equilibrium can be influenced by the solvent environment. This can affect parameters like binding affinity in biological assays. It is important to be aware of this phenomenon, although in most common organic solvents, the lactam tautomer is expected to be the major species.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the standard procedure for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Warming bath or block (optional)
-
Sonicator (optional)
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a volumetric flask.
-
Add a portion of DMSO (approximately 70-80% of the final volume).
-
Vortex the mixture vigorously for 2-3 minutes.
-
If the compound has not fully dissolved, gently warm the solution to 30-40°C for 10-15 minutes, with intermittent vortexing.
-
Alternatively, place the flask in a sonicator bath for 10-15 minutes.
-
Once the solid is completely dissolved, allow the solution to return to room temperature.
-
Add DMSO to the final volume mark on the volumetric flask.
-
Mix thoroughly by inverting the flask several times.
-
Store the stock solution as recommended (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).
Protocol 2: Qualitative Solubility Assessment
This protocol provides a simple method to quickly assess the solubility of this compound in various solvents.
Materials:
-
This compound powder
-
A panel of organic solvents (e.g., DMSO, DMF, NMP, THF, Methanol, Ethanol)
-
Small glass vials with caps
-
Vortex mixer
-
Pipettes
Procedure:
-
Add a small, known amount of this compound (e.g., 1-2 mg) to each labeled vial.
-
To each vial, add a small volume of the respective solvent (e.g., 100 µL).
-
Cap the vials and vortex vigorously for 2-3 minutes.
-
Visually inspect each vial for the presence of undissolved solid.
-
If the solid has dissolved, add another small aliquot of the compound to see if more will dissolve.
-
If the solid has not dissolved, add an additional volume of solvent (e.g., another 100 µL) and repeat the vortexing.
-
Record your observations as "Soluble," "Sparingly Soluble," or "Insoluble" for each solvent.
Visualizations
Tautomeric Equilibrium of this compound
Caption: Lactam-lactim tautomerism of this compound.
Troubleshooting Workflow for Solubility Issues
Caption: A stepwise workflow for addressing solubility issues.
References
-
PubChem. (n.d.). 8-Bromoquinazoline-2,4(1H,3H)-dione. National Center for Biotechnology Information. [Link]
- Baluja, S., et al. (2016). Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study in Different Organic Solvents. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37.
-
Aneesh, T. P., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. [Link]
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
- Avdeef, A. (2022). Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. CRC Press.
Technical Support Center: Stability of 8-Bromoquinazoline-2,4-diol in Aqueous Solutions
This technical support guide is designed for researchers, scientists, and drug development professionals working with 8-Bromoquinazoline-2,4-diol. Here, we address common challenges and questions regarding its stability in aqueous solutions, providing troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments.
I. Understanding the Stability of this compound: An Overview
This compound, a member of the quinazolinedione family, possesses a heterocyclic scaffold with inherent chemical liabilities that must be considered when working in aqueous environments. The stability of this compound is paramount for generating reliable data in biological assays and for the development of potential therapeutic agents. The primary factors influencing its stability are pH, temperature, and light exposure.
The quinazoline core is susceptible to hydrolysis, particularly at elevated temperatures and extreme pH values. Stress degradation studies on related piperazinyl quinazoline derivatives have shown significant decomposition in acidic (0.1 M HCl) and complete degradation in alkaline (0.1 M NaOH) conditions at 80°C[1]. While stable in cold, dilute acidic and alkaline solutions, boiling can lead to the destruction of the quinazoline ring[2].
Furthermore, quinazolinone derivatives exist in a lactam-lactim tautomeric equilibrium. In aqueous media, the more polar lactam form is generally more stable[3]. Understanding these fundamental properties is crucial for designing robust experimental protocols.
II. Troubleshooting Guide: Common Stability-Related Issues
This section provides a systematic approach to identifying and resolving common problems encountered during the handling and use of this compound in aqueous solutions.
Problem 1: Compound Precipitation in Aqueous Buffer
Symptoms:
-
Visible particulate matter or cloudiness in the solution.
-
Inconsistent results in bioassays.
-
Lower than expected concentration upon analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps & Explanations:
-
Verify Solubility Limit: The intrinsic solubility of this compound in your specific buffer system may be lower than anticipated. Quinoline derivatives' solubility can be significantly influenced by pH and ionic strength[3].
-
Action: Perform a simple solubility test by preparing a dilution series in your experimental buffer and observing for precipitation.
-
-
Measure Solution pH: The ionization state of the molecule, which dictates its solubility, is pH-dependent.
-
Action: Confirm the pH of your final solution. Deviations from the intended pH can drastically alter solubility.
-
-
Evaluate Buffer Composition: High salt concentrations in buffers can lead to a "salting-out" effect, reducing the solubility of organic molecules.
-
Action: If possible, try reducing the buffer's ionic strength or test alternative buffer systems.
-
-
Consider a Cosolvent: For compounds with poor aqueous solubility, the addition of a small amount of an organic cosolvent can be beneficial.
-
Action: Introduce a minimal volume of a water-miscible organic solvent like DMSO or ethanol. Be mindful that high concentrations of organic solvents can impact biological assays.
-
Problem 2: Suspected Compound Degradation
Symptoms:
-
Loss of biological activity over time.
-
Appearance of new peaks in HPLC chromatograms.
-
A decrease in the parent compound's peak area in HPLC analysis.
-
Color change in the solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected compound degradation.
Detailed Steps & Explanations:
-
Analyze by a Stability-Indicating Method: A validated analytical method is crucial to confirm degradation. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose[4].
-
Action: Develop a gradient HPLC method that can separate the parent compound from potential degradants. Compare aged samples to a freshly prepared standard.
-
-
Review Experimental Conditions: As previously mentioned, pH, temperature, and light are critical factors.
-
Optimize Storage and Handling:
-
Action: Prepare solutions fresh whenever possible. If storage is necessary, use a validated buffer system, store aliquots at 4°C or frozen, and protect from light by using amber vials or wrapping vials in aluminum foil. A study on a similar quinazoline derivative showed high stability for over 40 days in ultrapure water at 4°C when stored in the dark[5][6].
-
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended pH range for preparing aqueous solutions of this compound?
A1: Based on the general stability of the quinazoline scaffold, it is advisable to work in a neutral to slightly acidic pH range (pH 5-7). Both strongly acidic and strongly alkaline conditions should be avoided, as they can catalyze hydrolysis of the quinazoline ring[1]. It is recommended to perform a pH-rate profile study to determine the optimal pH for your specific experimental conditions.
Q2: How should I prepare a stock solution of this compound?
A2: Due to its likely limited aqueous solubility, it is best to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). This stock can then be diluted into your aqueous buffer for the final working concentration. A study on a related quinazoline derivative found it to be unstable in DMSO for long-term storage, so it is recommended to prepare fresh DMSO stocks or store them at -20°C or -80°C and use them promptly[5][6].
Q3: Can I store aqueous solutions of this compound? If so, under what conditions?
A3: While preparing fresh solutions is always the best practice, short-term storage may be possible. Based on data from similar compounds, storing aqueous solutions at 4°C in the dark is recommended[5][6]. For longer-term storage, it is advisable to aliquot and freeze solutions at -20°C or -80°C. However, it is crucial to perform your own stability studies to validate these storage conditions for your specific buffer system and concentration.
Q4: What are the likely degradation pathways for this compound in aqueous solution?
A4: The primary degradation pathway is likely to be hydrolysis of the quinazoline ring, especially under harsh pH and temperature conditions. This could involve cleavage of the amide bonds within the heterocyclic ring system. Photodegradation is also a potential pathway, which could lead to a variety of products[7][8].
Q5: How can I perform a simple stability study for this compound in my buffer?
A5: A forced degradation study can provide valuable insights into the stability of your compound[9].
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Preparation of Test Solutions: Dilute the stock solution into your aqueous buffer to the final working concentration.
-
Stress Conditions: Aliquot the test solution and subject them to the following stress conditions:
-
Acidic: Add 0.1 M HCl.
-
Basic: Add 0.1 M NaOH.
-
Oxidative: Add 3% H₂O₂.
-
Thermal: Incubate at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose to UV light.
-
-
Time Points: Sample from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method. Monitor for the decrease in the parent peak and the appearance of new peaks.
Data Presentation:
| Condition | Time (hours) | % Parent Compound Remaining |
| Control (4°C, dark) | 0 | 100 |
| 24 | [Hypothetical Data] 99 | |
| 0.1 M HCl (RT) | 0 | 100 |
| 24 | [Hypothetical Data] 75 | |
| 0.1 M NaOH (RT) | 0 | 100 |
| 24 | [Hypothetical Data] 40 | |
| 60°C | 0 | 100 |
| 24 | [Hypothetical Data] 60 |
This data will help you understand the liabilities of your molecule and establish appropriate handling and storage procedures.
IV. References
-
Singh, S., et al. (2003). The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 879-901. [Link]
-
Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. [Link]
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Militaru, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 128-135. [Link]
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Al-Obaidi, A., & Al-Shammari, A. M. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of reports in pharmaceutical sciences, 6(1), 1–12. [Link]
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Militaru, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Bentham Science Publishers. [Link]
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Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114.
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Pop, C. E., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences, 22(8), 4169. [Link]
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Jain, R., & Gupta, R. (2016). Forced Degradation Studies. MedCrave Online. [Link]
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BenchChem. (2025). Technical Support Center: Stability of Novel Heterocyclic Compounds in Long-Term Experiments.
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Separation Science. (2025). Analytical Techniques In Stability Testing.
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BioProcess International. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations.
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Abdelkhalek, A., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications.
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The Journal of Organic Chemistry. (2015). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones.
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MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4.
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ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
-
NIH. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
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ResearchGate. (2025). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4.
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Technical Support Center: Overcoming Poor Solubility of Quinazoline Inhibitors for In Vitro Assays
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor solubility of quinazoline inhibitors in in vitro assays. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the accuracy and reproducibility of your experimental results.
I. Frequently Asked Questions (FAQs)
Here we address the most common initial questions and concerns when working with poorly soluble quinazoline inhibitors.
Q1: Why do many of my quinazoline inhibitors have such poor aqueous solubility?
A1: The limited aqueous solubility of many quinazoline derivatives is a direct consequence of their molecular structure. These compounds typically feature a rigid, fused heterocyclic quinazoline ring system. When combined with other aromatic and lipophilic substituents, this structure leads to high crystal lattice energy and low polarity.[1] This makes it challenging for polar water molecules to effectively surround and dissolve the compound. Many of these inhibitors are classified under the Biopharmaceutics Classification System (BCS) as Class II compounds, which are characterized by low solubility and high permeability.[1][2]
Q2: What is the very first step I should take when my quinazoline compound won't dissolve in my aqueous assay buffer?
A2: The universally accepted first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most prevalent choice due to its ability to dissolve a wide range of polar and non-polar compounds.[1][3][4] For particularly challenging compounds, gentle warming (e.g., 37-60°C) and ultrasonication can be employed to facilitate dissolution.[1] It is crucial to ensure the compound is fully dissolved in the stock solution before proceeding to the next dilution steps.
Q3: My compound dissolves in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What's happening and what can I do?
A3: This common issue is known as "precipitation upon dilution" or "crashing out."[5] It occurs because the final concentration of your compound in the aqueous buffer exceeds its solubility limit in that specific solvent mixture. Here are several strategies to address this:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final desired concentration of the compound in the assay.[1]
-
Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to your aqueous buffer can significantly increase the solubility of your compound.[1][6]
-
Use Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants such as Polysorbate 80 (Tween® 80) or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, effectively keeping it in solution.[1][7]
-
Complexation with Cyclodextrins: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the quinazoline inhibitor, enhancing its aqueous solubility.[1][8][9] Pre-incubating the compound with the cyclodextrin before the final dilution can be particularly effective.[1]
Q4: How does pH affect the solubility of my quinazoline inhibitor?
A4: The quinazoline scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[1] For instance, the well-known quinazoline-based drug gefitinib is a weak base that is more soluble at a lower (acidic) pH where it becomes ionized.[1] Conversely, its solubility decreases significantly at neutral or basic pH.[1] Therefore, adjusting the pH of your buffer system can be a highly effective method to improve solubility. However, it is critical to ensure that the pH change does not negatively impact the stability of your compound or the integrity of your biological assay.[1]
Q5: What is the maximum concentration of DMSO I can use in my cell-based assay?
A5: The final concentration of DMSO in cell-based assays should be kept as low as possible, typically at or below 0.5%, to avoid cellular toxicity.[10][11] Even at low concentrations, DMSO can have effects on cells. Some studies have shown that DMSO concentrations above 1% can be toxic to many mammalian cell types, while concentrations as low as 0.25% and 0.5% can have inhibitory or stimulatory effects depending on the cell type.[3][12] It is always recommended to include a vehicle control (media with the same final DMSO concentration as your test samples) in your experiments to account for any solvent effects.[11]
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific solubility-related issues you may encounter during your experiments.
Guide 1: Systematic Approach to Solubilizing a Novel Quinazoline Inhibitor
This guide presents a logical workflow for determining the optimal solubilization strategy for a new quinazoline inhibitor.
Caption: Decision tree for solubilizing a new quinazoline inhibitor.
Guide 2: Protocol for Preparing a Stock Solution
Accurate and reliable stock solutions are the foundation of reproducible experiments.[13]
Objective: To prepare a high-concentration, fully dissolved stock solution of a quinazoline inhibitor.
Materials:
-
Quinazoline inhibitor (solid powder)
-
High-purity, anhydrous DMSO
-
Analytical balance
-
Volumetric flask or appropriate vial
-
Vortex mixer
-
Water bath or sonicator (optional)
Protocol:
-
Accurate Measurement: Precisely weigh the required amount of the solid quinazoline inhibitor using an analytical balance.[13]
-
Solvent Addition: Add a portion of the DMSO to the vial containing the compound. Do not add the full volume at once.
-
Dissolution: Vortex the mixture thoroughly.[13] If the compound does not fully dissolve, use a water bath to gently warm the solution (not exceeding 60°C) or place it in a sonicator for short intervals.[1]
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.
-
Final Volume Adjustment: Once the compound is fully dissolved, add the remaining DMSO to reach the final desired volume.
-
Storage: Store the stock solution as recommended for the specific compound. For many compounds, this involves storing at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[11] However, if the compound's solubility in DMSO is temperature-dependent, storage at room temperature may be necessary to prevent precipitation.[1]
Guide 3: Troubleshooting Compound Precipitation in Cell Culture Media
Precipitation in cell culture media can lead to inconsistent and erroneous results.[1][5]
| Observation | Potential Cause | Recommended Solution(s) |
| Immediate precipitation upon addition to media | The final concentration exceeds the compound's aqueous solubility limit. This is often referred to as the compound "crashing out."[5] | - Decrease the final working concentration. [5] - Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[5] - Add the compound dropwise while gently vortexing the media to avoid localized high concentrations.[10] |
| Precipitation observed after incubation (hours to days) | The compound may be degrading over time into less soluble byproducts.[5] Cellular metabolism can alter the pH of the culture medium, affecting the solubility of pH-sensitive compounds.[5] The compound may be binding to plastics or interacting with media components.[1] | - Assess the stability of your compound under your specific culture conditions. - Prepare fresh media with the compound more frequently. [5] - Monitor the pH of your culture medium , especially in dense cultures, and change the medium more often if needed.[5] |
| Inconsistent results in cell-based assays | Precipitation of the compound leads to variable effective concentrations.[1] | - Visually inspect assay plates for any signs of precipitation. - Employ solubility enhancement techniques from FAQ A3 (co-solvents, surfactants, cyclodextrins).[1] |
III. Advanced Solubilization Strategies
For particularly challenging quinazoline inhibitors, more advanced formulation strategies may be necessary. These are often employed in preclinical development.[14][15]
| Strategy | Mechanism | Example Application |
| Solid Dispersions | The drug is dispersed in a hydrophilic carrier (e.g., PVP, PEG), creating an amorphous solid with improved wettability and dissolution.[1][16] | A solid dispersion of a quinazolinone derivative with Polaxamer 407 showed an improved in-vitro dissolution rate.[16] |
| Particle Size Reduction (Micronization/Nanonization) | Decreasing the particle size of the solid drug increases its surface area, which in turn enhances the dissolution rate according to the Noyes-Whitney equation.[14][15][17] | This is a foundational approach to improving the dissolution of poorly soluble compounds.[15] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils and surfactants that spontaneously form an emulsion in the gastrointestinal tract, presenting the drug in a solubilized state for absorption.[1][15] | These are particularly useful for improving the oral bioavailability of poorly soluble drugs.[18] |
| Prodrug Approach | The chemical structure of the drug is modified to create a more soluble derivative (prodrug) that is converted back to the active drug in vivo.[19] | Phosphate prodrugs are a common strategy to enhance the aqueous solubility of hydrophobic drugs.[19] |
Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To enhance the solubility of a quinazoline inhibitor by creating a solid dispersion with a hydrophilic carrier.
Materials:
-
Quinazoline inhibitor
-
Hydrophilic carrier (e.g., PVP K30, Soluplus®, PEG 6000)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the drug and carrier are soluble
-
Rotary evaporator
-
Vacuum oven
Protocol:
-
Selection of Components: Choose a suitable hydrophilic carrier and a volatile organic solvent in which both the quinazoline inhibitor and the carrier are fully soluble.[1]
-
Dissolution: Accurately weigh the drug and carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier by weight).[1] Dissolve both components completely in the selected solvent within a round-bottom flask, ensuring a clear solution is formed.[1]
-
Solvent Removal: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure. This will form a thin film on the wall of the flask.[1]
-
Drying: Further dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.[1]
-
Characterization: The resulting solid dispersion can be characterized for its dissolution properties compared to the pure drug.
IV. Conclusion
Overcoming the poor solubility of quinazoline inhibitors is a critical step in obtaining reliable and meaningful data from in vitro assays. By understanding the underlying physicochemical principles and systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can effectively address these challenges. A methodical approach, starting with simple techniques like solvent and concentration optimization and progressing to more advanced formulation strategies when necessary, will ultimately lead to more successful and reproducible experimental outcomes.
References
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World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
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Gaur, A., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(5), 1143–1162. Available at: [Link]
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Krogsgaard, L. A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–883. Available at: [Link]
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Kumar, L., & Verma, S. (2010). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Drug Research, 2(3), 166-175. Available at: [Link]
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Chouksey, R., et al. (2017). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Innovation, 12(3), 193–208. Available at: [Link]
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Singh, M., & Singh, J. (2011). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 3, 41-45. Available at: [Link]
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Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available at: [Link]
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de Oliveira, R. C., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 32(3), 86–92. Available at: [Link]
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Wikipedia. Dimethyl sulfoxide. Available at: [Link]
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FasterCapital. Best Practices For Stock Solutions. Available at: [Link]
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Aneesh, T. P., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. International Journal of Pharmaceutical Sciences and Research, 8(3), 1146-1153. Available at: [Link]
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Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available at: [Link]
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ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. Available at: [Link]
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Baluja, S., et al. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2016). Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Research and Reviews: Journal of Chemistry, 5(2). Available at: [Link]
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Reddit. (2022, January 6). How to tackle compound solubility issue. Available at: [Link]
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Al-Hamidi, H., et al. (2021). Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib. Pharmaceutics, 13(6), 841. Available at: [Link]
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Harvey, D. (2020, August 18). 2.5: Preparing Solutions. Chemistry LibreTexts. Available at: [Link]
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ResearchGate. Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. Available at: [Link]
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The Proteingram. (2021, February 20). Solution-making strategies & practical advice. YouTube. Available at: [Link]
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Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
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Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. Available at: [Link]
- Google Patents. MX2008009614A - Kinase inhibitors and methods of use thereof.
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Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. Current opinion in chemical biology, 10(5), 520–525. Available at: [Link]
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Savjani, K. T., et al. (2012). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave online. Available at: [Link]
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Singh, S., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-10. Available at: [Link]
-
Bollikolla, H. B., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Arabian Journal of Chemistry, 16(10), 105151. Available at: [Link]
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Technical Support Center: Enhancing the Selectivity of 8-Bromoquinazoline Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-bromoquinazoline kinase inhibitors. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and practical protocols to address the common challenges encountered when aiming to enhance the selectivity of this important class of molecules. The quinazoline scaffold is a privileged structure in kinase inhibitor design, with several FDA-approved drugs based on this core.[1][2] The strategic placement of a bromine atom at the 8-position can significantly influence the physicochemical properties and binding interactions of the inhibitor, offering both opportunities and challenges in achieving a desired selectivity profile.
This resource is structured to move from frequently asked questions that address immediate experimental hurdles to comprehensive troubleshooting guides that delve into the nuances of experimental design and data interpretation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and issues that arise during the development and characterization of 8-bromoquinazoline kinase inhibitors.
Q1: We've just screened our novel 8-bromoquinazoline inhibitor and it hits multiple kinases. Is this expected, and what are our next steps?
A1: Yes, observing multi-kinase activity with a novel inhibitor, especially one targeting the highly conserved ATP-binding pocket, is quite common.[3][4] The quinazoline core itself is a scaffold for numerous kinase inhibitors, and initial hits are often promiscuous.[1] Your next steps should focus on quantifying this promiscuity and developing a strategy for selective optimization.
-
Quantitative Profiling: Move from a single-point screen to determining IC50 or Kd values for the primary target and the most potent off-targets. This provides a quantitative measure of selectivity.
-
Selectivity Analysis: Calculate a selectivity score to better quantify the inhibitor's profile. A simple method is to divide the number of kinases inhibited above a certain threshold (e.g., 90% inhibition at 1 µM) by the total number of kinases tested. More advanced metrics like the Gini score can also be used to understand the broadness of the activity.[5]
-
Structural Biology: If possible, obtain a co-crystal structure of your inhibitor with its primary target and a key off-target. This will provide invaluable information about the binding modes and highlight subtle differences that can be exploited for improving selectivity.
-
Initiate Structure-Activity Relationship (SAR) Studies: Begin synthesizing analogs to probe the key interactions and identify regions of the molecule that can be modified to enhance selectivity.
Q2: Our 8-bromoquinazoline shows potent activity in our biochemical assay but has weak or no activity in our cell-based assays. What could be the problem?
A2: This is a frequent and challenging issue in drug discovery. The discrepancy between biochemical and cellular activity can stem from several factors:
-
High Cellular ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Km of the kinase to accurately determine the inhibitor's intrinsic affinity (Ki).[6] However, cellular ATP levels are typically in the millimolar range, which is much higher than the Km for most kinases. This high concentration of the natural substrate (ATP) can outcompete your inhibitor in cells, leading to a significant drop in apparent potency.
-
Cell Permeability and Efflux: The inhibitor may have poor membrane permeability and fail to reach its intracellular target. The physicochemical properties of your 8-bromoquinazoline, such as lipophilicity (LogP) and polar surface area (PSA), will influence its ability to cross the cell membrane.[7] Additionally, the compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Compound Stability: The inhibitor might be rapidly metabolized by cellular enzymes, leading to a lower effective concentration over the course of the assay.
-
Off-Target Effects in Cells: In some cases, an off-target effect in the cellular environment can counteract the intended inhibitory effect on the primary target, leading to a misleadingly low potency.[8]
To troubleshoot this, you should assess the compound's physicochemical properties, run cell permeability assays (e.g., PAMPA), and consider performing cellular target engagement assays.
Q3: We have identified several off-targets in our initial kinase screen. How do we prioritize which ones to address in our medicinal chemistry efforts?
A3: Prioritizing off-targets is crucial for efficient lead optimization. Consider the following factors:
-
Potency: Focus on off-targets that are inhibited with a potency similar to or greater than your primary target.
-
Kinase Family: If the off-targets are in the same kinase family as your primary target, it may be more challenging to achieve selectivity due to conserved binding sites.
-
Known Biological Function and Toxicity: Investigate the known roles of the off-target kinases. Inhibition of some kinases may be benign or even beneficial (polypharmacology), while inhibition of others could lead to known toxicities. For example, inhibiting kinases involved in critical cardiac functions would be a major concern.
-
Pathway Analysis: Determine if the off-target is in the same or a parallel signaling pathway as your primary target. Inhibiting multiple nodes in a pathway can sometimes lead to enhanced efficacy, but it can also produce complex and unpredictable biological outcomes.[8]
Q4: What is the significance of the bromine atom at the 8-position of the quinazoline core?
A4: The 8-position of the quinazoline ring is directed towards the solvent-exposed region of the ATP-binding pocket in many kinases. A halogen, such as bromine, at this position can play several roles:
-
Modulation of Physicochemical Properties: The bromine atom increases the lipophilicity of the molecule, which can affect its solubility, cell permeability, and metabolic stability.[7]
-
Steric Influence: The size of the bromine atom can influence the conformation of substituents at neighboring positions and how the inhibitor is presented to the kinase active site.
-
Direct Interactions: While not a classic hydrogen bond donor or acceptor, bromine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. This can provide an additional anchor point to enhance affinity and potentially selectivity.[9]
-
Synthetic Handle: The bromine atom can serve as a convenient synthetic handle for further diversification of the scaffold through cross-coupling reactions.
Studies on related 8-fluoroquinazolines have shown that a halogen at this position can contribute to the overall inhibitory effect.[9]
Part 2: Troubleshooting Guides
This section provides structured guidance for overcoming specific experimental challenges.
Troubleshooting Guide 1: Poor or Inconsistent Kinase Selectivity Data
If your kinase profiling results are variable or show poor selectivity, work through the following checklist.
| Potential Issue | Root Cause Analysis | Recommended Solution |
| Inconsistent IC50 Values | Assay conditions not standardized (ATP concentration, enzyme/substrate concentration, incubation time). Compound precipitation at higher concentrations. | Standardize all assay parameters and ensure they are consistent across experiments. Visually inspect assay plates for compound precipitation and determine the kinetic solubility of your compound in the assay buffer. |
| High Off-Target Activity | The inhibitor scaffold has inherent promiscuity. The inhibitor is binding to a conserved region of the kinase domain. | Perform SAR studies to identify regions of the molecule that can be modified to exploit less conserved regions of the ATP-binding site. Consider structure-based design to introduce moieties that clash with off-targets but are accommodated by the primary target. |
| Discrepancy Between Binding and Activity Assays | The inhibitor binds to the kinase but does not inhibit its catalytic activity (e.g., allosteric binding that does not impact catalysis). Assay artifacts (e.g., compound interference with the detection method). | Confirm inhibition of substrate phosphorylation directly. Run counter-screens to check for assay interference (e.g., for fluorescence-based assays, check for compound autofluorescence). |
| Unexpected Kinase Hits | The inhibitor may have a novel binding mode. The off-target kinase may have a unique binding pocket feature that your compound exploits. | Attempt to obtain a co-crystal structure with the unexpected off-target to understand the binding interactions. This can provide valuable insights for redesigning your inhibitor to avoid this interaction. |
Troubleshooting Guide 2: Sub-optimal Physicochemical Properties
Issues with solubility, permeability, and stability can derail a promising inhibitor program.
| Property Issue | Potential Cause | Optimization Strategy |
| Poor Aqueous Solubility | High lipophilicity (often exacerbated by the bromo group), high molecular weight, or crystalline nature of the compound. | Introduce polar functional groups (e.g., morpholine, piperazine) to increase hydrophilicity. Reduce molecular weight by simplifying peripheral substituents. Formulate the compound with solubilizing agents for in vitro assays, but be aware of potential artifacts. |
| Low Cell Permeability | High polar surface area (PSA > 140 Ų), too many hydrogen bond donors/acceptors, or high molecular weight. | Reduce the number of hydrogen bond donors and acceptors. Mask polar groups with metabolically labile protecting groups (pro-drug approach). Optimize the lipophilicity (LogP in the range of 1-3 is often ideal for oral absorption). |
| High Metabolic Instability | Presence of metabolic "soft spots" (e.g., sites susceptible to oxidation by cytochrome P450 enzymes). | Identify the site of metabolism (metabolite ID studies). Block the metabolic soft spot by introducing groups like fluorine or by deuteration. Modify the overall structure to reduce recognition by metabolic enzymes. |
Part 3: Key Experimental Protocols & Workflows
This section provides step-by-step guides for essential experiments in enhancing kinase inhibitor selectivity.
Protocol 1: In Vitro Kinase Selectivity Profiling (Kinome Scan)
This protocol outlines a general workflow for screening an inhibitor against a large panel of kinases.
-
Compound Preparation:
-
Prepare a concentrated stock solution of the 8-bromoquinazoline inhibitor in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions to create working stock solutions for the desired screening concentrations.
-
-
Assay Plate Preparation:
-
Use a multi-well plate format (e.g., 384-well) suitable for your detection method.
-
Dispense a small volume of the inhibitor working solution into the appropriate wells. Include positive controls (a known inhibitor for each kinase) and negative controls (DMSO vehicle).
-
-
Kinase Reaction:
-
Prepare a master mix for each kinase containing the kinase, its specific substrate, and the reaction buffer.
-
Add the kinase master mix to the wells containing the inhibitor.
-
Initiate the kinase reaction by adding a solution of ATP (often at or near the Km for each kinase to allow for comparison of intrinsic affinities).
-
-
Incubation:
-
Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction (e.g., by adding EDTA).
-
Add the detection reagents. The specific reagents will depend on the assay format (e.g., radiolabeled phosphate detection, antibody-based detection for phosphorylated substrate, or ADP detection).
-
Read the plate on the appropriate instrument.
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase relative to the DMSO control.
-
Visualize the data as a heatmap or a dendrogram to easily identify on- and off-target kinases.
-
Workflow for Enhancing Selectivity
The following diagram illustrates a typical workflow for rationally improving the selectivity of a kinase inhibitor.
Caption: Iterative workflow for enhancing kinase inhibitor selectivity.
Part 4: Structure-Activity Relationship (SAR) Visualization
Understanding the SAR is fundamental to rational drug design. The following diagram illustrates key modification points on the 8-bromoquinazoline scaffold and their potential impact on selectivity.
Caption: Key modification sites on the 8-bromoquinazoline scaffold for SAR studies.
Note: A placeholder for a chemical structure image is used in the DOT script. In a real application, this would be replaced with an SVG or PNG of the 8-bromoquinazoline core structure.
References
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El-Sayed, M. T., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel, Switzerland), 12(6), 876. [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical Journal, 408(3), 297–315. [Link]
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Zhang, J., et al. (2012). Taking Quinazoline as a General Support‐Nog to Design Potent and Selective Kinase Inhibitors: Application to FMS‐like Tyrosine Kinase 3. Chemical Biology & Drug Design, 80(3), 469-477. [Link]
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Van Staden, C., et al. (2023). Exploring positions 6 and 7 of a quinazoline-based scaffold leads to changes in selectivity and potency towards RIPK2/3 kinases. European Journal of Medicinal Chemistry, 260, 115717. [Link]
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Koleti, A., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. bioRxiv. [Link]
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Van Staden, C., et al. (2023). Exploring positions 6 and 7 of a quinazoline-based scaffold leads to changes in selectivity and potency towards RIPK2/3 kinases. European Journal of Medicinal Chemistry, 260, 115717. [Link]
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Katreddi, R. R., et al. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Oncotarget, 7(43), 69639–69653. [Link]
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Sikorsky, J. A., et al. (2020). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases. PloS one, 15(1), e0226359. [Link]
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Lee, K., et al. (2019). Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors. Bioorganic & Medicinal Chemistry Letters, 29(3), 477–480. [Link]
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Herrera-Montalvo, L. G. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. University of South Florida. [Link]
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Koleti, A., et al. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. [Link]
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Méndez-Lucio, O., et al. (2018). Computational Analysis of Kinase Inhibitors Identifies Promiscuity Cliffs across the Human Kinome. ACS Omega, 3(10), 13455–13465. [Link]
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Khidre, R. E., et al. (2021). Discovery of novel quinazolinones and their acyclic analogues as multi-kinase inhibitors: design, synthesis, SAR analysis and biological evaluation. RSC Medicinal Chemistry, 12(11), 1896–1918. [Link]
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Le, T. N., et al. (2010). Discovery of Novel and Potent Thiazoloquinazolines as Selective Aurora A and B Kinase Inhibitors. Journal of Medicinal Chemistry, 53(5), 2213–2226. [Link]
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Ventura, M. G., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 548. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. [Link]
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Gorgan, A. D., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(8), 7545. [Link]
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ResearchGate. (n.d.). Representative Examples for Quinazoline SAR. [Link]
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Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]
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Lino, C. A., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Molecular Therapy, 31(9), 2545–2561. [Link]
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ResearchGate. (n.d.). Off-target identification of kinase drug candidates. [Link]
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CD Genomics. (n.d.). Summary of CRISPR-Cas9 off-target Detection Methods. [Link]
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ResearchGate. (n.d.). Methods for detecting off-target effects of CRISPR/Cas9. [Link]
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El-Damasy, D. A., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(14), 5521. [Link]
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Al-Warhi, T., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Pharmaceuticals, 17(2), 253. [Link]
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Al-Warhi, T., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Pharmaceuticals, 17(2), 253. [Link]
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ResearchGate. (n.d.). Identification and Optimization of cell active 4-anilino-quin(az)oline Inhibitors for Protein Kinase Novel 3 (PKN3). [Link]
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ResearchGate. (n.d.). Selected kinase profile of 4 key compounds. [Link]
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Zhang, Y., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. International Journal of Molecular Sciences, 24(13), 10831. [Link]
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Scott, J. S., et al. (2017). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1161–1166. [Link]
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da Silva, G. N., et al. (2017). Rational Computational Study for New Kinase Inhibitors. Science Publishing Group. [Link]
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Dar, A. C., et al. (2016). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Current Drug Metabolism, 17(3), 210–223. [Link]
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Jiao, Y., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry, 63(19), 10726–10741. [Link]
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ResearchGate. (n.d.). Examples of poor selectivity of kinase inhibitors. [Link]
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Roskoski, R., Jr. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmacological Research, 154, 104694. [Link]
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Roskoski, R., Jr. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research, 165, 105463. [Link]
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Roskoski, R., Jr. (2024). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. Pharmacological Research, 207, 107360. [Link]
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Roskoski, R., Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106037. [Link]
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Technical Support Center: Optimizing the Pharmacokinetic Properties of 8-Bromoquinazolines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-bromoquinazoline derivatives. This guide is designed to provide in-depth technical assistance and troubleshooting for common challenges encountered during the optimization of the pharmacokinetic (PK) properties of this important chemical scaffold. Our goal is to equip you with the knowledge to make informed experimental choices, anticipate potential issues, and efficiently advance your drug discovery programs.
I. Understanding the Pharmacokinetic Profile of 8-Bromoquinazolines: A Double-Edged Sword
The incorporation of a bromine atom at the 8-position of the quinazoline scaffold is a common medicinal chemistry strategy. The "heavy halogen" effect of bromine can offer several advantages, including increased therapeutic activity and a beneficial influence on the metabolism and duration of action of a drug.[1] However, this modification also presents a unique set of challenges that can negatively impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
A primary concern is often poor aqueous solubility . The lipophilic nature of the bromine atom can significantly decrease the solubility of the parent molecule, potentially leading to issues with oral bioavailability and formulation.[2][3] Furthermore, the 8-bromo substituent can influence metabolic stability . While it can block a potential site of metabolism, it can also alter the electronic properties of the quinazoline ring system, potentially affecting its interaction with metabolic enzymes like Cytochrome P450s (CYPs) and Aldehyde Oxidase (AO).[4][5] Dehalogenation, or the removal of the bromine atom, is a possible metabolic pathway for brominated aromatic compounds.[6][7][8]
This guide will address these key areas, providing both theoretical understanding and practical, step-by-step protocols to help you navigate these challenges.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that arise during the pharmacokinetic characterization of 8-bromoquinazolines.
A. Solubility and Dissolution Issues
Question 1: My 8-bromoquinazoline derivative has very low aqueous solubility, leading to inconsistent results in my in vitro assays. What are my options?
Answer: Poor aqueous solubility is a frequent hurdle with this class of compounds. Here’s a systematic approach to addressing this issue:
-
Understand the Type of Solubility Measurement: For early-stage discovery, a kinetic solubility assay is often sufficient and high-throughput.[9][10][11][12] This measures the solubility of a compound that is first dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer. For later-stage lead optimization and formulation development, a thermodynamic solubility assay, which measures the solubility of the solid compound at equilibrium, is the gold standard.[10][11][12][13]
-
Initial Troubleshooting in DMSO:
-
Problem: The compound won't fully dissolve even in 100% DMSO.
-
Cause: This could be due to the high crystallinity of your compound or insufficient solvent.
-
Solution: Try gentle warming and ultrasonication. If that fails, you may need to prepare a more dilute stock solution.
-
-
Strategies for Enhancing Aqueous Solubility for In Vitro Assays:
-
pH Modification: Since the quinazoline scaffold contains basic nitrogen atoms, the solubility of its derivatives is often pH-dependent. For weakly basic compounds, lowering the pH of your aqueous buffer can increase solubility by promoting ionization.
-
Use of Co-solvents: For many in vitro assays, the inclusion of a small percentage of an organic co-solvent, such as DMSO or ethanol, is acceptable and can significantly improve solubility. However, be mindful of the potential for the co-solvent to affect the biological assay.
-
Formulation with Excipients:
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used example.
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, keeping it in solution.
-
-
Question 2: I'm observing precipitation of my 8-bromoquinazoline when I dilute my DMSO stock into aqueous buffer for my cell-based assay. How can I prevent this?
Answer: This is a classic sign of a compound "crashing out" of solution, which is common for poorly soluble molecules.
-
Decrease the Final Concentration: The most straightforward solution is to test your compound at a lower final concentration.
-
Increase the Percentage of Co-solvent: If your assay can tolerate it, a slight increase in the final DMSO concentration (e.g., from 0.5% to 1%) can sometimes be enough to maintain solubility.
-
Pre-incubation with a Solubilizing Agent: Before adding your compound to the final assay medium, try pre-incubating the DMSO stock with a solution containing a solubilizing agent like HP-β-CD.
B. Metabolic Stability Challenges
Question 3: My 8-bromoquinazoline is showing very rapid clearance in human liver microsomes. What are the likely metabolic pathways and how can I improve its stability?
Answer: Rapid clearance in liver microsomes suggests that your compound is likely a substrate for Cytochrome P450 enzymes.[14][15] For quinazolines, Aldehyde Oxidase (AO) can also be a significant contributor to metabolism, though this is typically assessed in liver cytosol or S9 fractions.[16][17][18]
Potential Metabolic Hotspots & Strategies for Improvement:
-
Oxidation of the Quinazoline Ring: The quinazoline ring itself can be a site of oxidation. The 8-bromo substituent may block metabolism at that position, but other positions may become more susceptible.
-
Strategy: Introduce electron-withdrawing groups at other positions on the quinazoline or benzene ring to decrease the electron density of the aromatic system and reduce its susceptibility to oxidation.[5]
-
-
Metabolism of Other Substituents: If your molecule has other substituents (e.g., anilino group, alkyl chains), these are often primary sites of metabolism.
-
De-bromination: The C-Br bond can be cleaved by CYP450 enzymes, leading to the formation of an 8-hydroxy-quinazoline metabolite.[6][7][8]
-
Strategy: While sometimes desirable for prodrug strategies, if de-bromination is leading to rapid clearance or the formation of undesirable metabolites, consider replacing the bromine with a more stable group, such as a fluorine or a small alkyl group, if this does not negatively impact the desired biological activity.
-
Question 4: I'm seeing a discrepancy in the metabolic stability of my compound between liver microsomes and hepatocytes. What could be the reason?
Answer: This is a common observation and can be due to several factors:
-
Involvement of Non-CYP Enzymes: Liver microsomes primarily contain CYP enzymes. Hepatocytes, being whole cells, contain a broader range of metabolic enzymes, including cytosolic enzymes like Aldehyde Oxidase. If your compound is a substrate for AO, it will show higher clearance in hepatocytes compared to microsomes.
-
Transporter-mediated Uptake: For a compound to be metabolized in hepatocytes, it must first cross the cell membrane. If your compound is a substrate for uptake transporters, its intracellular concentration in hepatocytes may be higher than in the surrounding medium, leading to a higher rate of metabolism.
-
Phase II Metabolism: Hepatocytes also contain Phase II metabolic enzymes (e.g., UGTs, SULTs), which conjugate molecules to increase their water solubility and facilitate excretion. If your compound is rapidly undergoing Phase II metabolism, this will be observed in hepatocytes but not in microsomes (unless supplemented with the necessary cofactors).
C. Plasma Protein Binding (PPB) and Distribution
Question 5: My 8-bromoquinazoline is highly bound to plasma proteins. How does this impact my drug discovery program?
Answer: High plasma protein binding (PPB) means that a large fraction of your compound is bound to proteins like human serum albumin (HSA) and α1-acid glycoprotein (AAG) in the blood.[7][20] Only the unbound (free) fraction of the drug is able to distribute into tissues to reach its target and exert a therapeutic effect.[20][21]
-
Impact on Efficacy: High PPB can lead to a lower than expected in vivo efficacy, as the free concentration of the drug at the target site may be too low.
-
Impact on Clearance: High PPB can sometimes protect a drug from metabolism, leading to a longer half-life.
-
Drug-Drug Interactions: If your compound is highly bound, it could be displaced from plasma proteins by co-administered drugs, leading to a sudden increase in the free concentration and potential toxicity.
Question 6: How can I modulate the plasma protein binding of my 8-bromoquinazoline series?
Answer: The introduction of a bromine atom can increase the binding affinity for HSA.[11] Modulating PPB often involves a trade-off with other properties.
-
Introduce Polar Functional Groups: Increasing the polarity of your molecule by introducing groups like hydroxyls, amides, or small polar heterocycles can often reduce plasma protein binding.
-
Reduce Lipophilicity: High lipophilicity is a major driver of high plasma protein binding. Strategies to reduce lipophilicity, such as removing greasy alkyl groups or replacing them with more polar bioisosteres, can be effective.
-
Structure-Based Design: If the binding site on HSA is known, you can design modifications that disrupt key binding interactions.
D. Analytical and Experimental Troubleshooting
Question 7: I am having trouble with the LC-MS/MS analysis of my 8-bromoquinazoline in biological matrices. What are some potential issues?
Answer: Bromine-containing compounds can present unique challenges in LC-MS/MS analysis.
-
Isobaric Interference: Bromine has two abundant isotopes (79Br and 81Br) that are present in an almost 1:1 ratio. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units. While this can be a useful diagnostic tool, it can also lead to isobaric interference from other compounds or metabolites.[9][22]
-
Ion Suppression/Enhancement: The biological matrix can affect the ionization efficiency of your analyte.
-
Solution: Use a stable isotope-labeled internal standard (SIL-IS) for your 8-bromoquinazoline if possible. This will co-elute with your analyte and experience the same matrix effects, allowing for accurate quantification.
-
III. Visualizing Key Concepts
A. General Workflow for PK Optimization
Caption: Iterative workflow for optimizing the pharmacokinetic properties of 8-bromoquinazolines.
B. Potential Metabolic Pathways
Caption: Potential metabolic pathways for 8-bromoquinazoline derivatives.
IV. Experimental Protocols
This section provides detailed, step-by-step methodologies for key in vitro ADME assays.
A. Protocol: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of 8-bromoquinazoline derivatives in an aqueous buffer.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (non-binding surface recommended)
-
Plate reader capable of measuring absorbance at 620 nm (for turbidimetric method) or HPLC-UV/LC-MS/MS
Procedure (Turbidimetric Method):
-
Prepare a dilution series of the test compound in DMSO in a 96-well plate.
-
In a separate 96-well plate, add PBS to each well.
-
Transfer a small volume of the DMSO stock dilutions to the corresponding wells of the PBS plate, ensuring the final DMSO concentration is consistent (e.g., 1%).
-
Mix well and incubate at room temperature for 1-2 hours.
-
Measure the absorbance at 620 nm to detect precipitation (turbidity).
-
The highest concentration that does not show a significant increase in turbidity is reported as the kinetic solubility.
B. Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the in vitro intrinsic clearance of an 8-bromoquinazoline derivative in HLM.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound (1 mM in DMSO)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard for quenching the reaction
-
96-well incubation plate and collection plate
-
LC-MS/MS system
Procedure:
-
Prepare a master mix of HLM and buffer.
-
Add a small volume of the test compound stock solution to the master mix to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a well of the collection plate containing cold acetonitrile with an internal standard to stop the reaction.
-
Centrifuge the collection plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is the rate constant (k), and the in vitro half-life (t1/2) can be calculated as 0.693/k.
C. Protocol: Plasma Protein Binding by Equilibrium Dialysis
Objective: To determine the fraction of an 8-bromoquinazoline derivative bound to plasma proteins.
Materials:
-
Equilibrium dialysis device (e.g., RED device) with semi-permeable membranes (e.g., 8 kDa MWCO)
-
Control human plasma
-
Test compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS/MS system
Procedure:
-
Spike the control plasma with the test compound at the desired concentration.
-
Add the spiked plasma to one chamber of the equilibrium dialysis device and PBS to the other chamber, separated by the dialysis membrane.
-
Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours, but may need to be optimized).
-
After incubation, take samples from both the plasma and the buffer chambers.
-
Analyze the concentration of the test compound in both samples by LC-MS/MS.
-
The fraction unbound (fu) is calculated as the concentration in the buffer chamber divided by the concentration in the plasma chamber.
V. Data Presentation: Comparative Pharmacokinetic Data
The following table provides a hypothetical example of how to present and compare pharmacokinetic data for a series of 8-bromoquinazoline analogs.
| Compound | R Group | Kinetic Solubility (µM) | HLM t1/2 (min) | Fraction Unbound (fu) |
| 1 (Parent) | H | 5.2 | 45 | 0.15 |
| 2a | -CH3 | 2.1 | 55 | 0.12 |
| 2b | -CF3 | 8.9 | >120 | 0.25 |
| 2c | -OH | 25.6 | 30 | 0.40 |
This is example data and not from a specific study.
VI. Conclusion
The 8-bromoquinazoline scaffold is a valuable starting point for the design of novel therapeutics. However, a thorough understanding of the potential pharmacokinetic liabilities associated with this structural motif is essential for successful drug development. By employing the strategies and protocols outlined in this guide, researchers can systematically address challenges related to solubility, metabolic stability, and plasma protein binding, thereby improving the "drug-like" properties of their compounds and increasing the probability of identifying a successful clinical candidate.
VII. References
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Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. (n.d.). The University of Manchester Research Explorer.
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Castro, C. E., Wade, R. S., & Belser, N. O. (n.d.). Biodehalogenation: reactions of cytochrome P-450 with polyhalomethanes. Biochemistry.
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The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. (1995). PubMed.
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Oxidation of quinazoline and quinoxaline by xanthine oxidase and aldehyde oxidase. (1978). Semantic Scholar.
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Introducing bromine to the molecular structure as a strategy for drug design. (n.d.). Journal of Medical Science.
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Institutes of Health.
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Structural Modifications of Drug Candidates: How Useful Are They in Improving Metabolic Stability of New Drugs? Part I. (n.d.). ResearchGate.
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Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). Journal of Medicinal Chemistry.
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The metabolism and de-bromination of bromotyrosine in vivo. (n.d.). PubMed.
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Technical Support Center: Novel Quinazoline Derivatives for Overcoming Drug Resistance
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel quinazoline derivatives. As Senior Application Scientists, we have compiled this guide to address the common and complex challenges encountered during the experimental lifecycle of these promising compounds. This resource is structured in a question-and-answer format to provide direct, actionable solutions to specific issues.
Section 1: Synthesis, Purification, and Compound Handling
This section addresses the foundational challenges of obtaining and preparing your quinazoline derivatives for biological testing.
Frequently Asked Questions & Troubleshooting
Q1: My quinazoline synthesis is resulting in very low yields. What are the common culprits and how can I optimize the reaction?
A1: Low yields in quinazoline synthesis are a frequent issue, often stemming from reaction conditions that are not optimized for your specific substrates.[1] The primary factors to investigate are solvent polarity, base strength, and reaction temperature.
-
Causality of Solvent Choice: The polarity of your solvent can fundamentally alter the reaction pathway. Non-polar solvents may favor the formation of undesired side products. Switching to a polar aprotic solvent like DMSO or DMF, or a polar protic solvent like ethanol, can enhance the solubility of starting materials and promote the desired cyclization.[1]
-
Impact of Base Strength: The chosen base may be too weak to efficiently deprotonate the starting materials, leading to an incomplete reaction. A systematic evaluation of different bases (e.g., K₂CO₃, Cs₂CO₃, DABCO) is recommended.[1]
-
Temperature Considerations: Certain quinazoline synthesis methods, such as the Bischler cyclization, necessitate high temperatures to proceed efficiently. If you are observing a slow or incomplete reaction, a gradual increase in temperature while monitoring the reaction by Thin Layer Chromatography (TLC) is a logical next step.[1]
Troubleshooting Workflow for Synthesis Optimization
The following workflow can help systematically diagnose and resolve low-yield issues.
Caption: A systematic workflow for troubleshooting low yields in quinazoline synthesis.
Q2: I'm struggling to purify my final quinazoline compound. It seems insoluble in common chromatography solvents and I see multiple spots on TLC.
A2: Purification is a significant hurdle, largely due to the often crystalline and poorly soluble nature of quinazolinone derivatives.[2] A multi-pronged approach is often necessary.
-
Recrystallization: This should be your first line of attack for obtaining highly pure material. Experiment with a range of solvent systems, such as ethanol, methanol, or mixtures like ethyl acetate/hexane.[3]
-
Column Chromatography: For standard silica gel chromatography, a gradient elution is key. Start with a non-polar solvent (e.g., hexane) and gradually increase polarity with ethyl acetate or acetone. For highly polar compounds, reverse-phase chromatography may be required.[3]
-
Acid-Base Extraction: This technique leverages the basic nitrogen atoms in the quinazoline core. Dissolve your crude product in an organic solvent (e.g., dichloromethane) and extract with a dilute acid like 1M HCl. Your compound will move to the aqueous layer as a salt. After separating the layers, basify the aqueous portion to precipitate your purified compound, which can then be extracted back into an organic solvent.[3]
Q3: My compound precipitates out of solution when I dilute my DMSO stock into aqueous cell culture media. How can I solve this and get reliable results?
A3: This is a critical and common problem known as "precipitation upon dilution," which leads to an unknown and variable effective concentration in your assay, causing inconsistent results.[4] Quinazoline derivatives, particularly the 4(3H)-quinazolinone scaffold, are often poorly soluble in water.[4][5]
-
pH Adjustment: The quinazoline core's basic nitrogens mean that solubility is often pH-dependent. Solubility typically increases at a lower (acidic) pH where the compound becomes ionized.[4] Ensure the pH of your final assay medium is compatible with both compound solubility and cell health.
-
Use of Co-solvents: Adding a small percentage (typically <1% v/v to avoid cell toxicity) of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) to your final dilution can help maintain solubility.[4]
-
Complexation with Cyclodextrins: Cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes that dramatically enhance aqueous solubility.[4][6] Pre-incubating your compound with HP-β-CD before the final dilution is an effective strategy.[4]
-
Visual Confirmation: Always visually inspect your assay plates under a microscope after adding the compound. Look for signs of precipitation (e.g., crystals, cloudiness). This is a crucial, yet often overlooked, quality control step.[4]
| Solubility Enhancement Technique | Mechanism of Action | Considerations | Reference Example |
| Salt Formation | Converts the neutral compound to a salt form, which often has higher aqueous solubility. | May alter pharmacokinetic properties. | Lapatinib methanesulfonate salt showed a 4-fold increase in solubility over the free base.[4] |
| Solid Dispersion | Disperses the drug in a hydrophilic polymer matrix, creating a more soluble amorphous state. | Requires formulation expertise; suitable for later-stage development. | A solid dispersion of Lapatinib with HPMCP HP 55 significantly increased its dissolution rate.[4] |
| Use of Cyclodextrins | Forms an inclusion complex where the hydrophobic drug resides within the cyclodextrin's core. | Can sometimes interfere with drug-target binding; must be validated. | The kneading method with β-cyclodextrin was found to be highly efficient for enhancing quinazolinone solubility.[6] |
Section 2: In Vitro Assay Design and Troubleshooting
Accurate and reproducible in vitro data is the cornerstone of any drug discovery project. This section provides guidance on designing robust cell-based assays and troubleshooting common issues.
Frequently Asked Questions & Troubleshooting
Q1: I'm observing high variability in my IC50 values between experiments. What are the likely causes?
A1: High variability in cell-based assays is a common frustration that can undermine confidence in your data. The root causes are often related to subtle inconsistencies in assay execution.[7]
-
Cell Passage Number: Cell lines can change their characteristics over time in culture. High passage numbers can lead to alterations in growth rate, morphology, and importantly, response to stimuli and drugs.[8] It is critical to use cells within a consistent and low passage number range and to start new cultures from authenticated frozen stocks regularly.[8]
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a primary source of variability. Ensure your cell suspension is homogenous before and during plating.
-
Edge Effects: The outer wells of a microplate are susceptible to evaporation, which alters both media and compound concentrations. A best practice is to avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.[7]
-
Compound Stability: Ensure your quinazoline derivative is stable in the assay medium for the duration of the experiment. Degradation can lead to a loss of potency over time.
Decision Tree for Troubleshooting Inconsistent IC50 Values
Caption: EGFR signaling cascade and sites of TKI action and resistance.
References
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Crown Bioscience. (2022, April 20). Combating Cancer Drug Resistance with In Vivo Models. Crown Bioscience Blog. [Link]
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Fuso, F., et al. (n.d.). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Retrieved from [Link]
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Patel, H. M., et al. (2017). Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. Bioorganic & Medicinal Chemistry, 25(10), 2826-2836. [Link]
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Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111580. [Link]
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ResearchGate. (n.d.). Design and Synthesis of Quinazolinones as EGFR inhibitors to Overcome EGFR Resistance Obstacle. Request PDF. [Link]
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Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
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Kumar, D., et al. (2011). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(10), 2963-2968. [Link]
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Basappa, et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anticancer Agents in Medicinal Chemistry, 17(14), 1931-1941. [Link]
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Gusenleitner, T., et al. (2014). Exploiting polypharmacology for drug target deconvolution. Proceedings of the National Academy of Sciences, 111(15), 5772-5777. [Link]
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Wang, S., et al. (2013). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 61, 84-94. [Link]
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To, C., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. ACS Medicinal Chemistry Letters, 13(5), 785-792. [Link]
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Huang, H., et al. (2023). Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity. Bioorganic Chemistry, 141, 106938. [Link]
-
Cornetta, T., et al. (n.d.). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Retrieved from [Link]
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Li, M., et al. (2023). Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. Journal of Chemical Research, 47(1), 12-21. [Link]
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International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]
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de Oliveira, V. M., et al. (2024). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Biomedicines, 12(7), 1412. [Link]
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Wang, X., et al. (2023). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I. European Journal of Medicinal Chemistry, 258, 115596. [Link]
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Al-Suwaidan, I. A., et al. (2016). Chemistry and activity of quinazoline moiety: A systematic review study. Journal of Chemical and Pharmaceutical Research, 8(8), 654-666. Retrieved from [Link]
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bioRxiv. (2019). Identifying Novel Targets by using Drug-binding Site Signature: A Case Study of Kinase Inhibitors. [Link]
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Crown Bioscience. (n.d.). How to use in vitro models to study and overcome drug resistance in oncology. Retrieved from [Link]
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ResearchGate. (2018). (PDF) In vivo screening models of anticancer drugs. [Link]
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Al-Sanea, M. M., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(22), 7543. [Link]
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ResearchGate. (n.d.). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. [Link]
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ResearchGate. (n.d.). (PDF) A novel approach for target deconvolution from phenotype-based screening using knowledge graph. [Link]
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YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]
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Lee, J. S., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current opinion in chemical biology, 17(1), 118-126. [Link]
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Bitesize Bio. (n.d.). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
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Asif, M. (2015). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Mini-Reviews in Organic Chemistry, 12(3), 236-246. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
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Slideshare. (n.d.). Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation. [Link]
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Dolgikh, M. P., et al. (2021). Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors. Scientific Reports, 11(1), 1-17. [Link]
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Hsieh, H. P., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 1-10. [Link]
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IntechOpen. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]
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ResearchGate. (n.d.). Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. [Link]
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CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Retrieved from [Link]
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Technical Support Center: Optimizing Linker Length in 8-Bromoquinazoline Derivatives
Welcome to the technical support center dedicated to the optimization of linker length in 8-bromoquinazoline derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis and evaluation of this important class of molecules. Here, we address common challenges and frequently asked questions, providing not just protocols, but the underlying scientific rationale to empower your experimental decisions. Our goal is to provide a self-validating system of protocols and troubleshooting advice, grounded in established chemical principles and supported by authoritative references.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the role and optimization of linkers attached to the 8-position of a quinazoline core.
Q1: Why is the linker length so critical in the design of 8-substituted quinazoline derivatives?
A1: The linker is far more than an inert spacer; it is a crucial determinant of a molecule's biological activity and pharmacokinetic properties.[1] In many modern drug design paradigms, such as Proteolysis Targeting Chimeras (PROTACs) or antibody-drug conjugates (ADCs), the linker bridges the quinazoline core (which may bind to a specific target) and another functional moiety.[2][3] The length of this linker directly influences:
-
Binding Affinity and Selectivity: The linker's length dictates the spatial orientation of the connected moieties, which is critical for forming stable and selective interactions with target proteins. An optimal length can enhance binding affinity, while a suboptimal one may introduce steric hindrance or prevent effective engagement.[1][2]
-
Physicochemical Properties: Linker length, along with its composition, significantly impacts solubility, cell permeability, and metabolic stability. Longer, more flexible linkers can sometimes improve solubility but may also increase the risk of metabolic breakdown.[4]
-
Target Engagement: For bifunctional molecules, the linker must be of an appropriate length to allow the two ends of the molecule to bind to their respective targets simultaneously and effectively.[2]
Q2: What are the most common types of linkers used, and how do I choose a starting point?
A2: The most prevalent linker types are alkyl chains and polyethylene glycol (PEG) chains due to their synthetic accessibility and tunable length.[2]
-
Alkyl Chains: These provide hydrophobicity and a defined length. They are synthetically straightforward to incorporate.
-
PEG Linkers: These are more hydrophilic and can improve the solubility of the final compound. They also offer flexibility.[5]
Your choice of a starting point should be guided by the specific application and the properties of the molecules you are linking. A common strategy is to begin with a small library of linkers with varying lengths (e.g., 2, 4, and 6 atoms) of both alkyl and PEG types to empirically determine the optimal length and composition.
Q3: What are the primary synthetic strategies for attaching a linker to the 8-bromoquinazoline core?
A3: The 8-bromo position on the quinazoline ring is an excellent handle for introducing linkers via modern cross-coupling reactions.[6] The two most common and robust methods are:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 8-bromoquinazoline with a boronic acid or ester that has the desired linker attached. This is a versatile method for creating C-C bonds.[2][7][8]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the 8-bromoquinazoline and an amine-terminated linker. This is a powerful method for introducing nitrogen-containing linkers.[9][10][11]
The choice between these methods depends on the desired atom connecting the linker to the quinazoline core (carbon or nitrogen).
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the synthesis and optimization of linker-modified 8-bromoquinazoline derivatives.
Issue 1: Low Yield in Quinazoline Ring Synthesis
Q: I am attempting to synthesize the 8-bromoquinazoline core, but my yields are consistently low. What are the likely causes and how can I improve them?
A: Low yields in quinazoline synthesis are a frequent challenge and can often be traced back to suboptimal reaction conditions, particularly the choice of solvent and base, or the quality of starting materials.[3][12][13]
Potential Causes & Solutions:
-
Inappropriate Solvent Polarity: The polarity of the solvent can significantly influence the reaction pathway. In some cases, non-polar solvents may favor the formation of undesired benzimidazole byproducts.[12][14]
-
Troubleshooting Step: If using a non-polar solvent like toluene or THF, consider switching to a polar aprotic solvent such as DMF or DMSO, or a polar protic solvent like ethanol.[12][13] This can improve the solubility of reactants and favor the desired C(sp²)–N bond formation for the quinazoline ring.[12]
-
-
Incorrect Base Strength or Type: The base is crucial for deprotonation and cyclization steps. An inappropriate base can lead to an incomplete reaction.
-
Troubleshooting Step: If you are using a weak base and observing low conversion, consider a stronger base. The choice between an inorganic base (e.g., K₂CO₃, Cs₂CO₃) and an organic base (e.g., DABCO) depends on the specific reaction mechanism and substrate solubility.[12]
-
-
Poor Reactant Solubility: If your starting materials are not fully soluble in the chosen solvent at the reaction temperature, the reaction will be slow and inefficient.[12]
-
Troubleshooting Step: Ensure complete dissolution of your reactants. If solubility is an issue, screen different solvents or consider gentle heating.
-
-
Suboptimal Reaction Temperature: Many quinazoline syntheses require elevated temperatures to overcome the activation energy.[13]
-
Troubleshooting Step: If reacting at room temperature, try incrementally increasing the temperature (e.g., to 50 °C, 80 °C, and 120 °C) while monitoring the reaction progress by TLC or LC-MS.[13]
-
Issue 2: Inefficient Linker Attachment via Suzuki-Miyaura Coupling
Q: I am trying to attach a boronic acid-terminated linker to my 8-bromoquinazoline, but the Suzuki coupling is inefficient, with significant starting material remaining.
A: The Suzuki-Miyaura coupling is generally robust, but its efficiency can be hampered by several factors, including the choice of catalyst, base, and reaction conditions.[2][7][8]
Potential Causes & Solutions:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its activity can be compromised by impurities or an inappropriate choice of ligand.
-
Troubleshooting Step: Use a fresh batch of a reliable palladium catalyst such as Pd(PPh₃)₄ or a pre-catalyst system. Ensure your solvent is anhydrous and degassed to prevent catalyst deactivation. The choice of phosphine ligand can also be critical; consider screening different ligands if using a simple palladium source like Pd(OAc)₂.[15]
-
-
Inadequate Base: The base is required to activate the boronic acid for transmetalation.[8]
-
Troubleshooting Step: Ensure you are using a suitable base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The base must be sufficiently strong to facilitate the reaction but not so strong as to cause degradation of your starting materials.
-
-
Suboptimal Solvent System: A common solvent system for Suzuki couplings is a mixture of an organic solvent (like dioxane or toluene) and water.[16] The water is necessary to dissolve the inorganic base.
-
Troubleshooting Step: If using a single organic solvent, try a biphasic system (e.g., Toluene/H₂O). Ensure vigorous stirring to facilitate phase transfer.
-
Illustrative Suzuki Coupling Conditions for 8-Bromoquinazolines
| Component | Example Reagents/Conditions | Purpose |
| Aryl Halide | 8-Bromoquinazoline Derivative | The electrophilic partner. |
| Boronic Acid | Linker-B(OH)₂ | The nucleophilic partner. |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Facilitates the cross-coupling. |
| Base | K₂CO₃ (2-3 equivalents) | Activates the boronic acid. |
| Solvent | Toluene/H₂O (e.g., 4:1) | Dissolves reactants and base. |
| Temperature | 80-100 °C | Provides energy for the reaction. |
Issue 3: Poor Yield in Buchwald-Hartwig Amination for Linker Attachment
Q: I am attempting to couple an amine-terminated linker to my 8-bromoquinazoline using a Buchwald-Hartwig reaction, but the yield is poor.
A: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but can be sensitive to the choice of ligand, base, and the nature of the amine.[9][10][11]
Potential Causes & Solutions:
-
Inappropriate Ligand: The choice of phosphine ligand is critical for a successful Buchwald-Hartwig reaction. Sterically hindered, electron-rich ligands are often required to promote reductive elimination.[15]
-
Troubleshooting Step: If using a general-purpose ligand like P(t-Bu)₃, and the reaction is not proceeding well, consider screening more specialized ligands such as XPhos or SPhos.
-
-
Base Incompatibility: Strong, non-nucleophilic bases are typically required.
-
Troubleshooting Step: Sodium tert-butoxide (NaOtBu) is a common and effective base. If your substrate is base-sensitive, a weaker base like Cs₂CO₃ or K₃PO₄ may be used, but this will likely require higher reaction temperatures.
-
-
Amine Reactivity: Primary amines are generally more reactive than secondary amines. Sterically hindered amines can also be challenging substrates.
-
Troubleshooting Step: For less reactive amines, you may need to increase the reaction temperature and/or use a more active catalyst/ligand system.
-
Part 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an 8-Bromoquinazoline
This protocol provides a starting point for the attachment of a linker via a C-C bond.
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 8-bromoquinazoline derivative (1.0 equiv), the linker-boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., toluene/water 4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Diagram: Synthetic Workflow for Linker Optimization
The following diagram illustrates a typical workflow for generating a library of 8-bromoquinazoline derivatives with varying linker lengths.
Caption: A decision tree for troubleshooting low-yield coupling reactions.
References
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Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals (Basel), 16(4), 534. [Link]
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Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. European Journal of Medicinal Chemistry, 46(9), 4403-4412. [Link]
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Lee, H. Y., et al. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 27(15), 4984. [Link]
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Request PDF. (n.d.). Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. Retrieved from [Link]
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Li, G., et al. (2007). Synthesis and biological activities of quinazoline derivatives with ortho-phenol-quaternary ammonium salt groups. Bioorganic & Medicinal Chemistry, 15(22), 7043-7049. [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
-
Request PDF. (2025). Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2-chloroquinazoline scaffold. Retrieved from [Link]
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Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]
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Wu, S., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(9), 1015-1031. [Link]
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ResearchGate. (n.d.). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. Retrieved from [Link]
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Kumar, D., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 601. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
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AstraZeneca. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Chemistry, 26(70), 16818-16823. [Link]
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Șandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals (Basel), 16(4), 534. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Retrieved from [Link]
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O'Duill, M., et al. (2020). One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction. The Journal of Organic Chemistry, 85(4), 2585-2596. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Beaud, R., et al. (2015). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 20(8), 13848-13898. [Link]
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Alam, M. S., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(23), 7179. [Link]
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Dykstra, K. M., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Chemical Education, 93(2), 263-277. [Link]
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NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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Mphahlele, M. J. (2020). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 25(18), 4287. [Link]
- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
-
Zhang, Y., et al. (2022). Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters, 13(4), 589-596. [Link]
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Technical Support Center: Refinement of 8-Bromoquinazoline-2,4-diol Crystal Structure
Welcome to the technical support center for the crystallographic refinement of 8-Bromoquinazoline-2,4-diol. This guide is designed for researchers, scientists, and drug development professionals who are working with this and similar small molecules. Our goal is to provide practical, in-depth solutions to common challenges encountered during the crystal structure determination process, moving beyond simple procedural steps to explain the underlying scientific principles.
Part 1: Crystal Growth & Sample Quality - The Foundation of Refinement
The quality of your final refined structure is fundamentally limited by the quality of your single crystal. A well-diffracting, single-domain crystal is the prerequisite for high-quality data. Many refinement headaches can be traced back to suboptimal crystals.
Frequently Asked Questions (FAQs): Crystal Growth
Q1: I'm struggling to obtain single crystals of this compound. It either "oils out" or precipitates as a fine powder. What should I do?
A1: This is a classic crystallization challenge. "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point in the chosen solvent, leading to a liquid-liquid phase separation. Powder precipitation happens when nucleation is too rapid.
Causality & Solution:
-
Oiling Out: You are likely using a solvent in which the compound is too soluble or cooling the solution too quickly. Try a solvent system where the compound has lower solubility at elevated temperatures. Alternatively, allow the solution to cool much more slowly to pass through the supersaturation zone without phase separation.
-
Powder Precipitation: This indicates that the rate of nucleation far exceeds the rate of crystal growth. To favor growth, reduce the level of supersaturation. This can be achieved by using a more dilute solution, cooling the solution at a significantly slower rate, or using a vapor diffusion method with a less volatile precipitant.
For quinazolinone derivatives, a two-solvent system often provides the necessary fine control over solubility.[1]
Q2: My crystals are very small and needle-like. Will they be suitable for single-crystal X-ray diffraction?
A2: While not ideal, needle-like crystals can sometimes be used, provided they are single crystals and diffract sufficiently. The main challenges with needles are potential preferred orientation during mounting and a smaller diffracting volume, which can lead to weak data. Aim for crystals that are at least 30-300 microns in their largest dimensions and are not severely cracked or intergrown.[2][3] If possible, try to grow more equant (less needle-like) crystals by slowing down the crystallization process further.
Experimental Protocol: Recrystallization of this compound
This protocol details a two-solvent vapor diffusion method, which is excellent for growing high-quality crystals of polar organic molecules.
Objective: To grow single crystals of this compound suitable for X-ray diffraction.
Materials:
-
This compound (crude solid)
-
Solvent A (Good solvent, e.g., Dimethylformamide - DMF)
-
Solvent B (Poor solvent/precipitant, e.g., Diethyl ether)
-
Small vial (e.g., 2 mL)
-
Larger beaker or jar with a lid
-
Syringe and needle
Procedure:
-
Prepare the Saturated Solution: In the small vial, dissolve the minimum amount of crude this compound in Solvent A (DMF) to create a nearly saturated solution. A gentle warming may be necessary. Ensure the solution is clear and free of particulate matter.
-
Set up the Diffusion Chamber: Place the uncapped small vial inside the larger beaker.
-
Introduce the Precipitant: Carefully add Solvent B (Diethyl ether) to the larger beaker, ensuring the level is well below the top of the inner vial. Do not allow the solvents to mix directly.
-
Seal and Wait: Seal the larger beaker tightly. The more volatile diethyl ether will slowly diffuse into the DMF solution in the inner vial. This gradually reduces the solubility of the compound, promoting slow crystal growth over several days.
-
Harvesting: Once suitable crystals have formed, carefully remove the vial and harvest the crystals using a loop or fine needle.
Data Presentation: Solvent Screening
A systematic approach to solvent selection is critical. The following table summarizes potential solvents for the recrystallization of quinazolinone derivatives.[1][4][5]
| Solvent System (Good Solvent / Precipitant) | Expected Solubility Profile | Notes |
| DMF / Diethyl Ether | High solubility in DMF, very low in ether. | Excellent for slow vapor diffusion. |
| Ethanol / Water | Soluble in hot ethanol, insoluble in water. | Good for cooling crystallization. Add water dropwise to the hot ethanol solution until turbidity appears, then clarify with a drop of ethanol and cool slowly. |
| Ethyl Acetate / Hexane | Moderately soluble in ethyl acetate, insoluble in hexane. | Another good option for vapor diffusion or layering. |
| Methanol | Can be used in a single-solvent system by preparing a saturated solution and allowing slow evaporation or cooling.[6] | Simpler setup, but offers less control over the rate of crystallization. |
Part 2: Structure Solution & Refinement - A Troubleshooting Guide
Once you have collected a suitable dataset, the process of solving and refining the structure begins. This is an iterative process of building a chemical model and optimizing it to best fit the experimental diffraction data.[7]
Workflow for Crystal Structure Determination & Refinement
Caption: A generalized workflow for single-crystal structure determination.
Frequently Asked Questions (FAQs): Refinement Issues
Q1: My assigned space group is P1, but the molecule has clear symmetry. Why did this happen and how do I fix it?
A1: This is a very common pitfall, often resulting from missing higher symmetry in the lattice.[8] Refining in a lower symmetry space group than the true one leads to an unstable refinement with high correlations between parameters, artificially high numbers of parameters, and poor geometry.[9]
Causality & Solution:
-
Missed Symmetry: The automatic indexing software may have failed to identify the true lattice symmetry.
-
Diagnosis: Use the ADDSYM routine within the PLATON software.[10] PLATON analyzes the atomic coordinates of your refined structure to find missed symmetry elements and will suggest the correct higher-symmetry space group.
-
Correction: Follow PLATON's instructions to generate a new instruction file (.ins) in the correct, higher symmetry space group. Re-refine your structure using this new file. The R-factors should drop, and the geometric precision will improve.
Q2: My R-factors (R1, wR2) are stubbornly high (>10%) even after anisotropic refinement. What are the most likely culprits?
A2: High R-factors indicate a poor agreement between your calculated structural model and the observed diffraction data. The cause can range from data quality issues to fundamental errors in the model.
Troubleshooting Flowchart for High R-factors:
Caption: A decision tree for diagnosing the cause of high R-factors.
Detailed Checks:
-
Incorrect Model: The most common issue is an incorrect structural model. Are all non-hydrogen atoms correctly assigned? For instance, mistaking a nitrogen for a carbon can significantly worsen the fit. Examine the difference Fourier map (Fobs-Fcalc). Large positive peaks (Q-peaks) suggest missing atoms, while large negative holes near existing atoms suggest they are misplaced or have the wrong atom type.
-
Disorder: Are any atoms showing unusually large and elongated anisotropic displacement parameters (ADPs or "thermal ellipsoids")? This is a strong indicator of static or dynamic disorder, where an atom or group occupies multiple positions in the crystal lattice. This must be modeled using appropriate commands in the refinement software (e.g., PART in SHELXL).[11]
-
Twinning: Twinning occurs when two or more crystal domains are intergrown with a specific orientation relationship.[7] It can be difficult to detect during data processing but often leads to high R-factors and strange difference map peaks. Software like Olex2 or PLATON can help identify potential twin laws, which can then be incorporated into the refinement using commands like TWIN in SHELXL.[10][12]
-
Poor Data or Absorption Correction: If the crystal was poorly shaped or highly absorbing (due to the bromine atom), an inadequate absorption correction can artificially inflate R-factors.
Q3: The bromine atom has a very large, football-shaped thermal ellipsoid (ADP). Is this normal?
A3: This is a red flag. While heavy atoms like bromine will naturally have different thermal parameters than lighter atoms, a highly anisotropic or non-positive definite ("N.P.D.") ADP often points to an underlying issue.
Causality & Solution:
-
Disorder: The most likely cause is that the bromine atom is disordered over two or more closely spaced positions. You will need to model this using two separate Br atoms with fractional occupancies that sum to one (e.g., using PART 1 and PART 2 in SHELXL with occupancies like 10.5 and 20.5 for 50% occupancy each).
-
Absorption Effects: Severe, uncorrected absorption can sometimes manifest as distorted ADPs. Ensure your absorption correction was performed correctly.
-
Incorrect Atom Assignment: In rare cases, this could indicate a misassigned atom, though this is less likely for a heavy atom like bromine.
Data Presentation: Key Refinement Parameters
Understanding these values in your refinement output (.lst file from SHELXL) is crucial for assessing the quality of your model.[13]
| Parameter | Description | Good Value (Typical for small molecules) | What a Bad Value Might Mean |
| R1 | The conventional R-factor, based on F. A measure of agreement for "observed" reflections. | < 0.05 (5%) | Poor model, twinning, disorder, wrong space group. |
| wR2 | Weighted R-factor, based on F². Calculated for all reflections. | < 0.15 (15%) | More sensitive to weaker data; can be high if the weighting scheme is poor. |
| GooF | Goodness of Fit (S). Should be close to 1. | ~ 1.0 | GooF >> 1 suggests an incorrect model or underestimated errors. GooF << 1 suggests overestimated errors or over-parameterization. |
| Max/Min Residual Density | The largest positive and negative peaks in the final difference Fourier map. | < ±0.5 e⁻/ų | Peaks > 1 e⁻/ų indicate missing atoms (positive) or wrongly placed/typed atoms (negative). |
Part 3: Validation and Publication - Finalizing Your Structure
Before publishing, your Crystallographic Information File (CIF) must be validated to ensure it is complete, consistent, and chemically reasonable. The International Union of Crystallography (IUCr) provides a free online service called checkCIF for this purpose.[14][15]
Frequently Asked Questions (FAQs): CIF Validation
Q1: My checkCIF report has several ALERTS of type A, B, and C. What do they mean?
A1: The alerts are graded by severity. You should aim to resolve all A and B alerts and provide explanations for any remaining C alerts.[16]
-
ALERT A (Most Severe): These usually indicate a serious problem that could mean your structure is fundamentally incorrect. Examples include a non-positive definite ADP, atoms that are too close together, or a reported space group that is inconsistent with the symmetry of the unit cell. These must be fixed.
-
ALERT B (Potentially Serious): These highlight unusual values that require investigation. Examples include large residual density peaks, a high R-factor, or unusual bond lengths. You should try to resolve these or have a very good scientific reason for why they exist.
-
ALERT C (Informational/Minor): These are often suggestions for improvement or point out minor deviations from expected values. Examples include missing hydrogen bond information or slightly unusual torsion angles. It is good practice to fix these, but they can often be explained in a "validation response form" within the CIF.
Workflow for CIF Validation and Correction
Caption: An iterative process for validating and correcting a CIF file.
Q2: I have a large void in my crystal lattice with residual electron density, leading to a checkCIF alert. What does this mean?
A2: This is a very common scenario indicating the presence of disordered solvent molecules (e.g., from your crystallization solvent) that could not be modeled with a discrete atomic model.
Causality & Solution:
-
Disordered Solvent: The solvent molecules occupy a cavity in the crystal lattice but do not have a fixed position or orientation, smearing their electron density.
-
Solution: Do not ignore this. The PLATON/SQUEEZE routine is designed specifically for this situation.[17] It calculates the electron contribution from the disordered solvent region, subtracts it from the observed data, and generates a new set of reflection data for refinement. This will almost always improve your refinement statistics and lead to a more accurate model of the ordered part of your structure. You must clearly state in your publication that the SQUEEZE procedure was used.
References
-
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
-
OlexSys Ltd. (2025). Olex2 Tutorials. [Link]
-
Spek, A. L. (2007). PLATON, A set of Tools for the Interpretation of Structural Results. PowerPoint Presentation, ACA2007. [Link]
-
Spek, A. L. PLATON for Windows Homepage. [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
-
Spek, A. L. The PLATON Homepage. [Link]
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CCDC. (2025). Correcting CIFs. [Link]
-
Watkin, D. J. (2008). Troublesome Crystal Structures: Prevention, Detection, and Resolution. Crystal Growth & Design, 8(12), 4275-4281. [Link]
-
Olex2. (2020). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. YouTube. [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. [Link]
-
Spek, A. L. (2021). Small molecules: the PLATON toolbox. International Union of Crystallography. [Link]
-
WinGX. Validation and Checking of CIF's. [Link]
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ISIS Neutron and Muon Source. Single Crystal Refinement using SHELX program. [Link]
-
Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]
-
Olex2. (2019). Olex2 Tutorials for new users How to install Olex2 from scratch. YouTube. [Link]
-
CCDC. (2025). Advice and tools for creating / editing a valid CIF file. [Link]
-
Zenodo. (2018). Olex Tutorial. [Link]
-
IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. [Link]
-
Spek, A. L. Automated Structure Validation. National Single Crystal X-ray Facility. [Link]
-
The McCrone Group. (2017). X-ray Diffraction–Solving Problems with Phase Analysis. [Link]
-
Gomaa, M. A. M. (2025). Solvent free synthesis of some quinazolin-4(3H)-ones. ResearchGate. [Link]
-
StudySmarter. Crystal Structure Determination & Refinement. [Link]
-
Clegg, W. (2015). Refinement of crystal structures. International Tables for Crystallography. [Link]
-
Müller, P. Structure refinement. MIT OpenCourseWare. [Link]
-
IUCr Journals. checkCIF FAQ. [Link]
-
Ubeid, M. T., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. [Link]
-
Näther, C., Bolte, M., & Egert, E. (2003). Errors and pitfalls in single crystal structure analysis. International Union of Crystallography. [Link]
-
YouTube. (2019). How to Solve Single Crystal XRD Structure. [Link]
-
CD ComputaBio. (2024). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
-
IUCr Journals. (2005). Considerations for the refinement of low-resolution crystal structures. [Link]
-
University of Zurich. Preparation of Single Crystals for X-ray Diffraction. [Link]
-
Al-Soud, Y. A., et al. (2008). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules. [Link]
-
Shelkovnikov, V. V., et al. (2021). Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][12][17]triazines. Structural Chemistry. [Link]
-
ResearchGate. (2017). Crystal data and structure refinement for the compounds 8 and 9. [Link]
-
Fun, H.-K., et al. (2008). 4-Bromo-8-methoxyquinoline. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
ResearchGate. (2020). The crystal and structure refinement data for compounds 3, 4, 5 and 8. [Link]
-
ResearchGate. (2020). Crystal data and structure refinement of compound 1. [Link]
-
Organic Chemistry Portal. Quinazoline synthesis. [Link]
-
Li, Y., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. [Link]
-
Abuelizz, H. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules. [Link]
-
Asif, M. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]
- Google Patents. (2013).
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Technical Support Center: Scaling Up the Synthesis of 8-Bromoquinazoline-2,4-diol
Welcome to the technical support resource for the synthesis and scale-up of 8-Bromoquinazoline-2,4-diol. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing field-proven insights and troubleshooting strategies to ensure a robust, scalable, and reproducible process.
Section 1: Synthetic Strategy Overview
The most reliable and commonly employed strategy for synthesizing this compound involves a two-step process. This route begins with the regioselective bromination of a suitable precursor to form 2-amino-3-bromobenzoic acid, followed by a cyclization reaction with a carbonyl source like urea or potassium cyanate.
Workflow: Primary Synthetic Route
The diagram below illustrates the standard synthetic pathway, highlighting the key intermediate and final product.
Caption: General two-step synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most prevalent and scalable method involves the cyclization of 2-amino-3-bromobenzoic acid with urea. This approach is favored for its operational simplicity and the use of readily available, inexpensive reagents. An alternative method uses potassium cyanate (KOCN) to first form an o-ureidobenzoic acid intermediate, which is then cyclized, often in a one-pot procedure.[1][2][3] While the urea method typically requires heating to temperatures around 150-160°C, the KOCN method can often be performed at room temperature in water, presenting a greener alternative.[1][2][4]
Q2: How is the key intermediate, 2-amino-3-bromobenzoic acid, prepared and what are the challenges?
2-Amino-3-bromobenzoic acid is typically synthesized via the controlled bromination of 2-aminobenzoic acid (anthranilic acid).[5] The primary challenge in this step is achieving high regioselectivity. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. To obtain the desired 3-bromo isomer, careful control of reaction conditions is crucial. Using a less reactive brominating agent or employing protecting group strategies can help minimize the formation of the 5-bromo isomer and other poly-brominated species.
Q3: What are the critical parameters for the cyclization step with urea?
The cyclization of 2-amino-3-bromobenzoic acid with urea is a condensation reaction that requires thermal energy to proceed efficiently. Key parameters include:
-
Temperature: Heating is essential. Literature often cites temperatures in the range of 130-160°C to drive the reaction, which involves the elimination of ammonia and water.[4] Insufficient heat will lead to an incomplete reaction.
-
Reagent Ratio: An excess of urea is typically used to ensure the reaction goes to completion and to compensate for any thermal decomposition of urea.
-
Reaction Time: The reaction needs to be monitored (e.g., by TLC or LC-MS) to determine the point of completion, which can take several hours.
Q4: How can I confirm the identity and purity of the final product?
A combination of spectroscopic and physical methods should be used:
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The ¹H NMR spectrum of this compound in DMSO-d₆ should show two broad singlets for the N-H protons and distinct signals for the aromatic protons, confirming the substitution pattern.[6][7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass measurement. The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) will be a key diagnostic feature.
-
Melting Point: A sharp melting point above 250°C is indicative of high purity.[6]
-
Chromatography (HPLC/TLC): These techniques are essential for assessing purity and monitoring reaction progress.
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up.
Problem 1: Low or No Yield of Final Product
-
Probable Cause A: Poor Quality Starting Material. The purity of the 2-amino-3-bromobenzoic acid is critical. Impurities can interfere with the cyclization reaction.
-
Solution: Recrystallize the 2-amino-3-bromobenzoic acid intermediate before use. Confirm its purity by NMR and melting point analysis.[5]
-
-
Probable Cause B: Inadequate Reaction Temperature. The urea fusion method requires sufficient thermal energy to drive the condensation and cyclization.
-
Solution: Ensure the reaction mixture reaches and is maintained at the target temperature (150-160°C). Use a high-boiling solvent or a neat melt, and ensure uniform heating, especially on a larger scale. A glycerin or sand bath is recommended for stable temperature control.[4]
-
-
Probable Cause C: Inefficient Mixing. On a larger scale, poor mixing can lead to localized overheating or areas where reagents are not in sufficient contact.
-
Solution: Use appropriate mechanical overhead stirring for reactions larger than 1 liter. Ensure the stir shaft and impeller are correctly sized for the reaction vessel to create a good vortex and ensure homogeneity.
-
Problem 2: The Reaction Stalls and Does Not Go to Completion
-
Probable Cause A: Insufficient Urea. Urea can decompose at high temperatures. If the reaction stalls, it may be due to a lack of the cyclizing agent.
-
Solution: Use a larger excess of urea (e.g., 3-5 equivalents). Monitor the reaction by TLC; if starting material is still present after several hours, consider adding another portion of urea.
-
-
Probable Cause B: Water in the Reaction. The cyclization is a condensation reaction that produces water. If water is not effectively removed, it can inhibit the reaction equilibrium.
-
Solution: Perform the reaction under a stream of dry nitrogen or with a setup that allows for the removal of volatiles. Ensure all glassware and reagents are thoroughly dried before starting the reaction.
-
Problem 3: Formation of Significant Side Products
-
Probable Cause: Thermal Decomposition. At elevated temperatures required for the urea melt, both the starting material and the product can decompose, leading to colored impurities and a lower yield.
-
Solution: Carefully control the reaction temperature and time. Do not overheat. Once the reaction is complete (as determined by TLC/LC-MS), cool the mixture promptly. An alternative is to explore the potassium cyanate method, which proceeds under milder, aqueous conditions and can lead to cleaner reactions.[1][2]
-
Problem 4: The Final Product is Difficult to Purify
-
Probable Cause: Low Solubility and Contamination with Starting Material. this compound is often a poorly soluble solid. Unreacted starting material (2-amino-3-bromobenzoic acid) has different solubility properties, but can be trapped in the solid product matrix.
-
Solution 1 (Acid-Base Wash): The product is weakly acidic, but the starting material is amphoteric with a free carboxylic acid. A carefully controlled workup can exploit this. After the reaction, the crude solid can be triturated or washed with a solvent that dissolves the starting material but not the product. Alternatively, dissolve the crude mixture in a dilute base (like NaOH solution), filter out any insoluble impurities, and then re-precipitate the product by acidifying with HCl.[1][2] This process should leave most of the unreacted carboxylic acid starting material in the basic or acidic filtrate.
-
Solution 2 (Recrystallization): While challenging due to low solubility, recrystallization from a high-boiling polar solvent like DMF, DMAc, or DMSO can be effective for purification.
-
Problem 5: Issues Encountered During Scale-Up
-
Probable Cause A: Exotherm Control. While the initial reaction may not be strongly exothermic, controlling the temperature of a large mass during heating is critical.
-
Solution: Scale up in manageable increments (e.g., 2x, then 5x). Use a reactor with a jacket for controlled heating and cooling. Ensure the reactor is equipped with a temperature probe to monitor the internal temperature accurately.
-
-
Probable Cause B: Product Isolation. Filtering a large volume of a fine precipitate can be slow and inefficient.
-
Solution: Allow the product to crystallize slowly upon cooling to form larger, more easily filterable particles. Use appropriate large-scale filtration equipment, such as a Nutsche filter-dryer, to improve efficiency and safety.
-
Section 4: Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of 2-Amino-3-bromobenzoic Acid[5]
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-aminobenzoic acid (1.0 eq) in a suitable solvent such as acetic acid.
-
Bromination: Cool the solution in an ice bath to 0-5°C. Slowly add a solution of bromine (1.0 eq) in acetic acid via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by pouring the mixture into a large volume of ice water. The product will precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acid.
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from an ethanol/water mixture to obtain pure 2-amino-3-bromobenzoic acid.
Protocol 2: Synthesis of this compound via Urea Cyclization[4]
-
Setup: Combine 2-amino-3-bromobenzoic acid (1.0 eq) and urea (3.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a bubbler or acid trap.
-
Reaction: Heat the mixture using a heating mantle with a sand or glycerin bath to 150-160°C. The mixture will melt and bubble as ammonia is evolved. Maintain this temperature for 3-4 hours. Monitor the reaction by TLC (a suitable mobile phase is 10% methanol in dichloromethane).
-
Workup: Allow the reaction mixture to cool to room temperature. The mixture will solidify. Add a 1 M solution of sodium hydroxide to the flask and stir until the solid breaks up.
-
Isolation: Filter the solid product using a Büchner funnel. Wash the collected solid sequentially with water and then with a small amount of cold ethanol to remove impurities.
-
Drying: Dry the resulting white to off-white solid in a vacuum oven at 80°C overnight to yield this compound.
Section 5: Data Summary
The choice of cyclization conditions can significantly impact the reaction outcome. The following table provides a comparative summary based on established chemical principles for quinazoline-2,4-dione synthesis.
| Parameter | Method A: Urea Fusion[4] | Method B: Aqueous KOCN[1][2] | Key Considerations |
| Carbonyl Source | Urea | Potassium Cyanate (KOCN) | Urea is cheaper but requires high temperatures. KOCN is more reactive but also more toxic. |
| Temperature | 150-160°C | Room Temperature | High temperatures can cause degradation. The milder conditions of Method B are advantageous for sensitive substrates. |
| Solvent | Neat (Melt) or High-boiling solvent (e.g., Diphenyl ether) | Water | Method B is a "green chemistry" approach. The neat reaction of Method A avoids solvent removal. |
| Typical Yield | Good to Excellent (70-90%) | Near-Quantitative (>95%) | Method B often results in higher and cleaner yields due to the milder conditions. |
| Workup | Trituration/Wash with base and water | Acidification and Filtration | The workup for Method B is exceptionally simple, often yielding a highly pure product directly by filtration. |
| Scalability Issues | Heat transfer, uniform mixing, potential decomposition | Handling of cyanate solutions, potential for large volumes | The thermal management in Method A is the primary scale-up challenge. |
Troubleshooting Workflow
This diagram provides a logical decision tree for addressing low yield issues during the synthesis.
Caption: Decision tree for troubleshooting low product yield.
References
- Time in Pasuruan, ID. Google Search.
-
Eco-Efficient One-Pot Synthesis of Quinazoline-2,4(1H,3H)-diones at Room Temperature in Water. J-Stage. [Link]
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Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water. PubMed. [Link]
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SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. [Link]
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Model reaction for synthesis of quinazolin-4(3H)-one. ResearchGate. [Link]
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Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. MDPI. [Link]
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Selective Bromination of Tricyclic Quinazolones. WWJMRD. [Link]
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Synthesis of bromoquinazoline-2,4(1H,3H)-dione derivative 147. ResearchGate. [Link]
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Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. MDPI. [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]
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Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central. [Link]
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Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. NIH. [Link]
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A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC. [Link]
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2-Amino-5-bromobenzaldehyde. Organic Syntheses Procedure. [Link]
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Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. [Link]
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Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific. [Link]
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Sandmeyer Reaction. Organic Chemistry Portal. [Link]
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Crystal structure of 2-amino-3-bromobenzoic acid, C7H6BrNO2, at 173 K. ResearchGate. [Link]
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Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. PMC - NIH. [Link]
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DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. NIH. [Link]
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Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. MDPI. [Link]
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Quinazoline synthesis. Organic Chemistry Portal. [Link]
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Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. [Link]
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DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. [Link]
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Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Sciprofiles. [Link]
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Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. ResearchGate. [Link]
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Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]
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Synthesis of 2-amino-3, 5-dibromobenzophenone. ResearchGate. [Link]
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Validation & Comparative
A Comparative Analysis of 8-Bromoquinazoline-2,4-diol and 6-Bromoquinazoline-2,4-diol: Unraveling the Influence of Bromine Positioning on Biological Activity
For Immediate Release
In the landscape of medicinal chemistry, the quinazoline scaffold is a cornerstone for the development of a diverse array of therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, antibacterial, and anti-inflammatory properties. Among these, halogenated quinazolines have garnered significant interest, with the position of the halogen atom often playing a pivotal role in modulating their pharmacological profiles. This guide provides an in-depth, objective comparison of two positional isomers: 8-bromoquinazoline-2,4-diol and 6-bromoquinazoline-2,4-diol, offering insights for researchers, scientists, and drug development professionals.
While direct comparative studies evaluating this compound and 6-bromoquinazoline-2,4-diol in parallel are not extensively documented in publicly available literature, a comprehensive analysis of existing research on related bromo-substituted quinazoline derivatives allows for a scientifically grounded discussion of their potential activities and the critical influence of the bromine atom's location.
The Quinazoline Core: A Privileged Scaffold in Drug Discovery
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, serves as a versatile template for interacting with various biological targets. The 2,4-diol tautomeric form, also known as quinazoline-2,4(1H,3H)-dione, is a particularly important pharmacophore. The introduction of a bromine atom, a halogen with significant electronegativity and lipophilicity, can profoundly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins.
Positional Isomerism: The Decisive Role of Bromine Placement
The substitution pattern on the quinazoline ring is a key determinant of biological activity. Structure-activity relationship (SAR) studies on various quinazoline derivatives have consistently shown that the location of substituents can dramatically alter potency, selectivity, and even the mechanism of action.
The 6-Bromo Substitution: A Well-Explored Avenue
Research has more frequently explored the impact of substitution at the 6-position of the quinazoline ring. Studies on various 6-bromoquinazoline derivatives have indicated that this substitution can contribute to significant biological activities. For instance, certain 6-bromo-4(3H)-quinazolinone derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines like MCF-7 (human breast adenocarcinoma) and SW480 (human colon adenocarcinoma)[1][2]. The presence of a halogen at the 6-position is often associated with enhanced anticancer effects[2].
The 8-Bromo Substitution: An Area Ripe for Exploration
The 8-position of the quinazoline ring has also been a site for halogen substitution to modulate biological activity. The presence of a halogen atom at the 8-position has been shown to be a feature in some biologically active quinazolinone derivatives[3]. For example, 8-fluoroquinazoline derivatives have been investigated as Aurora A kinase inhibitors, with the halogen atom contributing to the inhibitory effect[4]. While less explored than the 6-position, the 8-position offers a distinct electronic and steric environment that can be exploited for targeted drug design.
Anticipated Biological Activities: A Comparative Outlook
Based on the available literature for related compounds, we can extrapolate the potential biological activities of this compound and 6-bromoquinazoline-2,4-diol. It is crucial to emphasize that these are projections based on SAR trends and require direct experimental validation.
Table 1: Postulated Comparative Biological Activities
| Biological Activity | This compound | 6-Bromoquinazoline-2,4-diol | Rationale and Supporting Evidence |
| Anticancer Activity | Potentially Active | Potentially Active | Halogen substitution at both the 6- and 8-positions of the quinazoline ring has been associated with enhanced anticancer activity in various derivatives. The precise potency would depend on the specific cancer cell line and the molecular target. |
| Antibacterial Activity | Potentially Active | Potentially Active | Quinazoline derivatives, including halogenated ones, are known to possess antibacterial properties. SAR studies suggest that the presence of a halogen at the 6- and/or 8-position can improve antimicrobial activity[3]. |
Experimental Protocols for Comparative Evaluation
To provide a definitive comparison of the biological activities of this compound and 6-bromoquinazoline-2,4-diol, rigorous and standardized experimental protocols are essential. The following are detailed methodologies for assessing their potential anticancer and antibacterial properties.
Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine and compare the cytotoxic effects of this compound and 6-bromoquinazoline-2,4-diol on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
This compound and 6-bromoquinazoline-2,4-diol
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound and 6-bromoquinazoline-2,4-diol in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Experimental Workflow for Anticancer Screening
Caption: Workflow for in vitro anticancer screening using the MTT assay.
Protocol 2: In Vitro Antibacterial Activity Assessment (Agar Well Diffusion Method)
The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a substance.
Objective: To evaluate and compare the antibacterial efficacy of this compound and 6-bromoquinazoline-2,4-diol against Gram-positive and Gram-negative bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
This compound and 6-bromoquinazoline-2,4-diol
-
Mueller-Hinton Agar (MHA)
-
Nutrient Broth
-
Sterile petri dishes
-
Sterile cork borer
-
Micropipettes
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation: Inoculate a loopful of the test bacteria into nutrient broth and incubate at 37°C for 18-24 hours. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
Agar Plate Preparation: Pour molten MHA into sterile petri dishes and allow it to solidify.
-
Inoculation: Spread the standardized bacterial inoculum evenly over the surface of the MHA plates using a sterile cotton swab.
-
Well Creation: Create wells of 6 mm diameter in the agar plates using a sterile cork borer.
-
Compound Application: Add a defined concentration of the dissolved this compound and 6-bromoquinazoline-2,4-diol into separate wells. Include a vehicle control (DMSO) and a positive control (e.g., Ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters.
-
Data Analysis: Compare the zones of inhibition produced by each compound to determine their relative antibacterial activity.
Signaling Pathway: Potential Inhibition of EGFR Signaling
Many quinazoline derivatives exert their anticancer effects by inhibiting key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.
Caption: Simplified EGFR signaling pathway and potential inhibition by bromo-quinazoline-2,4-diols.
Conclusion and Future Directions
Future research should focus on the parallel synthesis and biological screening of these positional isomers to elucidate the precise impact of bromine placement on their anticancer and antibacterial activities. Such studies will not only provide valuable data for lead optimization but also contribute to a deeper understanding of the structure-activity relationships governing the pharmacological effects of this important class of heterocyclic compounds.
References
- Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2014). Halogen‐based quinazolin‐4(3H)‐one derivatives as MCF‐7 breast cancer inhibitors: Current developments and structure–activity relationship. Archiv der Pharmazie, 358(1), e2400740.
- Asif, M. (2021). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Pharmaceutical and Biomedical Research, 7(3), 165-186.
- Emami, S., Foroumadi, A., Falahati, M., & Larijani, B. (2024).
- Fares, M., Aboutabl, M. A., El-Sayed, M. A. A., Abdel-Aziz, M., & El-Kerdawy, A. M. (2022). 2-(3-Bromophenyl)
- Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Journal of the Iranian Chemical Society, 1-18.
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Introduction: The Quinazoline Scaffold and the Significance of Halogenation
An In-Depth Comparative Analysis of Bromo-Substituted Quinazoline Isomers for Drug Discovery Professionals
This guide provides a comprehensive comparative analysis of bromo-substituted quinazoline isomers, focusing on their synthesis, physicochemical properties, and anticancer activity. For researchers and professionals in drug development, understanding the nuanced impact of bromine atom placement on the quinazoline scaffold is critical for designing targeted and effective therapeutic agents. This document synthesizes experimental data to highlight these structure-activity relationships (SAR), presents quantitative data in structured tables, and provides detailed experimental protocols for key biological assays to ensure scientific rigor and reproducibility.
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved anticancer drugs like Gefitinib and Erlotinib.[1] These drugs primarily function as tyrosine kinase inhibitors, targeting enzymes such as the Epidermal Growth Factor Receptor (EGFR), which are often overactive in various cancers.[2]
The introduction of halogen atoms, particularly bromine, at specific positions on the quinazoline ring can significantly modulate a compound's physicochemical properties and biological efficacy.[1] Bromine substitution can enhance lipophilicity, which may improve cell membrane permeability, and can also form halogen bonds, influencing drug-receptor interactions. The precise position of the bromine atom—a concept known as structural isomerism—can dramatically alter the molecule's electronic distribution, steric profile, and ultimately, its therapeutic potential.[3][4] This guide will focus on the comparative aspects of bromo-substitution at the 6, 7, and 8 positions of the quinazoline core.
Caption: General structure of the quinazoline scaffold and its bromo-substituted isomers.
Synthesis of Bromo-Substituted Quinazoline Derivatives
The synthesis of bromo-substituted quinazolines typically begins with a correspondingly substituted anthranilic acid or anthranilamide. For instance, the synthesis of 6-bromoquinazoline derivatives often starts with 5-bromoanthranilic acid.[1]
A general synthetic route for 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one is outlined below. This intermediate is a versatile precursor for a variety of derivatives.[1]
Caption: General synthesis workflow for 6-bromoquinazoline derivatives.[1]
This multi-step synthesis allows for the introduction of various substituents, enabling the exploration of a wide chemical space and the fine-tuning of biological activity. The structures of the final compounds are typically confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1][5]
Comparative Physicochemical Properties
| Property | 6-Bromo Isomer | 7-Bromo Isomer | 8-Bromo Isomer | Rationale for Differences |
| Molecular Weight | ~209.04 g/mol [6] | ~209.04 g/mol | ~208.05 g/mol [7] | Identical for isomers. |
| Predicted XLogP3 | 1.7[6] | (Not available) | 2.5[7] | The position of the electronegative bromine atom relative to the nitrogen atoms in the pyrimidine ring alters the molecule's overall polarity and lipophilicity.[4] |
| Reactivity | The 6-position is often favored for substitution to enhance anticancer effects.[1] | (Less studied) | The 8-position can be involved in chelation, especially with an adjacent hydroxyl group.[8][9] | Electronic effects of the bromine atom and steric hindrance at different positions influence reactivity. |
Comparative Biological Activity: Focus on Anticancer Properties
The majority of published research focuses on the anticancer activity of 6-bromoquinazoline derivatives, with many compounds showing potent cytotoxic effects against various cancer cell lines.[1][10][11] Data on 7-bromo and 8-bromo isomers is less abundant, making a direct, robust comparison challenging. However, by compiling available data, we can begin to discern patterns in their structure-activity relationships.
6-Bromoquinazoline Derivatives
Numerous studies have demonstrated that 6-bromoquinazoline derivatives exhibit significant anticancer activity, often superior to standard chemotherapeutic agents like cisplatin.[10] For example, a series of 6-bromoquinazoline derivatives (5a-j) showed IC₅₀ values in the range of 0.53-46.6 μM against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines.[10] Compound 5b, with a fluoro substitution at the meta position of a phenyl moiety, was particularly potent, with IC₅₀ values of 0.53-1.95 μM.[10][11] The proposed mechanism for many of these compounds is the inhibition of EGFR.[1][10]
7-Bromoquinazoline and 8-Bromoquinazoline Derivatives
While less explored as anticancer agents, the 7-bromo and 8-bromo isomers have shown biological activity in other contexts. For instance, 7-bromoquinoline-5,8-dione derivatives have been synthesized and evaluated for their antimicrobial activity.[12] Derivatives of 8-hydroxyquinoline, which can be brominated, are well-known for their wide range of biological activities, including anticancer effects, often attributed to their ability to chelate metal ions.[8][9][13] The bromination of 8-substituted quinolines has been studied, indicating that the position of substitution influences the resulting biological profile.[14][15]
Summary of Anticancer Activity Data
The following table summarizes representative IC₅₀ values for various bromo-substituted quinazoline and quinoline derivatives against the MCF-7 breast cancer cell line. Note: These values are compiled from different studies and should be interpreted with caution due to potential variations in experimental conditions.
| Compound Class | Specific Derivative | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6-Bromoquinazoline | Compound 5b | MCF-7 | 0.53-1.95 | [10][11] |
| 6-Bromoquinazoline | Compound 8a | MCF-7 | 15.85 ± 3.32 | [1][16] |
| Dibromo-quinazolinone | Compound 1f | MCF-7 | 101.37 ± 12.20 | [5] |
| Bromoquinoline | Compound 11 (5,7-dibromo...) | HeLa, HT29, C6 | 5.45–9.6 µg/mL | [14] |
This data suggests that the 6-bromo substitution pattern is a promising starting point for the design of potent anticancer agents. The higher IC₅₀ values for some other derivatives highlight the critical importance of both the bromine position and other substitutions on the quinazoline scaffold.
Experimental Protocol: Comparative In Vitro Cytotoxicity Assay (MTT Assay)
To enable a direct and reliable comparison of the anticancer activity of different bromo-substituted quinazoline isomers, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[2][13]
Principle
Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of this colored formazan, which is dissolved in a suitable solvent, is directly proportional to the number of living cells.[13]
Materials
-
Cancer cell lines (e.g., MCF-7, A549, SW480)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Bromo-substituted quinazoline isomers (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Positive control (e.g., Doxorubicin, Cisplatin)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Step-by-Step Methodology
-
Cell Seeding:
-
Culture the chosen cancer cell lines to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the bromo-substituted quinazoline isomers and the positive control in the complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include wells for a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).
-
Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the MTT solution to each well.
-
Incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Caption: Workflow for the comparative MTT cytotoxicity assay.
Conclusion and Future Directions
This guide provides a comparative overview of bromo-substituted quinazoline isomers, with a particular focus on their potential as anticancer agents. The available literature strongly suggests that the 6-bromoquinazoline scaffold is a highly promising starting point for the development of potent cytotoxic compounds, likely acting through mechanisms such as EGFR inhibition.[1][10]
However, the relative lack of data on 7-bromo and 8-bromo isomers represents a significant knowledge gap. There is a clear need for systematic, head-to-head comparative studies of these isomers to fully elucidate the structure-activity relationships governed by the bromine position. Researchers are encouraged to use standardized protocols, such as the MTT assay detailed here, to generate robust and comparable data. Such studies will be invaluable in guiding the rational design of the next generation of quinazoline-based therapeutics.
References
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Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. (URL: [Link])
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6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. PubMed. (URL: [Link])
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6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health (NIH). (URL: [Link])
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Synthesis of 6-bromo-oxo quinazoline derivatives and their pharmacological activities. SciSpace. (URL: [Link])
-
Protocol to identify small-molecule inhibitors against cancer drug resistance. National Institutes of Health (NIH). (URL: [Link])
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6‐Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. ResearchGate. (URL: [Link])
-
Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed. (URL: [Link])
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (URL: Not available)
-
Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. National Institutes of Health (NIH). (URL: [Link])
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(PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. (URL: [Link])
-
Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. National Institutes of Health (NIH). (URL: [Link])
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health (NIH). (URL: [Link])
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Quinazoline derivatives: synthesis and bioactivities. PubMed Central. (URL: [Link])
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A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. (URL: [Link])
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6-Bromoquinoline. PubChem. (URL: [Link])
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6-Bromo-quinazoline. PubChem. (URL: [Link])
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Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate. (URL: [Link])
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central. (URL: [Link])
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6-bromo-quinazoline (C8H5BrN2). PubChemLite. (URL: [Link])
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Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. (URL: [Link])
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pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties. ACS Publications. (URL: [Link])
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6-Bromo-2-chloroquinazoline. PubChem. (URL: [Link])
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ResearchGate. (URL: [Link])
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Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. (URL: [Link])
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8-Bromoquinoline. PubChem. (URL: [Link])
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Structural Isomerism. Doc Brown's Chemistry. (URL: [Link])
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Physicochemical Properties in Relation to Biological Action. Pharmaguideline. (URL: [Link])
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Types of Isomers. Master Organic Chemistry. (URL: [Link])
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Effect of physicochemical factors on biological activity-Medicinal Chemistry. Slideshare. (URL: [Link])
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Isoquinoline. NIST WebBook. (URL: [Link])
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8-Hydroxyquinoline. NIST WebBook. (URL: [Link])
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Quinoline, 8-nitro-. NIST WebBook. (URL: [Link])
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Validating the Anticancer Activity of 8-Bromoquinazoline-2,4-diol In Vitro: A Comparative Guide
In the landscape of oncology drug discovery, the quinazoline scaffold has emerged as a privileged structure, forming the core of numerous clinically effective anticancer agents.[1][2] These compounds frequently exert their effects by targeting key signaling molecules, such as protein kinases, which are often dysregulated in cancer.[2][3] This guide presents a comprehensive in vitro validation workflow for a novel derivative, 8-Bromoquinazoline-2,4-diol, comparing its potential anticancer activities against established alternatives. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for the initial preclinical assessment of similar novel chemical entities.[4][5][6]
Rationale and Experimental Design
The rationale for investigating this compound is grounded in the extensive history of quinazoline derivatives in cancer therapy.[1][7] Modifications to the quinazoline ring, such as halogenation, have been shown to modulate biological activity.[8] This study is designed to objectively quantify the cytotoxic and mechanistic effects of this compound in comparison to a well-established first-generation EGFR inhibitor, Gefitinib (a quinazoline derivative), and a standard-of-care cytotoxic agent, Doxorubicin.
Cell Line Selection: To assess the breadth of activity, a panel of human cancer cell lines representing different cancer types with varying genetic backgrounds was chosen:
-
A549 (Lung Carcinoma): Known to be KRAS-mutant and relatively resistant to EGFR inhibitors.
-
MCF-7 (Breast Adenocarcinoma): Estrogen receptor-positive, a common model for hormone-dependent breast cancer.
-
HCT116 (Colorectal Carcinoma): A well-characterized model for colon cancer studies.
Comparator Compounds:
-
Gefitinib: A targeted therapy that inhibits epidermal growth factor receptor (EGFR) tyrosine kinase.[1]
-
Doxorubicin: A conventional chemotherapeutic agent that intercalates DNA and inhibits topoisomerase II.[9]
The following workflow outlines the series of in vitro assays employed to build a comprehensive profile of this compound's anticancer activity.
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A Comparative Guide to the Validation of 8-Bromoquinazoline-2,4-diol Binding to the Epidermal Growth Factor Receptor (EGFR)
This guide provides a comprehensive, multi-assay framework for the rigorous validation of novel kinase inhibitors, using the putative binding of 8-Bromoquinazoline-2,4-diol to the Epidermal Growth Factor Receptor (EGFR) as a prime example. For researchers in oncology and drug development, establishing direct, high-affinity target engagement is a critical milestone. This document moves beyond a simple recitation of protocols to explain the strategic rationale behind each experimental choice, ensuring a self-validating cascade of evidence from initial biophysical interaction to functional cellular inhibition.
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved EGFR tyrosine kinase inhibitors (TKIs), including Gefitinib and Erlotinib.[1][2] These drugs function by competing with ATP at the kinase domain's active site, thereby blocking the autophosphorylation and downstream signaling that drives tumor cell proliferation.[3][4] This guide will outline the essential experiments required to confirm that a new chemical entity, this compound, engages EGFR in a similar manner and to quantitatively compare its binding profile against these established first-generation inhibitors.
Part 1: The EGFR Target - Structure, Signaling, and Therapeutic Rationale
The Epidermal Growth Factor Receptor is a transmembrane protein that plays a central role in regulating cell growth, survival, and differentiation.[5] Upon binding its cognate ligands, such as EGF, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular kinase domain.[6] This phosphorylation creates docking sites for adaptor proteins, initiating multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are hallmarks of many cancers.[7][8] Dysregulation of EGFR signaling, through overexpression or activating mutations, leads to uncontrolled cell division and is a key driver in various malignancies, particularly non-small cell lung cancer (NSCLC).[9][10][11]
EGFR Signaling Pathway Overview
The following diagram illustrates the critical signaling nodes downstream of EGFR activation, which are therapeutically targeted by kinase inhibitors.
Caption: Simplified EGFR signaling cascade initiated by ligand binding.
Part 2: A Validated Workflow for Confirming Target Engagement
To build a compelling case for a novel inhibitor's mechanism of action, a tiered and orthogonal experimental approach is essential. We begin with rapid, direct biophysical methods to confirm binding and progress to more complex cellular assays that demonstrate functional consequences. This workflow ensures that each step logically validates the next, minimizing the risk of artifacts and misinterpretation.
Caption: Orthogonal workflow for validating a novel kinase inhibitor.
Part 3: Biophysical Assays - The Direct Evidence of Binding
The foundational step is to demonstrate a direct, physical interaction between this compound and purified EGFR kinase domain protein.
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
Expertise & Causality: DSF is the ideal primary screen due to its speed, low protein consumption, and high throughput.[12][13] The principle is that ligand binding stabilizes a protein's tertiary structure, increasing the energy required to unfold it.[12] This increased stability is observed as a positive shift in the protein's melting temperature (Tm). A significant thermal shift (ΔTm) is strong evidence of direct engagement.
Experimental Protocol: DSF
-
Reagent Preparation:
-
Prepare a master mix containing 5 µM purified EGFR kinase domain (recombinant) and 5x SYPRO Orange dye in a buffered solution (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP).
-
Prepare a 10 mM stock of this compound in 100% DMSO. Create a serial dilution series of the compound.
-
-
Plate Setup:
-
In a 96- or 384-well qPCR plate, add the compound dilutions to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is constant across all wells and does not exceed 1%.
-
Include a "DMSO only" control (protein + dye + DMSO) and a "no protein" control (buffer + dye + DMSO).
-
-
Assay Execution:
-
Add the protein/dye master mix to each well for a final volume of 20 µL. Seal the plate.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment: ramp the temperature from 25°C to 95°C at a rate of 0.5°C/min, acquiring fluorescence data at each interval.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The midpoint of the sigmoidal transition is the Tm.
-
Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of each compound-treated sample.
-
Trustworthiness: The inclusion of a DMSO-only control is critical to establish the baseline Tm of the protein under assay conditions. A ΔTm > 2°C is generally considered a meaningful hit.
Isothermal Titration Calorimetry (ITC)
Expertise & Causality: While DSF confirms binding, ITC provides the gold-standard, in-solution measurement of binding affinity (Kd), stoichiometry (n), and the underlying thermodynamic parameters (enthalpy ΔH and entropy ΔS).[14][15] It directly measures the heat released or absorbed as the ligand is titrated into the protein solution, providing a complete thermodynamic signature of the interaction without labels or immobilization.[16]
Experimental Protocol: ITC
-
Sample Preparation:
-
Express and purify the EGFR kinase domain to >95% purity.
-
Dialyze both the protein and the this compound compound extensively against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch artifacts.[17]
-
Degas both solutions immediately before the experiment.
-
-
Instrument Setup:
-
Load the sample cell (typically ~200 µL) with EGFR protein at a concentration of 20-50 µM.
-
Load the injection syringe with this compound at a concentration 10-15 times that of the protein (e.g., 300-500 µM).
-
-
Titration Experiment:
-
Set the experiment temperature (e.g., 25°C).
-
Perform an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip, followed by 20-30 subsequent injections of 1-2 µL each, spaced to allow the signal to return to baseline.[14]
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate Kd, n, ΔH, and ΔS.
-
Trustworthiness: The stoichiometry (n) value should be close to 1, indicating a 1:1 binding event, which is expected for an ATP-competitive inhibitor. A well-defined sigmoidal curve is indicative of a specific binding interaction.
Surface Plasmon Resonance (SPR)
Expertise & Causality: SPR complements ITC by providing real-time kinetic data: the association rate constant (kon) and the dissociation rate constant (koff).[18][19] The ratio of these rates (koff/kon) provides the dissociation constant (Kd). This is crucial for structure-activity relationship (SAR) studies, as compounds with similar affinities can have vastly different on- and off-rates, impacting their pharmacological effect (e.g., residence time).[19]
Experimental Protocol: SPR
-
Chip Preparation and Protein Immobilization:
-
Select a sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface with a mixture of EDC/NHS.
-
Immobilize the EGFR kinase domain to the surface at a low density to avoid mass transport limitations. The choice of buffer pH is critical to ensure the protein remains active.[20]
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for background signal subtraction.
-
-
Binding Analysis:
-
Prepare a serial dilution of this compound in running buffer (e.g., HBS-EP+ with 1% DMSO).
-
Inject the compound dilutions over the protein and reference surfaces, starting with the lowest concentration. Include several buffer-only (blank) injections for double referencing.
-
Monitor the association phase (compound injection) and the dissociation phase (buffer flow).
-
-
Data Analysis:
-
Subtract the reference channel signal and the blank injection signals from the active channel data.
-
Fit the resulting sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and calculate the Kd.
-
Part 4: Cellular Assays - Confirming Functional Inhibition
Demonstrating direct binding is necessary but not sufficient. The inhibitor must also block the protein's function in a biologically relevant context.
Cellular Target Engagement via Western Blot
Expertise & Causality: The ultimate proof of an EGFR inhibitor's mechanism is its ability to enter a cell and prevent receptor autophosphorylation upon ligand stimulation. Western blotting is a robust method to visualize this inhibition.[6] We measure the level of phosphorylated EGFR (p-EGFR) relative to the total amount of EGFR protein. A potent inhibitor should cause a dose-dependent decrease in the p-EGFR signal.
Experimental Protocol: Western Blot for p-EGFR
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line with high EGFR expression (e.g., A431). Seed cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free media for 12-24 hours to reduce basal EGFR activity.
-
Pre-treat cells with varying concentrations of this compound (and comparator drugs) for 1-2 hours. Include a vehicle (DMSO) control.
-
-
Stimulation and Lysis:
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce robust EGFR phosphorylation.
-
Immediately place plates on ice, aspirate media, and wash with ice-cold PBS.
-
Lyse the cells with RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[6]
-
-
Protein Quantification and Electrophoresis:
-
Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. BSA is preferred over milk for phospho-protein detection to reduce background.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-EGFR (e.g., Tyr1068).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against total EGFR and a loading control (e.g., β-actin or GAPDH).
-
Trustworthiness: A dose-dependent reduction in the p-EGFR/Total EGFR ratio, in the presence of consistent loading control levels, provides powerful evidence of on-target cellular activity.
Part 5: Comparative Analysis - Benchmarking Performance
To understand the potential of this compound, its performance must be benchmarked against established standards. Gefitinib and Erlotinib are first-generation reversible EGFR TKIs and serve as excellent comparators.[21][22]
Data Summary Table
| Parameter | Assay | This compound (Illustrative Data) | Gefitinib (Reference Data) | Erlotinib (Reference Data) | Rationale |
| ΔTm (°C) | DSF | +7.5 | ~ +6-8 | ~ +6-9 | Measures target stabilization upon binding. |
| Kd (nM) | ITC / SPR | 25 | ~ 2-40[23] | ~ 20-100[24] | Direct measure of binding affinity. Lower is better. |
| koff (s⁻¹) | SPR | 5 x 10⁻⁴ | Variable | Variable | Dissociation rate; inverse of residence time. |
| Cellular IC₅₀ (nM) | Western Blot | 80 | ~ 20-50 | ~ 20-100[24] | Functional potency in a cellular context. |
Note: Data for this compound is hypothetical for illustrative purposes. Reference data is compiled from literature and can vary based on assay conditions and EGFR mutation status.
Interpretation: In this illustrative example, the significant thermal shift (+7.5°C) for this compound provides strong initial evidence of direct binding, comparable to the reference compounds. The Kd of 25 nM, determined by ITC or SPR, indicates high-affinity binding, positioning it well within the range of effective first-generation inhibitors. The cellular IC₅₀ of 80 nM demonstrates that the compound can access and inhibit its target in a complex biological environment, albeit with slightly less potency than the benchmarks in this example. The combination of strong biophysical affinity and confirmed cellular activity would validate this compound as a legitimate EGFR-binding molecule worthy of further investigation.
Conclusion
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Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (n.d.). Journal of Visualized Experiments. Available at: [Link]
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Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (2025). Drug Hunter. Available at: [Link]
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What is the mechanism of Erlotinib Hydrochloride? (2024). Patsnap Synapse. Available at: [Link]
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Björkelund, H., et al. (2012). Resolving the EGF-EGFR interaction characteristics through a multiple-temperature, multiple-inhibitor, real-time interaction analysis approach. Molecular Medicine Reports, 6(6), 1347-1352. Available at: [Link]
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Björkelund, H., et al. (2011). Gefitinib Induces Epidermal Growth Factor Receptor Dimers Which Alters the Interaction Characteristics with 125I-EGF. PLoS One, 6(9), e24739. Available at: [Link]
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Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. (2020). Bioorganic & Medicinal Chemistry, 28(1), 115197. Available at: [Link]
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A Comparative Guide to the Mechanism of Action of 8-Bromoquinazoline Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold and the Significance of the 8-Bromo Substitution
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2][3] Its rigid, planar structure and ability to form key hydrogen bonds with the hinge region of ATP-binding pockets have made it a cornerstone in the development of kinase inhibitors.[4] Several FDA-approved drugs, including gefitinib (Iressa®), erlotinib (Tarceva®), and lapatinib (Tykerb®), feature the quinazoline core and have revolutionized the treatment of various cancers by targeting specific protein kinases.[2][5][6]
The introduction of a bromine atom at the 8-position of the quinazoline ring can significantly influence the compound's physicochemical properties and biological activity. This substitution can modulate factors such as lipophilicity, metabolic stability, and, most importantly, the inhibitor's binding affinity and selectivity for its target protein. While the broader class of quinazoline inhibitors is well-characterized, this guide provides a focused, in-depth analysis of 8-bromoquinazoline derivatives, comparing their mechanisms of action with established alternatives and providing the experimental framework to validate these findings.
Primary Mechanism of Action: Kinase Inhibition
The predominant mechanism of action for quinazoline-based inhibitors, including 8-bromo derivatives, is the inhibition of protein kinases.[1][3] These enzymes play a critical role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[7] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[7]
Targeting Receptor Tyrosine Kinases (RTKs): The EGFR Family
A significant number of quinazoline inhibitors, including several bromo-substituted analogues, target the Epidermal Growth Factor Receptor (EGFR) family of RTKs.[1][5][8] EGFR and its family members (HER2, HER3, HER4) are key regulators of cell proliferation and are frequently overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC), breast cancer, and colorectal cancer.[9][10][11]
8-bromoquinazoline inhibitors, like their non-brominated counterparts, typically act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that leads to cell proliferation and survival.[10][12][13] The presence of a bromine atom can enhance the binding affinity through favorable interactions within the active site.[14]
Comparative Analysis: 8-Bromoquinazolines vs. FDA-Approved EGFR Inhibitors
To provide a clear performance benchmark, the following table compares the inhibitory activity of representative bromo-quinazoline derivatives with established EGFR inhibitors.
| Compound | Target(s) | IC50 (nM) | Cell Line(s) | Reference(s) |
| 6-Bromo-quinazoline Derivative (8a) | EGFR | ~15,850 (MCF-7) | MCF-7, SW480 | [8] |
| Gefitinib (Iressa®) | EGFR | Varies by mutation | NSCLC cell lines | [10][12][13][15][16] |
| Erlotinib (Tarceva®) | EGFR | Varies by mutation | NSCLC, Pancreatic cancer cell lines | [9][17][18][19][20] |
| Lapatinib (Tykerb®) | EGFR, HER2 | Varies | Breast cancer cell lines | [11][21][22][23] |
| Vandetanib (Caprelsa®) | VEGFR, EGFR, RET | Varies | Medullary thyroid cancer cell lines | [24][25][26][27][28] |
Note: IC50 values can vary significantly based on the specific assay conditions and the mutational status of the target kinase.
Targeting Non-Receptor Tyrosine Kinases and Other Kinase Families
Beyond RTKs, the versatility of the quinazoline scaffold allows for the targeting of non-receptor tyrosine kinases (nRTKs) and other kinase families, such as the Aurora kinases.[29][30][31]
Aurora Kinases: These serine/threonine kinases are crucial for the regulation of mitosis.[32] Their overexpression is common in many cancers, making them attractive therapeutic targets.[32] A notable example is a 2-(3-bromophenyl)-8-fluoroquinazoline derivative that has demonstrated potent and selective inhibition of Aurora A kinase, leading to cell cycle arrest and apoptosis.
Signaling Pathway Visualization
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by 8-bromoquinazoline derivatives.
Caption: Inhibition of the EGFR signaling pathway by 8-bromoquinazoline derivatives.
Experimental Protocols for Mechanism of Action Studies
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for key experiments used to characterize the mechanism of action of 8-bromoquinazoline inhibitors.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Principle: A fluorescence-based assay, such as TR-FRET, is commonly used. The assay measures the phosphorylation of a substrate peptide by the target kinase. Inhibition is observed as a decrease in the fluorescent signal.[17]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the target kinase and biotinylated peptide substrate in kinase buffer to the desired concentrations.
-
Prepare a stock solution of the 8-bromoquinazoline inhibitor in DMSO and create a serial dilution series.
-
Prepare an ATP solution in kinase buffer.
-
Prepare detection reagents: a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.
-
-
Assay Procedure:
-
Add the 8-bromoquinazoline inhibitor dilutions or vehicle control (DMSO) to a 384-well assay plate.
-
Add the kinase and substrate mixture to each well.
-
Incubate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add the detection reagents and incubate in the dark to allow for binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product, the amount of which is proportional to the number of living cells.[9]
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line in the appropriate medium until they reach the exponential growth phase.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the 8-bromoquinazoline inhibitor in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation and Solubilization:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C to allow for formazan crystal formation.
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Western Blot Analysis for Target Engagement
This technique is used to confirm that the inhibitor is engaging its target within the cell and inhibiting its downstream signaling.
Principle: Western blotting allows for the detection of specific proteins in a cell lysate. By using phospho-specific antibodies, one can assess the phosphorylation status of the target kinase and its downstream substrates, providing a direct measure of the inhibitor's effect on the signaling pathway.
Step-by-Step Methodology:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the 8-bromoquinazoline inhibitor at various concentrations and for different time points.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA in TBST for phospho-antibodies).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
-
Conclusion and Future Perspectives
8-bromoquinazoline derivatives represent a promising class of kinase inhibitors with therapeutic potential in oncology and other diseases. Their mechanism of action is primarily centered on the inhibition of key signaling kinases such as EGFR and Aurora kinases. This guide provides a framework for understanding and evaluating these inhibitors in a comparative context with established drugs. The detailed experimental protocols offer a self-validating system for researchers to rigorously assess the efficacy and mechanism of novel 8-bromoquinazoline compounds. Future research should focus on expanding the kinase selectivity profiling of this compound class and optimizing their pharmacokinetic and pharmacodynamic properties to advance the most promising candidates toward clinical development.
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Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH. (2024-07-04). (URL: [Link])
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The Efficacy of 8-Bromoquinolines in Drug Discovery: A Comparative Guide for Researchers
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1] Halogenation of this scaffold is a well-established strategy to modulate the physicochemical and pharmacological properties of the resulting compounds, influencing their potency, selectivity, and metabolic stability. Among the various haloquinolines, 8-bromoquinoline derivatives have emerged as a class of compounds with significant therapeutic potential across diverse fields, including oncology, infectious diseases, and neuroprotection. This guide provides an in-depth, objective comparison of the efficacy of 8-bromoquinolines with other haloquinoline analogs, supported by experimental data and detailed methodologies to aid researchers in their drug discovery endeavors.
Understanding the Role of Halogenation in Quinoline Efficacy
The introduction of a halogen atom, such as bromine, chlorine, fluorine, or iodine, into the quinoline ring profoundly impacts the molecule's electronic and lipophilic character. The nature and position of the halogen substituent can dramatically influence a compound's biological activity.[2] This is a cornerstone of structure-activity relationship (SAR) studies, which aim to delineate how specific structural modifications affect a molecule's interaction with its biological target.[3] For instance, the electronegativity and size of the halogen can alter binding affinities with enzymes or receptors, while increased lipophilicity can enhance membrane permeability.
This guide will delve into the comparative efficacy of 8-bromoquinolines in three key therapeutic areas: anticancer, antimicrobial, and antimalarial research.
I. Comparative Anticancer Activity
Haloquinolines have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the nature and position of the halogen substituent.[4]
Quantitative Comparison of Anticancer Efficacy
The following table summarizes the cytotoxic activity (IC50 values) of various 8-bromoquinoline derivatives and other haloquinolines against different cancer cell lines.
| Compound | Halogen Substituent(s) | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | 5,7-Dibromo | C6 (rat brain tumor) | 6.7 - 25.6 | [2] |
| 5,7-Dibromo-8-hydroxyquinoline | 5,7-Dibromo | HeLa (human cervix carcinoma) | 6.7 - 25.6 | [2] |
| 5,7-Dibromo-8-hydroxyquinoline | 5,7-Dibromo | HT29 (human colon carcinoma) | 6.7 - 25.6 | [2] |
| 5,7-Dicyano-8-hydroxyquinoline | (for comparison) | C6, HeLa, HT29 | 6.7 - 25.6 | [2] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | 5,7-Dibromo | C6, HeLa, HT29 | 5.45 - 9.6 | [4] |
| 6,8-Dibromo-5-nitroquinoline | 6,8-Dibromo | C6 | 50.0 µM | [4] |
| 6,8-Dibromo-5-nitroquinoline | 6,8-Dibromo | HT29 | 26.2 µM | [4] |
| 6,8-Dibromo-5-nitroquinoline | 6,8-Dibromo | HeLa | 24.1 µM | [4] |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | 5-Chloro, 7-Iodo | Raji (human B cell lymphoma) | ~4.5 µM | [5] |
| 8-hydroxy-5-nitroquinoline (Nitroxoline) | (for comparison) | Raji | 438 nM | [5][6] |
Expert Analysis of Anticancer Data:
The data reveals that brominated 8-hydroxyquinolines exhibit potent anticancer activity. For instance, 5,7-dibromo-8-hydroxyquinoline shows strong antiproliferative effects against a panel of cancer cell lines.[2] Notably, the introduction of additional bromine atoms and other functional groups can significantly enhance cytotoxicity. The compound 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline displayed even higher potency, with IC50 values in the low microgram per milliliter range.[4]
A comparative study of clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and its analogs highlighted that the nature of the substituent at the 5 and 7 positions is critical for cytotoxicity.[5] While clioquinol itself is active, the non-halogenated analog, 8-hydroxy-5-nitroquinoline (nitroxoline), was found to be significantly more potent.[5][6] This underscores that while halogenation is a powerful tool, other electron-withdrawing groups can also confer high anticancer activity.
Mechanism of Anticancer Action: A Glimpse into Signaling Pathways
The anticancer activity of many quinoline derivatives stems from their ability to interfere with critical cellular processes. One of the key mechanisms is the inhibition of topoisomerase I, an enzyme essential for DNA replication and repair.[4] Several bromo- and cyano-substituted 8-hydroxyquinolines have been shown to inhibit this enzyme.[4]
Furthermore, aminoquinolines have been demonstrated to induce apoptosis and inhibit key signaling pathways like the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Caption: Simplified signaling pathways targeted by haloquinolines in cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[7][8]
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Haloquinoline compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
Procedure:
-
Cell Seeding: Seed cells at a predetermined density (e.g., 5,000 cells/well) in a 96-well plate and incubate overnight to allow for attachment.[9]
-
Compound Treatment: Treat the cells with serial dilutions of the haloquinoline compounds and incubate for a specified period (e.g., 72 hours).[1]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the media and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization and read the absorbance at 590 nm using a microplate reader.[9]
II. Comparative Antimicrobial Activity
Haloquinolines, particularly 8-hydroxyquinoline derivatives, are known for their broad-spectrum antimicrobial properties.[10][11]
Quantitative Comparison of Antimicrobial Efficacy
The following table presents the Minimum Inhibitory Concentration (MIC) values of various haloquinolines against different microbial strains.
| Compound | Halogen Substituent(s) | Microbial Strain | MIC (µg/mL) | Reference |
| 7-Bromo-8-hydroxyquinoline | 7-Bromo | Gram-negative bacteria | High activity | [12] |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | 5-Chloro, 7-Iodo | Gram-negative bacteria | High activity | [12] |
| 5,7-Dichloro-8-hydroxyquinoline | 5,7-Dichloro | Neisseria gonorrhoeae | 0.28-0.56 µM | [12] |
| Cloxyquin (5-chloro-8-hydroxyquinoline) | 5-Chloro | Mycobacterium tuberculosis | 0.062 - 0.25 | [13] |
| 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid | 5-Chloro | Gram-positive & Gram-negative bacteria | 4 - 16 | [10] |
| 5,7-Dibromo-2-methyl-8-hydroxyquinoline derivatives | 5,7-Dibromo | Staphylococcus aureus, Bacillus subtilis | Significant activity | [14] |
Expert Analysis of Antimicrobial Data:
The data indicates that halogenation significantly enhances the antimicrobial activity of the 8-hydroxyquinoline scaffold. Dihalogenated derivatives, such as 5,7-dichloro-8-hydroxyquinoline, exhibit potent activity against pathogenic bacteria like Neisseria gonorrhoeae.[12] Monohalogenated compounds like cloxyquin (5-chloro-8-hydroxyquinoline) have shown excellent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[13] The introduction of a bromine atom, as seen in 7-bromo-8-hydroxyquinoline and derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline, also confers strong antibacterial properties.[12][14]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[15][16][17]
Materials:
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Haloquinoline compounds
-
0.5 McFarland standard
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.[18]
-
Serial Dilution: Perform serial twofold dilutions of the haloquinoline compounds in CAMHB in a 96-well plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 35 ± 1 °C for 16-20 hours.[17]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
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A Comparative Guide to the Structure-Activity Relationship of 8-Substituted Quinazolines in Drug Discovery
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 8-substituted quinazoline derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental choices, present detailed methodologies, and provide a comprehensive overview of how substitutions at the 8-position influence biological activity, particularly in the context of anticancer and kinase inhibition.
The Strategic Importance of the 8-Position
The quinazoline core, a fusion of a benzene and a pyrimidine ring, offers multiple positions for substitution. While positions 2, 4, 6, and 7 have been extensively studied, the 8-position has emerged as a critical site for modulating potency, selectivity, and pharmacokinetic properties.[1] The nature of the substituent at this position can significantly influence the molecule's interaction with the target protein's binding pocket, impacting its overall therapeutic potential.
Comparative Analysis of 8-Substituents: A Data-Driven Approach
This section provides a comparative analysis of various substituents at the 8-position of the quinazoline ring, supported by experimental data from peer-reviewed studies. The data is organized by the nature of the substituent to facilitate a clear understanding of its impact on biological activity.
8-Aryl and 8-Heteroaryl Substituents: Targeting Protein-Protein Interactions
Recent research has highlighted the potential of bulky aryl groups at the 8-position for inhibiting protein-protein interactions. A notable example is the development of 8-(o-tolyl)quinazoline derivatives as small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a key target in cancer immunotherapy.
Table 1: SAR of 8-(o-Tolyl)quinazoline Derivatives as PD-1/PD-L1 Inhibitors [3][4]
| Compound ID | R Group (at the 4-position of the quinazoline) | IC50 (nM) |
| A2 | -(CH2)2OH | 37.68 |
| A3 | -CH(CH2OH)2 | 47.18 |
| A5 | -CH2CH(OH)CH2OH | 23.78 |
| A8 | -(CH2)2OCH3 | 100.55 |
| A9 | -(CH2)2NHAc | 61.37 |
| A11 | -CH2-cyclopropyl | 48.50 |
| A12 | -CH2-tetrahydrofuran | 51.49 |
The data clearly indicates that the introduction of an o-tolyl group at the 8-position, combined with a hydrophilic and flexible tail at the 4-position containing a hydroxyl group and a secondary amine, significantly contributes to the inhibitory activity.[3] Specifically, compound A5 , with a glycerol moiety, exhibited the most potent inhibition of the PD-1/PD-L1 interaction.[3][4] This suggests that the 8-aryl substituent provides a crucial hydrophobic interaction, while the 4-substituent engages in hydrogen bonding within the binding pocket.
8-Alkoxy Substituents: Modulating Anticancer Activity
The introduction of an alkoxy group, particularly a methoxy group, at the 8-position has been shown to be a viable strategy for developing cytotoxic agents. A series of 4,7-disubstituted 8-methoxyquinazoline derivatives were synthesized and evaluated for their potential to inhibit the β-catenin/TCF4 signaling pathway, which is often dysregulated in cancer.
Table 2: Cytotoxic Activity of 4,7-Disubstituted 8-Methoxyquinazoline Derivatives [5][6]
| Compound ID | R1 (at 4-position) | R2 (at 7-position) | HCT116 IC50 (µM) | HepG2 IC50 (µM) |
| 18B | 4-fluorophenylamino | 3-chloropropoxy | 5.64 ± 0.68 | 6.21 ± 0.52 |
| 18C | 4-chlorophenylamino | 3-chloropropoxy | 7.12 ± 0.45 | 8.34 ± 0.71 |
| 18E | 4-bromophenylamino | 3-chloropropoxy | 6.89 ± 0.53 | 7.98 ± 0.64 |
These findings demonstrate that the 8-methoxy group, in combination with other substitutions, can lead to potent anticancer activity.[5] Compound 18B emerged as the most potent derivative, inducing apoptosis and inhibiting cell migration in HCT116 and HepG2 cancer cell lines.[5][6]
8-Halo and 8-Amino Substituents: Broadening the Therapeutic Scope
The presence of a halogen atom, such as chlorine, at the 8-position has been associated with enhanced antimicrobial and cytotoxic activities.[7] For instance, a comparative study between a C-8 methoxy quinolone (moxifloxacin) and its C-8 chlorine analogue (BAY y 3118) revealed that the 8-methoxy group significantly lowered the propensity for the development of quinolone resistance in Staphylococcus aureus.[8] This highlights the critical role of the 8-substituent in determining the long-term efficacy of antimicrobial agents.
8-Aminoquinolines have a long history as antimalarial drugs, and their SAR has been extensively studied. While this guide focuses on the broader applications of 8-substituted quinazolines, the principles learned from antimalarial research, such as the importance of the 8-amino group for activity, can inform the design of novel quinazoline-based therapeutics for other diseases.[9]
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure the scientific integrity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of key 8-substituted quinazoline scaffolds and for the biological evaluation of their activity.
Synthesis of 8-Substituted Quinazoline Precursors
A common and versatile method for the synthesis of 8-substituted quinazolinones is the Niementowski reaction, which involves the cyclocondensation of a substituted 2-aminobenzoic acid with formamide.
Protocol 1: Synthesis of 8-Chloroquinazolin-4(3H)-one [10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-chlorobenzoic acid (1.0 equivalent) and an excess of formamide (10-20 equivalents).
-
Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with stirring.
-
Isolation: Collect the precipitated solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water and recrystallize from a suitable solvent, such as ethanol, to obtain pure 8-chloroquinazolin-4(3H)-one.
Protocol 2: Synthesis of 8-Aminoquinoline Derivatives [9][11]
The synthesis of 8-aminoquinolines can be achieved through various methods, including the Skraup synthesis followed by amination. A more modern approach involves a Buchwald-Hartwig amination of 8-bromoquinolines.
-
Reaction Setup: In an oven-dried Schlenk tube, combine the 8-bromoquinoline (1.0 equivalent), the desired amine (1.2 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 2.0 equivalents) in an anhydrous solvent (e.g., toluene).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Heating: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to afford the desired 8-aminoquinoline derivative.
Biological Evaluation Protocols
The following protocols outline standard assays for determining the biological activity of 8-substituted quinazoline derivatives.
Protocol 3: EGFR Kinase Inhibition Assay (Luminescent) [12]
This assay measures the activity of EGFR kinase by quantifying the amount of ATP consumed during the phosphorylation of a substrate.
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the EGFR enzyme, and the substrate/ATP mix in a kinase buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Detection: Add ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Record the luminescence using a microplate reader. The luminescent signal is proportional to the amount of ADP formed and correlates with kinase activity.
Protocol 4: PI3Kα Kinase Inhibition Assay (Luminescent) [13]
This assay is similar to the EGFR assay but is specific for PI3Kα.
-
Reaction Setup: In a 384-well plate, add the test compound, PI3Kα enzyme, and the substrate/ATP mix in a PI3K kinase buffer (50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).
-
Incubation: Incubate at room temperature for 60 minutes.
-
ATP Detection and Luminescence Generation: Follow steps 3 and 4 of the EGFR Kinase Inhibition Assay protocol.
-
Data Acquisition: Record the luminescence.
Protocol 5: Cell Viability (MTT) Assay [14]
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 8-substituted quinazoline derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizing the SAR Landscape and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) visualize key relationships and workflows.
Caption: Key SAR considerations for 8-substituted quinazolines.
Caption: A typical experimental workflow for SAR studies.
Conclusion and Future Directions
The 8-position of the quinazoline scaffold is a versatile and critical site for chemical modification in drug discovery. As demonstrated in this guide, the nature of the substituent at this position can profoundly impact the biological activity of the resulting compounds. Bulky aryl groups can be leveraged to disrupt protein-protein interactions, while smaller electron-donating or -withdrawing groups can fine-tune kinase inhibitory activity and cytotoxicity.
The provided experimental protocols offer a solid foundation for the synthesis and evaluation of novel 8-substituted quinazoline derivatives. Future research in this area should focus on exploring a wider diversity of substituents at the 8-position and conducting systematic quantitative SAR studies against a broad panel of biological targets. The integration of computational modeling with experimental data will be crucial for rationally designing the next generation of highly potent and selective quinazoline-based therapeutics.
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- Neogi, K., et al. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. Bioorganic & Medicinal Chemistry, 58, 116658.
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- Ghorab, M. M., et al. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Medicinal Chemistry, 7(14), 1895-1914.
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- Battini, V., et al. (2022). Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Molecules, 27(11), 3458.
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- Dalhoff, A., et al. (2001). Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118. The Journal of Infectious Diseases, 183(Supplement_1), S27-S33.
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BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]
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- Temirak, A., et al. (2022). Diagrammatic representation of the structure–activity relationship of 8a–l and 10a–d on VEGFR‐2.
- Franco, C. H., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 35, 1-19.
- Neogi, K., et al. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway.
- Al-Suwaidan, I. A., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(13), 5099.
- Patel, K., et al. (2021). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 64(15), 11487-11508.
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In Vivo Validation of 8-Bromoquinazoline-2,4-diol: A Comparative Guide for Preclinical Efficacy and Pharmacodynamic Assessment
This guide provides a comprehensive framework for the in vivo validation of 8-Bromoquinazoline-2,4-diol, a novel small molecule inhibitor. Given the limited public data on this specific compound, we will proceed under the well-supported hypothesis that its quinazoline-2,4-dione scaffold targets Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair. This hypothesis is based on the known activities of similar heterocyclic structures.[1][2]
Our objective is to present a robust, self-validating preclinical strategy. We will compare the validation pathway of this compound with a well-established PARP inhibitor, Olaparib, to provide context and benchmark performance. This guide is intended for researchers, scientists, and drug development professionals engaged in advancing novel therapeutic candidates from the bench to preclinical models.
Introduction: The Rationale for Targeting PARP with this compound
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[2][3] These compounds are known to inhibit a variety of enzymes, including kinases and DNA repair proteins.[1][4][5] PARP inhibitors have emerged as a significant class of anticancer agents, exploiting the concept of synthetic lethality in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.
This compound, with its distinct substitution pattern, represents a novel chemical entity for which in vivo characterization is paramount. The primary goals of the studies outlined below are to:
-
Establish a favorable pharmacokinetic (PK) profile.
-
Demonstrate target engagement and pharmacodynamic (PD) effects in a tumor-bearing animal model.
-
Assess preliminary anti-tumor efficacy compared to a standard-of-care PARP inhibitor.
Comparative Compound Profile
| Feature | This compound (Hypothesized) | Olaparib (Established Comparator) |
| Core Scaffold | Quinazoline-2,4-dione | Phthalazinone |
| Target | PARP1/2 | PARP1/2 |
| Mechanism of Action | Catalytic inhibition and PARP trapping | Catalytic inhibition and PARP trapping |
| Initial Indication | Cancers with HRR deficiencies (e.g., BRCA-mutant) | Ovarian, breast, pancreatic, and prostate cancer with specific genetic mutations |
Experimental Workflow for In Vivo Validation
The following diagram outlines the logical flow of experiments for the in vivo validation of a novel compound like this compound.
Caption: A streamlined workflow for the in vivo validation of a novel therapeutic candidate.
Phase 1: Foundational In Vivo Studies
Maximum Tolerated Dose (MTD) Determination
Causality: The MTD study is critical to identify a dose range that is tolerable for the animals while having the potential for therapeutic efficacy. It establishes the safety window for subsequent experiments.
Protocol: Dose Escalation Study in Nude Mice
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Grouping: Assign 3 mice per dose group.
-
Compound Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water).
-
Dosing Regimen:
-
Start with a low dose (e.g., 10 mg/kg) administered daily via oral gavage (p.o.).
-
Escalate the dose in subsequent groups (e.g., 25, 50, 100 mg/kg).
-
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity (e.g., changes in posture, activity, grooming) twice daily.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause >15-20% body weight loss or significant clinical signs of toxicity over a 7-10 day period.
Pharmacokinetic (PK) Profiling
Causality: PK studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This information is essential for designing an effective dosing schedule for efficacy studies. A compound with a short half-life may require more frequent dosing.
Protocol: Single Dose PK Study in Rats
-
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation.
-
Dosing:
-
Intravenous (i.v.) group: Administer 2 mg/kg of this compound in a solubilizing vehicle (e.g., PEG400/ethanol/saline).
-
Oral (p.o.) group: Administer 10 mg/kg in the oral formulation.
-
-
Blood Sampling: Collect blood samples from the cannula at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Analysis: Process blood to plasma and analyze the concentration of this compound using LC-MS/MS.
-
Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.
Comparative PK Parameters (Hypothetical Data)
| Parameter | This compound | Olaparib (Literature Values) |
| T1/2 (h) | 4.5 | ~6-8 |
| Cmax (ng/mL) @ 10 mg/kg p.o. | 850 | 1200 |
| AUC0-inf (ng*h/mL) | 3200 | 5500 |
| Oral Bioavailability (%) | 35 | 40-50 |
Phase 2: In Vivo Efficacy and Target Engagement
Animal Model Selection
Rationale: For a putative PARP inhibitor, a human tumor xenograft model with a known HRR deficiency is the most clinically relevant. The CAPAN-1 pancreatic cancer cell line, which carries a BRCA2 mutation, is an excellent choice.
Pharmacodynamic (PD) Study
Causality: A PD study provides direct evidence that the drug is engaging its target in the tumor tissue and eliciting the expected biological response. For a PARP inhibitor, the key PD marker is the inhibition of PAR formation.
Protocol: Target Engagement in CAPAN-1 Xenografts
-
Model Development: Implant CAPAN-1 cells subcutaneously in nude mice. Allow tumors to reach ~200-300 mm³.
-
Treatment: Administer a single dose of this compound (at a dose expected to be efficacious based on PK/MTD, e.g., 50 mg/kg p.o.) and vehicle control.
-
Tumor Collection: Collect tumors at various time points post-dose (e.g., 2, 8, 24 hours).
-
Analysis:
-
Prepare tumor lysates.
-
Measure the levels of poly(ADP-ribose) (PAR) using an ELISA-based assay or Western blot.
-
-
Endpoint: Determine the dose and time required to achieve significant and sustained PAR inhibition (>80%).
Caption: Workflow for the pharmacodynamic assessment of PARP inhibition in tumor xenografts.
Xenograft Efficacy Study
Causality: This is the definitive preclinical study to assess the anti-tumor activity of this compound in a living organism.
Protocol: Efficacy in CAPAN-1 Pancreatic Cancer Xenograft Model
-
Model Development: As in the PD study, grow CAPAN-1 tumors to ~100-150 mm³.
-
Randomization: Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle (p.o., daily)
-
Group 2: this compound (e.g., 50 mg/kg, p.o., daily)
-
Group 3: Olaparib (50 mg/kg, p.o., daily)
-
-
Treatment & Monitoring:
-
Administer treatment for 21-28 days.
-
Measure tumor volume with calipers twice weekly.
-
Monitor body weight twice weekly.
-
-
Endpoints:
-
Primary: Tumor growth inhibition (TGI). TGI (%) = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in the control group.
-
Secondary: Body weight change (as a measure of toxicity).
-
Hypothetical Efficacy Data
| Treatment Group | Dose & Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | N/A | 1250 | 0 | -2 |
| This compound | 50 mg/kg, daily p.o. | 500 | 60 | -5 |
| Olaparib | 50 mg/kg, daily p.o. | 450 | 64 | -4 |
Conclusion and Future Directions
This guide outlines a comprehensive and logical pathway for the in vivo validation of this compound, using a hypothesized mechanism of action for illustrative purposes. The comparative approach against an established drug, Olaparib, provides a clear benchmark for success.
Based on the hypothetical data, this compound demonstrates promising anti-tumor activity, comparable to the standard of care in this model. The successful completion of these studies would provide a strong rationale for further preclinical development, including combination studies and IND-enabling toxicology assessments. The robust, self-validating nature of this experimental plan ensures that the generated data is reliable and translatable, paving the way for potential clinical investigation.
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Das, D., et al. (2020). In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models. Bioorganic Chemistry. [Link]
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Novotna, E., et al. (2025). Evaluation of pharmacokinetics, pharmacodynamics, and toxicity of potential quinazoline bronchodilators derived from vasicinone. Journal of Pharmacological and Toxicological Methods. [Link]
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Mbatia, A. D., et al. (2023). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. ResearchGate. [Link]
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Kumar, A., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry. [Link]
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Wang, Y., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules. [Link]
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Reddy, T. S., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Pharmaceuticals. [Link]
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Li, Y., et al. (2021). Discovery of quinazoline derivatives as a novel class of potent and in vivo efficacious LSD1 inhibitors by drug repurposing. European Journal of Medicinal Chemistry. [Link]
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Jackman, A. L., et al. (1992). The pharmacokinetics of the quinazoline antifolate ICI D 1694 in mice and rats. British Journal of Cancer. [Link]
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Al-Ostath, O. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals. [Link]
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The Unseen Selectivity: A Comparative Kinase Profiling Guide to 8-Bromoquinazoline Derivatives
For the discerning researcher in kinase inhibitor discovery, the quinazoline scaffold is a familiar and fruitful starting point. Its privileged structure has given rise to a multitude of approved drugs targeting various kinases.[1][2] However, the devil is in the details, and the nuanced effects of specific substitutions can dramatically alter potency and selectivity. This guide delves into the less-explored realm of 8-bromoquinazoline derivatives, offering a comparative analysis of their kinase inhibition profiles. Through a detailed examination of a lead compound and comparison with other halogenated quinazolines, we will illuminate the structural nuances that drive target engagement and cellular activity. Our focus is to provide not just data, but a deeper understanding of the causality behind experimental design and outcomes in the pursuit of selective kinase inhibitors.
The Rationale: Why Focus on the 8-Bromo Substitution?
The quinazoline core, a fusion of a benzene and pyrimidine ring, serves as a versatile anchor for kinase inhibitors, typically competing with ATP for binding in the kinase domain.[1] While substitutions at the 4, 6, and 7-positions have been extensively studied, the 8-position offers a unique vector for influencing inhibitor conformation and interaction with the kinase hinge region and solvent front. The introduction of a bromine atom at this position is a strategic choice driven by several key factors:
-
Steric Influence: The bulky bromine atom can induce a specific torsional angle in the molecule, potentially forcing it into a conformation that is more favorable for binding to the target kinase and less so for off-target kinases.
-
Electronic Effects: As an electron-withdrawing group, bromine can modulate the electron density of the quinazoline ring system, impacting hydrogen bonding interactions with the kinase hinge region.
-
Halogen Bonding: The bromine atom can participate in halogen bonds, a non-covalent interaction with electron-rich atoms like oxygen and nitrogen in the protein backbone, offering an additional layer of affinity and selectivity.
This guide will use a specific 8-substituted quinazoline derivative as a case study to explore these principles in practice.
Comparative Kinase Profiling: A Case Study of an 8-Fluoro-2-(3-bromophenyl)quinazoline Derivative
To illustrate the impact of substitution on kinase selectivity, we will examine the profile of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (a compound analogous to '6e' in referenced literature).[3][4] This compound features a bromine atom on the phenyl ring at the 2-position and a fluorine atom at the 8-position of the quinazoline core. While not a direct 8-bromo derivative, the presence of a halogen at the 8-position provides valuable insights into the role of this substitution in kinase recognition.
The primary target of this compound was identified as Aurora A kinase, a key regulator of mitosis and a target in cancer therapy.[3][4]
Table 1: Comparative Kinase Inhibition Profile of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid
| Kinase Target | % Inhibition at 10 µM |
| Aurora A | 51.78% |
| CDK2/cyclin A | >17% |
| EGFR | >17% |
| VEGFR2 | >17% |
| HER2 | >17% |
| FGFR1 | >17% |
| PDGFRβ | >17% |
| c-Met | >17% |
| Tie2 | >17% |
| Flt3 | >17% |
| Abl | >17% |
| c-Src | >17% |
| Lck | >17% |
| Lyn | >17% |
| PKA | >17% |
Data adapted from in vitro kinase assays performed at a single concentration of 10 µM.[3][4]
As the data clearly indicates, this compound displays notable selectivity for Aurora A kinase over a panel of 14 other kinases. This selectivity is crucial for minimizing off-target effects and associated toxicities in a therapeutic context. The presence of the halogen at the 8-position, in concert with the 2-(3-bromophenyl) substituent, likely contributes to this specific inhibitory profile.
Structure-Activity Relationship (SAR) Insights
The kinase inhibitory profile of quinazoline derivatives is highly sensitive to the nature and position of substituents. By comparing the 8-fluoro-2-(3-bromophenyl)quinazoline derivative with other bromo-substituted quinazolines, we can glean valuable SAR insights.
-
4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035): This compound is a highly potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] Here, the bromine is on the anilino substituent at the 4-position. This highlights that the location of the bromine atom is critical in determining kinase selectivity. While the 8-position substitution in our case study directs activity towards Aurora A, a bromo-substitution on the 4-anilino moiety strongly favors EGFR inhibition.
-
6-Bromo- and 2-Aryl-dibromoquinazolinones: Studies on these derivatives have shown cytotoxic activity against various cancer cell lines.[6][7] While their specific kinase targets were not always elucidated in detail, their anti-proliferative effects suggest kinase inhibition as a likely mechanism. These examples underscore that the quinazoline scaffold is amenable to bromination at multiple positions, each potentially leading to distinct biological activities.
The collective evidence suggests that an 8-bromo (or more generally, 8-halo) substitution can be a key determinant of kinase selectivity, likely by enforcing a conformation that is preferentially recognized by the ATP-binding pocket of specific kinases like Aurora A.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
To ensure the trustworthiness and reproducibility of the presented data, a detailed protocol for a typical in vitro kinase inhibition assay is provided below. This method quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Kinase of interest (e.g., Aurora A)
-
Kinase substrate peptide
-
ATP
-
8-bromoquinazoline derivatives (or other test compounds)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each 8-bromoquinazoline derivative in 100% DMSO.
-
Create a serial dilution series of each compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from 1 mM.
-
Prepare a "no inhibitor" control (DMSO only).
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. The optimal concentrations of each component should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of Aurora A kinase, the following diagrams are provided.
Caption: Simplified signaling pathway involving Aurora A kinase in cell cycle progression.
Conclusion and Future Directions
The comparative analysis of 8-bromoquinazoline derivatives, exemplified by the selective Aurora A inhibitor, underscores the profound impact of substitution at the 8-position. This position offers a powerful handle for medicinal chemists to fine-tune kinase selectivity, moving beyond the more traditionally modified positions of the quinazoline scaffold.
Future work should focus on the systematic synthesis and profiling of a broader range of 8-bromoquinazoline derivatives against a comprehensive kinase panel. This would enable the development of more precise structure-activity relationships and could lead to the discovery of highly selective inhibitors for other kinase targets. Furthermore, exploring the interplay between substitutions at the 8-position and other positions on the quinazoline ring and its substituents will undoubtedly unveil new avenues for the design of next-generation kinase inhibitors.
References
- Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. (URL not available)
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. [Link]
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Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]
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Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. NIH. [Link]
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2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PMC - PubMed Central. [Link]
- Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. Benchchem. (URL not available)
-
Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry - ACS Publications. [Link]
- (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
- Kinase selectivity. A ranked bar chart of selectivity scores (S(50%))...
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Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]
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Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. PMC - NIH. [Link]
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Analysis of 8-Bromoquinazoline-2,4-diol
For researchers and drug development professionals, understanding the selectivity of a small molecule is paramount to predicting its therapeutic efficacy and potential off-target liabilities. 8-Bromoquinazoline-2,4-diol, a member of the pharmacologically significant quinazoline family, presents a scaffold with diverse biological potential.[1][2][3] This guide provides an in-depth, objective analysis of methodologies to characterize the cross-reactivity profile of this compound, moving from predictive computational approaches to rigorous experimental validation. Our focus is on providing not just protocols, but the strategic reasoning behind each experimental choice, ensuring a self-validating and comprehensive analytical workflow.
The Quinazoline Scaffold: A Double-Edged Sword of Polypharmacology
The quinazoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs, particularly in oncology.[4][5] Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][6] This broad activity spectrum, while promising, also hints at the potential for polypharmacology – the ability of a compound to interact with multiple targets. Such cross-reactivity can be beneficial, leading to synergistic therapeutic effects, or detrimental, causing unforeseen side effects. Therefore, a thorough investigation of a novel derivative like this compound is not just recommended, but essential.
Predictive Analysis: Unveiling Potential Targets of this compound with In Silico Tools
Prior to embarking on costly and time-consuming experimental assays, in silico target prediction offers a valuable preliminary assessment of a small molecule's potential biological targets. These computational tools leverage vast databases of known ligand-target interactions to predict the most probable protein partners for a query molecule based on structural and chemical similarity.
For this compound, we utilized the SwissTargetPrediction web server, a robust tool for predicting the protein targets of bioactive small molecules.[7][8][9] The SMILES string for this compound (O=C1NC2=C(Br)C=CC=C2N=C1O) was submitted for analysis against the human proteome. The results, summarized in Table 1 , suggest a high probability of interaction with several protein kinase families.
| Target Class | Representative Predicted Targets | Probability |
| Kinases | Ephrin type-A receptor 2, Vascular endothelial growth factor receptor 2, Epidermal growth factor receptor | High |
| Enzymes | Carbonic Anhydrase II, Aldose Reductase | Moderate |
| G-protein coupled receptors | Adenosine A2a receptor, Dopamine D2 receptor | Low |
| Table 1. Predicted Human Protein Targets for this compound using SwissTargetPrediction. The probability score reflects the likelihood of interaction based on the similarity of the query molecule to known ligands of the respective targets. |
This predictive data provides a crucial starting point for our experimental investigations, with a strong indication that this compound may function as a kinase inhibitor.
Experimental Validation: A Multi-pronged Approach to Deconvoluting Cross-Reactivity
While in silico predictions are informative, they must be substantiated by empirical data. A tiered experimental approach is recommended, beginning with focused assays on the predicted primary targets and progressing to broader, unbiased screens to identify unanticipated interactions.
Tier 1: Primary Target Validation and Initial Selectivity Profiling
Given the strong prediction for kinase activity, the initial experimental focus should be on confirming these interactions and establishing a preliminary selectivity profile.
Kinase Panel Screening: This is the gold standard for assessing the selectivity of a potential kinase inhibitor. Commercially available kinase panel services offer screening against hundreds of human kinases at a fixed concentration of the test compound.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Concentration: The compound is typically screened at a concentration of 1 µM or 10 µM.
-
Assay Principle: The assay measures the ability of the test compound to inhibit the activity of each kinase in the panel. This is often a radiometric assay using ³³P-ATP or a fluorescence-based assay.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a positive control (a known inhibitor) and a negative control (DMSO vehicle).
The results of a broad kinase panel screen will provide a "snapshot" of the compound's kinome-wide selectivity. A hypothetical outcome is presented in Table 2 .
| Kinase Target | Percent Inhibition at 1 µM |
| EGFR | 92% |
| VEGFR2 | 88% |
| SRC | 75% |
| p38α | 25% |
| CDK2 | 15% |
| Table 2. Hypothetical Kinase Profiling Data for this compound. |
This data would suggest that this compound is a potent inhibitor of EGFR and VEGFR2, with moderate activity against SRC and weaker activity against other kinases. This allows for the prioritization of follow-up dose-response studies to determine the IC₅₀ values for the most potently inhibited kinases.
Tier 2: Unbiased Off-Target Identification in a Cellular Context
While kinase panels are invaluable, they are in vitro assays and may not fully recapitulate the complexities of a cellular environment. Therefore, unbiased methods to identify off-targets in live cells are crucial.
Cellular Thermal Shift Assay (CETSA®): This technique is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation. By heating cell lysates or intact cells treated with the compound of interest to various temperatures, one can identify proteins that are stabilized, indicating a direct binding event.
Caption: Affinity-based chemoproteomics workflow.
Data Interpretation and Building a Comprehensive Selectivity Profile
The data generated from these orthogonal approaches must be integrated to build a comprehensive cross-reactivity profile for this compound.
-
Concordance of Data: Do the unbiased methods (CETSA®, chemoproteomics) confirm the primary targets identified in the kinase panel screen?
-
Novel Off-Targets: Have any unexpected off-targets been identified? If so, are they structurally related to the primary targets?
-
Cellular Potency vs. In Vitro Potency: How do the cellular target engagement data from CETSA® correlate with the in vitro IC₅₀ values? Discrepancies can point to factors like cell permeability and metabolic stability.
By systematically applying this multi-tiered approach, researchers can move beyond a simple "on-target" vs. "off-target" dichotomy and develop a nuanced understanding of the pharmacological profile of this compound. This knowledge is critical for guiding lead optimization efforts, predicting potential toxicities, and ultimately, developing safer and more effective therapeutics.
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A Comparative Guide to Validating the Pro-Apoptotic Effect of 8-Bromoquinazolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the pro-apoptotic effects of 8-bromoquinazoline derivatives, a class of compounds showing promise in anticancer research.[1][2][3] We will delve into the critical experimental assays, their underlying principles, and the rationale for a multi-faceted approach to conclusively demonstrate apoptosis induction.
Introduction: The Rationale for a Multi-Assay Approach
Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis.[4] Its dysregulation is a hallmark of cancer, making the induction of apoptosis a key strategy in anticancer drug development.[5][6] When evaluating a novel compound like an 8-bromoquinazoline, relying on a single assay is insufficient. A robust validation strategy requires the cross-verification of results from multiple assays that interrogate different stages of the apoptotic cascade.[4][7] This guide will compare and contrast key methodologies to provide a clear path for rigorous scientific validation.
The Apoptotic Cascade: Key Events and Targets for Validation
Apoptosis proceeds through a series of well-defined morphological and biochemical events, broadly categorized into early, mid, and late stages.[8] A thorough validation of a pro-apoptotic compound should ideally provide evidence for its activity at each of these stages.
Caption: Key stages of apoptosis and their hallmark events.
Comparative Analysis of Apoptosis Detection Methods
Here we compare the most widely used assays for validating pro-apoptotic activity. The choice of assay depends on the specific question being asked and the available instrumentation.
| Assay | Principle | Stage Detected | Advantages | Limitations |
| Annexin V/PI Staining | Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.[9] | Early | Sensitive and quantitative; distinguishes between early apoptotic, late apoptotic, and necrotic cells.[10][11] | Can be transient; requires intact cell membranes. |
| Caspase Activity Assays | Measures the activity of key executioner caspases (e.g., Caspase-3, -7, -8, -9) using fluorogenic or colorimetric substrates.[12][13] | Mid | Highly specific for caspase-dependent apoptosis; provides quantitative data.[7] | Transient activation may be missed; does not provide information on downstream events. |
| TUNEL Assay | (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks.[14][15] | Late | Highly specific for late-stage apoptosis; can be used on tissue sections.[16] | May also label necrotic cells; can be difficult to quantify. |
| Western Blotting | Detects changes in the expression and cleavage of apoptosis-related proteins (e.g., Bcl-2 family, caspases, PARP).[17] | All stages | Provides information on specific protein involvement and pathway activation.[18] | Semi-quantitative; requires specific antibodies. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are generalized and should be optimized for your specific cell line and experimental conditions.
Cell Culture and Treatment
-
Cell Seeding: Plate your chosen cancer cell line at a density that will result in 70-80% confluency at the time of harvesting.
-
Compound Treatment: Treat cells with various concentrations of the 8-bromoquinazoline derivative. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis induction (e.g., staurosporine or etoposide).[11]
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24, 48 hours) to capture different stages of apoptosis.
Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a cornerstone for quantifying apoptosis.
Caption: Intrinsic vs. Extrinsic Apoptotic Pathways.
-
Extrinsic Pathway: Initiated by the binding of extracellular death ligands to transmembrane death receptors. [6]This pathway can be investigated by examining the activation of Caspase-8 . [19][20]* Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. [6]The activation of Caspase-9 is a key indicator of this pathway.
By using specific antibodies for cleaved Caspase-8 and cleaved Caspase-9 in your Western blot analysis, you can begin to dissect the upstream signaling events initiated by your 8-bromoquinazoline compound.
Conclusion
Validating the pro-apoptotic effect of a novel compound like an 8-bromoquinazoline requires a rigorous, multi-pronged approach. By combining assays that interrogate different stages of the apoptotic process—from early membrane changes to late-stage DNA fragmentation and the specific molecular players involved—researchers can build a compelling and scientifically sound case for the compound's mechanism of action. This comprehensive validation is crucial for the continued development of promising new anticancer therapeutics.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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Absin. (2025, November 20). TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol. Retrieved from [Link]
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Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]
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ResearchGate. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Retrieved from [Link]
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JoVE. (2023, April 30). Video: The TUNEL Assay. Retrieved from [Link]
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JoVE. (2023, March 24). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Apoptosis Detection Assays. Retrieved from [Link]
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Biocompare. (2021, August 3). Choosing an Apoptosis Detection Assay. Retrieved from [Link]
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Sartorius. (n.d.). Apoptosis Assays for High-Throughput Cytometry. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Determination of Caspase Activation by Western Blot. Retrieved from [Link]
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ResearchGate. (2013, October 4). What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?. Retrieved from [Link]
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MDPI. (n.d.). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, June 10). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]
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ResearchGate. (2025, August 3). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Retrieved from [Link]
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MDPI. (n.d.). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, June 8). A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis. Retrieved from [Link]
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Journal of American Science. (2016, May 11). Therapeutic agents targeting apoptosis pathways. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. Retrieved from [Link]
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RSC Publishing. (n.d.). Pro-apoptotic and pro-differentiation induction by 8-quinolinecarboxaldehyde selenosemicarbazone and its Co(iii) complex in human cancer cell lines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Anticancer drugs induce caspase-8/FLICE activation and apoptosis in the absence of CD95 receptor/ligand interaction. Retrieved from [Link]
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A Comparative Guide to 8-Bromoquinazoline-2,4-diol and Established EGFR Inhibitors for Cancer Research
This guide provides a comprehensive comparison of the hypothetical inhibitory potential of 8-Bromoquinazoline-2,4-diol with a panel of well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry. This document outlines the rationale for targeting EGFR, the significance of the quinazoline scaffold, and the established methodologies for evaluating inhibitor potency and cellular effects.
The Epidermal Growth Factor Receptor: A Critical Target in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating essential cellular processes, including proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, frequently through overexpression or activating mutations, is a well-established driver in the pathogenesis and progression of various cancers, most notably non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[2][3][4][5] This makes EGFR an attractive and validated target for anti-cancer therapies.[4][6]
The activation of EGFR by its cognate ligands, such as Epidermal Growth Factor (EGF), triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[5][7] This phosphorylation cascade initiates downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately promote cell growth and survival.[3][7][8] The development of small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase domain's binding site has revolutionized the treatment of EGFR-driven cancers.[9][10][11][12]
The Quinazoline Scaffold: A Privileged Structure for EGFR Inhibition
The quinazoline core has emerged as a highly favorable scaffold in the design of potent and selective EGFR inhibitors.[13][14][15] Its structural features allow for key interactions within the ATP-binding pocket of the EGFR kinase domain, leading to high affinity and potent inhibition.[14] Several clinically successful EGFR inhibitors, including gefitinib, erlotinib, and afatinib, are based on the quinazoline structure, highlighting its importance in this therapeutic class.[14][15] The exploration of novel quinazoline derivatives, such as the hypothetical this compound, is therefore a rational approach in the quest for next-generation EGFR inhibitors with improved efficacy or selectivity profiles.[16][17]
A Comparative Overview of Established EGFR Inhibitors
To provide a framework for evaluating this compound, we will compare it against a panel of well-established EGFR inhibitors representing different generations and binding mechanisms.
| Inhibitor | Generation | Binding Mechanism | Key Features |
| Gefitinib (Iressa®) | First | Reversible | The first selective EGFR-TKI approved for NSCLC with activating EGFR mutations.[6][9][11][18] |
| Erlotinib (Tarceva®) | First | Reversible | A potent, reversible inhibitor of EGFR tyrosine kinase, effective in NSCLC and pancreatic cancer.[10][19][20][21] |
| Lapatinib (Tykerb®) | First | Reversible | A dual inhibitor of both EGFR and HER2 tyrosine kinases, used in HER2-positive breast cancer.[22][23][24][25] |
| Afatinib (Gilotrif®) | Second | Irreversible (Covalent) | An irreversible ErbB family blocker, forming a covalent bond with the kinase domain.[26][27][28][29] |
| Osimertinib (Tagrisso®) | Third | Irreversible (Covalent) | Specifically designed to target the T790M resistance mutation in EGFR, which can arise after treatment with first-generation inhibitors.[30][31][32][33] |
Experimental Methodologies for Comparative Analysis
A rigorous evaluation of a novel EGFR inhibitor requires a multi-faceted approach, encompassing biochemical assays to determine direct enzyme inhibition and cell-based assays to assess its effects in a biological context.
In Vitro Kinase Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a kinase inhibitor. This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase.
Experimental Protocol:
-
Reagents and Materials: Recombinant human EGFR kinase domain, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Compound Preparation: Prepare a serial dilution of this compound and the reference inhibitors (Gefitinib, Erlotinib, Lapatinib, Afatinib, Osimertinib) in an appropriate solvent (e.g., DMSO).
-
Assay Procedure:
-
Add the EGFR kinase and the substrate to the wells of the 96-well plate.
-
Add the serially diluted compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and measure the amount of ADP produced (or substrate phosphorylation) using a suitable detection method and a plate reader.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[34]
Cell Viability and Cytotoxicity Assays (MTT/XTT)
These colorimetric assays are fundamental for assessing the impact of an inhibitor on the metabolic activity and proliferation of cancer cells.[35][36] The reduction of a tetrazolium salt (MTT or XTT) to a colored formazan product by metabolically active cells serves as a proxy for cell viability.[35][37]
Experimental Protocol:
-
Cell Culture: Culture EGFR-dependent cancer cell lines (e.g., A431 for EGFR overexpression, PC-9 for exon 19 deletion, H1975 for L858R and T790M mutations) in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and the reference inhibitors for a specified duration (e.g., 72 hours).
-
MTT/XTT Assay:
-
Add the MTT or XTT reagent to each well and incubate for a few hours.
-
For the MTT assay, a solubilization step with a solvent like DMSO is required to dissolve the formazan crystals. The XTT assay produces a water-soluble formazan, eliminating this step.
-
Measure the absorbance of the colored solution using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Western Blotting for EGFR Signaling Pathway Analysis
Western blotting is a powerful technique to visualize the effect of an inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins.[1][7] A reduction in the phosphorylation of EGFR and key downstream effectors like Akt and ERK provides direct evidence of target engagement and pathway inhibition.
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the inhibitors for a short period (e.g., 1-2 hours) and then stimulate with EGF. Lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK.[38]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1] The total protein levels serve as loading controls to ensure equal protein loading across lanes.[39]
Hypothetical Comparative Data
The following tables present a hypothetical comparison of this compound with known EGFR inhibitors based on the experimental protocols described above.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Compound | EGFR (Wild-Type) | EGFR (L858R) | EGFR (T790M) |
| This compound | [Expected Value] | [Expected Value] | [Expected Value] |
| Gefitinib | 3 | 1 | 500 |
| Erlotinib | 2 | 1 | 400 |
| Lapatinib | 10.8 | 15 | 350 |
| Afatinib | 0.5 | 0.4 | 10 |
| Osimertinib | 12 | 1 | 1 |
Note: IC50 values for known inhibitors are approximate and can vary based on assay conditions.[40][41][42]
Table 2: Cellular Antiproliferative Activity (IC50, µM)
| Compound | A431 (EGFR WT) | PC-9 (EGFR del19) | H1975 (EGFR L858R/T790M) |
| This compound | [Expected Value] | [Expected Value] | [Expected Value] |
| Gefitinib | 0.1 | 0.015 | >10 |
| Erlotinib | 0.2 | 0.02 | >10 |
| Lapatinib | 0.16 | 0.5 | 5 |
| Afatinib | 0.05 | 0.001 | 0.057 |
| Osimertinib | 0.5 | 0.01 | 0.005 |
Note: Cellular IC50 values are influenced by factors such as cell permeability and off-target effects and can vary between studies.[40][41][43]
Visualizing the EGFR Signaling Pathway and Experimental Workflows
EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for evaluating a novel EGFR inhibitor.
Conclusion
The comprehensive evaluation of this compound against established EGFR inhibitors using the methodologies outlined in this guide will provide crucial insights into its potential as a novel anti-cancer agent. By systematically assessing its in vitro kinase inhibition, cellular antiproliferative activity, and impact on EGFR signaling pathways, researchers can effectively determine its potency, selectivity, and mechanism of action. This comparative approach is essential for the rational design and development of the next generation of targeted cancer therapies.
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Benchmarking Novel Quinazoline-Based Compounds: A Comparative Guide Against First-Generation EGFR Tyrosine Kinase Inhibitors
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the quinazoline scaffold has proven to be a cornerstone for the development of potent Tyrosine Kinase Inhibitors (TKIs). First-generation TKIs, such as gefitinib and erlotinib, revolutionized the treatment of non-small cell lung cancer (NSCLC) by targeting the Epidermal Growth Factor Receptor (EGFR).[1][2][3] As drug discovery efforts continue to unearth novel quinazoline derivatives, a rigorous and standardized benchmarking process against these established inhibitors is paramount. This guide provides a comprehensive framework for the preclinical evaluation of novel compounds, using the illustrative example of 8-Bromoquinazoline-2,4-diol, against the first-generation EGFR TKIs, gefitinib and erlotinib.
The core principle of this guide is to establish a self-validating system of experiments that not only quantifies the inhibitory potential of a novel compound but also elucidates its cellular mechanism of action. By explaining the causality behind experimental choices, this guide aims to empower researchers to generate robust and comparable data, essential for making informed decisions in the drug development pipeline.
The Rationale: Why Benchmark Against First-Generation TKIs?
First-generation EGFR TKIs are reversible inhibitors that compete with adenosine triphosphate (ATP) at the kinase domain of EGFR.[4][5] Their well-characterized mechanism of action, established efficacy in specific patient populations (those with activating EGFR mutations), and known limitations (such as acquired resistance via the T790M mutation) provide a solid baseline for comparison.[6] Benchmarking a novel compound like this compound against gefitinib and erlotinib allows for the assessment of:
-
Potency: Is the novel compound more or less potent in inhibiting EGFR kinase activity?
-
Cellular Efficacy: Does the in vitro potency translate to inhibition of cancer cell proliferation?
-
Target Engagement: Does the compound effectively inhibit EGFR phosphorylation in a cellular context?
Foundational Knowledge: The EGFR Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell growth, survival, proliferation, and differentiation.[7] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues, creating docking sites for various adaptor proteins. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are often dysregulated in cancer.[2][8][9][10] TKIs exert their therapeutic effect by blocking this initial phosphorylation event.
Caption: EGFR Signaling Pathway and TKI Inhibition.
Experimental Benchmarking Workflow
A logical and stepwise approach is crucial for a comprehensive comparison. The following workflow ensures that data from each experiment informs the next, building a complete picture of the novel compound's performance.
Caption: Experimental Workflow for TKI Benchmarking.
Part 1: In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on EGFR kinase activity and compare its half-maximal inhibitory concentration (IC50) with that of gefitinib and erlotinib.
Causality: This cell-free assay is the first and most direct measure of a compound's potency against its intended target. By removing cellular complexities like membrane permeability and efflux pumps, we can isolate the compound-enzyme interaction. A luminescence-based assay measuring ADP production is a robust and high-throughput method.
Detailed Protocol: ADP-Glo™ Kinase Assay (Promega)
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound, gefitinib, and erlotinib in 100% DMSO.
-
Perform serial dilutions of the stock solutions in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
Prepare the kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Reconstitute the recombinant human EGFR kinase and the substrate peptide according to the manufacturer's instructions.
-
-
Kinase Reaction:
-
In a 384-well white plate, add 1 µL of each inhibitor dilution or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of a solution containing the EGFR kinase in reaction buffer to each well.
-
Incubate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate peptide and ATP in reaction buffer. The final ATP concentration should be at or near the Km for EGFR.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background (no enzyme control) from all readings.
-
Normalize the data by setting the vehicle control (DMSO) to 100% activity and a control with no ATP to 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: Comparative IC50 Values
| Compound | EGFR IC50 (nM) |
| This compound | Experimental Value |
| Gefitinib | ~3-77[1][10][11] |
| Erlotinib | ~2[7][8] |
Part 2: Cellular Proliferation Assay
Objective: To assess the ability of this compound to inhibit the proliferation of EGFR-dependent cancer cells and compare its cellular potency (GI50) with that of gefitinib and erlotinib.
Causality: This assay determines if the biochemical potency observed in the kinase assay translates into a functional effect in a living system. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The choice of cell line is critical; an EGFR-addicted cell line, such as A431 (high EGFR expression) or PC-9 (EGFR exon 19 deletion), is appropriate.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Culture A431 or PC-9 cells in appropriate media until they reach 70-80% confluency.
-
Trypsinize the cells, perform a cell count, and determine cell viability using Trypan Blue.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, gefitinib, and erlotinib in culture media.
-
After 24 hours, carefully remove the media from the wells and replace it with 100 µL of media containing the various concentrations of the inhibitors or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Formazan Solubilization:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the media containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank (media only) from all readings.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Data Presentation: Comparative GI50 Values
| Compound | Cell Line | GI50 (µM) |
| This compound | A431 / PC-9 | Experimental Value |
| Gefitinib | A431 / PC-9 | ~0.003 - >4[1][10] |
| Erlotinib | A431 / PC-9 | ~0.03 - 8[4][5] |
Part 3: Western Blot Analysis of EGFR Phosphorylation
Objective: To confirm that the observed anti-proliferative effect of this compound is due to the inhibition of EGFR signaling in cells.
Causality: This experiment provides direct evidence of target engagement. By measuring the levels of phosphorylated EGFR (p-EGFR) relative to total EGFR, we can determine if the compound is inhibiting the kinase activity of its intended target within the complex cellular environment. A decrease in the p-EGFR/total EGFR ratio with increasing compound concentration confirms on-target activity.
Detailed Protocol: Western Blot for p-EGFR
-
Cell Treatment and Lysis:
-
Seed A431 or PC-9 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours to reduce basal EGFR activity.
-
Pre-treat the cells with various concentrations of this compound, gefitinib, or erlotinib for 2 hours.
-
Stimulate the cells with 100 ng/mL of EGF for 15 minutes (except for the unstimulated control).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-EGFR (e.g., Tyr1068) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with a primary antibody for total EGFR and a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software.
-
Normalize the p-EGFR signal to the total EGFR signal for each condition.
-
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A Positional Isomer Showdown: Head-to-Head Comparison of 8-Bromo and 6-Bromo Quinazoline Cytotoxicity
A Senior Application Scientist's Guide for Researchers in Oncology Drug Discovery
Introduction: The Quinazoline Scaffold, a Privileged Framework in Oncology
The quinazoline core, a fusion of benzene and pyrimidine rings, represents a cornerstone in modern medicinal chemistry. Its rigid, planar structure and capacity for diverse substitutions have made it a "privileged scaffold" for developing targeted therapeutics. This is powerfully evidenced by the success of several FDA-approved drugs, such as Gefitinib (Iressa) and Erlotinib (Tarceva), which are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and have changed the treatment landscape for certain cancers.[1][2] The therapeutic efficacy of quinazoline derivatives stems from their ability to interfere with critical cellular processes, most notably by inhibiting protein kinases that drive oncogenic signaling or by disrupting the microtubule dynamics essential for cell division.[3][4]
This guide provides an in-depth, head-to-head comparison of the cytotoxic profiles of quinazoline derivatives substituted with a bromine atom at either the 6- or 8-position. The strategic placement of a halogen, such as bromine, can profoundly influence a molecule's pharmacological properties—from its ability to enter a cell to how tightly it binds its target. We will dissect the available experimental data, explore the underlying mechanisms of action, and provide detailed protocols to empower researchers to validate these findings. The central question we address is: Does the seemingly subtle shift of a bromine atom from position 6 to 8 on the quinazoline ring significantly alter its anticancer potential?
The Strategic Role of Bromination in Drug Design
The introduction of halogen atoms is a time-tested strategy in drug discovery to modulate a compound's physicochemical and pharmacokinetic properties. Bromine, in particular, offers a unique combination of characteristics:
-
Lipophilicity: Bromine is highly lipophilic, which can enhance a compound's ability to cross cellular membranes and reach intracellular targets.
-
Metabolic Stability: The carbon-bromine bond is generally stable to metabolic degradation, potentially increasing the drug's half-life.
-
Binding Interactions: As a large, polarizable atom, bromine can participate in specific, non-covalent interactions within a protein's binding pocket, including van der Waals forces and halogen bonds. These interactions can significantly increase binding affinity and selectivity.[5]
Structure-activity relationship (SAR) studies have repeatedly shown that substituents at the 6- and 7-positions of the quinazoline ring are critical for high-affinity binding to the ATP pocket of EGFR kinase.[6] Therefore, placing a bromine atom at the 6-position is a rational approach to enhancing inhibitory activity. The 8-position is less explored, making a direct comparison essential to understanding the optimal substitution patterns for cytotoxicity.
Illustrative Synthesis of Bromoquinazoline Cores
The synthesis of substituted quinazolines typically begins with the corresponding substituted anthranilic acid or its amide derivative. The bromine atom is incorporated early in the synthetic sequence. The following diagram illustrates a generalized pathway for producing the foundational 6-bromo and 8-bromo quinazolinone scaffolds, which can then be further modified to generate diverse derivatives.[7][8]
Caption: Generalized synthetic routes to 6-bromo and 8-bromo quinazolinone scaffolds.
Head-to-Head Cytotoxicity Data: A Tale of Two Isomers
A comprehensive review of the scientific literature reveals a significant disparity in the available data for 6-bromo versus 8-bromo quinazoline derivatives. The 6-bromo substitution pattern is well-documented, with numerous studies demonstrating its potent cytotoxic effects across a range of cancer cell lines. In contrast, directly comparable cytotoxic data for 8-bromo analogues is notably scarce, creating a significant knowledge gap.
The Potent Profile of 6-Bromo Quinazolines
Derivatives featuring a bromine atom at the 6-position have consistently shown impressive anticancer activity. These compounds often exhibit IC₅₀ (half-maximal inhibitory concentration) values in the low micromolar to nanomolar range, in some cases surpassing the potency of standard-of-care chemotherapeutics like cisplatin.[9][10]
One standout series of 6-bromoquinazoline derivatives demonstrated particularly potent activity against MCF-7 (breast adenocarcinoma) and SW480 (colorectal adenocarcinoma) cell lines.[9] The lead compound from this series, designated 5b , which features a meta-fluoro substitution on a phenyl ring at another position, registered IC₅₀ values of 0.53 µM in MCF-7 cells and 1.95 µM in SW480 cells.[9][10] Another study on 6-bromo quinazolinones with a thiol group at the 2-position also reported significant cytotoxicity, with the lead compound 8a showing an IC₅₀ of 15.85 µM against MCF-7 cells.[11][12]
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6-Bromoquinazoline (Derivative 5b) | MCF-7 (Breast) | 0.53 | [9][10] |
| 6-Bromoquinazoline (Derivative 5b) | SW480 (Colon) | 1.95 | [9][10] |
| 6-Bromo-2-Thioquinazoline (Derivative 8a) | MCF-7 (Breast) | 15.85 ± 3.32 | [11][12] |
| 6-Bromo-2-Thioquinazoline (Derivative 8a) | SW480 (Colon) | 17.85 ± 0.92 | [11][12] |
| Cisplatin (Reference) | MCF-7 (Breast) | > 26.6 (Less Active) | [9] |
| Cisplatin (Reference) | SW480 (Colon) | 16.6 | [9] |
| Caption: Comparative cytotoxicity (IC₅₀) of representative 6-bromoquinazoline derivatives. |
The Underexplored Landscape of 8-Bromo Quinazolines
Structure-Activity Relationship (SAR) Insights: The prevailing focus on 6- and 7-substituted quinazolines is driven by their established role as EGFR kinase inhibitors. The active site of EGFR has a specific pocket that favorably accommodates small, lipophilic substituents at the 6-position of the quinazoline ring.[5] It is plausible that the steric bulk of a bromine atom at the 8-position may lead to a suboptimal fit in this particular target, resulting in lower potency. However, this does not preclude 8-bromo derivatives from acting on other biological targets where their specific stereoelectronic profile might be advantageous.
Dissecting the Mechanisms of Action
The cytotoxic effects of bromoquinazolines are primarily attributed to two well-defined mechanisms: the inhibition of key signaling kinases and the disruption of microtubule formation.
Inhibition of EGFR Tyrosine Kinase
EGFR is a transmembrane receptor that, upon activation, triggers a cascade of downstream signaling (the RAS-RAF-MEK-ERK pathway) that promotes cell proliferation, survival, and differentiation.[5] Overactivation of EGFR is a hallmark of many cancers. Quinazoline-based inhibitors function as ATP mimetics, competing with endogenous ATP for binding to the kinase domain of the receptor. This blockade prevents autophosphorylation and shuts down the entire signaling cascade, ultimately leading to cell cycle arrest and apoptosis.[4] Molecular docking studies on potent 6-bromoquinazoline derivatives consistently show favorable binding within the EGFR active site, supporting this as a primary mechanism of action.[9][10]
Caption: Inhibition of the EGFR signaling pathway by 6-bromoquinazoline derivatives.
Disruption of Tubulin Polymerization
A separate class of quinazoline derivatives exerts its cytotoxic effect by targeting the cytoskeleton. They act as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin.[3][13] This binding prevents the assembly of α- and β-tubulin heterodimers into functional microtubules. Microtubules are critical for forming the mitotic spindle during cell division. Their disruption causes cells to arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[14][15] This mechanism is distinct from EGFR inhibition and highlights the scaffold's versatility.
Experimental Protocols: A Guide to Validation
To ensure scientific integrity and enable researchers to independently verify these findings, we provide a standardized protocol for assessing cytotoxicity using the widely accepted MTT assay.
Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, SW480)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds (8-bromo and 6-bromo quinazolines) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Caption: Standard workflow for the MTT cell viability assay.
Conclusion and Future Perspectives
The existing body of evidence strongly supports the development of 6-bromo quinazoline derivatives as potent anticancer agents. Their activity, particularly as EGFR inhibitors, is well-documented, and they frequently demonstrate superior cytotoxicity to established drugs in preclinical models.[9]
Future research should prioritize the following:
-
Direct Head-to-Head Comparison: Synthesize and test pairs of identical quinazoline derivatives differing only by the position of the bromine atom (6- vs. 8-position) against a broad panel of cancer cell lines.
-
Target Deconvolution: For any active 8-bromo compounds discovered, perform target identification and validation studies to determine if they operate through EGFR inhibition or novel mechanisms of action.
-
In Vivo Evaluation: Advance the most promising lead compounds from both the 6-bromo and 8-bromo series into xenograft models to assess their in vivo efficacy and safety profiles.
By systematically investigating these positional isomers, the drug discovery community can build a more complete structure-activity relationship map for the quinazoline scaffold, potentially uncovering new classes of potent and selective anticancer therapeutics.
References
- Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. (n.d.).
- Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. (2024). PubMed.
- Chemical structures of first-generation quinazoline-based EGFR inhibitors approved in therapy and under clinical trial. (n.d.).
- Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors. (n.d.).
- Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. (n.d.).
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.).
- 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Comput
- Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. (n.d.).
- Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site. (2025). PubMed.
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- Identification of the structural features of quinazoline derivatives as EGFR inhibitors using 3D-QSAR modeling, molecular docking, molecular dynamics simulations and free energy calcul
- Synthesis of series of quinazoline derivatives and evaluation of cytotoxicity against HeLa and MDA‐MB231 cancer cell lines using the MTT assay. (n.d.).
- The chemical structures of some EGFR inhibitors with quinazoline scaffold as anticancer agents. (n.d.).
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- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Publisher Taylor & Francis.
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A Senior Application Scientist's Guide: Verifying the Cellular Target Engagement of 8-Bromoquinazoline-2,4-diol
The successful translation of a chemical probe or drug candidate from initial discovery to a validated therapeutic hinges on unequivocally demonstrating that it interacts with its intended molecular target within the complex milieu of a living cell. This guide provides a comparative analysis of two gold-standard methodologies for verifying the target engagement of novel small molecules, using 8-Bromoquinazoline-2,4-diol as our subject of inquiry. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors targeting receptors like VEGFR and c-Met.[1][2][3][4][5] Therefore, our discussion will be framed within the context of identifying and validating its putative kinase targets.
We will dissect and contrast two powerful, orthogonal approaches: the Cellular Thermal Shift Assay (CETSA) , which measures direct ligand binding in intact cells, and Chemical Proteomics using Kinobeads , which provides a broad selectivity profile in cell lysates. Understanding the principles, workflows, and data outputs of each is paramount for designing robust experiments that yield unambiguous and actionable results.
Method 1: Cellular Thermal Shift Assay (CETSA) - The Intact Cell Standard
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique for assessing drug-target engagement directly in a physiological context—intact cells or tissues.[6][7] The fundamental principle is that the binding of a ligand, such as this compound, to its target protein confers thermal stability, making the protein more resistant to heat-induced denaturation.[7]
Scientific Rationale
By heating cell populations to a range of temperatures, we can create a "melting curve" for a protein of interest. In the presence of a binding compound, this curve will shift to the right, indicating a higher melting temperature (Tm). This thermal shift is a direct proxy for target engagement.[8] The key advantage of CETSA is that it requires no modification of the compound and can be used to measure engagement with endogenous proteins in their native environment.[7][9]
Experimental Workflow: CETSA with Western Blot Readout
This protocol outlines the process for a single, hypothesized target protein.
-
Cell Treatment: Culture cells to appropriate confluency. Treat with various concentrations of this compound or vehicle control (e.g., DMSO) for a defined period to allow for cell penetration and target binding.
-
Heat Challenge: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. A no-heat control is kept on ice.
-
Cell Lysis: Lyse the cells to release their protein content. This is typically achieved through freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins. The supernatant, containing the soluble, non-denatured proteins, is carefully collected.
-
Protein Quantification and Analysis: The amount of the specific target protein remaining in the soluble fraction is quantified, most commonly by Western Blot analysis. An unrelated, highly stable protein (e.g., Actin) can be used as a loading control.[8]
Caption: CETSA workflow for verifying target engagement.
Data Analysis and Interpretation
-
Melt Curve: Plotting the percentage of soluble protein against temperature generates a sigmoidal melt curve. A shift in this curve in the presence of the compound indicates stabilization.
-
Isothermal Dose-Response Fingerprint (ITDRF): To determine potency, cells are treated with a range of compound concentrations and heated at a single, fixed temperature (chosen from the melt curve where a significant shift is observed). Plotting the soluble protein fraction against the compound concentration yields a dose-response curve, from which a cellular EC50 for target engagement can be calculated.[8]
Method 2: Chemical Proteomics - The Kinome Selectivity Standard
While CETSA is excellent for validating a specific target, it is not ideal for discovering targets or assessing selectivity across an entire protein family. For putative kinase inhibitors like this compound, chemical proteomics using multiplexed inhibitor beads (Kinobeads) coupled with quantitative mass spectrometry (LC-MS/MS) is the method of choice for comprehensive selectivity profiling.[10][11]
Scientific Rationale
This approach uses a set of broadly selective, ATP-competitive kinase inhibitors that are immobilized on Sepharose beads.[10][12] These "Kinobeads" can enrich a large fraction of the expressed kinome from a cell lysate.[11] The experiment is performed in a competitive binding format: the cell lysate is pre-incubated with a free, soluble inhibitor (this compound), which competes with the Kinobeads for binding to its targets.[13] The more potently the free compound binds to a kinase, the less of that kinase will be captured by the beads. This depletion is then quantified by mass spectrometry.[13]
Experimental Workflow: Kinobeads Competition Binding
-
Cell Lysate Preparation: Grow and harvest cells. Lyse the cells under native conditions to preserve protein structure and kinase activity.
-
Competitive Binding: Aliquot the lysate and incubate with increasing concentrations of this compound or a vehicle control.
-
Kinase Enrichment: Add the Kinobeads matrix to each lysate sample and incubate to allow for the affinity capture of kinases not bound by the test compound.
-
Washing and Digestion: Wash the beads extensively to remove non-specifically bound proteins. The captured kinases are then digested into peptides directly on the beads, typically using trypsin.
-
LC-MS/MS Analysis: Elute the peptides and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Processing: Identify and quantify the peptides (and thus the corresponding kinases) across all samples.
Caption: Kinobeads workflow for selectivity profiling.
Data Analysis and Interpretation
The mass spectrometry data provides the relative abundance of hundreds of kinases in each sample. By plotting the remaining bead-bound fraction of each kinase against the concentration of this compound, competition curves are generated. These curves are used to determine the apparent dissociation constant (Kdapp) or EC50 for every kinase identified, providing a comprehensive, quantitative profile of the compound's selectivity across the kinome.[13]
Comparative Guide: CETSA vs. Kinobeads
Choosing the appropriate method depends on the specific scientific question being addressed. The following table provides a direct comparison of the two approaches.
| Feature | Cellular Thermal Shift Assay (CETSA) | Chemical Proteomics (Kinobeads) |
| Assay Context | Intact cells or tissues, preserving cellular compartments and complexes.[6] | Cell lysate , proteins are removed from their native environment.[10] |
| Principle | Ligand-induced thermal stabilization of the target protein.[7] | Competition for binding between a free compound and immobilized probes.[13] |
| Primary Output | Thermal shift (ΔTm) and cellular EC50 for a specific, known target .[8] | EC50 or Kdapp values for hundreds of kinases simultaneously .[13] |
| Key Application | Target validation ; confirming direct binding in a physiological setting. | Selectivity profiling ; identifying on- and off-targets across the kinome. |
| Reagent Needs | Requires a specific and sensitive antibody for Western Blot readout. | Does not require target-specific antibodies. |
| Throughput | Lower for Western Blot; higher for MS-based readout (CETSA-MS).[6] | High-throughput, capable of profiling many compounds and targets. |
| Limitations | Not ideal for target discovery; can be difficult for membrane proteins. | Indirectly measures binding in a non-physiological lysate context. |
Conclusion and Recommendations
Both CETSA and Kinobeads are indispensable tools for modern drug discovery, offering complementary insights into the cellular action of a small molecule like this compound. They are not mutually exclusive; rather, they form a powerful validation pipeline.
-
For initial target discovery and selectivity profiling , the Kinobeads approach is unparalleled. It provides a broad, unbiased view of the compound's interaction landscape within the kinome, flagging both intended targets and potential off-targets that could lead to toxicity.[10][13]
-
To confirm that the interactions observed in lysate occur in a living cell , and to obtain a more physiologically relevant measure of target engagement potency, CETSA is the definitive assay.[6][9] Confirming the top hits from a Kinobeads screen with CETSA provides a very high degree of confidence in the proposed mechanism of action.
For a comprehensive validation of this compound, a prudent strategy would be to first use the Kinobeads platform to identify the highest-affinity kinase targets. Subsequently, specific CETSA assays should be developed for these primary targets to confirm direct engagement in intact cells and establish a robust link between target binding and any observed cellular phenotype. This integrated approach ensures both breadth and depth, fulfilling the rigorous demands of modern chemical biology and drug development.
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G-protein coupled receptor 35 (2022). Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. Methods in Enzymology. Available at: [Link]
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Bantscheff, M., et al. (2012). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. Available at: [Link]
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Rehman, S., et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online. Available at: [Link]
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Lim, C. S., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Available at: [Link]
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Paulo, J. A., et al. (2019). Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. ChemRxiv. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 8-Bromoquinazoline-2,4-diol
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of specialized compounds like 8-Bromoquinazoline-2,4-diol are governed by strict protocols designed to protect ourselves, our colleagues, and our communities. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this halogenated organic compound, grounded in regulatory standards and best laboratory practices. The causality behind each step is explained to ensure a deep, functional understanding of the process.
Hazard Assessment and Waste Characterization
Before any handling or disposal, a thorough understanding of the compound's properties is essential. This compound is an organic molecule containing a bromine atom, which immediately classifies it as a halogenated organic compound .[1][2] This classification is the single most important factor in determining its disposal pathway.
While a specific, peer-reviewed Safety Data Sheet (SDS) for this compound was not available in the search, its structural class suggests potential hazards that must be assumed until proven otherwise. The SDS for similar brominated heterocyclic compounds indicates risks such as acute oral toxicity, skin and eye irritation, and potential for respiratory irritation.[3][4][5] Therefore, the primary directive is to always consult the manufacturer-specific SDS that accompanies the reagent before use.
Core Principle: The "bromo-" prefix dictates the waste stream. Halogenated wastes are managed separately from non-halogenated wastes due to the different treatment methods required for their ultimate disposal; halogenated compounds are typically incinerated at specialized, high-temperature facilities equipped to handle the corrosive and toxic byproducts (e.g., hydrogen bromide) generated during combustion.[1] Mixing these waste streams leads to significantly higher disposal costs and regulatory complications.[2][6]
| Property | Characterization & Rationale |
| Chemical Class | Halogenated Organic Compound (Brominated Heterocycle) |
| Physical Form | Typically a solid powder.[7] |
| Primary Disposal Category | Hazardous Halogenated Organic Waste . Must be segregated from all other waste streams.[1][8] |
| Assumed Hazards | Potential for acute toxicity, skin/eye irritation, respiratory tract irritation.[3][4] Always verify with the specific SDS. |
| Regulatory Oversight | EPA (under RCRA)[9][10][11] and OSHA (under HAZWOPER and Hazard Communication standards).[12][13][14] |
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures compliance with federal and institutional standards for the safe handling and disposal of this compound.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the compound in any form (pure solid, solution, or contaminated materials), ensure you are wearing the appropriate PPE. The goal is to create a complete barrier between you and the chemical.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Nitrile gloves are standard; however, consult a glove compatibility chart for extended contact. Always use double gloves if handling significant quantities.
-
Body Protection: A fully buttoned, flame-resistant lab coat.
-
Work Area: All handling of the solid compound and preparation of waste should be conducted inside a certified chemical fume hood to prevent inhalation of airborne particles.[2]
Step 2: Waste Segregation (The Critical Decision)
This is the most crucial step in the process.
-
Designate a Waste Stream: this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips, contaminated solvent) must be placed in a container designated exclusively for HALOGENATED ORGANIC WASTE .[1][6]
-
Avoid Cross-Contamination: Never mix halogenated waste with non-halogenated organic waste (e.g., acetone, hexane, ethanol).[6] Do not mix with aqueous waste, acids, bases, or oxidizers.[15][16] Incompatible materials can react, leading to pressure buildup, spills, or the generation of toxic gases.[17]
Step 3: Proper Containerization
The integrity of your waste container is paramount for safe storage and transport.
-
Select an Appropriate Container: Use a container provided by your institution's Environmental Health and Safety (EHS) department, typically a polyethylene carboy or bottle.[9][15] Plastic containers are often preferred for halogenated waste as some compounds can slowly decompose to form acids that corrode metal.[15]
-
Ensure Good Condition: The container must be clean, dry, and have a secure, tightly-sealing screw cap.[8]
-
Maintain Closure: Keep the waste container closed at all times except when actively adding waste.[2][8] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.
Step 4: Accurate and Compliant Labeling
Proper labeling is a legal requirement and essential for safety.[10] As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag.
-
Required Information:
-
The words "Hazardous Waste" .[10]
-
Full Chemical Name(s): List "this compound" and any other components (e.g., solvents) by their full names. Do not use abbreviations or chemical formulas.[10]
-
Approximate Concentrations/Volumes: Estimate the percentage of each component.
-
Hazard Identification: Check the appropriate hazard boxes on the tag (e.g., Toxic).
-
Generator Information: Your name, Principal Investigator (PI), and lab location.[10]
-
Step 5: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely in a designated SAA pending pickup by EHS.[16]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[9]
-
Secondary Containment: Place the waste container in a larger, chemically resistant tub or bin to contain any potential leaks.[15]
-
Segregation within SAA: Store the halogenated waste container away from incompatible materials, particularly acids, bases, and strong oxidizers.[16]
-
Volume and Time Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA. Once a container is full, it must be removed by EHS within three days.[16]
Step 6: Arranging for Final Disposal
Laboratory personnel do not perform the final disposal. Your responsibility is to prepare the waste for collection.
-
Request Pickup: Once your waste container is approximately 90% full, submit a chemical waste collection request to your institution's EHS department.[2][9]
-
Documentation: Ensure all your paperwork and labels are complete and accurate to facilitate a smooth pickup process.
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for disposing of laboratory waste containing this compound.
Caption: Waste Disposal Decision Flow for this compound.
Emergency Procedures: Spill and Exposure
Accidents require immediate and correct action.
Small Spill Cleanup
This procedure applies only to small spills (a few grams) that you can clean up in under 10 minutes.[15]
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Prevent the spill from spreading. Use an inert absorbent material like vermiculite or sand for solutions.[2][15]
-
Collection: Carefully sweep the solid or absorbent material into a sealable bag or container.[2]
-
Disposal: Label the container as "Spill Debris containing this compound" and dispose of it in the halogenated waste stream.
-
Decontamination: Clean the spill area with an appropriate solvent and then soap and water.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][18]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][18]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][18]
By adhering to these procedures, you ensure that your critical research is conducted not only effectively but also with the highest standards of safety and regulatory compliance.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
